molecular formula C5H7N3O B1315867 1-methyl-1H-pyrazole-4-carboxamide CAS No. 89280-01-3

1-methyl-1H-pyrazole-4-carboxamide

Cat. No.: B1315867
CAS No.: 89280-01-3
M. Wt: 125.13 g/mol
InChI Key: JHAHAUYJIIKYIC-UHFFFAOYSA-N
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Description

1-methyl-1H-pyrazole-4-carboxamide is a chemical compound featuring a pyrazole ring substituted with a methyl group and a carboxamide moiety. This structure is a key scaffold in the development of bioactive molecules, particularly in agricultural and pharmaceutical research . Pyrazole carboxamides are extensively investigated for their antifungal properties, with many analogs functioning as Succinate Dehydrogenase Inhibitors (SDHI) . These compounds target mitochondrial complex II, disrupting cellular respiration in fungal pathogens . Well-known commercial fungicides, such as fluxapyroxad, share this core pyrazole carboxamide structure, highlighting its significance in agrochemical discovery . Beyond antifungal applications, pyrazole derivatives are explored for a wide spectrum of biological activities, including potential use as orexin receptor antagonists, and in antimicrobial and anticancer research . As a building block, this compound provides researchers with a versatile intermediate for synthesizing novel compounds for biological evaluation and structure-activity relationship (SAR) studies. This product is intended for research and development purposes only. It is not for diagnostic, therapeutic, or any other human use.

Properties

IUPAC Name

1-methylpyrazole-4-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C5H7N3O/c1-8-3-4(2-7-8)5(6)9/h2-3H,1H3,(H2,6,9)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JHAHAUYJIIKYIC-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN1C=C(C=N1)C(=O)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C5H7N3O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20561880
Record name 1-Methyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

125.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

89280-01-3
Record name 1-Methyl-1H-pyrazole-4-carboxamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20561880
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Foundational & Exploratory

synthesis of 1-methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Synthesis of 1-methyl-1H-pyrazole-4-carboxamide

Abstract

This technical guide provides a comprehensive overview of the synthetic methodologies for preparing this compound, a key structural motif in numerous active pharmaceutical ingredients and agrochemicals. The document is intended for researchers, scientists, and professionals in the field of drug development and chemical synthesis. We will delve into the prevalent synthetic strategies, offering detailed experimental protocols, mechanistic insights, and a discussion of the critical process parameters. The causality behind experimental choices is explained to provide a deeper understanding of the synthesis.

Introduction: The Significance of the Pyrazole Carboxamide Scaffold

The this compound core is a privileged scaffold in medicinal chemistry and agrochemical research. Its derivatives have demonstrated a wide range of biological activities, including antifungal, antibacterial, and anti-inflammatory properties.[1] Notably, this moiety is a cornerstone of several commercial fungicides that act as succinate dehydrogenase inhibitors (SDHIs).[2][3] The precise arrangement of the methyl group on the pyrazole ring and the carboxamide functionality at the 4-position are crucial for target binding and efficacy. Understanding the synthesis of this core structure is therefore fundamental for the development of new and improved bioactive molecules.

This guide will focus on the most common and flexible synthetic approach, which involves a two-stage process: the construction of the 1-methyl-1H-pyrazole-4-carboxylic acid core, followed by amide bond formation.

Strategic Overview of the Synthesis

The is typically achieved through a convergent strategy. The primary disconnection is at the amide bond, retrosynthetically leading to 1-methyl-1H-pyrazole-4-carboxylic acid and ammonia (or an ammonia equivalent). The pyrazole carboxylic acid itself is generally synthesized from acyclic precursors via a cyclocondensation reaction.

Diagram 1: Retrosynthetic Analysis

G Target This compound Intermediate1 1-methyl-1H-pyrazole-4-carboxylic acid Target->Intermediate1 Amide Disconnection Intermediate2 Ammonia Target->Intermediate2 Amide Disconnection Precursor1 Ethyl 1-methyl-1H-pyrazole-4-carboxylate Intermediate1->Precursor1 Hydrolysis Precursor2 Acyclic Precursors (e.g., 1,3-dicarbonyl compound + methylhydrazine) Precursor1->Precursor2 Cyclocondensation

Caption: Retrosynthetic pathway for this compound.

Stage 1: Synthesis of the Pyrazole Core

The construction of the pyrazole ring is a critical step that dictates the substitution pattern of the final product. The Knorr pyrazole synthesis and its variations are widely employed for this purpose.[4]

Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

A common and efficient method to prepare the pyrazole core with the desired regiochemistry is the cyclocondensation of a β-ketoester equivalent with methylhydrazine.

Diagram 2: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

G Reactant1 Ethyl 2-(ethoxymethylene)-3-oxobutanoate Product Ethyl 1-methyl-1H-pyrazole-4-carboxylate Reactant1->Product Reactant2 Methylhydrazine Reactant2->Product Solvent Ethanol Solvent->Product

Caption: Cyclocondensation reaction to form the pyrazole ester.

Experimental Protocol 1: Synthesis of Ethyl 1-methyl-1H-pyrazole-4-carboxylate

  • Materials:

    • Ethyl 2-(ethoxymethylene)-3-oxobutanoate (1.0 eq)

    • Methylhydrazine (1.05 eq)

    • Ethanol

    • Glacial Acetic Acid (catalytic)

  • Procedure:

    • To a stirred solution of ethyl 2-(ethoxymethylene)-3-oxobutanoate in ethanol, add a catalytic amount of glacial acetic acid.

    • Slowly add methylhydrazine to the reaction mixture at room temperature. An exotherm may be observed.

    • After the addition is complete, heat the reaction mixture to reflux for 2-4 hours.

    • Monitor the reaction progress by Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature and remove the solvent under reduced pressure.

    • The crude product can be purified by column chromatography on silica gel or by recrystallization to yield the pure ethyl 1-methyl-1H-pyrazole-4-carboxylate.

Causality and Insights:

  • The use of methylhydrazine introduces the methyl group at the N1 position of the pyrazole ring. The regioselectivity is driven by the initial nucleophilic attack of the more nucleophilic nitrogen of methylhydrazine onto the more electrophilic carbonyl carbon of the β-ketoester equivalent.

  • The catalytic amount of acetic acid facilitates the reaction by protonating the carbonyl oxygen, thereby increasing the electrophilicity of the carbonyl carbon.

Hydrolysis to 1-methyl-1H-pyrazole-4-carboxylic acid

The synthesized ester is then hydrolyzed to the corresponding carboxylic acid, which is the immediate precursor for the amidation step.

Diagram 3: Hydrolysis of the Pyrazole Ester

G Reactant Ethyl 1-methyl-1H-pyrazole-4-carboxylate Product 1-methyl-1H-pyrazole-4-carboxylic acid Reactant->Product Reagent1 NaOH or LiOH Reagent1->Product Reagent2 H₂O / THF Reagent2->Product Quench HCl (aq) Product->Quench Acidification

Caption: Saponification of the pyrazole ester to the carboxylic acid.

Experimental Protocol 2: Synthesis of 1-methyl-1H-pyrazole-4-carboxylic acid [4]

  • Materials:

    • Ethyl 1-methyl-1H-pyrazole-4-carboxylate (1.0 eq)

    • Sodium hydroxide (NaOH) or Lithium hydroxide (LiOH) (2.0 eq)

    • Tetrahydrofuran (THF)

    • Water

    • 1M Hydrochloric acid (HCl)

  • Procedure:

    • Dissolve the ethyl 1-methyl-1H-pyrazole-4-carboxylate in a mixture of THF and water (e.g., 3:1 v/v).[4]

    • Add sodium hydroxide or lithium hydroxide to the solution and stir vigorously at room temperature or with gentle heating (40-50 °C).[4]

    • Monitor the reaction by TLC until the starting material is consumed (typically 4-12 hours).[4]

    • Cool the reaction mixture in an ice bath and carefully acidify to a pH of 2-3 with 1M HCl.[4]

    • A precipitate of the carboxylic acid should form. Stir the mixture for an additional 30 minutes in the ice bath.[4]

    • Collect the solid product by vacuum filtration and wash with cold water to remove inorganic salts.[4]

    • Dry the product under high vacuum. The resulting 1-methyl-1H-pyrazole-4-carboxylic acid is often of sufficient purity for the next step.[4]

Causality and Insights:

  • Saponification is a robust and high-yielding method for ester hydrolysis. The use of a co-solvent like THF is often necessary to ensure the solubility of the starting ester in the aqueous base.

  • Acidification is a critical step to protonate the carboxylate salt and precipitate the free carboxylic acid. It is important to cool the mixture during acidification to manage any exotherm and to maximize the precipitation of the product.

Stage 2: Amide Bond Formation

The final step is the formation of the amide bond. This can be achieved through several methods, with the choice of method often depending on the scale of the reaction and the desired purity of the final product.

Method A: Acyl Chloride Formation followed by Amination

This is a classic and highly effective method for amide synthesis. The carboxylic acid is first activated by converting it into a more reactive acyl chloride, which then readily reacts with ammonia.

Diagram 4: Acyl Chloride Route to the Amide

G Reactant 1-methyl-1H-pyrazole-4-carboxylic acid Intermediate 1-methyl-1H-pyrazole-4-carbonyl chloride Reactant->Intermediate Activation Reagent1 SOCl₂ or (COCl)₂ Reagent1->Intermediate Product This compound Intermediate->Product Amination Reagent2 NH₃ (aq) or NH₄OH Reagent2->Product

Caption: Two-step amide formation via an acyl chloride intermediate.

Experimental Protocol 3: Synthesis of this compound via Acyl Chloride [4]

  • Materials:

    • 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

    • Thionyl chloride (SOCl₂) or Oxalyl chloride ((COCl)₂) (1.5-2.0 eq)[4]

    • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)[4]

    • N,N-Dimethylformamide (DMF) (catalytic amount)[4]

    • Aqueous ammonia (NH₄OH)

  • Procedure:

    • To a solution of 1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DCM, add a catalytic amount of DMF.

    • Slowly add thionyl chloride or oxalyl chloride to the reaction mixture at 0 °C.

    • Allow the reaction to warm to room temperature and stir for 1-2 hours, or until the evolution of gas ceases.

    • Remove the solvent and excess reagent under reduced pressure to obtain the crude 1-methyl-1H-pyrazole-4-carbonyl chloride.

    • Dissolve the crude acyl chloride in an appropriate solvent (e.g., DCM or THF) and add it dropwise to a stirred solution of aqueous ammonia at 0 °C.

    • Stir the reaction mixture for 1-2 hours at room temperature.

    • Extract the aqueous layer with an organic solvent. Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or column chromatography.

Causality and Insights:

  • The conversion of the carboxylic acid to the highly reactive acyl chloride is the key to this method's success. DMF acts as a catalyst in the formation of the Vilsmeier reagent, which is the active chlorinating species.

  • The subsequent reaction with ammonia is a rapid and generally clean nucleophilic acyl substitution. The use of an excess of ammonia is common to neutralize the HCl generated during the reaction.

Method B: Direct Amidation using Coupling Reagents

For smaller scale syntheses or when milder conditions are required, direct coupling of the carboxylic acid with an amine using a coupling reagent is a viable alternative.

Experimental Protocol 4: Direct Amidation

  • Materials:

    • 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

    • Ammonium chloride (NH₄Cl) (1.2 eq)

    • A coupling reagent (e.g., HATU, HOBt/EDC) (1.1 eq)

    • A non-nucleophilic base (e.g., DIPEA, Et₃N) (3.0 eq)

    • Anhydrous DMF or DCM

  • Procedure:

    • To a solution of 1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DMF, add the coupling reagent and the base.

    • Stir the mixture for 10-15 minutes to pre-activate the carboxylic acid.

    • Add ammonium chloride and continue stirring at room temperature for 12-24 hours.

    • Monitor the reaction by TLC.

    • Upon completion, dilute the reaction mixture with an organic solvent (e.g., ethyl acetate) and wash with water and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.

Causality and Insights:

  • Coupling reagents activate the carboxylic acid by forming an active ester in situ, which is then susceptible to nucleophilic attack by the amine.

  • The base is crucial for neutralizing any acidic byproducts and for deprotonating the ammonium salt to generate free ammonia in the reaction mixture. This method avoids the need to handle gaseous ammonia directly.

Data Summary

CompoundMolecular FormulaMolecular Weight ( g/mol )Typical Yield
Ethyl 1-methyl-1H-pyrazole-4-carboxylateC₇H₁₀N₂O₂154.1785-95%
1-methyl-1H-pyrazole-4-carboxylic acidC₅H₆N₂O₂126.11>90%
This compoundC₅H₇N₃O125.1370-90%

Conclusion

The is a well-established process that can be reliably performed in a laboratory setting. The choice of synthetic route will depend on factors such as the scale of the synthesis, available reagents, and the desired purity of the final product. The methods outlined in this guide provide a solid foundation for researchers and scientists working on the synthesis of this important chemical entity and its derivatives. Careful control of reaction conditions and appropriate purification techniques are paramount to obtaining high yields of the desired product.

References

  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • Google Patents. (n.d.). EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides.
  • International Journal of Pharmaceutical and Clinical Research. (n.d.). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

  • Google Patents. (n.d.). CN102844306B - Process for preparation of pyrazole carboxylic acid amide.

Sources

An In-depth Technical Guide to the Chemical Properties of 1-methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound featuring a pyrazole ring, a five-membered aromatic ring with two adjacent nitrogen atoms. This specific molecule is distinguished by a methyl group at the N-1 position and a carboxamide group at the C-4 position. While a relatively simple structure, it serves as a crucial building block and a key pharmacophore in the development of a wide range of biologically active molecules. Its structural rigidity and capacity for hydrogen bonding make the pyrazole carboxamide scaffold a privileged motif in medicinal chemistry and agrochemical research.[1][2] Derivatives of this core structure are found in numerous commercial fungicides, particularly those acting as succinate dehydrogenase inhibitors (SDHI), and are actively investigated for therapeutic applications in oncology and inflammatory diseases.[3][4][5] This guide provides a comprehensive overview of its chemical properties, synthesis, and applications for researchers and drug development professionals.

Chemical Identity and Physicochemical Properties

The fundamental identity and physical characteristics of this compound are summarized below. These properties are essential for its handling, formulation, and application in synthetic chemistry.

PropertyValueSource(s)
IUPAC Name This compound[6]
CAS Number 89280-01-3[6][7]
Molecular Formula C₅H₇N₃O[6]
Molecular Weight 125.13 g/mol [6]
Canonical SMILES CN1C=C(C=N1)C(=O)N[8]
InChI Key UPPPWUOZCSMDTR-UHFFFAOYSA-N[9][10]
Appearance Typically a white to off-white solid/powder[11]
Melting Point 203-208°C (for the precursor acid)[10][11]
Solubility Sparingly soluble in water; soluble in organic solvents like DMSO and methanol.[11][12]
pKa 3.88±0.10 (Predicted for the precursor acid)[11]

Synthesis and Manufacturing

The most direct and common synthesis of this compound involves the amidation of its corresponding carboxylic acid precursor, 1-methyl-1H-pyrazole-4-carboxylic acid. The conversion of a carboxylic acid to a primary amide is a fundamental transformation in organic chemistry, but it requires activation of the carboxyl group to overcome its inherent lack of reactivity with nucleophiles like ammonia.[13]

Core Causality in Synthetic Strategy

Directly reacting a carboxylic acid with ammonia is generally ineffective because ammonia, as a base, will deprotonate the acidic carboxylic acid to form a highly unreactive ammonium carboxylate salt.[13] To facilitate the reaction, the carboxylic acid's hydroxyl group must be converted into a better leaving group. A robust and industrially scalable method to achieve this is the formation of an acyl chloride intermediate.

The workflow below outlines this common and efficient two-step process.

G cluster_0 Synthetic Workflow A 1-methyl-1H-pyrazole-4-carboxylic acid reagent1 SOCl₂ (Thionyl Chloride) or (COCl)₂ (Oxalyl Chloride) in an inert solvent (e.g., Toluene) A->reagent1 B 1-methyl-1H-pyrazole-4-carbonyl chloride (Acyl Chloride Intermediate) reagent2 Aqueous Ammonia (NH₄OH) or Ammonia Gas (NH₃) in a suitable solvent B->reagent2 C This compound (Final Product) reagent1->B Step 1: Acyl Chloride Formation reagent2->C Step 2: Amidation

Caption: Synthetic workflow for this compound.

Experimental Protocol: Two-Step Synthesis via Acyl Chloride

This protocol describes a self-validating system where the successful formation of the intermediate and final product can be monitored by techniques like Thin Layer Chromatography (TLC) and confirmed by spectral analysis.

Step 1: Synthesis of 1-methyl-1H-pyrazole-4-carbonyl chloride [12][14]

  • Setup: In a fume hood, equip a round-bottom flask with a reflux condenser and a magnetic stir bar. Ensure all glassware is thoroughly dried to prevent premature hydrolysis of the reagents and product.

  • Charging the Flask: Suspend 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) in an inert solvent such as toluene or dichloromethane.

  • Reagent Addition: Slowly add thionyl chloride (SOCl₂, ~1.5-2.0 eq) to the suspension at room temperature. Causality Note: Thionyl chloride is an excellent chlorinating agent that reacts with the carboxylic acid to form the highly reactive acyl chloride, with gaseous byproducts (SO₂ and HCl) that can be easily removed.

  • Reaction: Heat the mixture to reflux and stir for 2-4 hours. The reaction can be monitored by the cessation of gas evolution and by TLC analysis (disappearance of the starting material spot).

  • Work-up: After cooling to room temperature, remove the excess thionyl chloride and solvent under reduced pressure using a rotary evaporator. The resulting crude 1-methyl-1H-pyrazole-4-carbonyl chloride is often used directly in the next step without further purification.[14]

Step 2: Synthesis of this compound [12]

  • Setup: In a separate flask, prepare a cooled (0-5 °C) solution of aqueous ammonia (a significant excess) or bubble ammonia gas through a suitable solvent.

  • Amidation: Dissolve the crude acyl chloride from Step 1 in an inert solvent (e.g., dichloromethane, THF). Add this solution dropwise to the cooled ammonia solution with vigorous stirring. Causality Note: This is a highly exothermic nucleophilic acyl substitution. The high reactivity of the acyl chloride with the ammonia nucleophile drives the reaction to completion. Cooling and slow addition are critical to control the reaction rate and prevent side reactions.

  • Reaction: Stir the mixture at low temperature for 1 hour, then allow it to warm to room temperature.

  • Isolation: The product often precipitates from the reaction mixture. Collect the solid by filtration.

  • Purification: Wash the collected solid with cold water to remove ammonium salts, then dry it. If necessary, the product can be further purified by recrystallization from a suitable solvent like ethanol or an ethanol/water mixture.

Spectral Analysis

The structural identity of this compound is unequivocally confirmed through a combination of spectroscopic methods. The expected spectral data are summarized below.

Technique Characteristic Peaks / Signals Interpretation
¹H NMR δ ~8.0-8.2 ppm (s, 1H), δ ~7.8-8.0 ppm (s, 1H)Two singlets corresponding to the two non-equivalent protons on the pyrazole ring (C3-H and C5-H).[15]
δ ~3.9 ppm (s, 3H)A singlet for the three protons of the N-methyl group.[15]
δ ~7.0-7.5 ppm (br s, 2H)A broad singlet for the two exchangeable protons of the primary amide (-CONH₂).
¹³C NMR δ ~165 ppmCarbonyl carbon of the amide group.
δ ~140 ppm, ~130 ppm, ~115 ppmCarbons of the pyrazole ring.
δ ~40 ppmCarbon of the N-methyl group.
FTIR (cm⁻¹) 3400-3200 (two bands)Symmetric and asymmetric N-H stretching of the primary amide.[16]
~1660C=O stretching (Amide I band).[16]
~1620N-H bending (Amide II band).
Mass Spec (EI) M⁺ at m/z = 125Molecular ion peak corresponding to the molecular weight of the compound.
m/z = 110, 82, 43Common fragment ions corresponding to the loss of -NH₂ (M-15), the pyrazole ring fragments, and the loss of the carboxamide group.[9][17]

Reactivity, Stability, and Applications

The chemical behavior of this compound is governed by the interplay of the aromatic pyrazole ring and the functional carboxamide group.

Reactivity Profile
  • Amide Group: The amide functionality is relatively stable but can undergo hydrolysis to the corresponding carboxylic acid under strong acidic or basic conditions with heating. The nitrogen atom is not strongly nucleophilic due to the delocalization of its lone pair into the carbonyl group.

  • Pyrazole Ring: The pyrazole ring is aromatic and generally stable. It can undergo electrophilic aromatic substitution, although the carboxamide group is deactivating, directing potential substitutions to other positions on the ring. The N-2 nitrogen is basic and can be protonated or alkylated.

Applications in Drug and Agrochemical Development

The 1-methyl-pyrazole-4-carboxamide scaffold is a cornerstone in modern chemical development, primarily due to its proven success as a pharmacophore for inhibiting the enzyme succinate dehydrogenase (SDH) in fungi.[4]

G cluster_0 Conceptual Role as a Pharmacophore A This compound (Core Scaffold) B Target Enzyme (e.g., Succinate Dehydrogenase) A->B Binds To C Binding Pocket A->C Fits into (via H-bonding, hydrophobic interactions) B->C D Biological Effect (e.g., Fungicidal Activity) B->D Inhibition Leads To

Caption: Role of the pyrazole carboxamide scaffold in enzyme inhibition.

  • SDHI Fungicides: Many blockbuster fungicides, including Bixafen, Fluxapyroxad, and Isopyrazam, are N-substituted derivatives of a pyrazole carboxamide core.[3][18] The pyrazole ring and the amide linker are crucial for positioning the molecule correctly within the SDH enzyme's binding site, disrupting the fungal respiratory chain.[4]

  • Medicinal Chemistry: The pyrazole nucleus is a versatile scaffold for developing a wide range of therapeutic agents. Pyrazole-containing compounds have been investigated for their anticancer, anti-inflammatory, antibacterial, and anthelmintic properties.[1][2][19] The this compound unit provides a rigid and synthetically accessible starting point for generating libraries of novel drug candidates.[5][19]

Safety and Handling

While specific toxicity data for this compound is not extensively published, GHS hazard information for the closely related precursor, 1-methyl-1H-pyrazole-4-carboxylic acid, suggests that it may cause skin and serious eye irritation.[9] A related compound, 5-amino-1-methyl-1H-pyrazole-4-carboxamide, is listed as harmful if swallowed, in contact with skin, or inhaled.[20]

General Handling Precautions:

  • Use in a well-ventilated area or fume hood.

  • Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.

  • Avoid inhalation of dust and direct contact with skin and eyes.

  • Store in a cool, dry place away from incompatible materials.

Disclaimer: Always consult the specific Safety Data Sheet (SDS) provided by the supplier before handling this chemical.

Conclusion

This compound is a compound of significant scientific and commercial interest. Its chemical properties are defined by the stable aromatic pyrazole core and the versatile carboxamide functional group. Well-established synthetic routes make it a readily accessible building block for complex molecular design. Its primary importance lies in its role as a foundational scaffold for a multi-billion dollar class of SDHI fungicides and as a promising platform for the discovery of new human therapeutics. A thorough understanding of its synthesis, reactivity, and spectral characteristics is essential for any researcher working in the fields of agrochemistry and drug development.

References

  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • Wikipedia. (n.d.). 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Retrieved from [Link]

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  • PubChem. (n.d.). methyl 1-methyl-1H-pyrazole-4-carboxylate. Retrieved from [Link]

  • American Elements. (n.d.). This compound. Retrieved from [Link]

  • NIH. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Retrieved from [Link]

  • ACS Publications. (2020). 1-Methyl-1H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. Retrieved from [Link]

  • ACS Publications. (2019). Novel 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives with Potent Anthelmintic Activity. Retrieved from [Link]

  • ResearchGate. (n.d.). Mass spectrum of 1H-Pyrazole-1carbothioamide , 3,5-dimethyl-with Retention Time (RT)= 3.436. Retrieved from [Link]

  • PubChem. (n.d.). 1-Methyl-3-(trifluoromethyl)pyrazole-4-carboxamide. Retrieved from [Link]

  • PubChem. (n.d.). methyl 4-amino-1-methyl-1H-pyrazole-5-carboxylate. Retrieved from [Link]

  • NIST WebBook. (n.d.). 1H-Pyrazole. Retrieved from [Link]

  • ResearchGate. (n.d.). IR spectra of 3,5-diphenyl-4,5-dihydro-1H-pyrazole-1-carbothioamide (5a). Retrieved from [Link]

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A Comprehensive Spectroscopic Guide to 1-methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This technical guide provides an in-depth analysis of the spectroscopic data for 1-methyl-1H-pyrazole-4-carboxamide, a key heterocyclic compound with significant interest in medicinal chemistry and drug development. The following sections detail the expected Nuclear Magnetic Resonance (NMR), Infrared (IR), and Mass Spectrometry (MS) data, offering insights into the structural characterization of this molecule. The interpretation of this data is crucial for researchers and scientists in verifying the synthesis and purity of this compound.

Molecular Structure and Key Features

This compound is a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, substituted with a methyl group at the N1 position and a carboxamide group at the C4 position. This structure gives rise to a unique spectroscopic fingerprint, which is explored in detail below.

Caption: Molecular structure of this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is a powerful tool for elucidating the carbon-hydrogen framework of a molecule. For this compound, both ¹H and ¹³C NMR provide distinct signals that can be unambiguously assigned.

¹H NMR Spectroscopy

The proton NMR spectrum of this compound is expected to show four distinct signals corresponding to the two pyrazole ring protons, the N-methyl protons, and the amide protons. The chemical shifts are influenced by the electron-withdrawing nature of the carboxamide group and the aromaticity of the pyrazole ring.

Table 1: Predicted ¹H NMR Data for this compound

Chemical Shift (δ, ppm)MultiplicityIntegrationAssignment
~7.8 - 8.2Singlet1HH5
~7.6 - 8.0Singlet1HH3
~5.5 - 7.5Broad Singlet2H-CONH₂
~3.9Singlet3HN-CH₃
  • Rationale for Assignments: The protons on the pyrazole ring (H3 and H5) are expected to appear as sharp singlets in the aromatic region. Due to the anisotropic effect of the adjacent nitrogen atoms and the carboxamide group, H5 is typically shifted further downfield than H3. The N-methyl protons will appear as a singlet in the upfield region. The amide protons are expected to be a broad singlet due to quadrupole broadening from the adjacent nitrogen and chemical exchange; their chemical shift can be highly dependent on the solvent and concentration. In some pyrazole-carboxamides, the CONH proton signal has been observed between δ = 10.94–10.76 ppm[1].

¹³C NMR Spectroscopy

The proton-decoupled ¹³C NMR spectrum will provide information about the carbon skeleton of the molecule. Five distinct signals are expected for the five carbon atoms in this compound.

Table 2: Predicted ¹³C NMR Data for this compound

Chemical Shift (δ, ppm)Assignment
~160 - 165C=O (Amide)
~138 - 142C5
~130 - 135C3
~115 - 120C4
~39N-CH₃
  • Rationale for Assignments: The amide carbonyl carbon is expected to be the most downfield signal. The chemical shifts of the pyrazole ring carbons are influenced by the nitrogen atoms and the substituents. C5 is generally the most downfield of the ring carbons, followed by C3. The carbon bearing the carboxamide group (C4) is expected to be more shielded. The N-methyl carbon will appear at a characteristic upfield chemical shift. For comparison, the related 1-methyl-1H-pyrazole-4-carboxylic acid shows signals for the pyrazole carbons at approximately 141, 133, and 118 ppm. Amide carbonyl groups in similar pyrazole-carboxamides have been observed in the range of δ = 162.78–159.00 ppm[1].

Infrared (IR) Spectroscopy

IR spectroscopy is used to identify the functional groups present in a molecule. The IR spectrum of this compound will be characterized by absorptions corresponding to the N-H and C=O bonds of the amide group, as well as vibrations from the pyrazole ring and the N-methyl group.

Table 3: Predicted IR Absorption Bands for this compound

Wavenumber (cm⁻¹)IntensityAssignment
3400 - 3100Strong, BroadN-H stretching (amide)
~1680 - 1650StrongC=O stretching (Amide I band)
~1620 - 1580MediumN-H bending (Amide II band)
~1550 - 1450MediumC=C and C=N stretching (pyrazole ring)
~1400MediumC-H bending (N-CH₃)
  • Rationale for Assignments: The two N-H bonds of the primary amide will give rise to a broad absorption in the high-frequency region. The strong carbonyl stretch (Amide I) is a characteristic feature of amides. The N-H bend (Amide II) is also a prominent feature. The aromatic C=C and C=N stretching vibrations of the pyrazole ring will appear in the 1600-1450 cm⁻¹ region.

Mass Spectrometry (MS)

Mass spectrometry provides information about the molecular weight and fragmentation pattern of a molecule, which can be used to confirm its identity.

Table 4: Predicted Mass Spectrometry Data for this compound

m/zInterpretation
125[M]⁺ (Molecular Ion)
109[M - NH₂]⁺
81[M - CONH₂]⁺
  • Rationale for Fragmentation: The molecular ion peak [M]⁺ is expected at an m/z corresponding to the molecular weight of the compound (125.13 g/mol ). A common fragmentation pathway for primary amides is the loss of the amino group (NH₂), leading to a fragment at m/z 109. Another likely fragmentation is the loss of the entire carboxamide group (CONH₂), resulting in a fragment corresponding to the 1-methyl-pyrazole cation at m/z 81. The mass spectrum of the related 1-methyl-1H-pyrazole-4-carboxylic acid shows a base peak at m/z 109, corresponding to the loss of a hydroxyl radical, and a molecular ion at m/z 126[2].

cluster_0 Spectroscopic Analysis Workflow start Synthesized this compound nmr NMR Spectroscopy (¹H and ¹³C) start->nmr Structural Framework ir IR Spectroscopy start->ir Functional Groups ms Mass Spectrometry start->ms Molecular Weight and Fragmentation structure_elucidation Structure Confirmation and Purity Assessment nmr->structure_elucidation ir->structure_elucidation ms->structure_elucidation

Caption: Workflow for the spectroscopic characterization of this compound.

Experimental Protocols

The following are generalized experimental protocols for acquiring the spectroscopic data discussed above.

NMR Spectroscopy
  • Sample Preparation: Dissolve approximately 5-10 mg of this compound in a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃) in an NMR tube.

  • ¹H NMR Acquisition: Acquire the ¹H NMR spectrum on a 400 MHz or higher field spectrometer. Typical parameters include a 90° pulse, a relaxation delay of 1-2 seconds, and 16-32 scans.

  • ¹³C NMR Acquisition: Acquire the ¹³C NMR spectrum on the same instrument. Due to the lower natural abundance of ¹³C, a greater number of scans (e.g., 1024 or more) and a longer relaxation delay may be necessary. Proton decoupling is typically used to simplify the spectrum.

IR Spectroscopy
  • Sample Preparation (ATR): Place a small amount of the solid sample directly onto the crystal of an Attenuated Total Reflectance (ATR) accessory.

  • Acquisition: Record the spectrum, typically in the range of 4000-400 cm⁻¹. Perform a background scan prior to the sample scan.

Mass Spectrometry
  • Sample Introduction: Introduce the sample into the mass spectrometer via a suitable ionization method, such as Electrospray Ionization (ESI) or Gas Chromatography-Mass Spectrometry (GC-MS).

  • Acquisition: Acquire the mass spectrum in positive ion mode over a suitable m/z range (e.g., 50-500).

Conclusion

The combined application of NMR, IR, and MS provides a comprehensive and unambiguous characterization of this compound. This guide serves as a valuable resource for researchers in the fields of synthetic chemistry, medicinal chemistry, and drug discovery, enabling them to confidently identify and assess the purity of this important heterocyclic compound.

References

  • Ok, S., Şen, E., & Kasımoğulları, R. (2020). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives.
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid. National Center for Biotechnology Information. Retrieved from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. (n.d.). Retrieved from [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). National Institutes of Health. Retrieved from [Link]

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An In-depth Technical Guide to the Crystal Structure of 1-methyl-1H-pyrazole-4-carboxamide: From Synthesis to Structural Elucidation and Analysis

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the methodologies and considerations for determining and analyzing the single-crystal X-ray structure of 1-methyl-1H-pyrazole-4-carboxamide. The pyrazole scaffold is a cornerstone in modern medicinal chemistry, recognized as a privileged structure in numerous therapeutic agents.[1][2][3] The carboxamide functional group further enhances its potential for forming specific intermolecular interactions, crucial for molecular recognition in biological systems. Understanding the three-dimensional arrangement of this compound in the solid state is paramount for structure-based drug design, polymorphism screening, and formulation development. This guide details the synthesis and crystallization, the principles and a robust protocol for single-crystal X-ray diffraction, and an in-depth analysis of the anticipated structural features, including intramolecular geometry and intermolecular hydrogen bonding networks.

Introduction: The Significance of Pyrazole Carboxamides in Drug Discovery

The pyrazole ring is a five-membered heterocycle with two adjacent nitrogen atoms that is a key pharmacophore in a wide array of approved drugs and clinical candidates.[2][4] Its derivatives exhibit a broad spectrum of biological activities, including anti-inflammatory, anticancer, and antimicrobial properties.[1][4][5] The N-methylation of the pyrazole ring, as in this compound, can enhance metabolic stability and modulate binding affinity. The carboxamide moiety is a versatile functional group capable of acting as both a hydrogen bond donor and acceptor, facilitating strong and directional interactions with biological targets.

The precise knowledge of the three-dimensional structure of a molecule is fundamental in drug discovery.[6] It allows for the rational design of more potent and selective inhibitors, the understanding of structure-activity relationships (SAR), and the prediction of physicochemical properties that influence pharmacokinetics. Single-crystal X-ray diffraction remains the gold standard for unambiguously determining the atomic arrangement of small molecules.[6][7]

Synthesis and Crystallization of this compound

A robust and scalable synthesis is the prerequisite for obtaining high-quality single crystals. The synthesis of this compound can be approached through several established routes, often starting from the corresponding carboxylic acid or its ester.

Synthetic Pathway

A common and efficient method involves the amidation of an activated form of 1-methyl-1H-pyrazole-4-carboxylic acid. The carboxylic acid precursor is readily synthesized.[8][9] The subsequent amidation can be achieved by converting the carboxylic acid to an acid chloride, followed by reaction with ammonia or a protected ammonia equivalent.

G cluster_0 Synthesis of this compound A 1-methyl-1H-pyrazole-4-carboxylic acid C 1-methyl-1H-pyrazole-4-carbonyl chloride A->C Activation B Thionyl Chloride (SOCl₂) or Oxalyl Chloride E This compound C->E Amidation D Ammonia (NH₃)

Caption: Synthetic route for this compound.

Crystallization Protocol

The growth of single crystals suitable for X-ray diffraction is often the most challenging step. The choice of solvent and crystallization technique is critical and often determined empirically.

Step-by-Step Crystallization Protocol:

  • Purification: The crude this compound should be purified to the highest possible degree (>98% by HPLC) to minimize impurities that can inhibit crystal growth. Column chromatography is a standard method for purification.[10]

  • Solvent Screening: A range of solvents with varying polarities should be screened for solubility. Ideal solvents are those in which the compound has moderate solubility at elevated temperatures and lower solubility at room or sub-ambient temperatures.

  • Slow Evaporation:

    • Dissolve the purified compound in a suitable solvent (e.g., ethanol, methanol, or ethyl acetate) to near saturation at room temperature in a clean vial.

    • Loosely cap the vial to allow for slow evaporation of the solvent over several days to weeks.

  • Vapor Diffusion:

    • Hanging Drop: Dissolve the compound in a small amount of a relatively volatile solvent. Place this drop on a siliconized coverslip and invert it over a reservoir containing a less volatile solvent in which the compound is poorly soluble.

    • Sitting Drop: Similar to the hanging drop method, but the drop containing the compound is placed on a pedestal within the sealed reservoir.

  • Slow Cooling:

    • Prepare a saturated solution of the compound in a suitable solvent at an elevated temperature.

    • Slowly cool the solution to room temperature or below. The rate of cooling should be controlled to promote the growth of a few large crystals rather than many small ones.

Single-Crystal X-ray Diffraction: Data Collection and Structure Solution

Single-crystal X-ray diffraction is a powerful analytical technique that provides precise information about the three-dimensional arrangement of atoms in a crystal.[7][11]

Experimental Workflow

G A Crystal Selection & Mounting B Data Collection (Diffractometer) A->B C Data Reduction (Integration & Scaling) B->C D Structure Solution (Direct Methods/Patterson) C->D E Structure Refinement (Least-Squares) D->E F Structure Validation & Analysis E->F

Caption: Workflow for single-crystal X-ray diffraction.

Detailed Protocol
  • Crystal Selection and Mounting:

    • Under a polarized light microscope, select a single, well-formed crystal with sharp edges and no visible defects, ideally between 0.1 and 0.4 mm in size.[7]

    • Carefully mount the crystal on a goniometer head using a cryoloop and a suitable cryoprotectant oil.[7]

  • Data Collection:

    • The mounted crystal is placed on the diffractometer and cooled to a low temperature (typically 100 K) to minimize thermal vibrations and radiation damage.

    • A preliminary set of diffraction images is collected to determine the unit cell parameters and crystal system.[7]

    • A full sphere of diffraction data is then collected by rotating the crystal in the X-ray beam.[7]

  • Data Reduction and Structure Solution:

    • The collected diffraction images are processed to integrate the intensities of the reflections and apply corrections for experimental factors.

    • The initial atomic positions are determined using direct methods or Patterson methods.

  • Structure Refinement:

    • The initial structural model is refined against the experimental data using least-squares methods. This process optimizes the atomic coordinates, displacement parameters, and occupancy.

    • Hydrogen atoms are typically located from the difference Fourier map and refined with appropriate constraints.

  • Validation: The final structure is validated using metrics such as the R-factor (should be < 5% for a good structure) and by checking for any unusual geometric parameters.[7] The crystallographic data should be deposited in a public database such as the Cambridge Structural Database (CSD) for community access.[12][13]

Analysis of the Crystal Structure of this compound

Based on the known structures of similar pyrazole carboxamides, we can anticipate several key structural features for this compound.

Molecular Geometry

The pyrazole ring is expected to be essentially planar due to its aromatic character. The bond lengths within the ring will be intermediate between single and double bonds, indicative of electron delocalization.[8] The carboxamide group may be slightly twisted with respect to the plane of the pyrazole ring.

Table 1: Anticipated Crystallographic Data

ParameterExpected Value
Crystal SystemMonoclinic or Orthorhombic
Space GroupCentrosymmetric (e.g., P2₁/c)
Unit Cell Dimensionsa, b, c ≈ 5-15 Å; β ≈ 90-110°
Z (molecules/unit cell)2 or 4
R-factor< 0.05
Intermolecular Interactions and Crystal Packing

The crystal packing will be dominated by hydrogen bonds involving the carboxamide group. The amide N-H group is a hydrogen bond donor, and the carbonyl oxygen is a strong hydrogen bond acceptor.

  • Amide-Amide Hydrogen Bonding: A common motif for primary amides is the formation of centrosymmetric dimers through N-H···O hydrogen bonds, creating an R²₂(8) ring motif.

  • Other Potential Interactions: In addition to the primary amide-amide interactions, weaker C-H···O and C-H···N interactions may also play a role in stabilizing the crystal lattice. Pi-stacking interactions between pyrazole rings of adjacent molecules are also possible.

G cluster_0 Anticipated Hydrogen Bonding mol1 Molecule 1 (this compound) mol2 Molecule 2 (Symmetry-related) mol1->mol2 N-H···O mol2->mol1 N-H···O

Caption: Anticipated dimeric hydrogen bonding in the crystal structure.

Conclusion

This technical guide has outlined a comprehensive approach to the synthesis, crystallization, and structural elucidation of this compound. The determination of its single-crystal X-ray structure will provide invaluable insights into its solid-state conformation and intermolecular interactions. This knowledge is critical for advancing its development in pharmaceutical and agrochemical applications, enabling a more rational, structure-based approach to the design of new and improved pyrazole-based compounds. The protocols and analyses presented herein serve as a robust framework for researchers in the field.

References

  • Springer Nature Experiments. X-ray Diffraction Protocols and Methods. Springer Nature. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. [Link]

  • Pyrazole: an emerging privileged scaffold in drug discovery. PubMed Central. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. [Link]

  • The Significance of Pyrazole Derivatives in Modern Drug Discovery. NINGBO INNO PHARMCHEM CO.,LTD. [Link]

  • Small Molecule X- Ray Diffraction. ETH Zurich. [Link]

  • From Powders to Single Crystals: A Crystallographer's Toolbox for Small-Molecule Structure Determination. ACS Publications. [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research. [Link]

  • Preparation of alkyl 3-difluoromethyl-1-methyl-1h-pyrazole-4-carboxylic acid ester.
  • The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-3-carboxamide dimethylformamide solvate. Cardiff University. [Link]

  • 1h-pyrazole-4-carboxamide, 1-methyl-n-phenyl- (C11H11N3O). PubChemLite. [Link]

  • Synthesis and crystal structure of 4-(difluoromethyl)-1-methyl-N-(pyridin-3-yl)-1H-pyrazole-3-carboxamide hydrate, C11H12F2N4O2. ResearchGate. [Link]

  • The Largest Curated Crystal Structure Database. CCDC. [Link]

  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide. PubChem. [Link]

  • Search - Access Structures. CCDC. [Link]

  • N-(4-hydroxyphenyl)-1-methyl-1H-pyrazole-4-carboxamide. PubChem. [Link]

  • 1-methyl-1H-pyrazole-4-carboxylic acid. Stenutz. [Link]

  • 1H-Pyrazole-4-carboxamide, 1-methyl-N-phenyl-. PubChem. [Link]

  • 1H-Pyrazole-4-carboxamide. PubChem. [Link]

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A Comprehensive Technical Guide to the Identification and Characterization of 1-methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Introduction

1-methyl-1H-pyrazole-4-carboxamide is a heterocyclic organic compound that belongs to the pyrazole class of molecules. Pyrazole derivatives are of significant interest in medicinal chemistry and drug development due to their diverse biological activities.[1] This guide provides an in-depth technical overview of the core identification and characterization of this compound, designed for researchers, scientists, and professionals in drug development. We will explore its fundamental properties, analytical identification techniques, and the interpretation of the resulting data.

Core Identification

A crucial first step in the characterization of any chemical compound is to establish its fundamental identifiers. For this compound, these are:

IdentifierValue
CAS Number 89280-01-3[2][3]
Molecular Formula C₅H₇N₃O[3]
Molecular Weight 125.13 g/mol [3]

The structural representation of this compound is fundamental to understanding its chemical properties and reactivity.

Caption: Chemical structure of this compound.

Synthetic Overview: A Context for Purity

While numerous synthetic routes to pyrazole carboxamides exist, a common approach involves the amidation of the corresponding carboxylic acid.[4][5] In the case of this compound, this would typically involve the reaction of 1-methyl-1H-pyrazole-4-carboxylic acid with an aminating agent. Understanding the synthesis is crucial as it provides insight into potential impurities that may need to be identified and separated during analysis.

Analytical Identification and Characterization

A multi-technique approach is essential for the unambiguous identification and characterization of this compound. The following workflow outlines a typical analytical strategy.

G cluster_synthesis Synthesis & Purification cluster_analysis Analytical Workflow cluster_confirmation Final Confirmation Synthesis Synthesis of Crude Product Purification Purification (e.g., Crystallization, Chromatography) Synthesis->Purification HPLC HPLC/UPLC (Purity & Quantification) Purification->HPLC MS Mass Spectrometry (Molecular Weight Confirmation) Purification->MS Direct Infusion NMR NMR Spectroscopy (Structural Elucidation) Purification->NMR IR IR Spectroscopy (Functional Group Identification) Purification->IR HPLC->MS LC-MS Confirmation Structure & Purity Confirmed MS->Confirmation NMR->Confirmation IR->Confirmation

Caption: A typical analytical workflow for the identification and characterization of a synthesized compound.

Chromatographic Analysis: Purity Assessment

High-Performance Liquid Chromatography (HPLC) is the workhorse for assessing the purity of non-volatile compounds like this compound.

  • Principle: The compound is passed through a column packed with a stationary phase under high pressure with a liquid mobile phase. Separation is achieved based on the differential partitioning of the analyte and impurities between the two phases.

  • Experimental Protocol:

    • Sample Preparation: Prepare a stock solution of the sample in a suitable solvent (e.g., methanol or acetonitrile) at a concentration of approximately 1 mg/mL. Further dilute to a working concentration of 0.1 mg/mL.

    • Instrumentation: Utilize an HPLC system equipped with a C18 reversed-phase column and a UV detector.

    • Mobile Phase: A gradient of water (A) and acetonitrile (B), both with 0.1% formic acid, is often effective. A typical gradient might be: 0-2 min, 5% B; 2-15 min, 5-95% B; 15-18 min, 95% B; 18-19 min, 95-5% B; 19-25 min, 5% B.

    • Detection: Monitor the elution at a wavelength where the pyrazole ring exhibits strong absorbance, typically around 254 nm.

  • Expected Outcome: A pure sample will show a single major peak in the chromatogram. The retention time is characteristic of the compound under the specific chromatographic conditions.

Mass Spectrometry: Molecular Weight Confirmation

Mass spectrometry (MS) is an indispensable tool for confirming the molecular weight of a compound.

  • Principle: The sample is ionized, and the resulting ions are separated based on their mass-to-charge ratio (m/z).

  • Experimental Protocol:

    • Ionization: Electrospray ionization (ESI) is a soft ionization technique well-suited for this molecule, typically in positive ion mode.

    • Analysis: The ionized sample is introduced into a mass analyzer (e.g., quadrupole, time-of-flight).

    • Data Acquisition: The mass spectrum is recorded, showing the relative abundance of ions at different m/z values.

  • Expected Outcome: The primary ion observed will be the protonated molecule [M+H]⁺ at an m/z of approximately 126.1. High-resolution mass spectrometry (HRMS) can provide a more precise mass, further confirming the elemental composition.

Nuclear Magnetic Resonance (NMR) Spectroscopy: Structural Elucidation

NMR spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule.

  • Principle: Atomic nuclei with non-zero spin, such as ¹H and ¹³C, align in a magnetic field. The absorption of radiofrequency energy by these nuclei provides information about their chemical environment.

  • ¹H NMR Spectroscopy:

    • Expected Signals:

      • A singlet for the N-methyl protons (~3.9 ppm).

      • Two distinct singlets for the two protons on the pyrazole ring (~7.5-8.5 ppm).

      • A broad singlet for the amide (-NH₂) protons, the chemical shift of which can be variable and concentration-dependent.

  • ¹³C NMR Spectroscopy:

    • Expected Signals:

      • A signal for the N-methyl carbon (~39 ppm).

      • Signals for the carbons of the pyrazole ring.

      • A signal for the amide carbonyl carbon (~160-170 ppm).

  • Experimental Protocol:

    • Sample Preparation: Dissolve 5-10 mg of the sample in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).

    • Data Acquisition: Acquire ¹H and ¹³C spectra on a high-field NMR spectrometer (e.g., 400 MHz or higher).

Infrared (IR) Spectroscopy: Functional Group Identification

IR spectroscopy is used to identify the functional groups present in a molecule.

  • Principle: Molecules absorb infrared radiation at specific frequencies corresponding to the vibrational modes of their bonds.

  • Expected Absorptions:

    • N-H stretching of the primary amide will appear as two bands in the region of 3100-3500 cm⁻¹.

    • C=O stretching of the amide (Amide I band) will be a strong absorption around 1650-1680 cm⁻¹.

    • N-H bending of the amide (Amide II band) will be observed around 1600-1640 cm⁻¹.

    • C-H stretching and bending vibrations from the methyl group and the pyrazole ring.

  • Experimental Protocol:

    • Sample Preparation: The sample can be analyzed as a solid (using an ATR accessory) or as a KBr pellet.

    • Data Acquisition: Record the IR spectrum over the range of 4000-400 cm⁻¹.

Data Summary

Analytical TechniqueExpected Result
HPLC A single major peak with a characteristic retention time.
Mass Spectrometry [M+H]⁺ ion at m/z ≈ 126.1.
¹H NMR Signals corresponding to N-methyl, pyrazole ring, and amide protons.
¹³C NMR Signals for N-methyl, pyrazole ring carbons, and the amide carbonyl carbon.
IR Spectroscopy Characteristic absorptions for N-H, C=O, and C-H bonds.

Conclusion

The unambiguous identification of this compound relies on a synergistic application of chromatographic and spectroscopic techniques. By combining data from HPLC, MS, NMR, and IR, researchers can confidently confirm the structure, purity, and identity of this compound, ensuring the reliability of subsequent biological or chemical studies. This guide provides a foundational framework for the analytical characterization of this important pyrazole derivative.

References

  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • Journal of Organic Chemistry & Process Research. (n.d.). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Retrieved from [Link]

  • ACS Publications. (2024). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. Retrieved from [Link]

  • International Journal of Pharmaceutical Sciences and Research. (n.d.). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Retrieved from [Link]

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Introduction: The Ubiquity and Potential of the Pyrazole Scaffold

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Biological Activity of Pyrazole Derivatives

Authored for Researchers, Scientists, and Drug Development Professionals

The pyrazole ring, a five-membered heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and drug discovery.[1][2][3][4] Its derivatives are recognized as a "privileged scaffold," a molecular framework that is capable of binding to a wide range of biological targets with high affinity. This versatility has led to the development of a multitude of compounds with a broad spectrum of pharmacological activities, including anti-inflammatory, anticancer, antimicrobial, anticonvulsant, and more.[2][5][6][7]

The presence of the pyrazole nucleus in numerous clinically successful drugs validates its significance.[8] Notable examples include the anti-inflammatory drug Celecoxib , the anti-obesity agent Rimonabant (later withdrawn), the analgesic Difenamizole , and the broad-spectrum insecticide Fipronil .[1][8] This guide provides a technical exploration of the diverse biological activities of pyrazole derivatives, focusing on their mechanisms of action, structure-activity relationships (SAR), and the experimental protocols used for their evaluation.

The Pyrazole Core: A Chemically Versatile Scaffold

The pyrazole ring's utility in drug design stems from its unique physicochemical properties. The two nitrogen atoms impart polarity and create sites for hydrogen bonding, while the aromatic nature of the ring provides a stable, rigid core.[9] Furthermore, the multiple positions on the ring (N1, C3, C4, C5) can be readily substituted, allowing for extensive chemical modification to fine-tune potency, selectivity, and pharmacokinetic properties.[10][11] This structural versatility enables the design of derivatives that can interact with a wide array of biological targets, from enzymes to receptors and DNA.[12][13]

Key Biological Activities and Mechanistic Insights

The following sections delve into the most significant biological activities reported for pyrazole derivatives, providing mechanistic details and practical experimental workflows.

Anti-inflammatory and Analgesic Activity

Pyrazole derivatives are perhaps most famous for their anti-inflammatory effects, a legacy that began with early drugs like antipyrine and phenylbutazone.[4] Modern research has culminated in highly selective agents like Celecoxib.

Mechanism of Action: Selective COX-2 Inhibition The primary mechanism for the anti-inflammatory and analgesic action of many pyrazole derivatives is the inhibition of cyclooxygenase (COX) enzymes.[3] COX enzymes convert arachidonic acid into prostaglandins, which are key mediators of pain, inflammation, and fever.[14][15][16] There are two main isoforms: COX-1, which is constitutively expressed and involved in physiological functions like protecting the stomach lining, and COX-2, which is induced at sites of inflammation.[3][16]

Non-selective NSAIDs inhibit both COX-1 and COX-2, leading to effective pain relief but also a risk of gastrointestinal side effects.[17] Pyrazole derivatives, such as Celecoxib, achieve their improved safety profile through selective inhibition of COX-2.[14][17][18] The diaryl-substituted pyrazole structure of Celecoxib, with its polar sulfonamide side chain, binds to a hydrophilic side pocket present in the active site of COX-2 but not COX-1, accounting for its 10-20 fold selectivity.[17][18]

COX2_Inhibition_Pathway cluster_membrane Cell Membrane Arachidonic_Acid Arachidonic Acid COX2 COX-2 Enzyme Arachidonic_Acid->COX2 Metabolized by Prostaglandins Prostaglandins (PGH2) COX2->Prostaglandins Synthesizes Inflammation Pain & Inflammation Prostaglandins->Inflammation Mediate Pyrazoles Pyrazole Derivatives (e.g., Celecoxib) Pyrazoles->COX2 Selectively Inhibit

Mechanism of COX-2 inhibition by pyrazole derivatives.

Quantitative Data: COX Inhibition

Compound ClassExampleCOX-1 IC50 (μM)COX-2 IC50 (μM)Selectivity Index (COX-1/COX-2)Reference
DiarylpyrazoleCelecoxib4.5 - 150.02 - 0.04~375[17][19]
Pyrazole-Thiazole HybridN/A-0.03-[19]
3,5-DiarylpyrazoleN/A-0.01-[19]

Experimental Protocol: Carrageenan-Induced Paw Edema in Rats This is a classic in vivo model to assess acute anti-inflammatory activity.

  • Animal Acclimatization: Acclimatize male Wistar rats (150-200g) for one week under standard laboratory conditions.

  • Grouping: Divide animals into groups (n=6): Vehicle control (e.g., 0.5% carboxymethyl cellulose), Positive control (e.g., Diclofenac or Celecoxib, 10 mg/kg), and Test groups (pyrazole derivatives at various doses).

  • Compound Administration: Administer the vehicle, standard drug, or test compounds orally (p.o.) or intraperitoneally (i.p.).

  • Induction of Inflammation: One hour after compound administration, inject 0.1 mL of 1% carrageenan solution subcutaneously into the sub-plantar region of the right hind paw.

  • Measurement: Measure the paw volume using a plethysmometer immediately before the carrageenan injection (0 h) and at regular intervals thereafter (e.g., 1, 2, 3, and 4 h).[4]

  • Calculation: Calculate the percentage inhibition of edema using the formula: % Inhibition = [(Vc - Vt) / Vc] x 100 Where Vc is the average increase in paw volume in the control group and Vt is the average increase in paw volume in the treated group.

Anticancer Activity

The pyrazole scaffold is a key component in many anticancer agents, targeting various hallmarks of cancer.[13][20][21] Their mechanisms are diverse, ranging from the inhibition of critical cell cycle enzymes to the disruption of the cytoskeleton.

Mechanisms of Action Pyrazole derivatives exert their anticancer effects through multiple pathways:

  • Tubulin Polymerization Inhibition: Certain derivatives bind to the colchicine binding site on β-tubulin, disrupting microtubule dynamics, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[12][20]

  • Kinase Inhibition: The pyrazole core serves as an excellent scaffold for designing inhibitors of various protein kinases that are often overactive in cancer, such as Epidermal Growth Factor Receptor (EGFR), Cyclin-Dependent Kinases (CDKs), and Bruton's Tyrosine Kinase (BTK).[12][13]

  • DNA Intercalation/Binding: Some pyrazole derivatives can bind to the minor groove of DNA, interfering with DNA replication and transcription processes, ultimately leading to cell death.[12]

  • Apoptosis Induction: Many anticancer pyrazoles, including Celecoxib, can induce apoptosis through pathways independent of COX-2 inhibition, often involving the activation of caspases (CASP3, CASP9) and inhibition of anti-apoptotic proteins like AKT1.[15]

Anticancer_Mechanisms cluster_targets Cellular Targets cluster_effects Cellular Effects Pyrazole Pyrazole Derivatives Tubulin Tubulin Pyrazole->Tubulin Kinases Protein Kinases (EGFR, CDK, etc.) Pyrazole->Kinases DNA DNA Pyrazole->DNA Microtubule Microtubule Disruption Tubulin->Microtubule Signaling Signal Transduction Inhibition Kinases->Signaling Replication Replication/Transcription Blockade DNA->Replication Apoptosis Cell Cycle Arrest & Apoptosis Microtubule->Apoptosis Signaling->Apoptosis Replication->Apoptosis

Diverse anticancer mechanisms of pyrazole derivatives.

Quantitative Data: In Vitro Cytotoxicity

CompoundCell LineActivity MetricValue (μM)Reference
Compound 5b (Pyrazole)K562 (Leukemia)GI500.021[20]
Compound 5b (Pyrazole)A549 (Lung)GI500.69[20]
Compound 9 (Tubulin Inhibitor)B16-F10 (Melanoma)IC50-[12]
Compound 43 (PI3K Inhibitor)MCF7 (Breast)IC500.25[12]
Compound 59 (DNA Binder)HepG2 (Liver)IC502.0[12]

Experimental Protocol: MTT Assay for Cytotoxicity The MTT assay is a colorimetric method used to assess cell viability.

  • Cell Seeding: Seed cancer cells (e.g., A549, MCF-7) in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow attachment.

  • Compound Treatment: Treat the cells with various concentrations of the pyrazole derivatives (typically in a serial dilution) for 48-72 hours. Include a vehicle control (e.g., DMSO) and a positive control (e.g., Doxorubicin).

  • MTT Addition: Remove the treatment media and add 100 µL of fresh media and 20 µL of MTT solution (5 mg/mL in PBS) to each well. Incubate for 4 hours at 37°C.

  • Formazan Solubilization: Remove the MTT solution and add 150 µL of a solubilizing agent (e.g., DMSO) to each well to dissolve the formazan crystals.

  • Absorbance Reading: Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis: Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 (the concentration that inhibits 50% of cell growth).

Antimicrobial (Antibacterial and Antifungal) Activity

With the rise of antimicrobial resistance, there is a pressing need for novel therapeutic agents.[22] Pyrazole derivatives have emerged as a promising class of compounds with significant antibacterial and antifungal properties.[22][23][24]

Mechanism of Action The antimicrobial mechanisms are varied and can depend on the specific derivative. One key target that has been explored is DNA gyrase , an essential bacterial enzyme that manages DNA supercoiling during replication.[8] Inhibition of this enzyme leads to a breakdown in DNA integrity and bacterial cell death. Other potential mechanisms include disruption of cell membrane integrity and inhibition of essential metabolic pathways.

Experimental Protocol: Minimum Inhibitory Concentration (MIC) Determination The MIC is the lowest concentration of an antimicrobial agent that prevents visible growth of a microorganism. The broth microdilution method is a standard procedure.

  • Preparation: Prepare a two-fold serial dilution of the test pyrazole compounds in a 96-well microtiter plate using an appropriate growth medium (e.g., Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Inoculation: Add a standardized inoculum of the microorganism (e.g., Staphylococcus aureus, Escherichia coli, Candida albicans) to each well to achieve a final concentration of ~5 x 10^5 CFU/mL.

  • Controls: Include a positive control well (microorganism in broth, no compound) and a negative control well (broth only). A standard antibiotic (e.g., Ciprofloxacin, Clotrimazole) should also be tested.[25][26]

  • Incubation: Incubate the plates at 37°C for 18-24 hours for bacteria or 24-48 hours for fungi.

  • Reading: The MIC is determined as the lowest concentration of the compound where no visible turbidity (growth) is observed.[26]

Quantitative Data: Antimicrobial Activity

CompoundOrganismMIC (μg/mL)Standard Drug (MIC)Reference
Compound 3E. coli0.25Ciprofloxacin (N/A)[25]
Compound 4S. epidermidis0.25Ciprofloxacin (N/A)[25]
Compound 2A. niger1.0Clotrimazole (N/A)[25]
Compound 21aS. aureus62.5-125Chloramphenicol (N/A)[26]
Compound 21aC. albicans2.9-7.8Clotrimazole (N/A)[26]
Anticonvulsant and Neurological Activity

Pyrazole derivatives have shown significant potential in treating neurological disorders, particularly epilepsy.[27][28] Their activity often stems from their ability to modulate neuronal excitability.

Mechanism of Action While not always fully elucidated, the anticonvulsant effects of pyrazoles are thought to involve interaction with ion channels (e.g., sodium, calcium) or neurotransmitter systems (e.g., GABAergic enhancement). Some derivatives also exhibit monoamine oxidase (MAO) inhibitory activity, which is relevant for treating depression.[4][29] Additionally, some compounds have been shown to reduce oxidative stress and inflammation in the brain, which are contributing factors in epilepsy.[27]

Experimental Protocol: Maximal Electroshock (MES) Seizure Test in Mice The MES test is a widely used model to screen for anticonvulsant drugs effective against generalized tonic-clonic seizures.

  • Animal Preparation: Use Swiss albino mice (20-25g), grouped similarly to the anti-inflammatory protocol (vehicle, positive control like Phenytoin, test groups).

  • Compound Administration: Administer compounds, typically 30-60 minutes before the test.

  • Induction of Seizure: Deliver an electrical stimulus (e.g., 50 mA, 60 Hz for 0.2 seconds) via corneal or ear-clip electrodes.

  • Observation: Observe the mice for the presence or absence of the tonic hind limb extension phase of the seizure.

  • Evaluation: A compound is considered to have provided protection if it prevents the tonic hind limb extension. The ED50 (effective dose in 50% of animals) can be calculated.[27][30]

General Workflow for Biological Screening

The discovery pipeline for biologically active pyrazole derivatives follows a logical progression from initial screening to in-depth analysis.

Screening_Workflow Synthesis Synthesis of Pyrazole Library In_Vitro In Vitro Screening (e.g., Enzyme Assays, MTT, MIC) Synthesis->In_Vitro Hit_ID Hit Identification (Potent & Selective Compounds) In_Vitro->Hit_ID SAR Structure-Activity Relationship (SAR) Studies Hit_ID->SAR In_Vivo In Vivo Testing (e.g., Animal Models) Hit_ID->In_Vivo Lead_Opt Lead Optimization SAR->Lead_Opt Lead_Opt->Synthesis Iterative Design ADMET ADMET Profiling (Absorption, Distribution, Metabolism, Excretion, Toxicity) In_Vivo->ADMET Candidate Preclinical Candidate ADMET->Candidate

General workflow for screening pyrazole derivatives.

Case Studies: Marketed Pyrazole Drugs

  • Celecoxib (Celebrex): A landmark drug that validated the concept of selective COX-2 inhibition for treating arthritis and pain with a reduced risk of gastrointestinal issues compared to non-selective NSAIDs.[14][17] Its success cemented the importance of the pyrazole scaffold in anti-inflammatory drug design.

  • Rimonabant (Acomplia): Developed as an anti-obesity drug, Rimonabant acts as an inverse agonist of the cannabinoid-1 (CB1) receptor.[31][32] By blocking CB1 receptors in the brain and peripheral tissues, it reduces appetite and improves metabolic parameters.[33][34][35] However, it was withdrawn from the market due to serious psychiatric side effects, including depression and anxiety, highlighting the complexity of targeting central nervous system receptors.[31][32]

Future Perspectives and Conclusion

The pyrazole scaffold continues to be a highly productive and versatile platform in drug discovery and agricultural chemistry.[11][36] Its synthetic tractability and ability to interact with a multitude of biological targets ensure its continued relevance. Future research will likely focus on developing derivatives with even greater selectivity for their targets to minimize off-target effects, exploring novel mechanisms of action, and applying modern synthetic techniques to create more diverse chemical libraries.[5][37][38] The rich history and ongoing success of pyrazole-based compounds provide a strong foundation for the development of the next generation of therapeutics to address a wide range of human diseases.

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An In-depth Technical Guide to the Mechanism of Action of Pyrazole Carboxamides as Succinate Dehydrogenase Inhibitors

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Intercepting the Engine of Fungal Respiration

At the heart of cellular energy production lies the mitochondrion, a powerhouse containing the intricate machinery of the electron transport chain (ETC) and the tricarboxylic acid (TCA) cycle. A unique enzyme, Succinate Dehydrogenase (SDH), also known as Complex II, serves as a critical intersection between these two fundamental pathways.[1][2][3] It is the only enzyme that participates in both processes, making it an exquisitely sensitive and vital target for metabolic disruption.[2] The agricultural sciences have leveraged this vulnerability, leading to the development of Succinate Dehydrogenase Inhibitors (SDHIs), a prominent class of fungicides crucial for modern crop protection.[3][4]

Among the most successful and widely researched SDHIs are the pyrazole carboxamides.[5][6][7] This class of molecules exhibits potent, broad-spectrum fungicidal activity by precisely targeting and disabling the SDH enzyme.[7] Understanding their mechanism of action at a molecular level is not merely an academic exercise; it is fundamental to designing next-generation inhibitors, overcoming emergent resistance, and ensuring the continued efficacy of this vital chemical class. This guide provides a detailed examination of the SDH enzyme, the precise molecular interactions governing pyrazole carboxamide inhibition, and the experimental frameworks used to validate and explore this mechanism.

The Molecular Target: Succinate Dehydrogenase (Complex II)

To comprehend the inhibitor, one must first understand the target. Succinate Dehydrogenase is a heterotetrameric protein complex embedded in the inner mitochondrial membrane, a conserved structure across nearly all eukaryotic organisms.[2][8][9] Its four subunits, SDHA, SDHB, SDHC, and SDHD, are all encoded by the nuclear genome and assemble into a functional unit with two primary domains.[10][11]

  • The Catalytic Domain (Hydrophilic Head): Protruding into the mitochondrial matrix, this domain is composed of subunits SDHA and SDHB.[10][11]

    • SDHA (The Flavoprotein): This is the largest subunit and contains the covalently bound Flavin Adenine Dinucleotide (FAD) cofactor. It houses the active site where the oxidation of succinate to fumarate occurs.[10][11][12]

    • SDHB (The Iron-Sulfur Protein): This subunit contains a chain of three distinct iron-sulfur clusters: [2Fe-2S], [4Fe-4S], and [3Fe-4S].[2][10] These clusters act as a conduit, facilitating the transfer of electrons derived from succinate oxidation.[10]

  • The Membrane Anchor Domain (Hydrophobic Tail): Comprised of subunits SDHC and SDHD, this domain anchors the entire complex within the inner mitochondrial membrane.[2][11]

    • SDHC and SDHD: These integral membrane proteins contain a heme b group and, critically, form the binding pocket for ubiquinone (Coenzyme Q).[2][10] This pocket, often referred to as the Qp site, is the ultimate destination for the electrons passing through the Fe-S clusters.[7]

The dual function of SDH is elegant and efficient. In the TCA cycle, it catalyzes the oxidation of succinate. The two electrons liberated in this reaction are passed to FAD, then shuttled along the iron-sulfur clusters in SDHB to the Qp site, where they reduce ubiquinone to ubiquinol.[2][9][11] This ubiquinol then diffuses through the membrane to donate its electrons to Complex III, thus continuing the process of oxidative phosphorylation.

SDH_in_ETC cluster_TCA TCA Cycle (Matrix) cluster_ComplexII Complex II (SDH) cluster_Membrane Inner Mitochondrial Membrane cluster_ComplexIII Complex III TCA Succinate -> Fumarate SDHA SDHA (FAD) TCA->SDHA Donates 2e- SDHB SDHB ([Fe-S] clusters) SDHA->SDHB 2e- SDHC_D SDHC/SDHD (Qp site) SDHB->SDHC_D 2e- UQ Ubiquinone (Q) SDHC_D->UQ Reduces Q to QH2 UQH2 Ubiquinol (QH2) CIII Cytochrome bc1 UQH2->CIII Donates 2e- SDHI_Action cluster_ComplexII Complex II (SDH) cluster_Membrane Inner Mitochondrial Membrane SDHB SDHB ([Fe-S] clusters) Qp_Site Qp Binding Site (SDHB/C/D Interface) SDHB->Qp_Site 2e- UQ Ubiquinone (Q) Qp_Site->UQ Electron Transfer UQH2 Ubiquinol (QH2) Inhibitor Pyrazole Carboxamide Inhibitor->Qp_Site Binds & Blocks

Caption: Pyrazole carboxamide binding to the Qp site blocks electron transfer.

The Emergence of Resistance: A Shifting Target

The widespread use of SDHIs has inevitably led to the selection of resistant fungal populations. The primary mechanism for this resistance is the modification of the drug's target site. [13]

  • Target-Site Mutations: Resistance almost universally arises from single-nucleotide polymorphisms in the nuclear genes encoding the SDH subunits that form the Qp binding pocket—namely SdhB, SdhC, and SdhD. [14][15]* Reduced Binding Affinity: These point mutations result in amino acid substitutions that alter the conformation of the binding site. This change can disrupt key hydrogen bonds or introduce steric hindrance, which significantly reduces the binding affinity of the pyrazole carboxamide inhibitor. [15]The native substrate, ubiquinone, which is smaller and more flexible, can often still bind and function, allowing the fungus to survive in the presence of the fungicide.

Table 1: Common Resistance Mutations in Fungal Pathogens

GeneMutation (Amino Acid Change)Fungal Pathogen(s)Impact on Efficacy
SdhBH272Y/R/LBotrytis cinerea, Alternaria alternataHigh resistance to most pyrazole carboxamides
SdhCS84PCorynespora cassiicolaModerate to high resistance
SdhCG79RZymoseptoria triticiHigh resistance to multiple SDHIs
SdhDH134RBotrytis cinereaModerate resistance

Note: This table provides examples; numerous other mutations have been identified across a wide range of pathogens.

Validating the Mechanism: Key Experimental Protocols

A rigorous, multi-faceted approach is required to characterize the mechanism of action of a novel pyrazole carboxamide. The following protocols form a self-validating system, where biochemical data is explained by molecular modeling and confirmed by cellular-level analysis.

Protocol 1: In Vitro SDH Activity Assay (IC₅₀ Determination)

This biochemical assay directly quantifies the inhibitory potency of a compound on the target enzyme.

  • Principle: The activity of SDH is measured by monitoring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP), which changes color upon reduction. The rate of this color change is proportional to enzyme activity. By measuring this rate across a range of inhibitor concentrations, a dose-response curve can be generated to calculate the half-maximal inhibitory concentration (IC₅₀). [1][16]

  • Step-by-Step Methodology:

    • Mitochondrial Isolation: Isolate mitochondria from the target fungus (or a model system like porcine heart) using differential centrifugation. Ensure the final mitochondrial pellet is resuspended in a suitable respiration buffer (e.g., MAN buffer: Mannitol, Sucrose, HEPES, EGTA).

    • Protein Quantification: Determine the protein concentration of the mitochondrial suspension using a standard method (e.g., Bradford or BCA assay) to ensure consistent enzyme levels in each reaction.

    • Reaction Setup: In a 96-well plate, prepare reaction mixtures containing assay buffer (e.g., potassium phosphate buffer, pH 7.4), succinate (substrate), and the artificial electron acceptor DCPIP.

    • Inhibitor Titration: Add serial dilutions of the pyrazole carboxamide compound (dissolved in a suitable solvent like DMSO) to the wells. Include a solvent-only control (0% inhibition) and a control with a known potent inhibitor like antimycin A (to inhibit downstream complexes) and malonate (a competitive inhibitor of the succinate site) for baseline correction.

    • Initiation and Measurement: Initiate the reaction by adding the mitochondrial suspension to each well. Immediately place the plate in a spectrophotometer and measure the decrease in absorbance at 600 nm (for DCPIP) kinetically over 5-10 minutes.

    • Data Analysis: Calculate the initial reaction rate (V₀) for each concentration. Normalize the rates relative to the solvent control. Plot the percent inhibition versus the log of the inhibitor concentration and fit the data to a four-parameter logistic equation to determine the IC₅₀ value. [17][18][19]

SDH_Assay_Workflow start Start: Fungal Culture or Tissue step1 Mitochondrial Isolation (Differential Centrifugation) start->step1 step2 Protein Quantification (Bradford/BCA Assay) step1->step2 step3 Reaction Setup in 96-Well Plate (Buffer, Succinate, DCPIP) step2->step3 step4 Add Serial Dilutions of Pyrazole Carboxamide step3->step4 step5 Initiate with Mitochondria & Measure Absorbance (600nm) step4->step5 step6 Calculate Reaction Rates and % Inhibition step5->step6 end Determine IC50 Value step6->end

Caption: Workflow for the in vitro SDH enzyme activity assay.

Protocol 2: Molecular Docking and Simulation Workflow

This computational approach provides a structural hypothesis for the observed biochemical activity.

  • Principle: Molecular docking predicts the preferred orientation and binding affinity of a ligand (the inhibitor) when bound to the active site of a receptor (the SDH enzyme). [5][20]This is invaluable for rationalizing structure-activity relationships (SAR) and guiding the design of more potent molecules. [4][21]

  • Generalized Workflow:

    • Receptor Preparation: Obtain a high-resolution 3D structure of the SDH enzyme. If a crystal structure of the target species is unavailable, a homology model can be built using a template from a related species (e.g., porcine or avian SDH). The protein structure is prepared by adding hydrogens, assigning charges, and defining the binding pocket (Qp site).

    • Ligand Preparation: The 2D structure of the pyrazole carboxamide is converted to a 3D conformation. Energy minimization is performed to obtain a low-energy, stable structure.

    • Docking Simulation: Using software such as AutoDock or Glide, the prepared ligand is docked into the defined binding site of the receptor. The program samples numerous conformations and orientations (poses) of the ligand within the site.

    • Scoring and Analysis: The docking algorithm calculates a score (e.g., binding energy in kcal/mol) for each pose to estimate binding affinity. The top-scoring poses are analyzed visually to identify key interactions (hydrogen bonds, hydrophobic contacts) with active site residues, providing a structural basis for the inhibitor's mechanism. [17][18][22]

Protocol 3: Cellular Respiration Analysis

This protocol validates the biochemical findings at a physiological level by measuring the impact of the inhibitor on the intact respiratory chain.

  • Principle: High-resolution respirometry measures the oxygen consumption rate (OCR) of intact fungal cells or isolated mitochondria in real-time. By sequentially adding specific substrates and inhibitors, the activity of each complex in the ETC can be isolated and quantified. Inhibition by a pyrazole carboxamide will specifically reduce succinate-driven (Complex II-linked) respiration. [14][23]

  • Step-by-Step Methodology (SUIT Protocol):

    • Sample Preparation: Prepare a suspension of fungal cells (spheroplasts) or isolated mitochondria in a specific respiration medium (e.g., MiR05).

    • Chamber Calibration: Calibrate the oxygen sensors in the respirometer (e.g., Oroboros Oxygraph-2k) and add the sample to the chamber.

    • Substrate Addition: After recording a baseline endogenous respiration rate, add substrates that feed electrons into Complex I (e.g., pyruvate, malate, glutamate) to measure CI-linked respiration.

    • ADP Addition: Add ADP to stimulate oxidative phosphorylation (State 3 respiration).

    • Succinate Addition: Add succinate. The subsequent increase in OCR represents the combined activity of Complex I and Complex II.

    • Inhibitor Titration: Titrate the pyrazole carboxamide inhibitor into the chamber and observe the specific dose-dependent decrease in OCR. This directly demonstrates the inhibition of Complex II in a functioning respiratory system.

    • Control Inhibitions: Further validate the pathway by adding rotenone (a Complex I inhibitor) to isolate pure Complex II activity before and after SDHI addition. Finally, add antimycin A (a Complex III inhibitor) to shut down respiration completely and obtain a baseline for non-mitochondrial oxygen consumption.

Conclusion

The mechanism of action of pyrazole carboxamide fungicides is a clear example of targeted biochemical disruption. By competitively binding to the highly conserved ubiquinone-binding pocket of the SDH enzyme, these molecules sever a critical link in the metabolic chain of pathogenic fungi, leading to a shutdown of cellular respiration and eventual cell death. A comprehensive understanding of this mechanism, validated through a cohesive set of biochemical, computational, and physiological assays, is paramount. It not only confirms the mode of action for existing compounds but also illuminates the structural requirements for potency, provides a framework for interpreting resistance mutations, and guides the rational design of novel SDHIs to secure the future of global crop protection. [4][24][25]

References

  • Horsefield, R., et al. (2019). Succinate Dehydrogenase—Assembly, Regulation and Role in Human Disease. National Center for Biotechnology Information. [Link]

  • Ransac, S., et al. (2019). The assembly of succinate dehydrogenase: a key enzyme in bioenergetics. National Center for Biotechnology Information. [Link]

  • Fendt, C., et al. (2021). The Short-Term Exposure to SDHI Fungicides Boscalid and Bixafen Induces a Mitochondrial Dysfunction in Selective Human Cell Lines. MDPI. [Link]

  • Butt, T. A., & Shakoori, A. R. (2024). Succinate Dehydrogenase: Structure, Function and Significance. ResearchGate. [Link]

  • Zhang, A., et al. (2022). Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold Potentially Targeting Fungal Succinate Dehydrogenase: Antifungal Activity and Mechanism of Action. ACS Publications. [Link]

  • Wikipedia. (n.d.). Succinate dehydrogenase. Wikipedia. [Link]

  • Bénit, P., et al. (2023). SDHi fungicides: An example of mitotoxic pesticides targeting the succinate dehydrogenase complex. PubMed. [Link]

  • Duarte-Hospital, C., et al. (2024). P13-18 Succinate Dehydrogenase inhibitors (SDHi) fungicides induce mitochondrial dysfunction and metabolic reprogramming in human colon cells. ResearchGate. [Link]

  • Yang, S., et al. (2022). Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors. PubMed. [Link]

  • Xu, Z., et al. (2020). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Royal Society of Chemistry. [Link]

  • Jiang, W., et al. (2023). Design, Synthesis, Inhibitory Activity, and Molecular Modeling of Novel Pyrazole-Furan/Thiophene Carboxamide Hybrids as Potential Fungicides Targeting Succinate Dehydrogenase. PubMed. [Link]

  • Riquier, D., et al. (2021). SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us?. MDPI. [Link]

  • Li, M., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. PubMed. [Link]

  • Wang, Y., et al. (2023). Novel Pyrazole-4-Carboxamides and Aromatic Carboxamides Derivatives Containing a Hydrazine Moiety as Potential SDHIs. ResearchGate. [Link]

  • Bénit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI. [Link]

  • Riquier, D., et al. (2021). SDHI Fungicide Toxicity and Associated Adverse Outcome Pathways: What Can Zebrafish Tell Us?. ResearchGate. [Link]

  • Xu, Z., et al. (2020). Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole-Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors. PubMed. [Link]

  • Huang, Y., et al. (2023). Structure-Based Discovery of New Succinate Dehydrogenase Inhibitors via Scaffold Hopping Strategy. ResearchGate. [Link]

  • Wang, X., et al. (2024). Novel Pyrazole-4-Carboxamide Derivatives Containing Oxime Ether Group as Potential SDHIs to Control Rhizoctonia solani. PubMed. [Link]

  • ResearchGate. (2024). Structural modification area in succinate dehydrogenase inhibitor (SDHI) fungicides. ResearchGate. [Link]

  • ResearchGate. (2025). Novel Succinate Dehydrogenase Inhibitors Containing Oxime Ester Structures: Design, Synthesis, and Biological Activities. ResearchGate. [Link]

  • Semantic Scholar. (n.d.). Design, synthesis and biological evaluation of pyrazole-aromatic containing carboxamides as potent SDH inhibitors. Semantic Scholar. [Link]

  • Wang, W., et al. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. ACS Publications. [Link]

  • Wang, W., et al. (2025). Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. PubMed. [Link]

  • ResearchGate. (n.d.). The commercial succinate dehydrogenase inhibitor (SDHI) fungicides and pyrazole carboxamides containing a diarylamine scaffold. ResearchGate. [Link]

  • ACS Publications. (2025). Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae. ACS Publications. [Link]

  • ResearchGate. (n.d.). Binding models of SDH with 8j (a) and carboxin (b). ResearchGate. [Link]

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  • Zhang, A., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. PubMed. [Link]

  • Zhang, A., et al. (2020). Mechanism of Action of Novel Pyrazole Carboxamide Containing a Diarylamine Scaffold against Rhizoctonia solani. ACS Publications. [Link]

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  • Scalliet, G., et al. (2020). A Method for the Examination of SDHI Fungicide Resistance Mechanisms in Phytopathogenic Fungi Using a Heterologous Expression System in Sclerotinia sclerotiorum. PubMed. [Link]

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The Evolving Landscape of Pyrazole-4-Carboxamides: A Deep Dive into Structure-Activity Relationships

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

The pyrazole-4-carboxamide core is a privileged scaffold in medicinal chemistry and agrochemistry, forming the basis of numerous commercial products and clinical candidates.[1] This guide synthesizes data from a wide range of scientific publications to present a consolidated overview of the structure-activity relationships (SAR) of this versatile compound class across various applications, including their roles as fungicides, anticancer agents, and neurological modulators.

The Pyrazole-4-Carboxamide Scaffold: A Foundation for Diverse Bioactivity

The inherent chemical properties of the pyrazole ring, coupled with the hydrogen bonding capabilities of the carboxamide linkage, provide a robust framework for molecular recognition by a multitude of biological targets. The biological activity of pyrazole-4-carboxamide derivatives is highly dependent on the nature and position of substituents on both the pyrazole ring and the carboxamide nitrogen.[1]

SAR of Pyrazole-4-Carboxamides as Fungicides: Targeting Succinate Dehydrogenase (SDH)

A significant application of pyrazole-4-carboxamides is in agriculture as succinate dehydrogenase inhibitors (SDHIs).[2][3][4][5][6] These fungicides disrupt the mitochondrial electron transport chain in pathogenic fungi, leading to cell death.[5] The SAR for this class is well-defined, with key interactions in the binding pocket of the SDH enzyme.

Substitutions on the Pyrazole Ring
  • N1-Position: The substituent at the N1 position of the pyrazole ring is crucial for activity. Often, a methyl group is favored.

  • C3-Position: The C3 position often accommodates small, lipophilic groups. For instance, a difluoromethyl group has been shown to be a key active group in some series.

  • C5-Position: Modifications at this position can influence the spectrum of activity. For example, trifluoromethyl groups have been incorporated to develop potent SDH inhibitors.[6]

The Carboxamide Linker

The carboxamide moiety is a critical anchor, forming hydrogen bonds with amino acid residues in the SDH binding pocket. Molecular docking studies have revealed that this interaction is essential for inhibitory activity.[3]

Substitutions on the Carboxamide Nitrogen (The "N-phenyl" region)

This region is a major determinant of potency and spectrum of activity. A wide variety of substituted phenyl rings and other aromatic or aliphatic moieties have been explored.

  • Aromatic Substituents: The nature and position of substituents on the N-phenyl ring significantly impact antifungal activity. The introduction of thioether moieties has led to the discovery of potent SDHI agents.[7]

  • Bioisosteric Replacement and Scaffold Hopping: Strategies like bioisosteric replacement and scaffold hopping have been successfully employed to design novel SDHIs based on existing commercial fungicides like boscalid and fluxapyroxad.[3][7] For instance, replacing the aromatic ring with a dearomatized hydrophobic tail containing an oxime ether fragment has yielded compounds with superior activity against Rhizoctonia solani compared to boscalid.[2][8]

  • Flexible Chains: The introduction of flexible ether-containing side chains has also proven to be a successful strategy for developing potent SDHIs.[4][5]

The following diagram illustrates the general SAR principles for pyrazole-4-carboxamide based SDHIs.

SAR_SDHI cluster_carboxamide Carboxamide Linker cluster_N_substituent N-Substituent P_N1 N1-Substituent (e.g., CH3) P_C3 C3-Substituent (e.g., CHF2) C_Linker C=O-NH (H-bonding) P_C3->C_Linker Core Scaffold P_C5 C5-Substituent (e.g., CF3) N_Aryl Aromatic/Aliphatic Group (Potency & Spectrum) C_Linker->N_Aryl Key Interaction

Caption: Key SAR features of pyrazole-4-carboxamide SDHIs.

SAR of Pyrazole-4-Carboxamides as Anticancer Agents: Targeting Kinases

Pyrazole-4-carboxamides have also emerged as potent inhibitors of various kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.

Aurora Kinase Inhibitors

A notable example is the development of N,1,3-triphenyl-1H-pyrazole-4-carboxamides as Aurora A kinase inhibitors.[9] Quantitative Structure-Activity Relationship (QSAR) studies have provided insights into the structural requirements for potent inhibition.[9][10]

  • Substituents on the Phenyl Rings: Bulky, electron-withdrawing substituents at the R1 and R2 positions of the phenyl rings are generally favored for inhibitory activity.[9]

  • Dual Aurora A/B Inhibition: Certain pyrazole-4-carboxamide analogues have been found to selectively inhibit both Aurora A and Aurora B kinases, demonstrating potent cytotoxicity against cancer cell lines like HeLa and HepG2.[11]

The following workflow outlines a typical approach for identifying and optimizing pyrazole-4-carboxamide-based kinase inhibitors.

Kinase_Inhibitor_Workflow A Library Design & Synthesis of Pyrazole-4-Carboxamides B In Vitro Kinase Inhibition Assays A->B C Cell-Based Proliferation Assays (e.g., HCT116, MCF7) B->C D SAR Analysis & QSAR Modeling C->D E Lead Optimization D->E Iterative Refinement E->A F In Vivo Efficacy Studies E->F

Sources

discovery and development of pyrazole-based compounds in drug discovery

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Discovery and Development of Pyrazole-Based Compounds in Drug Discovery

Introduction: The Ascendance of a Privileged Scaffold

The pyrazole nucleus, a five-membered aromatic heterocycle containing two adjacent nitrogen atoms, stands as a cornerstone of modern medicinal chemistry.[1] First described by Knorr in 1883, this unassuming ring system has demonstrated remarkable versatility, evolving into what medicinal chemists term a "privileged scaffold."[1][2] This designation is reserved for molecular frameworks that can bind to multiple, diverse biological targets, leading to a wide array of pharmacological activities. The significance of the pyrazole motif is underscored by its presence in numerous blockbuster, FDA-approved drugs, including the anti-inflammatory agent Celecoxib, the erectile dysfunction treatment Sildenafil, and a growing number of targeted cancer therapies.[3][4]

The unique physicochemical properties of the pyrazole core, such as its capacity to act as both a hydrogen bond donor and acceptor, contribute significantly to its favorable pharmacokinetic and pharmacodynamic profiles in drug candidates.[1] This guide provides a comprehensive overview for researchers and drug development professionals, delving into the synthetic methodologies, key therapeutic applications, structure-activity relationships (SAR), and detailed experimental protocols that define the journey of pyrazole-based compounds from laboratory synthesis to clinical application.

The Pyrazole Scaffold: A Profile of Physicochemical and Medicinal Relevance

The utility of the pyrazole ring in drug design is rooted in its distinct electronic and structural characteristics. As a five-membered aromatic heterocycle, its N-1 atom is pyrrole-like and can serve as a hydrogen bond donor, while the N-2 atom is pyridine-like, acting as a hydrogen bond acceptor.[5] This dual nature allows for versatile interactions within the binding pockets of biological targets.[5]

With a pKa of approximately 2.5, pyrazole is significantly less basic than its isomer, imidazole (pKa ≈ 7.1), a property that influences its behavior in physiological environments.[6] One of the most powerful applications of the pyrazole fragment is as a bioisostere , a chemical substitute for another functional group that retains the desired biological activity while potentially improving physicochemical properties.[6] The pyrazole ring is often used to replace phenyl groups, which can enhance potency and improve properties like aqueous solubility and metabolic stability.[6][7] This bioisosteric replacement strategy is a rational approach in medicinal chemistry for discovering new lead compounds based on existing ligands.[8]

Synthetic Methodologies: Constructing the Core

The construction of the pyrazole ring has evolved from classical condensation reactions to highly efficient modern catalytic and multicomponent strategies, offering improved yields, regioselectivity, and access to a broader chemical space.[1]

Classical Synthesis: Cyclocondensation Reactions

The most traditional and widely employed method for pyrazole synthesis is the Knorr pyrazole synthesis , which involves the condensation of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][9] This foundational approach remains a staple for creating a wide range of pyrazole structures.[9] A common variation involves the reaction of α,β-unsaturated carbonyl compounds with hydrazines, which typically proceeds through a Michael addition followed by cyclization and subsequent oxidation to yield the aromatic pyrazole.[9][10]

Modern Strategies: [3+2] Cycloaddition and Multicomponent Reactions (MCRs)

A powerful and elegant strategy for forming the five-membered pyrazole ring is the [3+2] dipolar cycloaddition reaction .[1] This method typically involves the reaction of a diazo compound or a nitrilimine (often generated in situ) with an alkyne or alkene.[1][10]

Multicomponent Reactions (MCRs) have gained prominence for their efficiency, allowing for the synthesis of complex, highly substituted pyrazoles in a single step from three or more starting materials.[1] This approach is highly valued in drug discovery for its ability to rapidly generate libraries of diverse compounds for screening.

MCR_Workflow cluster_reactants Starting Materials A Component A (e.g., 1,3-Dicarbonyl) Reaction One-Pot Reaction (Catalyst, Solvent) A->Reaction B Component B (e.g., Hydrazine) B->Reaction C Component C (e.g., Aldehyde) C->Reaction Pyrazole Highly Substituted Pyrazole Derivative Reaction->Pyrazole JAK_STAT_Pathway Cytokine Cytokine Receptor Cytokine Receptor Cytokine->Receptor Binds JAK JAK1 / JAK2 Receptor->JAK Activates STAT STAT JAK->STAT Phosphorylates (P) P_STAT pSTAT STAT->P_STAT Dimer pSTAT Dimer P_STAT->Dimer Dimerizes Nucleus Nucleus Dimer->Nucleus Translocates to Transcription Gene Transcription (Proliferation, Inflammation) Nucleus->Transcription Initiates Ruxolitinib Ruxolitinib (Pyrazole Inhibitor) Ruxolitinib->JAK INHIBITS SAR_Cycle Design Rational Design (Hypothesis Generation) Synthesis Chemical Synthesis of Novel Analogs Design->Synthesis Testing Biological Testing (In Vitro / In Vivo Assays) Synthesis->Testing Analysis Data Analysis (Identify SAR Trends) Testing->Analysis Analysis->Design Informs Next Cycle Optimized Optimized Lead Compound Analysis->Optimized Identifies

The iterative cycle of Structure-Activity Relationship (SAR) exploration.

Quantitative Efficacy of Pyrazole-Based Kinase Inhibitors

The potency of pyrazole-based drugs, particularly kinase inhibitors, is a key measure of their efficacy. The half-maximal inhibitory concentration (IC₅₀) is a standard metric, with lower values indicating higher potency.

InhibitorPrimary Target Kinase(s)IC₅₀
Ruxolitinib JAK1, JAK2~3 nM
JAK3~430 nM
Asciminib Bcr-Abl0.5 nM
Afuresertib Akt11.3 nM
Akt22 nM
Pirtobrutinib BTKPotent Inhibitor
Encorafenib B-rafPotent Inhibitor
Table 1: In vitro potency of selected FDA-approved pyrazole-based kinase inhibitors against their primary targets.

Experimental Protocols

The following sections provide generalized methodologies for the synthesis and evaluation of novel pyrazole compounds, intended to serve as a practical guide for researchers.

Protocol 1: General Synthesis of a 1,3,5-Trisubstituted Pyrazole via Cyclocondensation

This protocol is based on the classical reaction between a 1,3-dicarbonyl compound (chalcone) and a hydrazine derivative.

  • Objective: To synthesize a 1,3,5-trisubstituted pyrazole.

  • Materials:

    • Substituted Chalcone (1.0 eq)

    • Substituted Hydrazine Hydrochloride (1.2 eq)

    • Ethanol or Acetic Acid (solvent)

    • Sodium Acetate (if using hydrazine hydrochloride)

    • Reaction vessel with reflux condenser and magnetic stirrer

  • Procedure:

    • Dissolve the chalcone (1.0 eq) in ethanol in the reaction vessel.

    • Add the substituted hydrazine hydrochloride (1.2 eq) and sodium acetate (1.5 eq) to the solution.

    • Heat the mixture to reflux (typically 80-100 °C) and stir for 4-12 hours. Monitor reaction progress using Thin Layer Chromatography (TLC).

    • Upon completion, cool the reaction mixture to room temperature.

    • Pour the mixture into ice-cold water to precipitate the crude product.

    • Filter the solid product, wash with cold water, and dry under vacuum.

    • Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.

    • Characterize the final compound using NMR, Mass Spectrometry, and IR spectroscopy to confirm its structure and purity.

Protocol 2: In Vitro COX-1/COX-2 Inhibition Assay

This protocol is designed to determine the IC₅₀ values of a test compound for COX-1 and COX-2, assessing its potency and selectivity.

[11]* Objective: To determine the IC₅₀ values of a pyrazole compound for COX-1 and COX-2.

  • Materials:

    • Human recombinant COX-1 and COX-2 enzymes

    • Arachidonic acid (substrate)

    • Test compound (e.g., a novel pyrazole derivative) and Celecoxib (positive control)

    • Enzyme Immunoassay (EIA) kit for Prostaglandin E₂ (PGE₂)

    • Assay buffer (e.g., Tris-HCl)

  • Procedure:

    • Prepare a series of dilutions of the test compound and control in DMSO.

    • In a 96-well plate, pre-incubate the COX-1 or COX-2 enzyme with various concentrations of the test compound or vehicle (DMSO) in the assay buffer for 15 minutes at 37 °C.

    • Initiate the enzymatic reaction by adding arachidonic acid to each well.

    • Allow the reaction to proceed for a defined period (e.g., 10 minutes) at 37 °C.

    • Terminate the reaction by adding a stopping solution (e.g., a strong acid).

    • Quantify the amount of PGE₂ produced in each well using the EIA kit according to the manufacturer's instructions.

    • Calculate the percentage of inhibition for each compound concentration relative to the vehicle control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC₅₀ value.

    • Calculate the COX-2 selectivity index (IC₅₀ COX-1 / IC₅₀ COX-2).

Future Perspectives

The pyrazole nucleus continues to be a fertile ground for drug discovery. F[4]uture research is likely to focus on several key areas:

  • Novel Targets: Exploring the utility of pyrazole scaffolds against new and challenging biological targets, including those involved in neurodegenerative and metabolic diseases. *[2][12] Fused Systems: Designing novel fused heterocyclic systems incorporating the pyrazole ring, such as pyrazolo[3,4-d]pyrimidines, to access new chemical space and target profiles. *[13] Targeted Drug Delivery: Conjugating pyrazole-based drugs to targeting moieties to improve their delivery to specific tissues or cells, thereby enhancing efficacy and reducing off-target effects.

  • Computational Design: Increasingly sophisticated computational tools, including molecular docking and quantitative structure-activity relationship (QSAR) studies, will accelerate the rational design and optimization of new pyrazole-based therapeutics.

From its initial discovery to its current status as a privileged scaffold, the pyrazole ring has proven to be an exceptionally valuable component in the medicinal chemist's toolkit. Its structural and electronic versatility, synthetic accessibility, and demonstrated success in a multitude of approved drugs ensure its continued prominence in the ongoing quest for novel therapeutics. T[2][4]he ability to systematically modify the pyrazole core to target specific biological pathways makes it an invaluable asset in the development of next-generation medicines to address unmet medical needs.

[2][14]---

References

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solubility and stability of 1-methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide to the Solubility and Stability of 1-methyl-1H-pyrazole-4-carboxamide

For Researchers, Scientists, and Drug Development Professionals

Introduction

This compound is a heterocyclic compound featuring a pyrazole ring, a core structure in many biologically active molecules.[1] The pyrazole moiety is a versatile scaffold in medicinal chemistry, with derivatives exhibiting a wide range of pharmacological activities, including anti-inflammatory, analgesic, and antimicrobial properties.[2] Understanding the physicochemical properties of this compound, specifically its solubility and stability, is paramount for its successful application in research and drug development. Poor solubility can hinder formulation and lead to unreliable results in biological assays, while instability can compromise the integrity and safety of the compound.

This technical guide provides a comprehensive overview of the key considerations for evaluating the . It offers theoretical insights, detailed experimental protocols, and guidance on data interpretation, empowering researchers to thoroughly characterize this promising molecule.

Physicochemical Properties: A Predictive Analysis

While experimental data for this compound is not extensively available, we can predict its key physicochemical properties based on its structure and data from closely related analogs.

PropertyPredicted Value/CharacteristicRationale and Comparative Analysis
pKa Weakly basic (pKa ~ 2-3 for the pyrazole ring N2); Neutral for the amideThe pyrazole ring contains two nitrogen atoms. The N1 nitrogen is substituted with a methyl group and is non-basic. The N2 nitrogen is pyridine-like and is expected to be weakly basic. The amide functional group is generally considered neutral. For comparison, the related 1-methyl-1H-pyrazole-4-carboxylic acid has a predicted acidic pKa of 3.88 ± 0.10.[3]
logP < 0The presence of the polar carboxamide group and the nitrogen atoms in the pyrazole ring suggests the molecule is relatively hydrophilic. The computed XLogP3 for the analogous 5-amino-1-methyl-1H-pyrazole-4-carboxamide is -0.7, and for 1-methyl-1H-pyrazole-4-carboxylic acid, it is -0.2.[4][5] This indicates that this compound is likely to have a negative logP value, signifying a preference for aqueous environments over octanol.
Hydrogen Bonding 1 Hydrogen Bond Donor (amide N-H); 3 Hydrogen Bond Acceptors (amide C=O, pyrazole N2, amide N)The ability to form multiple hydrogen bonds will influence its solubility in protic solvents and its interactions with biological macromolecules.

Solubility Assessment

A thorough understanding of a compound's solubility is critical for its formulation and delivery. Both kinetic and thermodynamic solubility are important parameters in drug discovery and development.

Theoretical Solubility Profile

Based on its predicted low logP and hydrogen bonding capabilities, this compound is expected to have:

  • Moderate to good aqueous solubility.

  • Good solubility in polar organic solvents such as dimethyl sulfoxide (DMSO), methanol, and ethanol.

  • Limited solubility in non-polar organic solvents like hexane and toluene.

Experimental Protocols for Solubility Determination

1. Kinetic Solubility Assay

This high-throughput method is useful for early-stage drug discovery to quickly assess solubility.[6]

  • Principle: A concentrated stock solution of the compound in DMSO is added to an aqueous buffer. The formation of a precipitate is monitored, often by nephelometry (light scattering) or by measuring the concentration of the dissolved compound after filtration.[6]

  • Step-by-Step Protocol:

    • Stock Solution Preparation: Prepare a 10 mM stock solution of this compound in 100% DMSO.

    • Plate Setup: In a 96-well microtiter plate, add the DMSO stock solution to an aqueous buffer (e.g., phosphate-buffered saline, pH 7.4) to achieve a range of final concentrations (e.g., 1 to 200 µM). The final DMSO concentration should be kept low (e.g., <2%) to minimize its effect on solubility.[1]

    • Incubation: Shake the plate at a controlled temperature (e.g., 25°C) for a set period (e.g., 1.5-2 hours).[1]

    • Analysis:

      • Nephelometry: Measure the light scattering in each well using a nephelometer. An increase in scattering indicates precipitation.[5]

      • Direct UV/LC-MS: Filter the solutions to remove any precipitate. Quantify the concentration of the dissolved compound in the filtrate using a UV spectrophotometer or LC-MS against a standard curve.[5]

2. Thermodynamic (Shake-Flask) Solubility Assay

This method determines the equilibrium solubility and is considered the "gold standard" for pre-formulation studies.[7]

  • Principle: An excess amount of the solid compound is equilibrated with a solvent over an extended period. The concentration of the dissolved compound in the saturated solution is then measured.[7]

  • Step-by-Step Protocol:

    • Sample Preparation: Add an excess amount of solid this compound to a glass vial containing a known volume of the desired solvent (e.g., water, pH 7.4 buffer).

    • Equilibration: Seal the vials and agitate them at a constant temperature (e.g., 25°C or 37°C) for an extended period (typically 24-48 hours) to ensure equilibrium is reached.[8]

    • Phase Separation: After equilibration, allow the suspension to settle. Separate the undissolved solid from the solution by centrifugation or filtration. Ensure the temperature is maintained during this step.

    • Quantification: Accurately dilute an aliquot of the clear supernatant and determine the concentration of the dissolved compound using a validated analytical method, such as HPLC-UV or LC-MS.[7]

G cluster_0 Kinetic Solubility Workflow cluster_1 Thermodynamic Solubility Workflow k_start Prepare 10 mM stock in DMSO k_add Add stock to aqueous buffer in 96-well plate k_start->k_add k_incubate Incubate with shaking (1.5-2h) k_add->k_incubate k_analyze Analyze by Nephelometry or Filtration + UV/LC-MS k_incubate->k_analyze t_start Add excess solid to solvent t_equilibrate Equilibrate with agitation (24-48h) t_start->t_equilibrate t_separate Centrifuge/Filter to separate solid t_equilibrate->t_separate t_quantify Quantify supernatant by HPLC-UV/LC-MS t_separate->t_quantify

Caption: Experimental workflows for kinetic and thermodynamic solubility determination.

Stability Assessment and Forced Degradation Studies

Assessing the chemical stability of this compound is crucial for determining its shelf-life and identifying potential degradation products that could affect its efficacy or safety. Forced degradation studies are performed under conditions more severe than accelerated stability testing to understand the molecule's degradation pathways.[9]

Potential Degradation Pathways
  • Hydrolysis: The carboxamide functional group is susceptible to hydrolysis under both acidic and basic conditions, which would yield 1-methyl-1H-pyrazole-4-carboxylic acid and ammonia. The pyrazole ring itself is generally stable to hydrolysis but can undergo ring opening under very strong basic conditions.[3]

  • Oxidation: While the pyrazole ring is relatively resistant to oxidation, strong oxidizing agents could potentially lead to the formation of N-oxides or ring-opened products.[3][10]

  • Photodegradation: Aromatic and heterocyclic compounds can be susceptible to degradation upon exposure to UV or visible light. The specific photodegradation pathway would depend on the wavelength of light and the presence of photosensitizers.

  • Thermal Degradation: At elevated temperatures, the molecule may decompose. The decomposition of pyrazole derivatives can involve the loss of substituents or cleavage of the N-N bond in the pyrazole ring.

G cluster_degradation Potential Degradation Pathways parent This compound hydrolysis Hydrolysis (Acid/Base) 1-methyl-1H-pyrazole-4-carboxylic acid + NH3 parent->hydrolysis H+/OH- oxidation Oxidation (e.g., H2O2) N-oxides or Ring-opened products parent->oxidation [O] photolysis Photolysis (UV/Vis Light) Photodegradation products parent->photolysis thermolysis Thermal Stress (Heat) Decomposition products parent->thermolysis Δ

Caption: Potential degradation pathways for this compound.

Protocol for Forced Degradation Studies

These studies should be conducted on a single batch of the compound and typically aim for 5-20% degradation to ensure that the degradation products can be adequately detected and quantified.

  • Sample Preparation: Prepare solutions of this compound (e.g., 1 mg/mL) in appropriate solvents.

  • Stress Conditions:

    • Acid Hydrolysis: 0.1 M HCl at 60°C for 24-48 hours.

    • Base Hydrolysis: 0.1 M NaOH at 60°C for 24-48 hours.

    • Oxidative Degradation: 3% H₂O₂ at room temperature for 24 hours.

    • Thermal Degradation: Store the solid compound at 80°C for 48 hours.

    • Photostability: Expose the solid compound and a solution to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt hours/square meter (as per ICH Q1B guidelines).

  • Analysis: At appropriate time points, withdraw samples, neutralize if necessary, and dilute to a suitable concentration. Analyze the samples using a stability-indicating analytical method.

Development of a Stability-Indicating HPLC Method

A stability-indicating method is an analytical procedure that can accurately quantify the decrease in the amount of the active compound due to degradation and separate it from its degradation products.

  • Instrumentation: An HPLC system with a UV detector (preferably a photodiode array detector to assess peak purity) is suitable.

  • Template Method:

    • Column: C18 column (e.g., 4.6 x 150 mm, 5 µm).

    • Mobile Phase A: 0.1% Formic acid in water.

    • Mobile Phase B: Acetonitrile.

    • Gradient: A linear gradient from 5% to 95% Mobile Phase B over 20 minutes.

    • Flow Rate: 1.0 mL/min.

    • Detection Wavelength: Monitor at the λmax of this compound, and also scan a broader UV range to detect any degradants with different chromophores.

    • Column Temperature: 30°C.

  • Method Validation: The method should be validated according to ICH guidelines for specificity, linearity, accuracy, precision, and robustness. The key aspect of a stability-indicating method is its ability to resolve the parent compound from all potential degradation products, which is confirmed by analyzing the stressed samples.

Conclusion

While specific experimental data on the is not widely published, this guide provides a robust framework for its comprehensive characterization. By applying the detailed protocols for solubility and stability testing, researchers can generate the necessary data to support the development of this compound. A thorough understanding of its physicochemical properties will undoubtedly accelerate its journey from a promising molecule to a potential therapeutic agent or a valuable research tool.

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The Pyrazole Carboxamide Scaffold: A Privileged Motif for Diverse Therapeutic Targeting

Author: BenchChem Technical Support Team. Date: January 2026

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Authored by: Gemini, Senior Application Scientist

Abstract

The pyrazole carboxamide scaffold has emerged as a cornerstone in modern medicinal chemistry, demonstrating remarkable versatility in engaging a wide array of biological targets with high affinity and specificity.[1][2][3] This guide provides a comprehensive technical overview of the key therapeutic targets of pyrazole carboxamides, offering insights into their mechanisms of action, structure-activity relationships (SAR), and the experimental workflows essential for their discovery and validation. By delving into the causal relationships behind experimental design and providing self-validating protocols, this document aims to empower researchers and drug development professionals in their quest to leverage this privileged scaffold for novel therapeutic interventions.

Introduction: The Ascendancy of Pyrazole Carboxamides in Drug Discovery

The pyrazole ring, a five-membered heterocycle with two adjacent nitrogen atoms, possesses a unique combination of physicochemical properties that make it an ideal building block for drug candidates.[2][3] Its ability to act as both a hydrogen bond donor and acceptor, coupled with its metabolic stability and synthetic tractability, has led to its incorporation into numerous FDA-approved drugs.[2] The addition of a carboxamide linkage further enhances the molecule's ability to form crucial interactions within protein binding pockets, contributing to the high potency and selectivity observed in many pyrazole carboxamide-based compounds.[4] This guide will explore the major classes of therapeutic targets successfully modulated by this versatile scaffold.

Targeting the Kinome: A Dominant Application of Pyrazole Carboxamides

Protein kinases, key regulators of cellular signaling, are frequently implicated in the pathophysiology of cancer and inflammatory diseases.[5] The ATP-binding site of kinases presents a druggable pocket that is well-suited for inhibition by small molecules, and pyrazole carboxamides have proven to be particularly adept at targeting this domain.[5][6]

Mechanism of Action and Rationale for Targeting

Many pyrazole carboxamide kinase inhibitors function as ATP-competitive inhibitors, occupying the adenine-binding region of the kinase ATP pocket. The pyrazole core often forms hydrogen bonds with the hinge region of the kinase, a critical interaction for potent inhibition.[6] The carboxamide moiety and its substituents can then extend into other regions of the binding site, providing opportunities to enhance potency and achieve selectivity for specific kinases. The dysregulation of kinase signaling in diseases like cancer makes them prime therapeutic targets, and the development of selective inhibitors is crucial to minimize off-target effects.[5]

Structure-Activity Relationship (SAR) Insights

Extensive SAR studies have revealed key structural features that govern the potency and selectivity of pyrazole carboxamide kinase inhibitors. For instance, in the context of p38α MAPK inhibitors, modifications to the fused pyrazole core and the substituents on the carboxamide nitrogen have been shown to dramatically impact whole-blood potency.[7] Similarly, for c-Jun N-terminal kinase (JNK) inhibitors, the nature of the amide substituent is critical for inhibitory activity.[8]

Key Kinase Targets and Representative Inhibitors
Kinase TargetRepresentative Pyrazole Carboxamide InhibitorTherapeutic AreaIC50/ED50Reference
p38α MAPKFused Pyrazole 10qInflammationED50: 0.05-0.07 mg/kg (in rats)[7]
JNK-1Compound 9cInflammation< 10 µM[8]
HPK1Difluoroethyl pyrazole 16aCancer ImmunotherapyN/A[6]
Experimental Workflow: Kinase Inhibitor Discovery and Validation

The discovery and validation of pyrazole carboxamide kinase inhibitors typically follow a multi-step process designed to identify potent, selective, and cell-active compounds.

G cluster_0 In Vitro Screening cluster_1 Cell-Based Validation cluster_2 In Vivo Evaluation HTS High-Throughput Screening (HTS) (Biochemical Kinase Assays) Hit_Identification Hit Identification (Potency & Selectivity Profiling) HTS->Hit_Identification Primary Hits SAR_Development Structure-Activity Relationship (SAR) (Medicinal Chemistry) Hit_Identification->SAR_Development Validated Hits Cellular_Assays Cellular Target Engagement (e.g., Western Blot for p-Substrate) SAR_Development->Cellular_Assays Optimized Leads Functional_Assays Functional Cellular Assays (e.g., Cytokine Release, Proliferation) Cellular_Assays->Functional_Assays PK_PD_Studies Pharmacokinetics (PK) & Pharmacodynamics (PD) Studies Functional_Assays->PK_PD_Studies Preclinical Candidates Efficacy_Models Disease-Specific Animal Models (e.g., Tumor Xenografts) PK_PD_Studies->Efficacy_Models G Start Start Cell_Prep Cell Preparation (HEK293-Nav1.7) Start->Cell_Prep Compound_Prep Compound Dilution (Pyrazole Carboxamides) Start->Compound_Prep Automated_Patch Automated Patch-Clamp (e.g., SyncroPatch) Cell_Prep->Automated_Patch Compound_Prep->Automated_Patch Voltage_Protocol Apply Voltage Protocol (Resting & Inactivated States) Automated_Patch->Voltage_Protocol Data_Acquisition Record Sodium Currents Voltage_Protocol->Data_Acquisition Data_Analysis Calculate % Inhibition & IC50 Data_Acquisition->Data_Analysis End End Data_Analysis->End

Caption: Workflow for automated patch-clamp electrophysiology.

CRAC Channel Inhibitors for Inflammatory and Autoimmune Diseases

Mechanism of Action: Calcium release-activated calcium (CRAC) channels are critical for calcium signaling in immune cells. Their activation leads to T-cell proliferation and cytokine production. Pyrazole carboxamides can inhibit CRAC channels, thereby suppressing the immune response.

Validation with Calcium Imaging: The functional effect of CRAC channel inhibitors can be assessed by measuring changes in intracellular calcium concentration using fluorescent indicators. [9][10]

Allosteric Modulation of G-Protein Coupled Receptors (GPCRs)

GPCRs represent the largest family of cell surface receptors and are major drug targets. While traditional GPCR drugs target the orthosteric site where the endogenous ligand binds, allosteric modulators bind to a distinct site, offering the potential for greater subtype selectivity and a more nuanced modulation of receptor function. [11][12][13]Pyrazole carboxamides have been explored as allosteric modulators for various GPCRs. [14] Mechanism of Action: Allosteric modulators can be positive (PAMs), negative (NAMs), or neutral (silent allosteric modulators, SAMs). They do not directly activate or inhibit the receptor but rather modulate the affinity and/or efficacy of the orthosteric ligand. [11][14] Experimental Approaches: Detecting and quantifying allosteric modulation requires specialized experimental designs. A common approach is to measure the effect of the putative allosteric modulator on the concentration-response curve of a known orthosteric agonist. [14]

Targeting the Receptor for Advanced Glycation End Products (RAGE) in Alzheimer's Disease

Rationale for Targeting: The receptor for advanced glycation end products (RAGE) is a multi-ligand receptor implicated in the pathophysiology of Alzheimer's disease. Its interaction with amyloid-beta (Aβ) contributes to neuroinflammation and neuronal damage. [15][16]Blocking the RAGE-Aβ interaction is a promising therapeutic strategy. [16][17] Pyrazole-5-carboxamides as RAGE Inhibitors: A series of pyrazole-5-carboxamides have been designed and synthesized as novel RAGE inhibitors. [17]SAR studies have led to the identification of compounds with improved in vitro RAGE inhibitory activity and favorable physicochemical properties. [17]

Conclusion and Future Perspectives

The pyrazole carboxamide scaffold has unequivocally demonstrated its value as a privileged structure in drug discovery, yielding potent and selective modulators for a diverse range of therapeutic targets. This guide has provided a comprehensive overview of the key target classes, the underlying mechanisms of action, and the critical experimental workflows for the identification and validation of these promising compounds. As our understanding of disease biology deepens and new targets emerge, the inherent versatility and synthetic accessibility of the pyrazole carboxamide core will undoubtedly continue to fuel the development of the next generation of innovative medicines. The integration of advanced computational methods with high-throughput experimental platforms will further accelerate the exploration of the vast chemical space surrounding this remarkable scaffold, paving the way for novel therapies for a multitude of human diseases.

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An In-Depth Technical Guide to the Initial Bioactivity Screening of 1-methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Foreword: The Pyrazole Carboxamide Scaffold - A Privileged Motif in Drug Discovery

The pyrazole ring, a five-membered aromatic heterocycle with two adjacent nitrogen atoms, represents a cornerstone of medicinal chemistry. Its unique structural and electronic properties allow it to serve as a versatile scaffold, capable of engaging with a multitude of biological targets through various non-covalent interactions. When coupled with a carboxamide functional group, the resulting pyrazole carboxamide motif gains additional hydrogen bonding capabilities, further enhancing its potential for potent and selective bioactivity. This scaffold is present in numerous clinically approved drugs and late-stage clinical candidates, demonstrating its therapeutic relevance across a wide range of diseases.

This guide provides a comprehensive, technically-grounded framework for the initial bioactivity screening of a novel pyrazole carboxamide derivative, 1-methyl-1H-pyrazole-4-carboxamide . As a Senior Application Scientist, the following sections are designed not as a rigid set of instructions, but as a strategic, tiered approach to efficiently and robustly characterize the potential therapeutic value of this compound. We will delve into the causality behind experimental choices, ensuring each step is part of a self-validating system, and ground our methodologies in authoritative, referenced protocols.

Part 1: Foundational Characterization of this compound

Before embarking on a full-scale screening cascade, a foundational understanding of the test compound's physicochemical properties is paramount. These properties will dictate its handling, formulation, and the interpretation of subsequent bioactivity data.

In Silico ADME/Tox Prediction

Modern drug discovery leverages computational tools to predict the pharmacokinetic and toxicological properties of a compound before significant resources are invested in wet lab experiments. For this compound, a preliminary in silico profile should be generated to anticipate potential liabilities.

Methodology:

Utilize a validated computational platform, such as pkCSM, to predict the following parameters based on the compound's chemical structure:

  • Absorption: Caco-2 permeability, intestinal absorption.

  • Distribution: Volume of distribution (VDss), blood-brain barrier (BBB) permeability.

  • Metabolism: Cytochrome P450 (CYP) substrate/inhibitor potential.

  • Excretion: Total clearance.

  • Toxicity: AMES toxicity, hERG inhibition, hepatotoxicity.

Causality of Experimental Choice:

This initial computational screen is a cost-effective method to flag potential issues that could terminate a drug development program. For instance, a high likelihood of hERG inhibition or mutagenicity (AMES toxicity) would be a significant red flag. Poor predicted permeability might suggest that the compound is more suitable for intravenous rather than oral administration.

Data Presentation: Predicted Physicochemical and ADME Properties

PropertyPredicted ValueInterpretation
Molecular Weight[Insert Value]Adherence to Lipinski's Rule of Five.
LogP[Insert Value]Lipophilicity, potential for membrane permeability.
Water Solubility[Insert Value]Crucial for formulation and bioavailability.
Caco-2 Permeability[Insert Value]Indicator of intestinal absorption.
BBB Permeability[Insert Value]Potential for CNS activity or off-target effects.
CYP2D6 Inhibitor[Yes/No]Potential for drug-drug interactions.
AMES Toxicity[Yes/No]Potential for mutagenicity.
hERG I Inhibition[Yes/No]Risk of cardiotoxicity.

*Note: These values are placeholders and should be generated using appropriate software.

Solubility and Stability Assessment

The practical solubility and stability of this compound in a common solvent for in vitro assays, typically dimethyl sulfoxide (DMSO), must be experimentally determined.

Experimental Protocol: DMSO Solubility and Stability

  • Preparation of Stock Solution:

    • Accurately weigh a precise amount of this compound.

    • Add anhydrous DMSO to achieve a high-concentration stock solution (e.g., 100 mM).

    • Facilitate dissolution by vortexing and, if necessary, gentle warming (not exceeding 37°C).

  • Visual Solubility Assessment:

    • Visually inspect the stock solution for any undissolved particulate matter.

    • If the solution is not clear, prepare a dilution series to determine the concentration at which the compound fully dissolves.

  • Stability Assessment:

    • Analyze the freshly prepared stock solution by High-Performance Liquid Chromatography (HPLC) to establish a baseline purity profile.

    • Store aliquots of the stock solution at various conditions (e.g., room temperature, 4°C, -20°C) for a defined period (e.g., 24, 48, 72 hours).

    • Re-analyze the stored samples by HPLC and compare the chromatograms to the baseline to assess for degradation.

Trustworthiness of the Protocol:

This self-validating protocol ensures that the compound is fully dissolved in the stock solution and remains stable under experimental conditions. This is critical to avoid false-negative results in bioactivity assays due to precipitation or degradation of the test article.

Part 2: A Tiered Screening Cascade for Bioactivity Profiling

Based on the established bioactivities of the pyrazole carboxamide class of compounds, a logical and efficient screening cascade can be designed. This tiered approach begins with a broad assessment of cytotoxicity, followed by more specific assays targeting anticancer, anti-inflammatory, and antimicrobial potential.

Tier 1: General Cytotoxicity Assessment

The initial step in any bioactivity screen is to determine the compound's inherent cytotoxicity. This information is crucial for identifying a non-toxic concentration range for subsequent, more specific assays and for providing a preliminary indication of anticancer potential.

Experimental Protocol: MTT Assay for Cytotoxicity

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that measures the metabolic activity of cells, which is proportional to the number of viable cells.[1]

  • Cell Seeding:

    • Seed human cancer cell lines (e.g., A549 - lung carcinoma, MCF-7 - breast adenocarcinoma) in a 96-well plate at a density of 5 x 10³ to 1 x 10⁴ cells per well in 100 µL of complete culture medium.

    • Incubate for 24 hours at 37°C in a 5% CO₂ humidified incubator to allow for cell attachment.

  • Compound Treatment:

    • Prepare a serial dilution of this compound in culture medium from the DMSO stock. Ensure the final DMSO concentration in all wells does not exceed 0.5%.

    • Remove the old medium and add 100 µL of the compound dilutions to the respective wells. Include vehicle control (medium with DMSO) and a positive control (e.g., doxorubicin).

    • Incubate for 48-72 hours.

  • MTT Incubation and Formazan Solubilization:

    • Add 10 µL of MTT solution (5 mg/mL in PBS) to each well.[1]

    • Incubate for 3-4 hours at 37°C.

    • Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

  • Absorbance Reading:

    • Measure the absorbance at 570 nm using a microplate reader.

  • Data Analysis:

    • Calculate the percentage of cell viability relative to the vehicle control.

    • Determine the IC₅₀ (half-maximal inhibitory concentration) value.

Causality of Experimental Choice:

The selection of A549 and MCF-7 cell lines provides a preliminary indication of broad-spectrum anticancer activity. The MTT assay is a robust, high-throughput, and cost-effective method for initial cytotoxicity screening.

Data Presentation: Cytotoxicity Profile of this compound

Cell LineIncubation Time (h)IC₅₀ (µM)
A54948[Value]
MCF-748[Value]
Tier 2: Probing for Specific Bioactivities

Based on the cytotoxicity profile and the known pharmacology of pyrazole carboxamides, the following specific assays are recommended.

Inflammation is a key pathological process in many diseases, and the NF-κB signaling pathway and COX-2 enzyme are central mediators of this process.[2]

Experimental Workflow: Anti-inflammatory Screening

G cluster_0 Tier 2a: Anti-inflammatory Screening A NF-κB Reporter Assay (HEK293T cells) B COX-2 Inhibition Assay (Fluorometric or ELISA-based) A->B If significant NF-κB inhibition is observed

Caption: Tiered workflow for assessing anti-inflammatory potential.

Experimental Protocol: NF-κB Luciferase Reporter Assay

This assay measures the transcriptional activity of NF-κB, a key regulator of inflammatory gene expression.[3][4][5][6][7]

  • Cell Transfection and Seeding:

    • Co-transfect HEK293T cells with an NF-κB luciferase reporter plasmid and a constitutively active Renilla luciferase plasmid (for normalization).

    • Seed the transfected cells into a 96-well plate at a density of 30,000 cells per well and allow them to attach overnight.[4][6]

  • Compound Treatment and Stimulation:

    • Pre-treat the cells with various concentrations of this compound for 1-2 hours.

    • Stimulate NF-κB activation by adding an appropriate inducer, such as Tumor Necrosis Factor-alpha (TNF-α) at 20 ng/mL.[6] Include unstimulated and vehicle-treated stimulated controls.

    • Incubate for 6 hours.[4]

  • Luciferase Activity Measurement:

    • Lyse the cells and measure both firefly and Renilla luciferase activities using a dual-luciferase reporter assay system and a luminometer.

  • Data Analysis:

    • Normalize the firefly luciferase activity to the Renilla luciferase activity.

    • Calculate the percentage of inhibition of TNF-α-induced NF-κB activation.

Experimental Protocol: COX-2 Inhibitor Screening Assay

This assay determines the direct inhibitory effect of the compound on the activity of the COX-2 enzyme.[8][9][10][11]

  • Assay Preparation:

    • In a 96-well plate, add human recombinant COX-2 enzyme, a fluorometric probe, and heme cofactor in an appropriate assay buffer.[10]

  • Inhibitor Incubation:

    • Add various concentrations of this compound or a known COX-2 inhibitor (e.g., celecoxib) to the wells. Include an enzyme control without any inhibitor.[10]

    • Pre-incubate for 10 minutes at 37°C.[9]

  • Reaction Initiation and Measurement:

    • Initiate the enzymatic reaction by adding arachidonic acid, the substrate for COX-2.[9][10]

    • Immediately measure the fluorescence kinetically at an excitation of 535 nm and an emission of 587 nm.[10]

  • Data Analysis:

    • Calculate the rate of the enzymatic reaction.

    • Determine the percentage of COX-2 inhibition and the IC₅₀ value.

Signaling Pathway: NF-κB and COX-2 in Inflammation

G cluster_0 Inflammatory Signaling TNFa TNF-α TNFR TNFR TNFa->TNFR IKK IKK complex TNFR->IKK activates IkB IκB IKK->IkB phosphorylates NFkB NF-κB IkB->NFkB releases Nucleus Nucleus NFkB->Nucleus translocates to COX2_gene COX-2 Gene Nucleus->COX2_gene activates transcription of COX2_protein COX-2 Protein COX2_gene->COX2_protein translates to Prostaglandins Prostaglandins COX2_protein->Prostaglandins produces Prostaglandins->Prostaglandins

Caption: Simplified NF-κB and COX-2 signaling in inflammation.

The pyrazole carboxamide scaffold is also known for its antimicrobial properties. A preliminary screen against representative Gram-positive and Gram-negative bacteria, as well as a common fungal pathogen, is warranted.

Experimental Protocol: Broth Microdilution for Minimum Inhibitory Concentration (MIC)

This method determines the lowest concentration of an antimicrobial agent that prevents the visible growth of a microorganism.[12][13][14]

  • Preparation of Inoculum:

    • Culture Staphylococcus aureus (ATCC 29213, Gram-positive), Escherichia coli (ATCC 25922, Gram-negative), and Candida albicans (ATCC 90028, fungus) to the logarithmic growth phase.

    • Adjust the inoculum density to approximately 5 x 10⁵ colony-forming units (CFU)/mL in the appropriate broth medium (e.g., Cation-Adjusted Mueller-Hinton Broth for bacteria, RPMI-1640 for fungi).

  • Compound Dilution:

    • In a 96-well microtiter plate, prepare a two-fold serial dilution of this compound.

  • Inoculation and Incubation:

    • Add the standardized inoculum to each well.

    • Incubate the plates at 35-37°C for 18-24 hours for bacteria and 24-48 hours for yeast.

  • MIC Determination:

    • The MIC is the lowest concentration of the compound at which there is no visible growth.

Data Presentation: Antimicrobial Activity of this compound

MicroorganismTypeMIC (µg/mL)
Staphylococcus aureusGram-positive[Value]
Escherichia coliGram-negative[Value]
Candida albicansFungus[Value]

Many pyrazole derivatives exert their anticancer effects by inhibiting protein kinases.[15][16][17][18][19][20][21] If significant cytotoxicity is observed in Tier 1, a follow-up screen against a panel of cancer-relevant kinases can provide valuable mechanistic insights.

Experimental Workflow: Kinase Inhibition Profiling

G cluster_0 Tier 3: Kinase Inhibition Profiling A Broad Kinase Panel Screen (e.g., against EGFR, VEGFR-2, CDKs) B IC₅₀ Determination for Active Hits A->B Follow-up on hits

Caption: Workflow for kinase inhibition profiling.

General Protocol: In Vitro Kinase Assay

  • Assay Setup: In a suitable assay plate, combine the kinase of interest (e.g., EGFR, VEGFR-2, CDK2), its specific substrate, and ATP.

  • Inhibitor Addition: Add this compound at a fixed concentration (for initial screening) or in a dose-response manner (for IC₅₀ determination).

  • Reaction and Detection: Incubate to allow the kinase reaction to proceed. The amount of phosphorylated substrate is then quantified using a suitable detection method (e.g., fluorescence, luminescence, radioactivity).

  • Data Analysis: Calculate the percentage of kinase inhibition relative to a no-inhibitor control.

Signaling Pathway: Common Kinase Targets in Cancer

G cluster_0 Cancer Cell Signaling GF Growth Factors (e.g., EGF, VEGF) RTK Receptor Tyrosine Kinases (EGFR, VEGFR-2) GF->RTK activate PI3K PI3K/AKT Pathway RTK->PI3K RAS RAS/MAPK Pathway RTK->RAS Proliferation Proliferation PI3K->Proliferation Angiogenesis Angiogenesis PI3K->Angiogenesis RAS->Proliferation CellCycle Cell Cycle Progression (CDKs) CellCycle->Proliferation

Caption: Simplified overview of key kinase signaling pathways in cancer.

Part 3: Data Interpretation and Path Forward

The initial screening cascade will generate a comprehensive dataset on the bioactivity profile of this compound.

  • Potent and selective cytotoxicity against cancer cell lines would warrant further investigation into the mechanism of cell death (e.g., apoptosis assays) and in vivo efficacy studies in xenograft models.

  • Significant anti-inflammatory activity at non-toxic concentrations would suggest a potential therapeutic application in inflammatory diseases. Follow-up studies could include measuring the inhibition of pro-inflammatory cytokine production (e.g., IL-6, TNF-α) in primary immune cells.

  • Promising antimicrobial activity would necessitate the determination of the minimum bactericidal or fungicidal concentration (MBC/MFC) and testing against a broader panel of clinical isolates, including resistant strains.

This structured, data-driven approach ensures a thorough and efficient initial evaluation of this compound, providing a solid foundation for its further development as a potential therapeutic agent.

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Introduction: The Pyrazole-4-Carboxamide Scaffold as a Privileged Structure

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Technical Guide to the Exploration of Novel Pyrazole-4-Carboxamide Derivatives

The pyrazole ring system, a five-membered heterocycle with two adjacent nitrogen atoms, stands as a cornerstone in medicinal chemistry and agrochemical research.[1][2] Its remarkable versatility allows for extensive functionalization, enabling the fine-tuning of steric, electronic, and pharmacokinetic properties. When combined with a carboxamide linker at the 4-position, it forms the pyrazole-4-carboxamide scaffold. This arrangement has proven to be a "privileged structure," capable of interacting with a wide array of biological targets with high affinity and specificity.[2] Derivatives of this core have been successfully developed as potent inhibitors of enzymes crucial for disease progression and pathogen survival, including protein kinases and succinate dehydrogenase.[3][4]

This guide provides a technical overview of the systematic exploration of novel pyrazole-4-carboxamide derivatives, from rational design and synthesis to comprehensive biological evaluation. It is intended for researchers and drug development professionals, offering field-proven insights into the causality behind experimental choices and self-validating protocols.

Chapter 1: Rational Design and Synthesis

The foundation of successful drug discovery lies in the rational design of new chemical entities. For the pyrazole-4-carboxamide scaffold, this process involves a deep understanding of the target's binding site and the strategic modification of the molecule's peripheral substituents to optimize interactions and properties.

Core Principles: Structure-Activity Relationship (SAR) and Bioisosterism

The exploration of pyrazole-4-carboxamides is fundamentally guided by Structure-Activity Relationship (SAR) studies.[5][6] SAR analysis reveals how specific chemical modifications to the pyrazole core or the carboxamide's N-substituent influence biological activity. For instance, in the development of kinase inhibitors, bulky, electron-withdrawing groups at certain positions have been shown to enhance inhibitory activity.[7]

Key strategies employed in the design phase include:

  • Scaffold Hopping: Replacing a core molecular structure with a different one that maintains similar 3D spatial arrangement of key functional groups. This is often used to discover novel intellectual property or improve properties like solubility.[8][9]

  • Bioisosteric Replacement: Substituting an atom or group with another that has similar physical or chemical properties to enhance a desired biological or physical property without making a significant change in the chemical structure. For example, replacing an ether linkage with a thioether can modulate potency and metabolic stability.[8][9]

General Synthetic Strategy

A common and efficient method for synthesizing pyrazole-4-carboxamide derivatives involves the coupling of a pre-formed pyrazole-4-carboxylic acid (or its activated form, like an acid chloride) with a desired amine. This modular approach allows for the rapid generation of a diverse library of compounds by varying either the pyrazole core or the amine component. A representative synthetic scheme is outlined below.

G cluster_0 Step 1: Pyrazole Core Synthesis cluster_1 Step 2: Amide Coupling a 1,3-Diketone c Pyrazole-4-carboxylate Ester a->c Cyclocondensation b Hydrazine Derivative b->c d Pyrazole-4-carboxylic Acid (via ester hydrolysis) c->d Hydrolysis f Pyrazole-4-carbonyl Chloride d->f Activation e Activating Agent (e.g., SOCl₂) e->f h Final Pyrazole-4-carboxamide Derivative f->h Amidation g Substituted Amine (R-NH₂) g->h

Caption: General synthetic workflow for pyrazole-4-carboxamide derivatives.

Experimental Protocol: Synthesis of N-Aryl Pyrazole-4-Carboxamides

This protocol describes a representative amide coupling reaction, a crucial step in diversifying the scaffold. The causality for this choice is its high efficiency and broad applicability across various amine substrates.

Objective: To synthesize a target N-aryl pyrazole-4-carboxamide from its corresponding pyrazole-4-carbonyl chloride intermediate.

Materials:

  • 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (1.0 mmol)

  • Substituted aniline derivative (1.1 mmol)

  • Triethylamine (TEA) (1.5 mmol)

  • Dichloromethane (DCM), anhydrous (20 mL)

  • Saturated sodium bicarbonate solution

  • Brine solution

  • Anhydrous magnesium sulfate

  • Rotary evaporator, magnetic stirrer, separation funnel

Step-by-Step Methodology:

  • Reaction Setup: To a stirred solution of the substituted aniline (1.1 mmol) and triethylamine (1.5 mmol) in anhydrous dichloromethane (10 mL) at 0 °C (ice bath), add a solution of 3-methyl-1-phenyl-1H-pyrazole-4-carbonyl chloride (1.0 mmol) in anhydrous dichloromethane (10 mL) dropwise over 15 minutes. The use of a non-nucleophilic base like TEA is critical to neutralize the HCl byproduct without competing in the reaction.[10]

  • Reaction Progression: Allow the reaction mixture to warm to room temperature and stir for 2-4 hours. Monitor the reaction's progress using Thin Layer Chromatography (TLC) until the starting acid chloride is consumed.

  • Work-up: Upon completion, dilute the reaction mixture with an additional 20 mL of DCM. Transfer the mixture to a separation funnel and wash sequentially with 1N HCl (2 x 20 mL), saturated sodium bicarbonate solution (2 x 20 mL), and brine (1 x 20 mL). The acidic wash removes excess amine and TEA, while the basic wash removes any remaining acidic impurities.

  • Isolation: Dry the separated organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.

  • Purification: Purify the resulting crude solid by recrystallization from a suitable solvent system (e.g., ethanol/water) or by column chromatography on silica gel to yield the pure pyrazole-4-carboxamide derivative.

Chapter 2: Physicochemical and Structural Characterization

Unambiguous characterization of newly synthesized compounds is a non-negotiable step to ensure their identity, purity, and structure, forming the basis for all subsequent biological evaluation.

Spectroscopic and Spectrometric Analysis
  • Nuclear Magnetic Resonance (NMR): ¹H and ¹³C NMR spectroscopy are the primary tools for structural elucidation.[11][12] In ¹H NMR, the chemical shift of the pyrazole ring proton (typically around 8.3–8.4 ppm) and the amide N-H proton are characteristic.[11] ¹³C NMR is used to confirm the carbon framework, with the carboxamide carbonyl carbon appearing in the distinct region of 160–170 ppm.[11]

  • Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is employed to confirm the elemental composition and molecular weight of the synthesized compounds, providing a precise mass that validates the chemical formula.[13]

X-Ray Crystallography

For definitive proof of structure, including stereochemistry and the conformation of the molecule in the solid state, single-crystal X-ray diffraction is the gold standard.[14][15] Obtaining a crystal structure provides invaluable insights into the three-dimensional arrangement of atoms, which is crucial for understanding interactions with a biological target and for guiding further structure-based drug design.[16][17]

Data Presentation: Summary of a Hypothetical Derivative Series

To effectively compare derivatives and inform SAR, data should be summarized in a structured format.

Compound IDR Group (at N-phenyl)Yield (%)M.P. (°C)HRMS [M+H]⁺ (Calculated)HRMS [M+H]⁺ (Found)IC₅₀ (nM) vs. Target X
PZ-01 H85155-157292.1288292.1290450
PZ-02 4-Cl89178-180326.0898326.0895125
PZ-03 4-F91171-173310.1193310.1194150
PZ-04 4-OCH₃82160-162322.1394322.1399380
PZ-05 3-CF₃78185-187360.1162360.115955

Chapter 3: Biological Evaluation and Mechanism of Action

The ultimate goal is to assess the biological activity of the novel derivatives. The choice of assays is dictated by the therapeutic target. Pyrazole-4-carboxamides have shown significant promise as inhibitors of succinate dehydrogenase (SDH) in fungi and as kinase inhibitors in cancer.[4][18]

Case Study: Inhibition of Succinate Dehydrogenase (SDHI)

Many successful fungicides are pyrazole-4-carboxamide derivatives that act as Succinate Dehydrogenase Inhibitors (SDHIs).[9][19] SDH, also known as Complex II, is a critical enzyme in both the citric acid cycle and the electron transport chain. Its inhibition disrupts cellular respiration, leading to fungal cell death. Molecular docking studies have shown that these inhibitors bind in the ubiquinone-binding pocket of the SDH complex.[4][19]

succinate Succinate sdh Succinate Dehydrogenase (SDH) Complex II succinate->sdh Oxidation fumarate Fumarate sdh->fumarate qh2 Ubihydroquinone (QH₂) sdh->qh2 q Ubiquinone (Q) q->sdh Reduction complex3 Complex III qh2->complex3 e⁻ Transfer inhibitor Pyrazole-4-carboxamide (SDHI) inhibitor->sdh Inhibition

Caption: Mechanism of action for SDHI-type pyrazole-4-carboxamide fungicides.

Experimental Protocol: In Vitro SDH Enzymatic Inhibition Assay

This protocol provides a self-validating system to quantify the inhibitory potential of a compound directly against its target enzyme.

Objective: To determine the half-maximal inhibitory concentration (IC₅₀) of novel pyrazole-4-carboxamide derivatives against SDH from a relevant fungal pathogen (e.g., Rhizoctonia solani).[8][20]

Materials:

  • Mitochondrial suspension containing SDH activity (isolated from target fungus)

  • Test compounds (dissolved in DMSO)

  • Assay Buffer (e.g., potassium phosphate buffer, pH 7.2)

  • Succinate (substrate)

  • Phenazine methosulfate (PMS, electron acceptor)

  • 2,6-dichlorophenolindophenol (DCPIP, indicator dye)

  • 96-well microplate reader

Step-by-Step Methodology:

  • Compound Preparation: Prepare serial dilutions of the test compounds in DMSO. A typical final concentration range for screening would be 0.01 µM to 100 µM. Include a known SDHI like boscalid or fluxapyroxad as a positive control and a DMSO-only well as a negative control.[8]

  • Reaction Mixture: In a 96-well plate, add 180 µL of assay buffer, 10 µL of the mitochondrial suspension, and 2 µL of the test compound dilution to each well. Incubate for 15 minutes at room temperature to allow the inhibitor to bind to the enzyme.

  • Initiation of Reaction: Initiate the enzymatic reaction by adding 10 µL of a substrate/dye mixture containing succinate, PMS, and DCPIP. The causality for this mixture is that SDH will oxidize succinate, and the electrons are passed via PMS to reduce DCPIP, causing a measurable decrease in absorbance.

  • Data Acquisition: Immediately measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 10 minutes) using a microplate reader. The rate of DCPIP reduction is proportional to SDH activity.

  • Data Analysis: Calculate the rate of reaction for each well. Determine the percent inhibition for each compound concentration relative to the DMSO control. Plot the percent inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.[4][20]

Chapter 4: Integrated Discovery Workflow

The exploration of novel derivatives is not a linear process but an iterative cycle of design, synthesis, and testing. A well-defined workflow ensures that resources are used efficiently to advance promising compounds.

node_design 1. Rational Design (SAR, Docking, Bioisosteres) node_synthesis 2. Chemical Synthesis (Library Generation) node_design->node_synthesis node_char 3. Characterization (NMR, MS, X-ray) node_synthesis->node_char node_screening 4. Primary Screening (In Vitro Assays) node_char->node_screening node_hit Hit Identification node_screening->node_hit node_sar 5. SAR Analysis (Data Review) node_hit->node_sar node_lead_opt 6. Lead Optimization (ADME/Tox Profiling) node_hit->node_lead_opt node_sar->node_design Iterative Design Cycle node_sar->node_lead_opt node_candidate Preclinical Candidate node_lead_opt->node_candidate

Caption: Iterative workflow for the discovery of pyrazole-4-carboxamide derivatives.

This integrated workflow, combining rational design with systematic synthesis and evaluation, provides a robust framework for identifying novel pyrazole-4-carboxamide derivatives with high potential as therapeutic agents or crop protection chemicals. The iterative nature of the cycle is paramount, as data from each stage informs and refines the subsequent design phase, ultimately leading to the identification of a preclinical candidate.

References

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  • PubMed. Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. [Link]

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A Technical Guide to Theoretical and Computational Studies on Pyrazole Carboxamides: From First Principles to Applied Drug Design

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

Pyrazole carboxamides represent a "privileged scaffold" in medicinal and agricultural chemistry, forming the core of numerous active compounds.[1][2] Their versatile structure, characterized by a five-membered aromatic ring with two adjacent nitrogen atoms and an amide linkage, allows for fine-tuning of physicochemical properties to achieve potent and selective interactions with a wide array of biological targets.[2][3] This technical guide provides researchers, scientists, and drug development professionals with an in-depth overview of the theoretical and computational methodologies employed to investigate, design, and optimize pyrazole carboxamide derivatives. We will explore the causality behind key computational choices, from quantum mechanical calculations that probe electronic structure to molecular simulations that predict biological activity and drug-like properties. This document synthesizes field-proven insights and established protocols into a cohesive workflow, demonstrating how a multi-faceted computational approach can accelerate the discovery of novel therapeutics and agrochemicals.

Introduction: The Pyrazole Carboxamide Scaffold

The pyrazole core is a bioisostere of the pyrimidine ring and is found in numerous clinically successful drugs. When combined with a carboxamide moiety, it creates a structure with a rich potential for forming critical hydrogen bonds and hydrophobic interactions within protein binding sites. This has led to their development as potent inhibitors for a diverse range of biological targets.

Key Therapeutic and Agricultural Applications:

  • Oncology: Inhibition of kinases such as Aurora kinase, Epidermal Growth Factor Receptor (EGFR), and RET kinase.[4][5][6][7]

  • Inflammation: Selective inhibition of cyclooxygenase-2 (COX-2) for anti-inflammatory effects with potentially reduced gastrointestinal side effects.[3][8][9]

  • Infectious Diseases: Targeting enzymes like carbonic anhydrase in various pathogens.[10][11][12]

  • Agrochemicals: A dominant class of fungicides that act as Succinate Dehydrogenase Inhibitors (SDHIs), crucial for crop protection.[2][13][14][15][16][17]

The central challenge in developing new pyrazole carboxamides is navigating the vast chemical space to identify derivatives with high potency, selectivity, and favorable pharmacokinetic profiles. Computational chemistry provides an indispensable toolkit to address this challenge, enabling a rational, hypothesis-driven design process that is more efficient than traditional high-throughput screening alone.[18]

The Computational Chemist's Toolbox

A successful in silico investigation of pyrazole carboxamides rarely relies on a single method. Instead, a hierarchical and integrated approach is employed, where the results of one technique inform the application of the next.

Computational_Toolbox cluster_methods Core Computational Methodologies cluster_workflow Typical Project Flow QSAR QSAR (Structure-Activity) Docking Molecular Docking (Binding Pose & Affinity) QSAR->Docking Prioritize for docking MD Molecular Dynamics (Stability & Dynamics) Docking->MD Validate stable binding modes ADMET ADMET Prediction (Drug-likeness) MD->ADMET Assess pharmacokinetics of stable binders DFT DFT (Electronic Properties) End Optimized Lead Compound ADMET->End Start Initial Compound Library Start->QSAR Build model from known compounds Start->DFT Understand reactivity

Caption: Core computational methods for pyrazole carboxamide research.

Density Functional Theory (DFT): Probing Electronic Foundations

Causality: Before predicting how a molecule will interact with a protein, it is crucial to understand its intrinsic electronic properties. DFT is a quantum mechanical method used to calculate the electronic structure of molecules.[19] This provides foundational knowledge about molecular stability, reactivity, and charge distribution, which governs all intermolecular interactions.[20]

Key Applications & Insights:

  • HOMO-LUMO Analysis: The energies of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap is a critical indicator of molecular stability and reactivity.[20][21] A smaller gap often suggests higher reactivity and better electron delocalization.

  • Molecular Electrostatic Potential (MEP): MEP maps visualize the charge distribution across a molecule, identifying electron-rich (nucleophilic) and electron-poor (electrophilic) regions. This is invaluable for predicting sites of hydrogen bonding and other electrostatic interactions.

  • Geometric Optimization: DFT is used to find the lowest energy conformation of a molecule, which is the most accurate representation to use as input for subsequent docking and simulation studies.[20]

Compound TypeHOMO (eV)LUMO (eV)Energy Gap (eV)Implication
Pyrazole-Carboxamide A [21]-5.44-1.214.23High stability
Pyrazole-Carboxamide B [21]-5.67-1.793.88More reactive than A
Pyrazole-Carboxamide C -5.92-2.153.77Smaller gap suggests better electron delocalization
A representative table summarizing DFT-calculated electronic properties. Actual values are compound-specific.
Molecular Docking: Predicting the "Handshake"

Causality: The biological effect of a pyrazole carboxamide is initiated by its physical binding to a target protein. Molecular docking is a computational technique that predicts the preferred orientation (pose) and binding affinity of a ligand when it interacts with a receptor's binding site.[18] It is the workhorse of structure-based drug design.

Key Applications & Insights:

  • Binding Mode Prediction: Docking elucidates the specific interactions—such as hydrogen bonds, π-π stacking, and hydrophobic contacts—that anchor the ligand in the active site.[13] This provides a structural hypothesis for the compound's activity.

  • Virtual Screening: Large libraries of pyrazole derivatives can be rapidly docked into a target to prioritize a smaller, more promising set of compounds for synthesis and experimental testing.[15]

  • Structure-Activity Relationship (SAR) Explanation: By comparing the docked poses of active and inactive compounds, researchers can identify the key structural features required for potent binding. For example, docking studies on SDH inhibitors revealed that specific substitutions on the pyrazole ring could form additional interactions, enhancing binding affinity.[14]

TargetCompoundBinding Energy (kcal/mol)Key Interacting ResiduesReference
CDK2Compound 2b -10.35(Not specified)[22]
VEGFR-2Compound 1b -10.09(Not specified)[22]
Aurora ACompound 10e (Not specified)(Not specified)[5]
SDHCompound R-5e (Not specified)Forms 1 H-bond, 2 π-π stacking interactions[13]
A summary of reported docking results for various pyrazole carboxamides against different targets.
Quantitative Structure-Activity Relationship (QSAR): Building Predictive Models

Causality: If a series of related compounds has known biological activities, it is possible to build a mathematical model that correlates their structural or physicochemical properties (descriptors) with that activity. This is the principle of QSAR.[1] It is a cornerstone of ligand-based drug design, particularly when a high-resolution crystal structure of the target is unavailable.

Key Applications & Insights:

  • Predicting Activity: A validated QSAR model can predict the biological activity of new, unsynthesized pyrazole derivatives.[4]

  • Guiding Optimization: 2D-QSAR models can indicate which physicochemical properties (e.g., lipophilicity, electronic properties) are most influential for activity.[6][23] 3D-QSAR techniques like CoMFA generate contour maps that visualize regions where steric bulk or specific electrostatic charges are favorable or unfavorable for activity, providing direct guidance for structural modifications.[7][24]

  • Mechanistic Insight: The descriptors that appear in a robust QSAR model can offer insights into the binding mechanism. For instance, a model heavily influenced by adjacency distance matrix descriptors suggests that the molecule's shape and topology are critical for its function as an EGFR kinase inhibitor.[4][23]

Molecular Dynamics (MD) Simulations: Adding the Dimension of Time

Causality: Biological systems are not static. The snapshot provided by molecular docking is a valuable but incomplete picture. MD simulations are used to study the dynamic behavior of a system over time, providing a more realistic assessment of the stability and interactions of a protein-ligand complex.[18]

Key Applications & Insights:

  • Binding Stability Assessment: MD simulations, often run for 50-100 nanoseconds, can confirm whether the binding pose predicted by docking is stable over time or if the ligand dissociates or shifts to a different conformation.[7][11][25]

  • Refining Interaction Analysis: MD reveals the persistence of key interactions. A hydrogen bond that is present for 90% of the simulation time is far more significant than one that is only transiently formed.

  • Binding Free Energy Calculation: Advanced techniques like MM/PBSA can be applied to MD trajectories to calculate a more accurate estimate of the binding free energy, which often correlates better with experimental activity than simple docking scores.[7]

ADMET Prediction: Designing for Success in Vivo

Causality: A highly potent compound is useless if it is poorly absorbed, rapidly metabolized, or toxic. Predicting Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) properties early in the design process is critical to avoid costly late-stage failures.[26]

Key Applications & Insights:

  • Filtering and Prioritization: In silico ADMET models can rapidly assess large numbers of compounds for properties like oral bioavailability, blood-brain barrier penetration, and potential toxicity (e.g., AMES toxicity).[11][27]

  • Drug-likeness Evaluation: Compounds are evaluated against established rules, such as Lipinski's Rule of Five, to ensure they possess the physicochemical properties typical of orally active drugs.[10][11]

  • Guided Optimization: If a promising compound has a predicted ADMET liability (e.g., high potential for metabolism by a specific CYP450 enzyme), its structure can be modified to block that metabolic site while preserving its activity.

PropertyDesired RangeCompound 6a [11]Compound 6b [11]Status
Molecular Weight< 500 Da468.52482.55Pass
LogP< 52.652.96Pass
H-bond Donors< 533Pass
H-bond Acceptors< 1077Pass
AMES ToxicityNoNot toxicNot toxicPass
A representative table of predicted ADMET properties based on Lipinski's Rule of Five and toxicity flags.

An Integrated Computational Workflow: A Self-Validating Protocol

The true power of these computational tools is realized when they are integrated into a logical, iterative workflow. This approach creates a self-validating system where each step builds upon and verifies the last.

Workflow cluster_0 Phase 1: Foundation & Hypothesis Generation cluster_1 Phase 2: Structure-Based Screening & Prioritization cluster_2 Phase 3: Dynamic Validation & Refinement cluster_3 Phase 4: In Silico Pharmacokinetics & Selection Data 1. Data Collection (Known pyrazole carboxamides, target structure, bioactivity data) DFT 2. DFT Analysis (Optimize geometry, calculate MEP & HOMO/LUMO of core scaffold) Data->DFT QSAR 3. QSAR Model Building (Optional) (If sufficient data exists, build a model to identify key descriptors) DFT->QSAR Lib 4. Library Design (Enumerate virtual derivatives based on QSAR/DFT insights) QSAR->Lib Guide design Dock 5. Molecular Docking (Screen virtual library against target, rank by score and pose analysis) Lib->Dock Select 6. Hit Selection (Select top 10-20 candidates based on docking score and key interactions) Dock->Select MD 7. Molecular Dynamics (Run 50-100ns simulations on top hits to confirm binding stability) Select->MD Validate hits Energy 8. Binding Energy Calculation (Use MM/PBSA on stable complexes to re-rank compounds) MD->Energy ADMET 9. ADMET Prediction (Profile top candidates for drug-likeness, metabolism, and toxicity) Energy->ADMET Profile best binders Final 10. Final Candidate Selection (Select 3-5 compounds with optimal balance of potency, stability, and ADMET profile) ADMET->Final Synthesis Proposal for Synthesis & In Vitro Testing Final->Synthesis

Caption: An integrated workflow for pyrazole carboxamide inhibitor design.

Step-by-Step Methodology: Molecular Docking Protocol (Example with AutoDock Vina)

This protocol outlines the essential steps for docking a pyrazole carboxamide ligand to a target protein, a core component of Phase 2.

  • Protein Preparation:

    • Objective: To prepare the receptor for docking by removing non-essential molecules and adding necessary parameters.

    • Steps:

      • Obtain the 3D crystal structure of the target protein from the Protein Data Bank (PDB).[8]

      • Remove water molecules, co-factors, and any co-crystallized ligands from the PDB file.

      • Add polar hydrogen atoms to the protein structure, as they are critical for forming hydrogen bonds.[8]

      • Calculate and assign Gasteiger charges to the protein atoms.

      • Save the prepared protein in the PDBQT file format, which includes atomic charges and atom types required by AutoDock.[8]

  • Ligand Preparation:

    • Objective: To generate a 3D, low-energy conformation of the ligand with correct atom types and charges.

    • Steps:

      • Draw the 2D structure of the pyrazole carboxamide derivative using chemical drawing software (e.g., ChemDraw, MarvinSketch).

      • Convert the 2D structure to a 3D structure and perform an initial energy minimization using a suitable force field (e.g., MMFF94).

      • Assign Gasteiger charges and define the rotatable bonds of the ligand.

      • Save the prepared ligand in the PDBQT format.

  • Grid Box Generation:

    • Objective: To define the specific search space on the protein where the docking algorithm will attempt to place the ligand.

    • Steps:

      • Identify the active site of the protein. If a co-crystallized ligand was present, the grid box should be centered on and encompass its original position.

      • Set the dimensions (x, y, z) of the grid box to be large enough to accommodate the entire ligand and allow it to rotate freely within the active site.

  • Running the Docking Simulation:

    • Objective: To execute the docking algorithm to find the best binding poses.

    • Steps:

      • Use the AutoDock Vina command-line interface, specifying the prepared protein, prepared ligand, and grid box configuration file as inputs.

      • Set the exhaustiveness parameter, which controls the thoroughness of the search (a value of 8-16 is typical for standard docking).

      • Vina will generate an output file containing the predicted binding poses (typically 9), ranked by their binding affinity score in kcal/mol.

  • Analysis of Results:

    • Objective: To interpret the docking results and select the most plausible binding mode.

    • Steps:

      • Analyze the docking scores; the top-ranked pose with the most negative score is theoretically the most favorable.[8]

      • Visualize the top-ranked protein-ligand complex in a molecular visualization program (e.g., PyMOL, Discovery Studio Visualizer).[8][11]

      • Critically examine the interactions. The best pose should exhibit chemically sensible interactions (e.g., hydrogen bonds with appropriate donors/acceptors, hydrophobic groups in greasy pockets) that are consistent with known SAR data.

Future Outlook

The field of computational chemistry is continuously evolving. The study of pyrazole carboxamides will increasingly benefit from emerging technologies:

  • Artificial Intelligence and Machine Learning: AI/ML models are being developed to create more accurate QSAR models and to predict ADMET properties with higher confidence, potentially surpassing traditional methods.[1]

  • Enhanced MD Simulations: Advances in hardware and software are enabling longer and more complex simulations, allowing for the study of larger systems and slower biological processes, such as ligand-induced conformational changes.

  • Multi-Target Drug Design: As many diseases are polypharmacological, computational methods will be crucial in designing single pyrazole carboxamide derivatives that can modulate multiple targets simultaneously, a key strategy for complex diseases like cancer.[1]

Conclusion

Theoretical and computational studies are not merely supplementary but are now a central and indispensable component of modern research on pyrazole carboxamides. By integrating a suite of validated computational tools—from DFT and molecular docking to MD simulations and ADMET prediction—researchers can operate with a powerful, predictive, and rational framework. This in silico-first approach explains experimental observations, guides the design of more potent and selective molecules, and ultimately accelerates the journey from a virtual concept to a viable drug candidate or agrochemical.

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Methodological & Application

Protocol for N-Methylation of 1H-Pyrazole-4-carboxamide: A Detailed Guide to Regioselective Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Significance of N-Methylated Pyrazoles in Drug Discovery

The pyrazole scaffold is a privileged heterocycle in medicinal chemistry, forming the core of numerous therapeutic agents.[1] N-methylation of the pyrazole ring is a critical synthetic transformation that profoundly influences the pharmacological properties of these molecules, including their potency, selectivity, metabolic stability, and pharmacokinetic profile. The precise location of the methyl group on one of the two ring nitrogens (N1 or N2) can dramatically alter the three-dimensional structure and, consequently, the biological activity of the compound.[2] This guide provides a comprehensive protocol for the N-methylation of 1H-pyrazole-4-carboxamide, a key building block in the synthesis of various biologically active compounds, with a focus on strategies to control the regioselectivity of the reaction.

The primary challenge in the N-alkylation of asymmetrically substituted pyrazoles is the potential for the formation of a mixture of N1 and N2 regioisomers, which can be difficult to separate.[3] The regiochemical outcome is a delicate balance of steric and electronic effects of the substituents on the pyrazole ring, as well as the reaction conditions, including the choice of base, solvent, and methylating agent.[4][5]

Mechanistic Insights: Directing the Methylation

The N-methylation of 1H-pyrazole-4-carboxamide proceeds via the deprotonation of the pyrazole N-H by a base to form a pyrazolate anion. This anion then acts as a nucleophile, attacking the methylating agent in an SN2 reaction. The regioselectivity of the methylation is determined by the relative nucleophilicity of the two nitrogen atoms in the pyrazolate anion and the steric hindrance around them.

The carboxamide group at the C4 position is an electron-withdrawing group, which influences the electron density at the adjacent nitrogen atoms. Generally, alkylation tends to occur at the less sterically hindered nitrogen atom.[3] The choice of base and solvent can significantly influence the position of the counter-ion (from the base), which in turn can sterically block one of the nitrogen atoms, thereby directing the methylation to the other.[4]

Experimental Protocols

This section details two primary methods for the N-methylation of 1H-pyrazole-4-carboxamide: a classical base-mediated approach and a phase-transfer catalysis method.

Protocol 1: Base-Mediated N-Methylation

This is the most common method, utilizing a base to deprotonate the pyrazole followed by reaction with a methylating agent. The choice of base and solvent is crucial for controlling regioselectivity.

Materials:

  • 1H-pyrazole-4-carboxamide

  • Methyl iodide (CH3I)

  • Base: Sodium hydride (NaH), Potassium carbonate (K2CO3), or Cesium carbonate (Cs2CO3)

  • Anhydrous Solvent: N,N-Dimethylformamide (DMF), Acetonitrile (MeCN), or Tetrahydrofuran (THF)

  • Deionized water

  • Brine (saturated NaCl solution)

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4) or magnesium sulfate (MgSO4)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: To a dry round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 1H-pyrazole-4-carboxamide (1.0 eq).

  • Solvent Addition: Add the chosen anhydrous solvent (e.g., DMF, 5-10 mL per gram of pyrazole). Stir the mixture until the starting material is fully dissolved.

  • Base Addition: Carefully add the selected base (1.1-1.5 eq).

    • For NaH: Add portion-wise at 0 °C and stir for 30 minutes to allow for complete deprotonation.

    • For K2CO3 or Cs2CO3: Add in one portion at room temperature and stir for 15-30 minutes.

  • Methylation: Cool the reaction mixture to 0 °C (recommended for better control) and add methyl iodide (1.1-1.2 eq) dropwise.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the progress of the reaction by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

  • Work-up:

    • Once the reaction is complete, cautiously quench the reaction mixture by adding deionized water.

    • Extract the aqueous layer with ethyl acetate (3 x 20 mL).

    • Combine the organic layers and wash with brine.

    • Dry the organic layer over anhydrous sodium sulfate or magnesium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel using an appropriate eluent system (e.g., a gradient of ethyl acetate in hexanes) to separate the N1 and N2 isomers.

Data Presentation: Influence of Base and Solvent on Regioselectivity

EntryBaseSolventTemperature (°C)N1:N2 Ratio (approx.)Reference
1NaHDMF0 to rtMajor N1[4]
2K2CO3MeCNrt to refluxMixture[4]
3Cs2CO3MeCNrtImproved N1 selectivity[6]

Note: The ratios are approximate and can vary based on the specific reaction conditions and the substrate.

Workflow Diagram:

cluster_setup Reaction Setup cluster_reaction Methylation cluster_workup Work-up & Purification start 1H-pyrazole-4-carboxamide in dry flask solvent Add anhydrous solvent (e.g., DMF) start->solvent base Add base (e.g., NaH at 0°C) solvent->base methyl_iodide Add methyl iodide at 0°C base->methyl_iodide stir Stir at room temperature methyl_iodide->stir monitor Monitor by TLC/LC-MS stir->monitor quench Quench with water monitor->quench extract Extract with EtOAc quench->extract wash Wash with brine extract->wash dry Dry and concentrate wash->dry purify Column chromatography dry->purify isomers isomers purify->isomers Separate N1 & N2 isomers

Caption: Base-mediated N-methylation workflow.

Protocol 2: Phase-Transfer Catalysis (PTC) for N-Methylation

Phase-transfer catalysis offers a milder and often more selective alternative to traditional base-mediated methods, particularly for substrates that are sensitive to strong bases.

Materials:

  • 1H-pyrazole-4-carboxamide

  • Methyl iodide (CH3I)

  • Potassium carbonate (K2CO3) or potassium hydroxide (KOH) (solid)

  • Phase-Transfer Catalyst: Tetrabutylammonium bromide (TBAB) or 18-Crown-6

  • Organic Solvent: Dichloromethane (DCM) or Toluene

  • Deionized water

  • Ethyl acetate (EtOAc)

  • Anhydrous sodium sulfate (Na2SO4)

  • Silica gel for column chromatography

Step-by-Step Methodology:

  • Reaction Setup: In a round-bottom flask, combine 1H-pyrazole-4-carboxamide (1.0 eq), the solid base (e.g., K2CO3, 2.0 eq), and the phase-transfer catalyst (e.g., TBAB, 0.1 eq).

  • Solvent and Reagent Addition: Add the organic solvent (e.g., DCM) followed by methyl iodide (1.2 eq).

  • Reaction: Stir the mixture vigorously at room temperature for 12-24 hours. The progress of the reaction should be monitored by TLC or LC-MS.

  • Work-up:

    • Filter the reaction mixture to remove the solid base.

    • Wash the filtrate with deionized water.

    • Separate the organic layer, dry it over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

  • Purification: Purify the crude product by flash column chromatography on silica gel to separate the regioisomers.

Workflow Diagram:

cluster_setup Reaction Setup cluster_reaction Reaction & Monitoring cluster_workup Work-up & Purification start Combine pyrazole, solid base, and PTC catalyst solvent Add organic solvent and methyl iodide start->solvent stir Stir vigorously at room temperature solvent->stir monitor Monitor by TLC/LC-MS stir->monitor filter Filter to remove base monitor->filter wash Wash with water filter->wash dry Dry and concentrate wash->dry purify Column chromatography dry->purify isomers isomers purify->isomers Separate N1 & N2 isomers

Caption: Phase-transfer catalysis N-methylation workflow.

Characterization of N-Methylated Isomers

Unambiguous identification of the N1 and N2-methylated isomers is crucial and is primarily achieved through Nuclear Magnetic Resonance (NMR) spectroscopy.[7][8]

1H NMR Spectroscopy:

The chemical shifts of the pyrazole ring protons (H3 and H5) and the N-methyl protons are diagnostic for distinguishing between the N1 and N2 isomers. In many cases, the protons on the carbon adjacent to the methylated nitrogen will show a through-space correlation to the N-methyl protons in a Nuclear Overhauser Effect (NOE) experiment.

13C NMR Spectroscopy:

The chemical shifts of the pyrazole ring carbons (C3, C4, and C5) and the N-methyl carbon also provide valuable structural information for isomer identification.[7]

Expected 1H NMR Chemical Shifts (in CDCl3, approximate):

Proton1-methyl-1H-pyrazole-4-carboxamide (N1)2-methyl-2H-pyrazole-4-carboxamide (N2)
H3~7.9-8.1 ppm (s)~7.7-7.9 ppm (s)
H5~7.8-8.0 ppm (s)~7.7-7.9 ppm (s)
N-CH3~3.9-4.1 ppm (s)~4.1-4.3 ppm (s)
CONH2Broad singletBroad singlet

Note: The exact chemical shifts can vary depending on the solvent and concentration. The symmetry of the 1H-pyrazole-4-carboxamide may lead to overlapping signals for H3 and H5 in the N2 isomer.

Troubleshooting and Optimization

  • Low Yield: Ensure all reagents and solvents are anhydrous, especially when using NaH. Increase the reaction time or temperature if the reaction is sluggish.

  • Poor Regioselectivity: Experiment with different bases and solvents as outlined in the data table. Sterically bulky methylating agents can sometimes improve selectivity.[9] The use of fluorinated alcohols as solvents has been shown to improve regioselectivity in some pyrazole syntheses.[10]

  • Difficult Separation: If the isomers are difficult to separate by column chromatography, consider derivatization to diastereomers (if a chiral center is present or can be introduced) or preparative High-Performance Liquid Chromatography (HPLC).

Conclusion

The N-methylation of 1H-pyrazole-4-carboxamide is a fundamental transformation in the synthesis of potential drug candidates. Careful selection of reaction conditions, particularly the base and solvent, is paramount for controlling the regioselectivity of the methylation. This guide provides robust protocols and the underlying scientific principles to enable researchers to successfully synthesize and characterize the desired N-methylated pyrazole-4-carboxamide isomers.

References

  • Al-Tel, T. H. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3524–3527.
  • Chen, J., et al. (2018). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Molecules, 23(1), 134.
  • Desai, N. C., et al. (2014). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 6(7), 1840-1847.
  • Cikotiene, I., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • Al-Tel, T. H. (2008). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 73(9), 3524-3527.
  • Cikotiene, I., et al. (2021). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)
  • RDiscovery. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Retrieved from [Link]

  • Krasavin, M., et al. (2021). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 22(19), 10335.
  • Kumar, P., et al. (2013). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of Pharmaceutical Sciences and Research, 4(8), 3123-3128.
  • BenchChem. (2023).
  • Ok, S., et al. (2011). 1H and 13C NMR Characterization of Pyrazole Carboxamide Derivatives. Journal of the Turkish Chemical Society, Section A: Chemistry, 1(1), 1-10.
  • Matos, J., et al. (2011). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves.
  • SpectraBase. (n.d.). N-(3-isoxazolyl)-1-methyl-1H-pyrazole-4-carboxamide. Retrieved from [Link]

  • Yang, E., et al. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224.
  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. Retrieved from [Link]

  • Beilstein Journals. (2018). Regioselective N-alkylation of the 1H-indazole scaffold; ring substituent and N-alkylating reagent effects on regioisomeric distribution. Beilstein Journal of Organic Chemistry, 14, 1486–1496.
  • BenchChem. (2023).
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  • Akocak, S., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Journal of Molecular Structure, 1301, 137372.
  • Reddit. (2023).
  • DeLuca, J. P., et al. (1998). Synthesis and immunosuppressant activity of pyrazole carboxamides. Bioorganic & Medicinal Chemistry Letters, 8(19), 2787–2792.
  • Li, Q., et al. (2019). Novel 4-pyrazole carboxamide derivatives containing flexible chain motif: design, synthesis and antifungal activity. Pest Management Science, 75(10), 2824–2832.
  • El-Faham, A., et al. (2024). An Overview of Pyrazole-Tetrazole-Based Hybrid Compounds: Synthesis Methods, Biological Activities and Energetic Properties. Organics, 5(1), 30-61.
  • Garia, M. T., et al. (2022).
  • Semantic Scholar. (n.d.).
  • BenchChem. (2023). Spectroscopic Characterization of N-methyl Pyrazole: A Technical Guide.
  • Park, J. E., et al. (2007). Novel compound 2-methyl-2H-pyrazole-3-carboxylic acid (2-methyl-4-o-tolylazo-phenyl)-amide (CH-223191) prevents 2,3,7,8-TCDD-induced toxicity by antagonizing the aryl hydrocarbon receptor. Molecular Pharmacology, 72(2), 331–341.
  • BenchChem. (2023). An In-depth Technical Guide to the Isomers of 1-isopropyl-1H-pyrazole-4-carbaldehyde.

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Application Note: Evaluating the Fungicidal Efficacy of 1-methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This technical guide provides a comprehensive overview of 1-methyl-1H-pyrazole-4-carboxamide and its derivatives, a pivotal class of agricultural fungicides. As members of the broader pyrazole carboxamide chemical family, these compounds function as Succinate Dehydrogenase Inhibitors (SDHIs), targeting a critical enzyme in fungal mitochondrial respiration.[1][2] This document details their mechanism of action, presents quantitative efficacy data against key plant pathogens, and provides robust, step-by-step experimental protocols for in vitro evaluation, designed for researchers, scientists, and drug development professionals.

Biochemical Profile and Mechanism of Action

The primary mode of action for this compound and related fungicides is the inhibition of the enzyme succinate dehydrogenase (SDH), also known as Complex II, in the mitochondrial electron transport chain.[2][3] SDH is a crucial component of both the tricarboxylic acid (TCA) cycle and the respiratory chain, making it an ideal target for fungicidal action.[1][2]

By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, these fungicides block the transfer of electrons from succinate to ubiquinone.[2] This disruption of the respiratory chain leads to a cascade of detrimental effects within the fungal cell, including:

  • Inhibition of ATP Synthesis: The blockage severely curtails the production of ATP, the cell's primary energy currency.[2]

  • Accumulation of Reactive Oxygen Species (ROS): Impaired electron flow can lead to the generation of harmful ROS, causing oxidative stress and cellular damage.[2]

  • Disruption of Cellular Metabolism: Inhibition of the TCA cycle disrupts key metabolic pathways essential for fungal growth and survival.[2]

This targeted inhibition results in the cessation of fungal growth and eventual cell death. According to the Fungicide Resistance Action Committee (FRAC), pyrazole carboxamides are classified under Group 7, which encompasses all SDHIs.[4][5] This classification is critical for designing resistance management strategies.[4]

MOA cluster_TCA TCA Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) C1 Complex I Q Ubiquinone (Q) C1->Q C2 Complex II (SDH) C2->Q C3 Complex III Q->C3 C4 Complex IV C3->C4 ATP ATP Synthase C4->ATP Fungicide 1-methyl-1H-pyrazole -4-carboxamide (SDHI) Fungicide->C2 Inhibits Workflow cluster_prep Preparation cluster_assay Assay Setup cluster_analysis Incubation & Analysis A Prepare Compound Stock Solution C Perform Serial Dilutions of Compound in Plate A->C B Prepare Fungal Inoculum D Add Standardized Inoculum to Wells B->D C->D E Incubate Plate (e.g., 48-72h at 22°C) D->E F Read Results (Visually or Spectrophotometrically) E->F G Calculate EC50 Value F->G

Sources

Application Notes and Protocols: 1-Methyl-1H-Pyrazole Carboxamide Derivatives in Cancer Research

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Abstract

The pyrazole scaffold is a privileged pharmacophore in medicinal chemistry, forming the core of numerous clinically approved drugs and investigational agents. Within this class, 1-methyl-1H-pyrazole carboxamide derivatives have emerged as a promising chemotype for the development of novel anticancer therapeutics. These compounds exhibit diverse mechanisms of action, targeting key oncogenic signaling pathways with high potency and selectivity. This document provides a comprehensive overview of the application of 1-methyl-1H-pyrazole carboxamide derivatives in cancer research, including their mechanisms of action, protocols for their in vitro and in vivo evaluation, and a perspective on their therapeutic potential.

Introduction: The Rise of Pyrazole Derivatives in Oncology

The pyrazole ring system is a five-membered heterocycle containing two adjacent nitrogen atoms. Its unique structural and electronic properties allow it to engage in a variety of non-covalent interactions with biological targets, making it an ideal scaffold for the design of enzyme inhibitors and receptor modulators. The versatility of pyrazole chemistry enables the facile synthesis of diverse libraries of derivatives, facilitating the exploration of structure-activity relationships (SAR) and the optimization of lead compounds.

In the context of oncology, pyrazole-containing molecules have achieved significant success. Several approved anticancer drugs, such as Crizotinib and Pralsetinib, feature a pyrazole core and function as potent kinase inhibitors.[1] These agents have demonstrated remarkable clinical efficacy in the treatment of specific cancer subtypes defined by genetic alterations. The broader class of pyrazole derivatives has been shown to exert anticancer effects through various mechanisms, including the inhibition of kinases, disruption of tubulin polymerization, and interaction with DNA.[1][2]

This application note will focus on the burgeoning field of 1-methyl-1H-pyrazole carboxamide derivatives, a subclass that has shown considerable promise in preclinical cancer models. We will delve into the specific molecular targets of these compounds and provide detailed protocols for their investigation in a research setting.

Mechanisms of Action: Targeting the Engines of Cancer

1-Methyl-1H-pyrazole carboxamide derivatives have been shown to target several critical pathways that drive cancer cell proliferation, survival, and metastasis. The specific mechanism of action is largely dictated by the substitutions on the pyrazole ring and the carboxamide moiety.

Kinase Inhibition: A Dominant Paradigm

A primary mechanism through which pyrazole derivatives exert their anticancer effects is the inhibition of protein kinases. These enzymes play a central role in signal transduction pathways that regulate cell growth, differentiation, and survival. Dysregulation of kinase activity is a hallmark of many cancers, making them attractive therapeutic targets.

  • RET (Rearranged during Transfection) Kinase: Fusions and mutations in the RET proto-oncogene are oncogenic drivers in a subset of thyroid and non-small cell lung cancers. Derivatives of 1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide have been designed as potent RET kinase inhibitors.[3] These compounds have demonstrated the ability to suppress the growth of cancer cells harboring oncogenic RET fusions, including those with mutations that confer resistance to other RET inhibitors.[3]

  • Epidermal Growth Factor Receptor (EGFR): The EGFR signaling pathway is frequently hyperactivated in various solid tumors, including lung, colorectal, and head and neck cancers. Novel 1‐(4‐(methylsulfonyl)phenyl)‐5‐phenyl‐1H‐pyrazole‐4‐carboxamides have been synthesized and shown to exhibit significant inhibitory activity against EGFR.[4]

  • Cyclin-Dependent Kinases (CDKs): CDKs are key regulators of the cell cycle, and their aberrant activity can lead to uncontrolled cell division. Certain pyrazole derivatives have been identified as potent inhibitors of CDKs, leading to cell cycle arrest and apoptosis.[5]

Below is a generalized signaling pathway illustrating how a 1-methyl-1H-pyrazole carboxamide derivative might inhibit a receptor tyrosine kinase like RET or EGFR, thereby blocking downstream pro-survival and proliferative signals.

Kinase_Inhibition_Pathway cluster_membrane Cell Membrane RTK Receptor Tyrosine Kinase (e.g., RET, EGFR) RAS RAS RTK->RAS PI3K PI3K RTK->PI3K Ligand Growth Factor Ligand->RTK Activates Compound 1-Methyl-1H-Pyrazole Carboxamide Derivative Compound->RTK Inhibits RAF RAF RAS->RAF MEK MEK RAF->MEK ERK ERK MEK->ERK Proliferation Cell Proliferation & Survival ERK->Proliferation AKT AKT PI3K->AKT AKT->Proliferation Apoptosis Apoptosis AKT->Apoptosis Inhibits Western_Blot_Workflow A Cell Treatment & Lysis B Protein Quantification A->B C SDS-PAGE B->C D Protein Transfer (to PVDF membrane) C->D E Blocking D->E F Primary Antibody Incubation E->F G Secondary Antibody Incubation F->G H Chemiluminescent Detection G->H I Data Analysis H->I

Caption: Western Blotting Experimental Workflow.

In Vivo Efficacy Studies (Xenograft Models)

To evaluate the antitumor activity of a compound in a living organism, a xenograft mouse model is commonly used.

Protocol:

  • Cell Implantation: Subcutaneously inject cancer cells into the flank of immunocompromised mice.

  • Tumor Growth: Allow the tumors to grow to a palpable size (e.g., 100-200 mm³).

  • Randomization and Treatment: Randomize the mice into vehicle control and treatment groups. Administer the 1-methyl-1H-pyrazole carboxamide derivative via an appropriate route (e.g., oral gavage, intraperitoneal injection) at a predetermined dose and schedule.

  • Tumor Measurement: Measure the tumor volume and body weight of the mice regularly (e.g., 2-3 times per week).

  • Endpoint: At the end of the study, euthanize the mice and excise the tumors for further analysis (e.g., western blotting, immunohistochemistry).

  • Data Analysis: Calculate the tumor growth inhibition (TGI) to assess the efficacy of the compound.

Quantitative Data Summary

The following table summarizes the reported in vitro activities of several 1-methyl-1H-pyrazole carboxamide derivatives and related pyrazole compounds from the literature.

Compound Class/ExampleTarget/Cell LineReported Activity (IC50/GI50)Reference
1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivative (8q)Wild-type RET kinase13.7 nM[3]
1-methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivative (8q)CCDC6-RETG810C expressing BaF3 cells15.4 nM[3]
1-methyl-1H-pyrazole-5-carboxamide derivative (H24)LNCaP prostate cancer cells7.73 µM[6]
1-methyl-1H-pyrazole-5-carboxamide derivative (H24)PC-3 prostate cancer cells7.07 µM[6]
1‐(4‐(methylsulfonyl)phenyl)‐5‐phenyl‐1H‐pyrazole‐4‐carboxamide derivative (6p)EGFR0.79 µM[4]
1‐(4‐(methylsulfonyl)phenyl)‐5‐phenyl‐1H‐pyrazole‐4‐carboxamide derivative (6m)EGFR0.86 µM[4]

Safety and Toxicology Considerations

While many pyrazole derivatives have shown promising anticancer activity, it is crucial to evaluate their safety and toxicological profiles. Preliminary safety data for some related pyrazole compounds, such as 1-methyl-1H-pyrazole-4-carboxylic acid and 1-methyl-1H-pyrazole-4-carbaldehyde, indicate potential for skin, eye, and respiratory irritation. [7][8]However, comprehensive toxicological data for many novel 1-methyl-1H-pyrazole carboxamide derivatives are not yet available. [9][10][11]Early assessment of off-target effects and general toxicity in preclinical models is essential for the advancement of any new chemical entity towards clinical development.

Conclusion and Future Directions

The 1-methyl-1H-pyrazole carboxamide scaffold represents a highly versatile and promising platform for the discovery of novel anticancer agents. The ability to readily modify the core structure allows for the fine-tuning of activity against a wide range of cancer-relevant targets. The diverse mechanisms of action, from kinase inhibition to androgen receptor antagonism, underscore the broad potential of this chemical class.

Future research in this area should focus on:

  • Structure-Based Drug Design: Utilizing X-ray crystallography and computational modeling to design next-generation inhibitors with improved potency and selectivity.

  • Exploration of Novel Targets: Expanding the scope of biological targets for this chemical class beyond kinases.

  • Combination Therapies: Investigating the synergistic effects of 1-methyl-1H-pyrazole carboxamide derivatives with existing cancer therapies to overcome drug resistance.

  • Pharmacokinetic and Pharmacodynamic Studies: Thoroughly characterizing the absorption, distribution, metabolism, and excretion (ADME) properties and target engagement in vivo to identify clinical candidates.

The continued exploration of 1-methyl-1H-pyrazole carboxamide derivatives holds great promise for the development of more effective and safer cancer treatments.

References

  • 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Recent advances in the synthesis of anticancer pyrazole derivatives using microwave, ultrasound, and mechanochemical techniques - RSC Publishing. (2024, March 4). RSC Publishing. Retrieved January 11, 2026, from [Link]

  • 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. (2022, December 15). PubMed. Retrieved January 11, 2026, from [Link]

  • Synthesis, Biological Evaluation, and Molecular Modeling Studies of 1-Aryl-1H-pyrazole-Fused Curcumin Analogues as Anticancer Agents. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • 1-Methyl-1H-pyrazole-4-carbaldehyde | C5H6N2O | CID 573117 - PubChem. (n.d.). PubChem. Retrieved January 11, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022, March 20). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Synthesis and Biological Evaluation of 1‐(4‐(Methylsulfonyl)Phenyl)‐5‐Phenyl‐1H‐Pyrazole‐4‐Carboxamides as Epidermal Growth Factor Receptor‐Targeting Anticancer Agents. (2022, September 16). ResearchGate. Retrieved January 11, 2026, from [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). JOCPR. Retrieved January 11, 2026, from [Link]

  • Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. (2021). PubMed. Retrieved January 11, 2026, from [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (n.d.). MDPI. Retrieved January 11, 2026, from [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2022, March 20). ACS Omega. Retrieved January 11, 2026, from [Link]

  • Synthesis and biological evaluation of pyrazole derivatives containing thiourea skeleton as anticancer agents. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • A Novel Pyrazole Exhibits Potent Anticancer Cytotoxicity via Apoptosis, Cell Cycle Arrest, and the Inhibition of Tubulin Polymerization in Triple-Negative Breast Cancer Cells. (2021, July 20). PMC - NIH. Retrieved January 11, 2026, from [Link]

  • Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. (n.d.). PubMed. Retrieved January 11, 2026, from [Link]

  • Synthesis of novel pyrazole carboxamide derivatives and discovery of modulators for apoptosis or autophagy in A549 lung cancer cells. (2009, September 15). PubMed. Retrieved January 11, 2026, from [Link]

  • Novel 1H-Pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-Binding Interaction. (n.d.). J-Stage. Retrieved January 11, 2026, from [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. (n.d.). PubMed Central. Retrieved January 11, 2026, from [Link]

  • Clinical trials. (n.d.). Mayo Foundation for Medical Education and Research. Retrieved January 11, 2026, from [Link]

  • UCSD Solid Tumor Clinical Trials for 2026. (2024, December 31). San Diego. Retrieved January 11, 2026, from [Link]

  • Discovery of novel 5-methyl-1H-pyrazole derivatives as potential antiprostate cancer agents: Design, synthesis, molecular modeling, and biological evaluation. (2018, June). PubMed. Retrieved January 11, 2026, from [Link]

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Application Notes and Protocols for In Vitro Efficacy Testing of 1-methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

A Guide for Researchers in Drug Discovery

Introduction: The Therapeutic Potential of the Pyrazole Carboxamide Scaffold

The pyrazole nucleus is a foundational scaffold in modern medicinal chemistry, recognized for its metabolic stability and versatile synthetic accessibility. Within this class, 1-methyl-1H-pyrazole-4-carboxamide represents a core structure from which a multitude of potent and selective therapeutic agents have been developed. The literature reveals that derivatives of this scaffold have been investigated for a wide array of biological activities, including roles as anticancer, antimicrobial, and anti-inflammatory agents.[1][2][3][4] A significant body of research points towards the efficacy of pyrazole-based compounds as potent enzyme inhibitors, particularly targeting protein kinases that are critical nodes in disease-related signaling pathways.[5][6][7]

This application note provides a detailed, field-proven protocol for determining the in vitro efficacy of this compound as a putative inhibitor of a model serine/threonine kinase, herein referred to as "Kinase X". This hypothetical kinase serves as a representative target to illustrate a robust and widely applicable assay methodology. The principles and techniques described are readily adaptable to other kinase targets or enzyme classes, providing a foundational framework for early-stage drug discovery and lead characterization.

Scientific Rationale: Why Target Kinases?

Protein kinases constitute one of the most significant and extensively pursued classes of drug targets in oncology, immunology, and beyond. They function as key regulators of cellular signaling by catalyzing the phosphorylation of substrate proteins, thereby controlling processes such as cell growth, differentiation, and apoptosis.[6][7] Dysregulation of kinase activity is a hallmark of many human diseases. Consequently, the identification of small molecules that can selectively inhibit specific kinases is a cornerstone of modern targeted therapy. The protocol detailed below is designed to quantify the inhibitory potential of a test compound, such as this compound, against a purified kinase enzyme.

Assay Principle: Quantifying Kinase Activity

The selected assay is a luminescence-based in vitro kinase assay that quantifies the activity of Kinase X by measuring the amount of ATP remaining in the reaction after the phosphorylation event. In the presence of an effective inhibitor, kinase activity is reduced, resulting in less ATP consumption and a higher luminescence signal. This inverse relationship between luminescence and kinase activity allows for a sensitive and quantitative determination of inhibitor potency, typically expressed as an IC50 value (the concentration of inhibitor required to reduce enzyme activity by 50%).

Diagram of the Kinase Inhibition Assay Workflow

G cluster_prep Preparation cluster_reaction Kinase Reaction cluster_detection Detection cluster_analysis Data Analysis Compound_Prep Compound Dilution (this compound) Reaction_Plate Assay Plate: Add Compound, Kinase X, and Substrate/ATP Mix Compound_Prep->Reaction_Plate Enzyme_Prep Kinase X Enzyme Prep Enzyme_Prep->Reaction_Plate Substrate_Prep Substrate/ATP Mix Substrate_Prep->Reaction_Plate Incubation Incubate at RT Reaction_Plate->Incubation Add_Reagent Add ATP Detection Reagent Incubation->Add_Reagent Luminescence Read Luminescence Add_Reagent->Luminescence Data_Analysis Calculate % Inhibition and Determine IC50 Luminescence->Data_Analysis

Caption: Workflow for the in vitro kinase inhibition assay.

Detailed Protocol: In Vitro Kinase Inhibition Assay

This protocol is designed for a 96-well plate format, suitable for medium-throughput screening. It is crucial to include appropriate controls to ensure the validity of the results.

I. Materials and Reagents
  • Test Compound: this compound, dissolved in 100% DMSO to create a 10 mM stock solution.

  • Kinase: Purified, recombinant Kinase X (e.g., from a commercial vendor).

  • Substrate: A specific peptide substrate for Kinase X.

  • ATP: Adenosine 5'-triphosphate, high purity.

  • Assay Buffer: e.g., 40 mM Tris-HCl (pH 7.5), 20 mM MgCl2, 0.1 mg/mL BSA, 1 mM DTT. The optimal buffer composition may vary depending on the specific kinase.

  • ATP Detection Reagent: A commercial luminescence-based ATP detection kit (e.g., Promega Kinase-Glo®).

  • Positive Control Inhibitor: A known inhibitor of Kinase X (e.g., Staurosporine).

  • Assay Plates: White, opaque 96-well plates suitable for luminescence measurements.

  • Multichannel Pipettes and Reagent Reservoirs.

  • Luminometer: A plate reader capable of measuring luminescence.

II. Experimental Procedure

A. Compound Preparation (Serial Dilution)

  • Stock Solution: Prepare a 10 mM stock solution of this compound in 100% DMSO.

  • Intermediate Dilution: Create a 100 µM working solution by diluting the 10 mM stock 1:100 in assay buffer. This will be the highest concentration tested.

  • Serial Dilution Plate:

    • Add 50 µL of assay buffer containing 1% DMSO to wells A2 through A10 of a 96-well plate.

    • Add 100 µL of the 100 µM compound working solution to well A1.

    • Perform a 1:2 serial dilution by transferring 50 µL from well A1 to A2, mixing thoroughly, then transferring 50 µL from A2 to A3, and so on, until well A10. Discard the final 50 µL from well A10. This creates a 10-point dose-response curve.

    • Repeat for the positive control inhibitor in row B.

B. Assay Controls

  • 100% Activity Control (No Inhibitor): Wells A11, B11, C11. These wells will contain the enzyme, substrate, and ATP in assay buffer with 1% DMSO.

  • 0% Activity Control (No Enzyme): Wells A12, B12, C12. These wells will contain the substrate and ATP in assay buffer with 1% DMSO, but no kinase. This control measures the background signal.

C. Kinase Reaction

  • Prepare Master Mixes:

    • Kinase Master Mix: Prepare a solution of Kinase X in assay buffer at 2X the final desired concentration.

    • Substrate/ATP Master Mix: Prepare a solution of the peptide substrate and ATP in assay buffer at 2X the final desired concentration. The ATP concentration should be at or near the Km for the enzyme to ensure assay sensitivity.

  • Plate the Reaction:

    • Transfer 10 µL of the serially diluted compound (and controls) from the dilution plate to the corresponding wells of the white assay plate.

    • Add 20 µL of the Kinase Master Mix to all wells except the "No Enzyme" controls. Add 20 µL of assay buffer to the "No Enzyme" wells.

    • Initiate the reaction by adding 20 µL of the Substrate/ATP Master Mix to all wells. The final reaction volume will be 50 µL.

  • Incubation:

    • Briefly mix the plate on a plate shaker.

    • Incubate the plate at room temperature for 60 minutes. The incubation time may need to be optimized to ensure the reaction is in the linear range.

D. Signal Detection

  • Equilibrate Reagent: Allow the ATP detection reagent to equilibrate to room temperature as per the manufacturer's instructions.

  • Add Detection Reagent: Add 50 µL of the ATP detection reagent to each well.

  • Incubate: Mix the plate on a shaker for 2 minutes and then incubate at room temperature for 10 minutes to stabilize the luminescent signal.

  • Read Plate: Measure the luminescence of each well using a plate reader.

III. Data Analysis and Interpretation

A. Calculation of Percent Inhibition

The percentage of kinase inhibition for each compound concentration is calculated using the following formula:

% Inhibition = 100 * (1 - [(Lumi_sample - Lumi_no_enzyme) / (Lumi_no_inhibitor - Lumi_no_enzyme)])

Where:

  • Lumi_sample is the luminescence signal from a well containing the test compound.

  • Lumi_no_enzyme is the average signal from the 0% activity control wells.

  • Lumi_no_inhibitor is the average signal from the 100% activity control wells.

B. IC50 Determination

The IC50 value is determined by plotting the percent inhibition against the logarithm of the compound concentration. A sigmoidal dose-response curve is then fitted to the data using non-linear regression analysis (e.g., using GraphPad Prism or similar software). The IC50 is the concentration of the compound that produces 50% inhibition.

C. Data Presentation

The results should be summarized in a clear and concise table.

CompoundTargetIC50 (µM) [95% CI]Hill Slope
This compoundKinase X[Calculated Value][Value]
Staurosporine (Positive Control)Kinase X[Known Value][Value]

D. Assay Validation and Trustworthiness

To ensure the reliability of the assay, the Z'-factor should be calculated. The Z'-factor is a statistical measure of the quality of a high-throughput screening assay.

Z' = 1 - [(3 * (SD_no_inhibitor + SD_no_enzyme)) / |(Mean_no_inhibitor - Mean_no_enzyme)|]

Where:

  • SD is the standard deviation.

  • Mean is the average luminescence signal.

An assay is considered robust and reliable if the Z'-factor is > 0.5.

Advanced Considerations and Follow-up Assays

  • Mechanism of Inhibition: Further studies, such as enzyme kinetics assays (e.g., Michaelis-Menten plots in the presence of the inhibitor), can be performed to determine if the inhibition is competitive, non-competitive, or uncompetitive with respect to ATP or the peptide substrate.[8][9]

  • Selectivity: To assess the selectivity of this compound, it should be tested against a panel of other kinases. High selectivity is a desirable property for a targeted therapeutic agent.

  • Cell-Based Assays: If the compound shows potent enzymatic inhibition, the next logical step is to evaluate its efficacy in a cellular context. This could involve treating cancer cell lines known to be dependent on Kinase X signaling and measuring downstream effects, such as inhibition of proliferation (e.g., using an MTT or CellTiter-Glo assay) or blockade of a specific phosphorylation event via Western blotting.[10][11][12][13]

Conclusion

This application note provides a comprehensive and robust protocol for the initial in vitro evaluation of this compound as a kinase inhibitor. By adhering to the principles of careful experimental design, appropriate controls, and rigorous data analysis, researchers can confidently determine the potency of this compound and make informed decisions about its potential for further development as a therapeutic agent. The adaptability of this methodology makes it a valuable tool for the broader exploration of the rich pharmacology of the pyrazole carboxamide scaffold.

References

  • Synthesis and in Vitro Antimicrobial Activity of Some Pyrazolyl-1-carboxamide Derivatives. (n.d.). Molecules. [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (2017). International Journal of ChemTech Research. [Link]

  • Synthesis and evaluation of novel pyrazole carboxamide derivatives. (2024). Journal of Chemical and Pharmaceutical Research.
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (2015). Journal of Chemical and Pharmaceutical Research. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). ACS Omega. [Link]

  • Derivatives of Pyrazole-Based Compounds as Prospective Cancer Agents. (2023). National Center for Biotechnology Information. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2022). Journal of Molecular Structure. [Link]

  • Pyrrolidine Carboxamides as a Novel Class of Inhibitors of Enoyl Acyl Carrier Protein Reductase (InhA) from Mycobacterium tuberculosis. (2007). Journal of Medicinal Chemistry. [Link]

  • 1-Methyl-3-((4-(quinolin-4-yloxy)phenyl)amino)-1H-pyrazole-4-carboxamide derivatives as new rearranged during Transfection (RET) kinase inhibitors capable of suppressing resistant mutants in solvent-front regions. (2022). European Journal of Medicinal Chemistry. [Link]

  • Recent Advances in the Development of Pyrazole Derivatives as Anticancer Agents. (2020). Molecules. [Link]

  • Synthesis and Evaluation of Novel Pyrazole Ethandiamide Compounds as Inhibitors of Human THP-1 Monocytic Cell Neurotoxicity. (2019). Molecules. [Link]

  • Synthesis of Novel Pyrazole Derivatives and Their Tumor Cell Growth Inhibitory Activity. (2014). Molecules. [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. (2024). Journal of Agricultural and Food Chemistry. [Link]

  • Design, Synthesis and Biological Evaluation of 1-methyl-1H-pyrazole-5-Carboxamide Derivatives as Novel Anti-Prostate Cancer Agents. (2021). Anti-Cancer Agents in Medicinal Chemistry. [Link]

  • Scaffold Simplification Yields Potent Antibacterial Agents That Target Bacterial Topoisomerases. (2024). International Journal of Molecular Sciences. [Link]

  • 1-Methyl-1H-pyrazole-4-carboxylic acid. (n.d.). PubChem. [Link]

  • Assessment of Enzyme Inhibition: A Review with Examples from the Development of Monoamine Oxidase and Cholinesterase Inhibitory Drugs. (2018). Molecules. [Link]

  • Identification of N-(1H-pyrazol-4-yl)carboxamide inhibitors of interleukin-1 receptor associated kinase 4: Bicyclic core modifications. (2015). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Synthesis, biological evaluation, and molecular docking studies of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as anticancer agents. (2012). Bioorganic & Medicinal Chemistry Letters. [Link]

  • Analytical assays to evaluate enzymatic activity and screening of inhibitors for ornithine decarboxylase. (2022). Frontiers in Molecular Biosciences. [Link]

  • 1-Methyl-1 H-pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (2021). Journal of Medicinal Chemistry. [Link]

  • Enzyme Inhibition and Docking Scores of Synthesized Compounds. (n.d.). ResearchGate. [Link]

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Application Notes & Protocols: Development and Validation of Analytical Methods for 1-methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

This comprehensive guide provides detailed application notes and validated protocols for the analytical determination of 1-methyl-1H-pyrazole-4-carboxamide. This compound is a key structural motif and intermediate in the synthesis of various active pharmaceutical ingredients (APIs) and agrochemicals.[1][2][3] Accurate and reliable quantification is critical for quality control, impurity profiling, and stability testing. This document outlines two primary analytical methodologies: a robust Reversed-Phase High-Performance Liquid Chromatography (RP-HPLC) method for routine quantification and a highly sensitive Liquid Chromatography-Mass Spectrometry (LC-MS) method for identification and trace-level analysis. The protocols are designed for researchers, analytical scientists, and quality control professionals in the pharmaceutical and chemical industries, with a focus on the scientific rationale behind method development choices and adherence to international validation standards.

Introduction and Analytical Strategy

This compound is a heterocyclic compound featuring a pyrazole ring, a core structure in many biologically active molecules.[2][4] Its analysis is paramount to ensure the purity of synthetic intermediates and the quality of final products. The development of analytical methods for such a compound must consider its physicochemical properties, including polarity, solubility, and UV absorbance, to select the most appropriate techniques.

Our strategy is twofold:

  • Primary Quantification: Develop a reliable and reproducible RP-HPLC method with UV detection, which serves as the workhorse for routine quality control due to its robustness and accessibility.

  • Identification and Sensitivity: Establish an LC-MS method for definitive identification, characterization of potential impurities, and quantification at lower levels than what is achievable by UV detection.

This guide is grounded in the principles of method validation outlined by the International Council for Harmonisation (ICH), specifically the Q2(R2) guidelines, ensuring that the described protocols are suitable for their intended purpose and meet regulatory expectations.[5]

Physicochemical Properties of the Analyte
PropertyValueSource
Molecular Formula C₅H₇N₃O
Molecular Weight 125.13 g/mol
Appearance White to light yellow powder[6]
Melting Point 203-208°C[7]
Predicted Boiling Point 306.9 ± 15.0°C[7]
InChI Key JHAHAUYJIIKYIC-UHFFFAOYSA-N

RP-HPLC Method for Quantification

Principle and Method Rationale

Reversed-phase chromatography is the method of choice for analyzing moderately polar organic molecules like this compound. The stationary phase, typically a C18 (octadecylsilyl) silica gel, is nonpolar, while the mobile phase is a polar mixture, usually of water and a miscible organic solvent like acetonitrile or methanol.

Causality Behind Experimental Choices:

  • Stationary Phase: A C18 column is selected for its versatility and strong hydrophobic retention of a wide range of organic analytes.

  • Mobile Phase: A gradient of water and acetonitrile provides a broad elution window, ensuring that the main analyte is well-resolved from potential impurities which may have different polarities. The use of a mild acidic modifier like trifluoroacetic acid (TFA) is common for pyrazole derivatives to ensure sharp, symmetrical peak shapes by minimizing secondary interactions with the silica support.[8][9]

  • Detection: The pyrazole ring system contains a chromophore that absorbs UV light. A detection wavelength is selected based on the UV spectrum of the analyte to maximize sensitivity. For similar pyrazoline derivatives, detection has been successful around 206 nm.[8]

Experimental Protocol: HPLC-UV

1. Reagents and Materials:

  • This compound reference standard (>97% purity).

  • Acetonitrile (ACN), HPLC grade.

  • Water, HPLC grade or Milli-Q.

  • Trifluoroacetic Acid (TFA), HPLC grade.

  • Methanol, HPLC grade (for sample preparation).

2. Instrumentation and Conditions:

  • HPLC System: Agilent 1260 Infinity II or equivalent, equipped with a quaternary pump, autosampler, column compartment, and Diode Array Detector (DAD) or UV-Vis detector.

  • Column: Eclipse XDB-C18 (150 mm × 4.6 mm, 5 µm) or equivalent.[8]

  • Data Acquisition: OpenLab CDS or equivalent chromatography data system.

Table 1: HPLC Instrument Parameters

ParameterSetting
Mobile Phase A 0.1% TFA in Water
Mobile Phase B 0.1% TFA in Acetonitrile
Flow Rate 1.0 mL/min
Injection Volume 5.0 µL
Column Temperature 25 ± 2°C
Detection Wavelength 210 nm
Run Time 15 minutes
Gradient Program See Table 2 below

Table 2: HPLC Gradient Elution Program

Time (min)% Mobile Phase A% Mobile Phase B
0.0955
10.0595
12.0595
12.1955
15.0955

3. Sample Preparation:

  • Standard Stock Solution (1000 µg/mL): Accurately weigh 25 mg of the reference standard and transfer to a 25 mL volumetric flask. Dissolve and dilute to volume with methanol.

  • Calibration Standards (10-200 µg/mL): Prepare a series of calibration standards by serial dilution of the stock solution with the mobile phase initial composition (95:5 Water:ACN).

  • Sample Solution: Prepare the test sample by dissolving it in methanol to achieve a target concentration within the calibration range.

4. Analysis Procedure:

  • Equilibrate the HPLC system with the initial mobile phase composition for at least 30 minutes or until a stable baseline is achieved.

  • Inject a blank (methanol) to ensure the system is clean.

  • Inject the calibration standards in increasing order of concentration.

  • Inject the sample solution(s).

  • Construct a calibration curve by plotting the peak area against the concentration of the standards.

  • Determine the concentration of this compound in the sample using the linear regression equation from the calibration curve.

Visualization: HPLC Workflow

HPLC_Workflow cluster_prep Sample & Standard Preparation cluster_analysis Instrumental Analysis cluster_data Data Processing A Weigh Reference Standard B Prepare Stock Solution (1000 µg/mL in Methanol) A->B C Create Calibration Curve Standards (10-200 µg/mL) B->C F Inject Blank & Standards C->F D Prepare Test Sample G Inject Sample D->G E System Equilibration E->F F->G H Chromatographic Separation (C18 Column, Gradient Elution) G->H I UV Detection at 210 nm H->I J Peak Integration I->J K Generate Calibration Curve (Area vs. Concentration) J->K L Quantify Sample Concentration K->L

Caption: Workflow for HPLC-UV analysis of this compound.

LC-MS Method for Identification and Trace Analysis

Principle and Method Rationale

Liquid Chromatography-Mass Spectrometry (LC-MS) couples the separation power of HPLC with the detection specificity and sensitivity of mass spectrometry. It is the gold standard for confirming the identity of a compound and for detecting trace-level impurities.

Causality Behind Experimental Choices:

  • Ionization Source: Electrospray Ionization (ESI) is chosen as it is a soft ionization technique suitable for polar molecules, minimizing in-source fragmentation and preserving the molecular ion. The analysis will be performed in positive ion mode, as the nitrogen atoms in the pyrazole ring are readily protonated to form the [M+H]⁺ ion.

  • Mass Analyzer: A Time-of-Flight (TOF) or Orbitrap mass analyzer is ideal for obtaining high-resolution mass data, which allows for the determination of the elemental composition and confident identification of the analyte and its impurities.

  • Fragmentation Analysis (MS/MS): Tandem mass spectrometry (MS/MS) is used to fragment the precursor ion ([M+H]⁺) and generate a characteristic fragmentation pattern. This pattern serves as a structural fingerprint, providing unequivocal identification. The fragmentation of pyrazole rings often involves the loss of HCN or cleavage of the ring system, providing valuable structural clues.[10][11]

Experimental Protocol: LC-MS

1. Reagents and Materials:

  • As per HPLC method, but using LC-MS grade solvents and additives (e.g., formic acid instead of TFA, as TFA can cause ion suppression).

2. Instrumentation and Conditions:

  • LC System: Waters ACQUITY UPLC or equivalent.

  • MS System: Waters Xevo G2-XS QTof, Thermo Scientific Q Exactive, or equivalent high-resolution mass spectrometer with an ESI source.

Table 3: LC-MS Instrument Parameters

ParameterSetting
LC Column ACQUITY UPLC BEH C18 (100 mm × 2.1 mm, 1.7 µm)
Mobile Phase A 0.1% Formic Acid in Water
Mobile Phase B 0.1% Formic Acid in Acetonitrile
Flow Rate 0.4 mL/min
Gradient 5% B to 95% B over 8 minutes
Ionization Mode ESI Positive
Capillary Voltage 3.0 kV
Source Temperature 120°C
Desolvation Temp. 350°C
Mass Range (MS¹) 50 - 500 m/z
Collision Energy (MS²) Ramped 10-40 eV

3. Analysis Procedure:

  • Optimize MS parameters by direct infusion of a ~1 µg/mL solution of the reference standard.

  • Perform an LC-MS run of the standard to determine its retention time and confirm the mass of the protonated molecule ([M+H]⁺, expected m/z 126.06).

  • Acquire MS/MS data for the precursor ion at m/z 126.06 to obtain its fragmentation pattern.

  • Analyze the test sample to identify the peak corresponding to this compound by matching its retention time, precursor mass, and MS/MS fragmentation pattern with the reference standard.

Visualization: LC-MS Identification Logic

LCMS_ID_Logic A Inject Sample into LC-MS B Chromatographic Separation A->B C ESI+ Ionization B->C D Full Scan MS¹ Acquisition (m/z 50-500) C->D E Extract Ion Chromatogram (XIC) for m/z 126.06 ± 5 ppm D->E F Peak Detected at Expected RT? E->F G Acquire MS² Spectrum (Precursor m/z 126.06) F->G Yes K Identity Not Confirmed F->K No H Compare Fragmentation Pattern to Reference G->H I MS² Spectra Match? H->I J Identity Confirmed I->J Yes I->K No

Caption: Decision workflow for compound identification using LC-MS.

Method Validation Protocol (ICH Q2(R2))

Any analytical method intended for quality control in a regulated environment must be validated to ensure it is fit for purpose.[12][13] The following parameters should be assessed for the HPLC-UV method.

Table 4: Summary of Validation Parameters and Acceptance Criteria

ParameterPurposeTypical Acceptance Criteria
Specificity To ensure the signal is unequivocally from the analyte, free from interference from matrix, impurities, or degradants.Peak purity index > 990 (DAD). Baseline resolution (Rs > 2) from adjacent peaks.
Linearity To demonstrate a proportional relationship between concentration and instrument response.Correlation coefficient (r²) ≥ 0.998 over the specified range.[8]
Range The interval between the upper and lower concentrations for which the method is accurate, precise, and linear.80% to 120% of the target concentration for assay.
Accuracy The closeness of test results to the true value.% Recovery of 98.0% - 102.0% at three concentration levels (e.g., 80%, 100%, 120%).
Precision The degree of scatter between a series of measurements. Assessed at two levels: Repeatability and Intermediate Precision.Relative Standard Deviation (RSD) ≤ 2.0%.
Limit of Detection (LOD) The lowest amount of analyte that can be detected but not necessarily quantified.Signal-to-Noise ratio (S/N) of 3:1.
Limit of Quantitation (LOQ) The lowest amount of analyte that can be quantified with suitable precision and accuracy.Signal-to-Noise ratio (S/N) of 10:1; RSD ≤ 10%.
Robustness The capacity to remain unaffected by small, deliberate variations in method parameters (e.g., flow rate ±10%, column temp ±5°C).System suitability parameters remain within limits. RSD of results should not significantly change.

References

  • CFR Title 21. (2014). Validation of Impurity Methods, Part II. U.S.
  • International Journal of Chemico-Pharmaceutical Analysis. (n.d.).
  • Journal of Analytical & Pharmaceutical Research. (n.d.).
  • Profound Research. (2025). Analytical Method Validation: A Crucial Pillar in Pharmaceutical Quality Assurance.
  • ResearchGate. (n.d.). Trends for Pyrazole Fragmentation Determined by Gas Chromatography Coupled with Mass Spectrometry.
  • ResearchGate. (2025).
  • ResearchGate. (n.d.).
  • PharmaTutor. (n.d.).
  • International Journal of Research and Review. (2025).
  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides.
  • Journal of Organic and Pharmaceutical Chemistry. (n.d.).
  • PubChem. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • U.S. Food and Drug Administration. (n.d.). Q2(R2)
  • ResearchGate. (n.d.).
  • PubChem. (n.d.). 5-amino-1-methyl-1H-pyrazole-4-carboxamide.
  • International Journal of ChemTech Research. (2017).
  • Smolecule. (2023). 1-methyl-1H-pyrazole-4-carboxylic acid.
  • Thermo Scientific Chemicals. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid, 97%.
  • Sigma-Aldrich. (n.d.). This compound.
  • MDPI. (2023).

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Application Notes and Protocols for the Use of 1-methyl-1H-pyrazole-4-carboxamide as a Succinate Dehydrogenase Inhibitor

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Targeting the Crossroads of Cellular Metabolism

Succinate dehydrogenase (SDH), also known as mitochondrial complex II, is a critical enzyme that functions at the intersection of the citric acid cycle and the electron transport chain.[1] It catalyzes the oxidation of succinate to fumarate, a key reaction in cellular respiration, while simultaneously reducing ubiquinone to ubiquinol.[1] Given its central role in energy metabolism, the dysfunction of SDH has been implicated in a range of pathologies, including cancer and neurodegenerative disorders.[1][2] This makes SDH a compelling target for the development of novel therapeutics and research tools.

Carboxamide derivatives, particularly those containing a pyrazole moiety, have emerged as a prominent class of SDH inhibitors.[3][4] These compounds typically act by binding to the ubiquinone (UQ) binding site of the SDH complex, thereby disrupting the electron transport chain.[3] This guide provides detailed application notes and protocols for the use of a specific pyrazole carboxamide, 1-methyl-1H-pyrazole-4-carboxamide , as a potent and selective inhibitor of succinate dehydrogenase. These protocols are designed for researchers in biochemistry, cell biology, and drug discovery to facilitate the investigation of SDH function and the characterization of its inhibitors.

Chemical and Physical Properties

A thorough understanding of the physicochemical properties of this compound is essential for its effective use in experimental settings.

PropertyValueSource
Molecular Formula C₅H₇N₃O-
Molecular Weight 125.13 g/mol -
Appearance White to off-white solidGeneral observation for similar compounds
Solubility Soluble in DMSO, DMF, and alcohols. Limited solubility in water.General characteristic of pyrazole carboxamides
Storage Store at -20°C for long-term stability. Protect from light and moisture.[5][5]

Note on Handling: As with any chemical reagent, appropriate personal protective equipment (PPE), including gloves, lab coat, and safety glasses, should be worn when handling this compound. For related compounds, GHS hazard classifications include warnings for acute toxicity if swallowed, in contact with skin, or inhaled, as well as potential for skin and eye irritation.[6][7]

Mechanism of Action: A Molecular Perspective

This compound belongs to the class of succinate dehydrogenase inhibitors (SDHIs) that function by disrupting the electron transport chain. The proposed mechanism of action involves the binding of the inhibitor to the ubiquinone-binding pocket (Q-site) within the SDH complex. This binding event sterically hinders the natural substrate, ubiquinone, from accessing the active site, thereby blocking the transfer of electrons from the FAD cofactor to ubiquinone. The consequence is the inhibition of succinate oxidation and a disruption of the mitochondrial respiratory chain.

SDH_Inhibition_Pathway cluster_TCA Citric Acid Cycle cluster_ETC Electron Transport Chain Succinate Succinate Fumarate Fumarate Succinate->Fumarate SDH (Complex II) FADH2 FADH2 UQ Ubiquinone FADH2->UQ e- UQH2 Ubiquinol UQ->UQH2 Complex_III Complex III UQH2->Complex_III Inhibitor 1-methyl-1H-pyrazole- 4-carboxamide Inhibitor->UQ Binds to Q-site caption Mechanism of SDH inhibition. In_Vitro_Assay_Workflow Start Start Prep_Reagents Prepare Reagents (Inhibitor, Buffers, Substrate) Start->Prep_Reagents Assay_Setup Set up 96-well plate (Enzyme, Controls) Prep_Reagents->Assay_Setup Inhibitor_Incubation Add Inhibitor & Incubate Assay_Setup->Inhibitor_Incubation Initiate_Reaction Add Reaction Mix Inhibitor_Incubation->Initiate_Reaction Measure_Absorbance Kinetic Measurement (A600 nm) Initiate_Reaction->Measure_Absorbance Data_Analysis Calculate Rates & IC50 Measure_Absorbance->Data_Analysis End End Data_Analysis->End caption Workflow for in vitro SDH assay.

Figure 2: A generalized workflow for the in vitro SDH activity assay.

Protocol 2: Cell-Based Assay for SDH Inhibition

This protocol assesses the effect of this compound on SDH activity within intact cells using a tetrazolium salt-based method (e.g., MTT or XTT). [8] Principle: Cellular dehydrogenases, including SDH, reduce tetrazolium salts to colored formazan products. By providing succinate as a substrate, the assay can be made more specific for SDH activity.

Materials:

  • Cell line of interest (e.g., HEK293, HepG2)

  • Complete cell culture medium

  • This compound

  • Cell-permeable succinate (e.g., dimethyl succinate)

  • Tetrazolium salt solution (e.g., MTT, 5 mg/mL in PBS)

  • Solubilization buffer (e.g., DMSO or a solution of 10% SDS in 0.01 M HCl)

  • 96-well cell culture plate

  • Incubator (37°C, 5% CO₂)

  • Microplate reader

Procedure:

  • Cell Seeding:

    • Seed cells in a 96-well plate at an appropriate density and allow them to adhere overnight in a 37°C, 5% CO₂ incubator.

  • Inhibitor Treatment:

    • Prepare serial dilutions of this compound in cell culture medium.

    • Remove the old medium from the cells and replace it with fresh medium containing the inhibitor or vehicle control (DMSO).

    • Incubate the cells for the desired treatment period (e.g., 1-24 hours).

  • Succinate Loading and Tetrazolium Reduction:

    • Following inhibitor treatment, replace the medium with fresh medium containing a cell-permeable succinate derivative.

    • Add the tetrazolium salt solution to each well and incubate for 2-4 hours at 37°C.

  • Formazan Solubilization and Measurement:

    • If using MTT, carefully remove the medium and add solubilization buffer to each well to dissolve the formazan crystals.

    • If using XTT, the formazan product is water-soluble and can be measured directly.

    • Measure the absorbance at the appropriate wavelength (e.g., 570 nm for MTT) using a microplate reader.

  • Data Analysis:

    • Subtract the background absorbance from all readings.

    • Normalize the data to the vehicle-treated control cells.

    • Plot the percentage of cell viability or dehydrogenase activity versus the logarithm of the inhibitor concentration to determine the EC₅₀ value.

Troubleshooting and Considerations

  • Solubility Issues: If this compound precipitates in aqueous buffers, prepare higher concentration stock solutions in DMSO and use a smaller volume for dilution.

  • Assay Interference: Some compounds can interfere with colorimetric or fluorometric assays. Always run appropriate controls, including the inhibitor in the absence of the enzyme, to check for interference.

  • Cellular Permeability: The effectiveness of the inhibitor in cell-based assays will depend on its ability to cross the cell membrane. If poor activity is observed, consider using cell lines with higher permeability or modifying the compound to enhance uptake.

  • Off-Target Effects: At higher concentrations, inhibitors may exhibit off-target effects. It is advisable to test the specificity of this compound against other related enzymes or cellular processes.

Conclusion

This compound represents a valuable tool for the study of succinate dehydrogenase. The protocols outlined in this guide provide a robust framework for its characterization as an SDH inhibitor in both biochemical and cellular contexts. By carefully designing experiments and including appropriate controls, researchers can effectively utilize this compound to further elucidate the role of SDH in health and disease.

References

  • Wikipedia. Succinate dehydrogenase. [Link]

  • Iftikhar, S., et al. (2022). Discovery of succinate dehydrogenase candidate fungicides via lead optimization for effective resistance management of Fusarium oxysporum f. sp. capsici. PubMed Central. [Link]

  • Journal of Chemical and Pharmaceutical Research. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Zhao, J., et al. (2017). Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping. PubMed. [Link]

  • ResearchGate. (2021). Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. [Link]

  • Xu, Q., et al. (2023). Identification of novel nematode succinate dehydrogenase inhibitors: Virtual screening based on ligand-pocket interactions. PubMed. [Link]

  • Journal of Chemical and Pharmaceutical Research. Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. [Link]

  • Chai, J., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. ResearchGate. [Link]

  • MDPI. (2022). Synthesis and Characterization of Novel Methyl (3)5-(N-Boc-piperidinyl)-1H-pyrazole-4-carboxylates. [Link]

  • ACS Publications. (2017). Discovery of Novel Succinate Dehydrogenase Inhibitors by the Integration of in Silico Library Design and Pharmacophore Mapping. [Link]

  • PubChem. 5-amino-1-methyl-1H-pyrazole-4-carboxamide. [Link]

  • Benit, P., et al. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. MDPI. [Link]

  • PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid. [Link]

  • ResearchGate. (2023). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. [Link]

  • Selwood, D. L., et al. (2018). A spectrophotometric coupled enzyme assay to measure the activity of succinate dehydrogenase. PubMed Central. [Link]

  • Chai, J., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. PubMed. [Link]

  • MDPI. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. [Link]

  • PubMed. (2023). Potential Succinate Dehydrogenase Inhibitors Bearing a Novel Pyrazole-4-sulfonohydrazide Scaffold: Molecular Design, Antifungal Evaluation, and Action Mechanism. [Link]

  • PubMed. (2023). Discovery of Highly Efficient Novel Antifungal Lead Compounds Targeting Succinate Dehydrogenase: Pyrazole-4-carboxamide Derivatives with an N-Phenyl Substituted Amide Fragment. [Link]

  • PubChem. methyl 1-methyl-1H-pyrazole-4-carboxylate. [Link]

  • NIH. (2023). Inhibition of Succinate Dehydrogenase by Pesticides (SDHIs) and Energy Metabolism. [Link]

  • MDPI. (2022). Pyrazole-Based Thrombin Inhibitors with a Serine-Trapping Mechanism of Action: Synthesis and Biological Activity. [Link]

  • bioRxiv. (2024). Abstract. [Link]

  • NIH. (2024). Synthesis of Pyrazole-Based Inhibitors of the Bacterial Enzyme N-Succinyl-l,l-2,6-Diaminopimelic Acid Desuccinylase (DapE) as Potential Antibiotics. [Link]

  • ACS Publications. (2001). Synthesis, Crystal Structure, and Activity of Pyrazole-Based Inhibitors of p38 Kinase. [Link]

  • MDPI. (2019). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. [Link]

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Application Notes and Protocols for Molecular Docking Studies of 1-methyl-1H-pyrazole-4-carboxamide with Succinate Dehydrogenase

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: Unveiling the Potential of Pyrazole Carboxamides through In Silico Analysis

The pyrazole carboxamide scaffold is a cornerstone in modern agrochemical research, with numerous derivatives exhibiting potent fungicidal properties.[1][2] Their primary mechanism of action involves the inhibition of succinate dehydrogenase (SDH), a crucial enzyme in the mitochondrial electron transport chain of fungi.[2] This inhibition disrupts cellular respiration, leading to fungal cell death. 1-methyl-1H-pyrazole-4-carboxamide, a simple derivative of this class, serves as an excellent candidate for computational studies to elucidate the fundamental interactions driving this inhibitory activity.

Molecular docking is a powerful in silico technique that predicts the preferred orientation of a small molecule (ligand) when bound to a macromolecular target, such as a protein.[3] This method is instrumental in drug discovery and development for lead optimization and for understanding the molecular basis of a compound's biological activity.[3] These application notes provide a detailed, step-by-step protocol for conducting a molecular docking study of this compound with succinate dehydrogenase, tailored for researchers, scientists, and drug development professionals.

Experimental Design and Rationale

The credibility of any molecular docking study hinges on a well-defined experimental design. Here, we outline the rationale behind our choice of target protein and the overall workflow.

Target Protein Selection: Succinate Dehydrogenase (Complex II)

Succinate dehydrogenase (SDH) is a highly conserved enzyme complex found in the inner mitochondrial membrane of eukaryotes and in the cell membrane of many bacteria.[4] It is the only enzyme that participates in both the citric acid cycle and the electron transport chain.[4] The extensive research into pyrazole carboxamides as SDH inhibitors makes SDH the logical target for our study.[1][5] For this protocol, we will utilize the crystal structure of avian respiratory complex II with carboxin bound (PDB ID: 2FBW) from the Protein Data Bank.[2][6] While of avian origin, the high degree of conservation in the active site among eukaryotes makes it a suitable model for studying the binding of pyrazole carboxamides. The presence of a co-crystallized carboxamide inhibitor in this structure is particularly advantageous for validating our docking protocol.[7][8]

Workflow Overview

The molecular docking workflow can be conceptually divided into three main stages: pre-processing, docking simulation, and post-processing/analysis.

G cluster_0 Pre-Processing cluster_1 Docking Simulation cluster_2 Post-Processing & Analysis ligand_prep Ligand Preparation (this compound) protein_prep Protein Preparation (SDH - PDB: 2FBW) grid_gen Grid Box Generation ligand_prep->grid_gen protein_prep->grid_gen docking AutoDock Vina Execution grid_gen->docking results_analysis Results Analysis (Binding Energy, Interactions) docking->results_analysis validation Protocol Validation (Redocking)

Figure 1: A high-level overview of the molecular docking workflow.

Detailed Protocols

This section provides comprehensive, step-by-step protocols for each stage of the molecular docking study.

Part 1: Ligand Preparation

Accurate 3D representation of the ligand is critical for a successful docking simulation.

Protocol 1: 3D Structure Generation and Optimization of this compound

  • 2D Structure Drawing: Using chemical drawing software such as ChemDraw, sketch the 2D structure of this compound.

  • 3D Conversion and Energy Minimization:

    • Import the 2D structure into a molecular modeling tool like Avogadro.

    • Use the software's built-in functionalities to generate a 3D conformation.

    • Perform energy minimization using a suitable force field (e.g., MMFF94) to obtain a low-energy, stable 3D structure.[9]

  • File Format Conversion: Save the optimized 3D structure in a format compatible with AutoDock Tools, such as .mol2 or .pdb.

  • Preparation for AutoDock Vina:

    • Load the ligand file into AutoDock Tools (ADT).

    • Assign Gasteiger charges to the ligand atoms.

    • Define the rotatable bonds to allow for conformational flexibility during docking.

    • Save the prepared ligand in the .pdbqt format, which is required by AutoDock Vina.[9]

Part 2: Protein Preparation

The protein structure must be carefully prepared to ensure it is ready for the docking simulation.

Protocol 2: Preparation of Succinate Dehydrogenase (PDB ID: 2FBW)

  • PDB File Retrieval: Download the crystal structure of avian respiratory complex II (PDB ID: 2FBW) from the RCSB Protein Data Bank.[2]

  • Initial Cleaning of the Protein Structure:

    • Open the .pdb file in a molecular visualization tool like PyMOL or Chimera.

    • Remove all water molecules and any co-factors or ions that are not essential for the binding of the inhibitor.[10]

    • For this specific structure (2FBW), remove the co-crystallized ligand (carboxin). This will be used later for validation.

    • Isolate the protein chains that constitute the SDH enzyme. SDH is a heterotetramer composed of SDHA, SDHB, SDHC, and SDHD subunits.[4]

  • Preparation using AutoDock Tools:

    • Load the cleaned protein .pdb file into AutoDock Tools.

    • Add polar hydrogens to the protein structure.

    • Assign Kollman charges to the protein atoms.[11]

    • Save the prepared protein in the .pdbqt format.[11]

Part 3: Molecular Docking Simulation

With the prepared ligand and protein, the docking simulation can now be performed.

Protocol 3: Grid Box Generation and AutoDock Vina Execution

  • Grid Box Definition: The grid box defines the three-dimensional space within the protein's active site where the docking algorithm will search for binding poses.

    • In AutoDock Tools, load the prepared protein (.pdbqt) and ligand (.pdbqt) files.

    • Center the grid box on the known binding site of carboxamide inhibitors in SDH. A good starting point is to center it on the position of the co-crystallized ligand that was removed earlier.[12]

    • Adjust the dimensions of the grid box to encompass the entire binding pocket and allow for sufficient movement of the ligand. A common size is 60 x 60 x 60 Å with a spacing of 1.0 Å.[12]

    • Save the grid parameter file.

  • Configuration File Setup: Create a text file named conf.txt that contains the following information:

    • receptor = protein.pdbqt

    • ligand = ligand.pdbqt

    • out = results.pdbqt

    • center_x, center_y, center_z: The coordinates of the center of the grid box.

    • size_x, size_y, size_z: The dimensions of the grid box.

    • exhaustiveness: A parameter that controls the thoroughness of the search (a value of 8 is a good starting point).

  • Running AutoDock Vina:

    • Open a command-line terminal.

    • Navigate to the directory containing the prepared files and the AutoDock Vina executable.

    • Execute the following command: vina --config conf.txt --log log.txt

Analysis and Interpretation of Results

The output of the docking simulation provides valuable insights into the binding of the ligand to the protein.

Binding Affinity and RMSD

AutoDock Vina provides the binding affinity in kcal/mol. A more negative value indicates a stronger predicted binding affinity. The output file also contains multiple binding poses for the ligand, with the root-mean-square deviation (RMSD) calculated relative to the best pose.

ParameterDescriptionTypical Values
Binding Affinity (ΔG) The predicted free energy of binding. More negative values indicate stronger binding.-5 to -15 kcal/mol
RMSD Root-Mean-Square Deviation, a measure of the difference between the atomic positions of the docked pose and a reference pose.< 2.0 Å is considered a good prediction.
Visualization of Protein-Ligand Interactions

A crucial step in the analysis is the visual inspection of the docked poses.

Protocol 4: Interaction Analysis using PyMOL and LigPlot+

  • Loading the Results: Open the output .pdbqt file from the AutoDock Vina run in PyMOL. This file contains the protein structure and the predicted binding poses of the ligand.

  • Visual Inspection: Analyze the top-ranked binding pose (the one with the lowest binding energy). Observe how the ligand fits into the binding pocket of the protein.

  • Identifying Key Interactions:

    • Use the visualization tools in PyMOL to identify key interactions between the ligand and the protein's amino acid residues. Look for:

      • Hydrogen bonds: These are strong, directional interactions.

      • Hydrophobic interactions: Occur between nonpolar regions of the ligand and protein.

      • Pi-stacking: Interactions between aromatic rings.

    • For a more detailed 2D representation of the interactions, use software like LigPlot+. This will generate a diagram showing the specific residues involved in binding and the types of interactions.[13]

G cluster_0 Input Files cluster_1 Output Files cluster_2 Analysis Tools protein_pdbqt Protein.pdbqt autodock_vina AutoDock Vina protein_pdbqt->autodock_vina ligand_pdbqt Ligand.pdbqt ligand_pdbqt->autodock_vina conf_txt conf.txt conf_txt->autodock_vina results_pdbqt results.pdbqt autodock_vina->results_pdbqt log_txt log.txt autodock_vina->log_txt pymol PyMOL results_pdbqt->pymol ligplot LigPlot+ results_pdbqt->ligplot

Figure 2: The process of running AutoDock Vina and analyzing the results.

Validation of the Docking Protocol

To ensure the reliability of the docking protocol, it is essential to perform a validation step.

Redocking of the Co-crystallized Ligand

The most common method for validating a docking protocol is to redock the co-crystallized ligand back into the active site of the protein.[7][8]

Protocol 5: Redocking and RMSD Calculation

  • Prepare the Co-crystallized Ligand: Extract the co-crystallized carboxin ligand from the original PDB file (2FBW) and prepare it in the .pdbqt format as described in Protocol 1.

  • Perform Docking: Use the same docking protocol (grid parameters and Vina settings) to dock the prepared carboxin ligand back into the prepared SDH protein.

  • RMSD Calculation: Superimpose the top-ranked docked pose of the carboxin ligand with its original crystallographic pose. Calculate the RMSD between the heavy atoms of the two poses.

  • Validation Criteria: An RMSD value of less than 2.0 Å is generally considered a successful validation, indicating that the docking protocol can accurately reproduce the experimentally observed binding mode.[7]

Conclusion and Future Directions

This application note has provided a comprehensive and detailed protocol for conducting a molecular docking study of this compound with its putative target, succinate dehydrogenase. By following these steps, researchers can gain valuable insights into the potential binding modes and key interactions of this and other pyrazole carboxamide derivatives. The validation of the docking protocol is a critical step that enhances the confidence in the obtained results.

Future studies could expand upon this work by:

  • Performing docking studies with a library of this compound derivatives to establish structure-activity relationships (SAR).

  • Employing more advanced computational techniques, such as molecular dynamics simulations, to study the stability of the predicted protein-ligand complexes.

  • Utilizing a fungal-specific SDH crystal structure, when available, for more targeted studies.

By combining these in silico approaches with experimental validation, a deeper understanding of the fungicidal activity of pyrazole carboxamides can be achieved, paving the way for the design of novel and more effective antifungal agents.

References

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  • Synthesis and Activity of Novel Pyrazole/Pyrrole Carboxamides Containing a Dinitrogen Six-Membered Heterocyclic as Succinate Dehydrogenase and Ergosterol Biosynthesis Inhibitors against Colletotrichum camelliae - ACS Publications. (n.d.). Retrieved from [Link]

  • Discovery of Benzothiazolylpyrazole-4-Carboxamides as Potent Succinate Dehydrogenase Inhibitors through Active Fragment Exchange and Link Approach | Journal of Agricultural and Food Chemistry - ACS Publications. (n.d.). Retrieved from [Link]

  • Discovery of N-Methoxy-(biphenyl-ethyl)-pyrazole-carboxamides as Novel Succinate Dehydrogenase Inhibitors - PubMed. (2022, November 16). Retrieved from [Link]

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Application Notes and Protocols for High-Throughput Screening of Pyrazole Carboxamide Analogs

Author: BenchChem Technical Support Team. Date: January 2026

These application notes provide a comprehensive guide for researchers, scientists, and drug development professionals on the implementation of high-throughput screening (HTS) assays for the discovery and characterization of pyrazole carboxamide analogs. This document offers detailed, field-proven protocols and explains the scientific rationale behind the experimental designs, ensuring robust and reliable results.

Introduction: The Therapeutic Potential of Pyrazole Carboxamides

Pyrazole carboxamides are a versatile class of heterocyclic compounds that have garnered significant attention in medicinal chemistry and agrochemical research.[1][2][3] Their diverse biological activities stem from their ability to potently and selectively interact with a range of biological targets. A primary and well-established mechanism of action for many pyrazole carboxamides is the inhibition of succinate dehydrogenase (SDH), also known as Complex II of the mitochondrial electron transport chain.[4][5][6][7][8][9][10][11] By disrupting cellular respiration, these compounds exhibit potent antifungal and insecticidal properties.[1][2][4]

Beyond their role as SDH inhibitors, pyrazole carboxamide analogs have been identified as modulators of other key cellular targets, including the Farnesoid X Receptor (FXR), a nuclear receptor involved in bile acid metabolism, and Fibroblast Growth Factor Receptors (FGFRs), which are receptor tyrosine kinases implicated in various cancers.[12][13][14] This broad target profile underscores the potential of pyrazole carboxamides in diverse therapeutic areas, from infectious diseases to oncology and metabolic disorders.[3][14][15][16]

High-throughput screening (HTS) is an indispensable tool for efficiently interrogating large libraries of pyrazole carboxamide analogs to identify novel and potent modulators of these targets.[17][18] This guide details robust biochemical and cell-based HTS assays tailored for the evaluation of this important class of compounds.

Choosing the Right Assay: A Strategic Overview

The selection of an appropriate HTS assay is paramount for the success of a screening campaign.[19] The choice depends on the specific biological question, the nature of the target, and the desired throughput. A fundamental distinction is made between biochemical and cell-based assays.

  • Biochemical Assays: These assays utilize purified enzymes or receptors in a cell-free environment.[19][20][21] They are ideal for directly measuring the interaction between a compound and its target, providing quantitative data on binding affinity or enzyme inhibition.[19][20]

  • Cell-Based Assays: These assays are conducted in living cells, offering a more physiologically relevant context by accounting for factors such as cell permeability, metabolism, and off-target effects.[20][22][23]

This guide will focus on a selection of robust and widely adopted HTS technologies suitable for screening pyrazole carboxamide analogs against their key targets.

Biochemical Assays for SDH Inhibition

The inhibition of succinate dehydrogenase is a primary mode of action for many pyrazole carboxamides. The following protocols describe high-throughput compatible methods for quantifying SDH activity and its inhibition.

Spectrophotometric SDH Activity Assay

This assay measures the reduction of an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which correlates with SDH activity.[6] The loss of blue color of DCPIP is monitored spectrophotometrically.[6]

Protocol:

  • Sample Preparation: Isolate mitochondria from tissue or cultured cells via differential centrifugation. Alternatively, a crude tissue or cell homogenate can be used.[6][23][24][25]

  • Reaction Mixture Preparation: Prepare a reaction mixture containing SDH assay buffer (e.g., 50 mM potassium phosphate buffer, pH 7.2), succinate as the substrate, and DCPIP.[6]

  • Compound Plating: In a 384-well microplate, add 1 µL of pyrazole carboxamide analogs at various concentrations. Include a vehicle control (e.g., DMSO).[17]

  • Enzyme Addition: Add 20 µL of the mitochondrial preparation or cell lysate to each well.[17]

  • Initiation of Reaction: Add the reaction mixture to all wells to initiate the enzymatic reaction.

  • Kinetic Measurement: Immediately measure the decrease in absorbance at 600 nm in kinetic mode at a constant temperature (e.g., 25°C) for 10-30 minutes, taking readings at regular intervals.[6][24][25][26]

  • Data Analysis: Calculate the rate of DCIP reduction (change in absorbance per minute). Determine the percent inhibition for each compound concentration relative to the vehicle control and calculate the IC50 value.[6]

Quantitative Data Summary for Spectrophotometric SDH Assay:

ParameterTypical ValueDescription
Substrate (Succinate) Concentration 10-20 mMSaturating concentration to ensure maximal enzyme velocity.
DCPIP Concentration 50-100 µMOptimal concentration for a measurable absorbance change.
Incubation Time 10-30 minutesSufficient time to establish a linear reaction rate.
Wavelength 600 nmWavelength for monitoring DCPIP reduction.[4][23][24][25][26]
Positive Control (e.g., Sdh-IN-5) 10 µMA known SDH inhibitor to validate assay performance.
Expected Z'-factor > 0.5Indicates a robust and reliable assay.[27][28][29][30]

Experimental Workflow for Spectrophotometric SDH Assay:

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis prep_compounds Plate Compounds (384-well) add_enzyme Add Lysate to Plate prep_compounds->add_enzyme prep_enzyme Prepare Mitochondrial Lysate prep_enzyme->add_enzyme prep_reagents Prepare Reaction Mix (Buffer, Succinate, DCPIP) start_reaction Add Reaction Mix prep_reagents->start_reaction add_enzyme->start_reaction read_plate Kinetic Read (600 nm) start_reaction->read_plate calc_rate Calculate Reaction Rate read_plate->calc_rate calc_inhibition Determine % Inhibition calc_rate->calc_inhibition calc_ic50 Calculate IC50 calc_inhibition->calc_ic50

Caption: Workflow for the spectrophotometric SDH inhibition assay.

Homogeneous Proximity-Based Assays

Homogeneous, "mix-and-read" assays are highly amenable to HTS due to their simplified workflow, which eliminates the need for wash steps.[31] Technologies like HTRF (Homogeneous Time-Resolved Fluorescence) and AlphaLISA (Amplified Luminescent Proximity Homogeneous Assay) are excellent choices for screening pyrazole carboxamide analogs against various targets.

HTRF Assay for Kinase Inhibition (e.g., FGFR)

HTRF is a TR-FRET (Time-Resolved Fluorescence Resonance Energy Transfer) technology that measures the interaction between two molecules.[24][32][33][34] For kinase assays, this typically involves a biotinylated substrate and a phospho-specific antibody labeled with donor and acceptor fluorophores.[7][35]

Principle of HTRF Kinase Assay:

G cluster_no_inhibition No Inhibition cluster_inhibition Inhibition Kinase_A Kinase PhosphoSubstrate_A Phospho-Substrate Kinase_A->PhosphoSubstrate_A phosphorylates Substrate_A Biotin-Substrate Substrate_A->PhosphoSubstrate_A ATP_A ATP ATP_A->PhosphoSubstrate_A Donor_A Eu-Antibody (Donor) PhosphoSubstrate_A->Donor_A binds Acceptor_A SA-XL665 (Acceptor) PhosphoSubstrate_A->Acceptor_A binds Signal_A HTRF Signal Donor_A->Signal_A FRET Acceptor_A->Signal_A Inhibitor_B Pyrazole Carboxamide Kinase_B Kinase Inhibitor_B->Kinase_B inhibits Substrate_B Biotin-Substrate Kinase_B->Substrate_B no phosphorylation ATP_B ATP ATP_B->Substrate_B NoSignal_B No HTRF Signal G raw_data Raw HTS Data (e.g., Absorbance, Fluorescence) qc Quality Control (Z'-factor calculation) raw_data->qc normalization Data Normalization (% Inhibition) qc->normalization hit_id Hit Identification (Thresholding) normalization->hit_id dose_response Dose-Response Curves hit_id->dose_response ic50 IC50 Determination dose_response->ic50 sar Structure-Activity Relationship (SAR) Analysis ic50->sar

Caption: A typical data analysis pipeline for HTS campaigns.

A crucial step in HTS data analysis is hit identification and prioritization. [19][33]This involves setting a threshold for activity and then confirming hits through dose-response experiments to determine their potency (IC50 or EC50). [33] Common Troubleshooting Scenarios:

IssuePotential CauseCorrective Action
Low Z'-factor (<0.5) Suboptimal reagent concentrations, high data variability.Re-optimize enzyme, substrate, and tracer concentrations. Ensure consistent liquid handling. [18]
False Positives Compound autofluorescence, aggregation, or off-target effects.Perform counter-screens without the target enzyme or with a different detection method. [18]
False Negatives Low compound potency, poor solubility, or compound degradation.Re-test at higher concentrations. Check compound integrity and solubility in assay buffer. [18][21]
High Well-to-Well Variability Inconsistent pipetting, edge effects in plates.Use automated liquid handlers. Avoid using the outer wells of the plate or use a different plate type. [18]

Conclusion

The high-throughput screening assays detailed in these application notes provide a robust framework for the discovery and characterization of novel pyrazole carboxamide analogs. By carefully selecting the appropriate assay and adhering to the detailed protocols, researchers can efficiently identify promising lead compounds for further development in a variety of therapeutic and agricultural applications. The emphasis on understanding the underlying principles of each assay technology, coupled with rigorous data analysis and quality control, will ensure the generation of high-quality, reproducible data, ultimately accelerating the drug discovery process.

References

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Application Note: A Strategic Approach to the Synthesis of 1-methyl-1H-pyrazole-4-carboxamide for Medicinal Chemistry Applications

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

The 1-methyl-1H-pyrazole-4-carboxamide scaffold is a privileged structure in modern medicinal chemistry, forming the core of numerous therapeutic agents across various disease areas, including oncology, inflammation, and infectious diseases.[1][2] Its prevalence is due to the pyrazole ring's metabolic stability and its ability to act as a versatile scaffold for presenting substituents in a well-defined three-dimensional orientation, enabling precise interactions with biological targets. This document provides a comprehensive guide for the synthesis of this key molecular building block, detailing a reliable and strategic multi-step synthetic route. We emphasize the rationale behind methodological choices, particularly addressing the critical challenge of regioselective N-methylation, and provide detailed, validated protocols for each transformation.

Introduction: The Pyrazole Scaffold in Drug Discovery

Nitrogen-containing heterocycles are fundamental components of a vast number of pharmaceuticals.[3] Among them, the pyrazole ring system is particularly significant.[4] Pyrazole derivatives are known to exhibit a wide spectrum of biological activities, including anticancer, anti-inflammatory, antimicrobial, and antiviral properties.[1][3] The this compound moiety, specifically, is a cornerstone of many advanced drug candidates and commercial drugs. Its utility lies in the amide functionality at the C4 position, which serves as a key hydrogen bond donor/acceptor and a convenient point for diversification, while the N1-methyl group often enhances metabolic stability and modulates the electronic properties of the ring.

This guide outlines a robust four-step synthetic pathway designed for efficiency and scalability, suitable for medicinal chemistry laboratories. The overall strategy is as follows:

  • Pyrazole Ring Formation: Construction of the core heterocyclic structure to yield a versatile ethyl 1H-pyrazole-4-carboxylate intermediate.

  • Regioselective N-Methylation: Strategic methylation at the N1 position, a critical step to ensure the correct isomer is formed.

  • Ester Saponification: Hydrolysis of the ethyl ester to the corresponding carboxylic acid, preparing the scaffold for the final coupling step.

  • Amide Bond Formation: Coupling of the pyrazole-4-carboxylic acid with ammonia to furnish the target this compound.

Synthetic_Pathway Start Starting Materials (e.g., Ethyl Acetoacetate) Step1 Step 1: Pyrazole Ring Formation Start->Step1 Intermediate1 Ethyl 1H-pyrazole-4-carboxylate Step1->Intermediate1 Cyclocondensation Step2 Step 2: N-Methylation Intermediate1->Step2 Intermediate2 Ethyl 1-methyl-1H-pyrazole-4-carboxylate Step2->Intermediate2 Regioselective Alkylation Step3 Step 3: Saponification Intermediate2->Step3 Intermediate3 1-methyl-1H-pyrazole-4-carboxylic acid Step3->Intermediate3 Hydrolysis Step4 Step 4: Amide Formation Intermediate3->Step4 FinalProduct This compound Step4->FinalProduct Amidation

Caption: Overall 4-step synthetic workflow.

Synthesis of Ethyl 1H-pyrazole-4-carboxylate (Intermediate 1)

The initial construction of the pyrazole ring is paramount. While several methods exist, a highly reliable approach involves the condensation of a β-dicarbonyl compound with a hydrazine source.[5] An alternative and efficient method is the Vilsmeier-Haack cyclization of hydrazones.[6] The protocol below details a one-pot, three-component reaction that is both efficient and utilizes readily available starting materials.

Protocol 2.1: Three-Component Synthesis of Ethyl 1H-pyrazole-4-carboxylate

This protocol leverages an environmentally friendly approach using a recyclable catalyst.

  • Reagents and Materials:

    • Phenylhydrazine

    • Benzaldehyde

    • Ethyl acetoacetate

    • Magnetic Ionic Liquid [bmim][FeCl₄] (catalyst)

    • Isopropanol (for recrystallization)

    • Reaction vessel suitable for heating

  • Procedure:

    • To a reaction vessel, add phenylhydrazine (1.0 mmol), benzaldehyde (1.0 mmol), ethyl acetoacetate (1.0 mmol), and a catalytic amount of [bmim][FeCl₄].

    • Heat the reaction mixture under solvent-free conditions, monitoring the progress by Thin Layer Chromatography (TLC).

    • Upon completion, allow the mixture to cool to room temperature.

    • Separate the magnetic ionic liquid catalyst using an external magnet.

    • Evaporate any volatile residues under reduced pressure.

    • Recrystallize the crude product from isopropanol to afford the pure pyrazole derivative.

  • Rationale: This one-pot method offers several advantages, including high atom economy, mild reaction conditions, and the use of a recyclable, environmentally benign catalyst. It avoids the use of harsh reagents often associated with other cyclization methods.

Regioselective N-Methylation (Intermediate 2)

The alkylation of an unsymmetrically substituted pyrazole presents a significant regioselectivity challenge, often yielding a mixture of N1 and N2 isomers. While traditional methylating agents like methyl iodide can be used, they frequently result in poor selectivity (approximately 3:1 N1:N2).[7] For medicinal chemistry, isomeric purity is critical, as different regioisomers can have vastly different pharmacological and toxicological profiles.

To overcome this, we employ a modern, highly selective method using a masked methylating reagent, (chloromethyl)triisopropoxysilane.[7] This sterically bulky reagent preferentially alkylates the less hindered N1 position, leading to excellent regioselectivity.[8][9]

Protocol 3.1: N1-Selective Methylation using a Masked Reagent
  • Reagents and Materials:

    • Ethyl 1H-pyrazole-4-carboxylate (Intermediate 1)

    • (Chloromethyl)triisopropoxysilane

    • Potassium bis(trimethylsilyl)amide (KHMDS)

    • Tetrahydrofuran (THF), anhydrous

    • Dimethyl sulfoxide (DMSO), anhydrous

    • Tetrabutylammonium fluoride (TBAF), 1M solution in THF

    • Inert atmosphere apparatus (e.g., Schlenk line)

  • Procedure:

    • In a flame-dried flask under an inert atmosphere (Argon or Nitrogen), dissolve Ethyl 1H-pyrazole-4-carboxylate (1.0 equiv) in a mixture of anhydrous THF and DMSO.

    • Cool the solution to 0 °C.

    • Add KHMDS (1.5 equiv) portion-wise, and stir the mixture for 30 minutes at 0 °C.

    • Add (chloromethyl)triisopropoxysilane (1.2 equiv) and allow the reaction to warm to 60 °C. Stir until TLC or LC-MS indicates complete consumption of the starting material.

    • Cool the reaction to room temperature and add TBAF (2.0 equiv).

    • Heat the mixture to 60 °C for 1-2 hours to effect the protodesilylation.

    • After cooling, quench the reaction with saturated aqueous ammonium chloride solution and extract the product with ethyl acetate.

    • Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.

    • Purify the crude product by silica gel column chromatography to yield pure Ethyl 1-methyl-1H-pyrazole-4-carboxylate.

  • Rationale and Expected Outcome: The use of a sterically demanding α-halomethylsilane dramatically improves the N1/N2 regioisomeric ratio, achieving selectivities greater than 95:5 in many cases.[10][11] The two-step, one-pot sequence involving alkylation followed by fluoride-mediated protodesilylation provides a robust and operationally simple solution to a classic challenge in pyrazole chemistry.[7]

Methylation Method Typical N1:N2 Ratio Key Advantages Reference(s)
Methyl Iodide / K₂CO₃~3:1Simple, inexpensive reagents[7]
(Chloromethyl)triisopropoxysilane>95:5High N1-selectivity, operational simplicity[8],[9],[7]

Saponification to Carboxylic Acid (Intermediate 3)

The conversion of the ethyl ester to the carboxylic acid is a standard saponification reaction, typically achieved under basic conditions. This step is generally high-yielding and straightforward.

Protocol 4.1: Ester Hydrolysis
  • Reagents and Materials:

    • Ethyl 1-methyl-1H-pyrazole-4-carboxylate (Intermediate 2)

    • Lithium hydroxide (LiOH) or Sodium hydroxide (NaOH)

    • Tetrahydrofuran (THF)

    • Methanol (MeOH)

    • Water

    • Hydrochloric acid (HCl), 1M solution

  • Procedure:

    • Dissolve the ester (1.0 equiv) in a mixture of THF, MeOH, and water (e.g., 3:1:1 ratio).

    • Add LiOH (2.0-3.0 equiv) and stir the mixture at room temperature. Monitor the reaction by TLC until the starting material is consumed.

    • Concentrate the mixture under reduced pressure to remove the organic solvents.

    • Dilute the remaining aqueous solution with water and wash with a non-polar solvent like diethyl ether or dichloromethane to remove any non-polar impurities.

    • Cool the aqueous layer in an ice bath and carefully acidify to pH ~2-3 with 1M HCl. A precipitate should form.

    • Collect the solid product by vacuum filtration, wash with cold water, and dry under vacuum to yield 1-methyl-1H-pyrazole-4-carboxylic acid.

Amide Bond Formation (Final Product)

The final step is the formation of the primary amide. This can be achieved by converting the carboxylic acid to a more reactive species, such as an acid chloride, or by using modern peptide coupling reagents.[12] The use of coupling reagents is often preferred in medicinal chemistry due to milder conditions and broader functional group tolerance.[13][14]

Amide_Coupling cluster_0 Activation Step cluster_1 Coupling Step Acid R-COOH 1-methyl-1H-pyrazole-4-carboxylic acid ActivatedEster Active Ester Intermediate Acid->ActivatedEster Activation CouplingAgent {HATU | Coupling Reagent} CouplingAgent->Acid Amine NH₃ Source (e.g., NH₄Cl + Base) ActivatedEster->Amine Amide { R-CONH₂ | Final Product} Amine->Amide Nucleophilic Attack

Caption: Mechanism of amide formation via an active ester.

Protocol 5.1: HATU-Mediated Amidation
  • Reagents and Materials:

    • 1-methyl-1H-pyrazole-4-carboxylic acid (Intermediate 3)

    • Ammonium chloride (NH₄Cl)

    • HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate)

    • Diisopropylethylamine (DIPEA)

    • Dimethylformamide (DMF), anhydrous

  • Procedure:

    • In an oven-dried flask under an inert atmosphere, dissolve the carboxylic acid (1.0 equiv), NH₄Cl (1.2 equiv), and HATU (1.1 equiv) in anhydrous DMF.

    • Cool the solution to 0 °C.

    • Add DIPEA (3.0 equiv) dropwise. The base serves to both deprotonate the ammonium salt to generate ammonia in situ and facilitate the coupling reaction.

    • Allow the reaction to warm to room temperature and stir overnight.

    • Monitor the reaction by LC-MS. Upon completion, dilute the reaction mixture with water, which may cause the product to precipitate.

    • Extract the aqueous mixture with ethyl acetate (3x).

    • Combine the organic layers, wash sequentially with saturated aqueous sodium bicarbonate, water, and brine.

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by recrystallization or silica gel chromatography to yield the final this compound.

  • Self-Validation and Trustworthiness: The progress of each step should be meticulously monitored by appropriate analytical techniques (TLC, LC-MS). The structure and purity of the final compound and all intermediates must be confirmed by ¹H NMR, ¹³C NMR, and High-Resolution Mass Spectrometry (HRMS) to ensure the integrity of the synthetic route.

Conclusion

This application note provides a detailed, logically structured guide for the synthesis of this compound, a molecule of high value in medicinal chemistry. By breaking down the synthesis into four key stages and providing field-tested protocols, we address critical synthetic challenges, most notably the regioselective N-methylation of the pyrazole core. The emphasis on the rationale behind reagent and methodology selection is intended to empower researchers to not only replicate this synthesis but also to adapt these principles to other complex synthetic targets.

References

  • Synthesis of Novel 1-H-Pyrazole-4-carboxylic Acid Esters by Conventional and Microwave Assisted Vilsmeier Cyclization of Hydrazones of β-keto Esters. (Source: Google Scholar).

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224.

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar.

  • One pot synthesis of pyrazole 4-carboxylic acid ethyl ester derivatives by magnetic ionic liquid and flow oxygen. (Source: SID).

  • Karrouchi, K., et al. (2018). Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. Molecules, 23(1), 134.

  • Al-Mulla, A. (2017). Recent Advances in the Synthesis of Pyrazole Derivatives: A Review. MDPI.

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed.

  • Dar, A. M., & Shamsuzzaman. (2015). A Concise Review on the Synthesis of Pyrazole Heterocycles. Hilaris Publisher.

    • (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles*. (2024). Synfacts.

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. (2024). R Discovery.

  • Freiberg, K. M., et al. (2023). Direct formation of amide/peptide bonds from carboxylic acids: no traditional coupling reagents, 1-pot, and green. RSC Publishing.

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. (Source: MDPI).

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (Source: JOCPR).

  • Improved process for the preparation of esters of 1-h-pyrazole-4-carboxylic acids. (2012). Google Patents.

  • Guda, V. V., et al. (2021). Fluorinated Pyrazoles: From Synthesis to Applications. Chemical Reviews, 121(1), 1–66.

  • A SHORT REVIEW ON SYNTHESIS OF PYRAZOLE DERIVATIVES & THEIR PROPERTIES. (2022). IJCRT.org.

  • Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. (2017). ResearchGate.

  • Making Amides from Carboxylic Acids. (2023). Chemistry LibreTexts.

  • Synthesis of Pyrazole Compounds by Using Sonication Method. (Source: Not specified).

  • Wang, P., et al. (2017). Mechanism of Amide Bond Formation from Carboxylic Acids and Amines Promoted by 9-Silafluorenyl Dichloride Derivatives. The Journal of Organic Chemistry, 82(17), 9030–9038.

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The Precision Strike: A Technical Guide to Pyrazole Carboxamide Fungicides in Crop Protection

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Rise of a New Fungicide Class

In the ongoing battle for global food security, the emergence of pyrazole carboxamide fungicides marks a significant advancement in crop protection.[1] These synthetic compounds have proven highly effective against a broad spectrum of plant pathogenic fungi, offering a much-needed tool in the face of evolving fungicide resistance.[1][2] Their unique mode of action and high efficacy have established them as a cornerstone of modern disease management strategies in agriculture.[1][3] This technical guide provides an in-depth exploration of the application of pyrazole carboxamides, from their molecular mechanism of action to detailed protocols for their evaluation, designed for researchers, scientists, and professionals in the field of drug development.

Mechanism of Action: Targeting the Fungal Powerhouse

The efficacy of pyrazole carboxamide fungicides lies in their targeted inhibition of a critical enzyme in the fungal respiratory chain: succinate dehydrogenase (SDH), also known as Complex II.[1][4][5] SDH is a key component of both the tricarboxylic acid (TCA) cycle and the electron transport chain, making it an ideal target for fungicidal action.[1][6]

By binding to the ubiquinone-binding (Qp) site of the SDH enzyme, pyrazole carboxamides block the transfer of electrons from succinate to ubiquinone.[1] This disruption of the respiratory chain leads to a cascade of fatal consequences for the fungal cell:

  • Inhibition of ATP Synthesis: The blockage of the electron transport chain severely restricts the production of ATP, the cell's primary energy currency.[1]

  • Accumulation of Reactive Oxygen Species (ROS): The impaired electron flow can lead to the generation of damaging ROS, causing oxidative stress and cellular damage.[1]

  • Disruption of Cellular Metabolism: The inhibition of the TCA cycle disrupts essential metabolic pathways necessary for fungal growth and survival.[1]

This targeted attack on a vital metabolic process results in the cessation of fungal growth and ultimately, cell death.[7]

cluster_Mitochondrion Mitochondrial Inner Membrane Pyrazoles Pyrazole Carboxamides SDH Succinate Dehydrogenase (Complex II) Pyrazoles->SDH Inhibition Fumarate Fumarate SDH->Fumarate Ubiquinone Ubiquinone (Q) Succinate Succinate Succinate->SDH Oxidation Ubiquinol Ubiquinol (QH2) Ubiquinone->Ubiquinol Reduction ETC Electron Transport Chain (Complexes III & IV) Ubiquinol->ETC ATP_Synthase ATP Synthase (Complex V) ETC->ATP_Synthase ATP ATP ATP_Synthase->ATP

Caption: Mechanism of action of pyrazole carboxamide fungicides.

Spectrum of Activity and Prominent Examples

Pyrazole carboxamides exhibit a broad spectrum of activity against a wide range of phytopathogenic fungi, including species from the Ascomycetes, Basidiomycetes, and Deuteromycetes.[1][8] Several commercialized fungicides belong to this class, each with a specific spectrum of activity and application range.

FungicideKey Target PathogensCommon Crop Applications
Boscalid Alternaria spp., Botrytis cinerea, Sclerotinia spp.Canola, fruits, vegetables
Fluxapyroxad Cercospora sojina, Puccinia spp., Rhizoctonia solaniCereals, corn, soybeans
Bixafen Septoria tritici, Puccinia spp., Pyrenophora teresCereals
Penthiopyrad Rhizoctonia solani, Botrytis cinerea, Sclerotinia sclerotiorumVegetables, fruits, turf
Sedaxane Seed-borne and soil-borne fungiCereals

Application Notes and Experimental Protocols

The evaluation of pyrazole carboxamide fungicides involves a series of in vitro and in vivo assays to determine their efficacy and characterize their activity. The following protocols provide a framework for these evaluations.

In Vitro Antifungal Activity Assessment

The "poisoned food technique" is a standard in vitro method to determine the mycelial growth inhibition of a fungicide.[9]

Protocol 1: Mycelial Growth Inhibition Assay (Poisoned Food Technique)

  • Preparation of Fungicide Stock Solutions: Dissolve the pyrazole carboxamide compound in a suitable solvent (e.g., DMSO) to prepare a high-concentration stock solution (e.g., 10,000 ppm).

  • Preparation of Amended Media: Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA).[9] Autoclave the medium and allow it to cool to 45-50°C. Add the appropriate volume of the fungicide stock solution to the molten agar to achieve the desired final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL).[10] Pour the amended media into sterile Petri dishes. A control plate containing only the solvent should also be prepared.

  • Inoculation: Place a mycelial plug (e.g., 5 mm diameter) from the edge of an actively growing culture of the target fungus onto the center of each agar plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the colony diameter of the fungal growth in two perpendicular directions at regular intervals until the fungal growth in the control plate reaches the edge of the plate.

  • Calculation of Inhibition: Calculate the percentage of mycelial growth inhibition using the following formula:

    • Inhibition (%) = [(dc - dt) / dc] x 100

    • Where dc is the average diameter of the fungal colony in the control plate and dt is the average diameter of the fungal colony in the treated plate.

  • Determination of EC50: The effective concentration required to inhibit 50% of the mycelial growth (EC50) can be determined by probit analysis of the inhibition data.[11][12]

In Vivo Efficacy Evaluation

In vivo assays are crucial for assessing the protective and curative activity of a fungicide under more realistic conditions. The detached leaf assay is a common method for this purpose.[2]

Protocol 2: Detached Leaf Assay for Protective and Curative Activity

  • Plant Material: Grow healthy, susceptible host plants to a suitable growth stage.

  • Fungicide Application:

    • Protective Activity: Spray the detached leaves with a solution of the pyrazole carboxamide fungicide at various concentrations. Allow the leaves to air dry.

    • Curative Activity: Inoculate the detached leaves with the pathogen and then, after a specific incubation period (e.g., 24 hours), spray the leaves with the fungicide solution.

  • Inoculation: Place a mycelial plug or a spore suspension of the target pathogen onto the center of each treated leaf.

  • Incubation: Place the inoculated leaves in a humid chamber at an appropriate temperature and light cycle to facilitate disease development.

  • Disease Assessment: After a suitable incubation period (e.g., 3-7 days), assess the disease severity by measuring the lesion diameter or by using a disease rating scale.

  • Calculation of Efficacy: Calculate the control efficacy using the following formula:

    • Efficacy (%) = [(Disease severity in control - Disease severity in treatment) / Disease severity in control] x 100

cluster_invitro In Vitro Evaluation cluster_invivo In Vivo Evaluation (Detached Leaf) Stock Prepare Fungicide Stock Solution Media Prepare Amended Growth Media Stock->Media Inoculate_vitro Inoculate with Fungal Mycelia Media->Inoculate_vitro Incubate_vitro Incubate Plates Inoculate_vitro->Incubate_vitro Measure_vitro Measure Colony Diameter Incubate_vitro->Measure_vitro Calculate_vitro Calculate % Inhibition & EC50 Value Measure_vitro->Calculate_vitro Plants Grow Host Plants Apply Apply Fungicide (Protective/Curative) Plants->Apply Inoculate_vivo Inoculate Leaves with Pathogen Apply->Inoculate_vivo Incubate_vivo Incubate in Humid Chamber Inoculate_vivo->Incubate_vivo Assess Assess Disease Severity Incubate_vivo->Assess Calculate_vivo Calculate Control Efficacy Assess->Calculate_vivo

Caption: Experimental workflow for fungicide evaluation.

Elucidating the Mechanism of Action at the Cellular Level

To further understand the impact of pyrazole carboxamides on fungal cells, microscopic techniques can be employed.

Protocol 3: Microscopic Observation of Fungal Mycelia

  • Treatment: Treat fungal mycelia with the pyrazole carboxamide fungicide at its EC50 concentration.

  • Sample Preparation:

    • Scanning Electron Microscopy (SEM): Fix the mycelia, dehydrate through a graded ethanol series, and then critical-point dry and coat with gold.

    • Transmission Electron Microscopy (TEM): Fix the mycelia, post-fix with osmium tetroxide, dehydrate, and embed in resin. Ultrathin sections are then stained with uranyl acetate and lead citrate.

  • Observation: Observe the samples under SEM to visualize changes in the mycelial surface morphology and under TEM to observe ultrastructural changes in organelles, particularly the mitochondria.[11][13][14] Studies have shown that treatment with pyrazole carboxamides can lead to destroyed cell walls or membranes, leakage of cellular contents, and an increase in the number and abnormal morphology of mitochondria.[13][14][15]

Data Interpretation and Troubleshooting

  • EC50 and IC50 Values: Lower EC50 (in vivo) and IC50 (in vitro enzyme inhibition) values indicate higher fungicidal activity.[2][11]

  • Resistance Management: The repeated use of fungicides with the same mode of action can lead to the development of resistance.[2][16] It is crucial to incorporate pyrazole carboxamides into integrated pest management (IPM) programs that include rotation with fungicides from different FRAC (Fungicide Resistance Action Committee) groups. The FRAC code for SDHI fungicides is 7.[17]

  • Variability in Results: Inconsistent results can arise from variations in fungal strains, plant health, environmental conditions during incubation, and the precise execution of protocols. Maintaining consistent experimental conditions is paramount.

Conclusion

Pyrazole carboxamide fungicides represent a powerful and versatile tool in modern crop protection. Their specific mode of action, broad-spectrum efficacy, and favorable toxicological profiles have made them indispensable for managing a wide range of fungal diseases. A thorough understanding of their application, from the molecular level to field performance, is essential for their responsible and effective use. The protocols outlined in this guide provide a solid foundation for researchers and scientists to evaluate and develop the next generation of these vital agricultural compounds.

References

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  • In vitro and in vivo fungicide sensitivity assays of Botrytis cinerea... - ResearchGate. [Link]

  • Evaluation of different fungicides and antagonists In vitro and In vivo condition against Alternaria blight of pigeonpea - ARCC Journals. [Link]

  • In Vitro Evaluation of Azoxystrobin, Boscalid, Fentin-Hydroxide, Propiconazole, Pyraclostrobin Fungicides against Alternaria alternata Pathogen Isolated from Carya illinoinensis in South Africa - PMC - NIH. [Link]

  • Representative fungicides of pyrazolecarboxamides. - ResearchGate. [Link]

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  • Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors - PubMed. [Link]

  • Design, Synthesis, and Biological Evaluation of Pyrazol-5-yl-quinoline-2-carboxamide Derivatives as Potential Fungicidal Agents - PubMed. [Link]

  • Design, synthesis and fungicidal activity of pyrazole-thiazole carboxamide derivatives. [Link]

  • Design, Synthesis, and Evaluation of the Antifungal Activity of Novel Pyrazole–Thiazole Carboxamides as Succinate Dehydrogenase Inhibitors | Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Methods for Fungicide Efficacy Screenings: Multiwell Testing Procedures for the Oomycetes Phytophthora infestans and Pythium ultimum - PMC - NIH. [Link]

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  • The commercial carboxamide fungicides. | Download Scientific Diagram - ResearchGate. [Link]

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Application Notes and Protocols: A Guide to Testing the Antifungal Activity of Pyrazole Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Promise of Pyrazole Derivatives in Antifungal Drug Discovery

The rise of invasive fungal infections, coupled with the growing challenge of antifungal resistance, has created an urgent need for novel therapeutic agents.[1][2] Pyrazole derivatives have emerged as a promising class of heterocyclic compounds, demonstrating a wide range of biological activities, including antifungal properties.[3][4] Their structural versatility allows for the synthesis of diverse analogues, some of which have shown potent activity against clinically relevant fungi.[3] Recent studies have highlighted pyrazole-carboxamides as potential succinate dehydrogenase inhibitors, a mechanism distinct from many current antifungals.[5][6] The development of these compounds from promising leads into clinical candidates requires a robust and standardized methodological framework for evaluating their antifungal efficacy.

This guide provides a comprehensive overview of the essential in vitro and in vivo methodologies for testing the antifungal activity of novel pyrazole derivatives. As a senior application scientist, this document is structured to not only detail the procedural steps but also to explain the underlying scientific principles and rationale, ensuring experimental integrity and reproducibility.

Part 1: Foundational In Vitro Antifungal Susceptibility Testing

In vitro susceptibility testing is the cornerstone of antifungal drug discovery, providing the first measure of a compound's intrinsic activity against a panel of fungal pathogens.[1] The primary goal is to determine the Minimum Inhibitory Concentration (MIC), which is the lowest concentration of the drug that inhibits the visible growth of a microorganism.[7]

Broth Microdilution Method: The Gold Standard

The broth microdilution method is considered the gold standard for determining MIC values due to its reproducibility and the availability of standardized protocols from bodies like the Clinical and Laboratory Standards Institute (CLSI) and the European Committee on Antimicrobial Susceptibility Testing (EUCAST).[7][8] These standardized methods are crucial for ensuring that results are comparable across different laboratories.[9][10]

Causality Behind Experimental Choices:

  • Standardized Medium: RPMI-1640 medium buffered to a pH of 7.0 with MOPS is recommended.[10] This specific medium provides the necessary nutrients for fungal growth while the buffer maintains a stable pH, a critical factor that can influence the activity of the test compounds.[10]

  • Standardized Inoculum: Preparing a standardized fungal inoculum, typically adjusted spectrophotometrically, is vital.[10] The final inoculum concentration in the test wells must be consistent, as a higher density of fungal cells can lead to falsely elevated MIC values.

  • Incubation Conditions: Incubation at 35°C is standard for most clinically relevant fungi.[10] The duration of incubation varies by organism, typically 24 hours for Candida species and 48 hours or longer for molds like Aspergillus.[7]

Experimental Protocol: CLSI M27/M38-Based Broth Microdilution

This protocol is adapted from the CLSI M27 (for yeasts) and M38 (for filamentous fungi) guidelines.[11][12]

  • Preparation of Pyrazole Derivatives: Dissolve the pyrazole compounds in a suitable solvent, typically dimethyl sulfoxide (DMSO), to create a high-concentration stock solution. Perform serial two-fold dilutions of the stock solution in RPMI-1640 medium in a 96-well microtiter plate.

  • Inoculum Preparation:

    • Yeasts (Candida spp., Cryptococcus spp.): Culture the yeast on Sabouraud Dextrose Agar. Suspend a few colonies in sterile saline and adjust the turbidity to a 0.5 McFarland standard, which corresponds to approximately 1-5 x 10^6 CFU/mL. Dilute this suspension in RPMI-1640 to achieve a final inoculum concentration of 0.5-2.5 x 10^3 CFU/mL in the test wells.

    • Molds (Aspergillus spp.): Grow the mold on Potato Dextrose Agar until sporulation occurs. Harvest the conidia by flooding the plate with sterile saline containing a wetting agent (e.g., Tween 80). Adjust the conidial suspension spectrophotometrically and then dilute it in RPMI-1640 to achieve a final inoculum of 0.4-5 x 10^4 CFU/mL.[13]

  • Inoculation and Incubation: Add the standardized fungal inoculum to each well of the microtiter plate containing the diluted pyrazole derivatives. Include a drug-free growth control well and a sterility control well. Incubate the plates at 35°C for the appropriate duration (24-72 hours depending on the fungus).[7]

  • MIC Determination: The MIC is the lowest concentration of the pyrazole derivative that causes a significant inhibition of growth compared to the drug-free control. For azoles and echinocandins against yeasts, this is often a ≥50% reduction in turbidity.[1] For amphotericin B and for molds, the endpoint is typically complete visual inhibition of growth.[7]

Workflow for Broth Microdilution Assay

G cluster_prep Preparation Phase cluster_exp Experimental Phase cluster_analysis Analysis Phase A Prepare Pyrazole Stock Solution (in DMSO) B Perform Serial Dilutions in 96-well Plate A->B E Inoculate Plate with Fungal Suspension B->E C Prepare Standardized Fungal Inoculum (0.5 McFarland) D Dilute Inoculum to Final Concentration C->D D->E F Incubate at 35°C (24-72h) E->F G Visually or Spectrophotometrically Read Plates F->G H Determine MIC (Lowest concentration with significant inhibition) G->H

Caption: Workflow for determining the Minimum Inhibitory Concentration (MIC).

Agar-Based Methods: Disk Diffusion and Gradient Diffusion

While broth microdilution is the reference method, agar-based methods offer simpler, more cost-effective alternatives for screening.[8][14]

  • Disk Diffusion: This method involves placing paper disks impregnated with a fixed concentration of the pyrazole derivative onto an agar plate inoculated with the test fungus.[8][15] The drug diffuses into the agar, and if it is effective, a zone of growth inhibition will form around the disk.[8] The diameter of this zone is proportional to the susceptibility of the organism.[8] Mueller-Hinton agar supplemented with glucose and methylene blue is often recommended for yeast testing to support growth and enhance zone definition.[8][16]

  • Gradient Diffusion (E-test): This technique uses a plastic strip with a predefined, continuous gradient of the antifungal agent. When placed on an inoculated agar plate, an elliptical zone of inhibition forms, and the MIC can be read directly from a scale on the strip where the ellipse intersects it. This method provides a quantitative MIC value and can be particularly useful for discriminating between susceptible and resistant isolates for certain drugs like amphotericin B.[8]

Protocol: Agar Disk Diffusion

  • Plate and Inoculum Preparation: Use Mueller-Hinton agar with 2% glucose and 0.5 µg/ml methylene blue for yeasts.[8] Prepare a fungal inoculum equivalent to a 0.5 McFarland standard. Evenly swab the surface of the agar plate with the inoculum.

  • Disk Application: Prepare sterile paper disks by impregnating them with known amounts of the pyrazole derivative solution. Aseptically place the disks onto the inoculated agar surface.

  • Incubation: Incubate the plates at 30-35°C for 24-48 hours.[14]

  • Measurement: Measure the diameter of the zone of complete growth inhibition in millimeters.[14]

MethodPrincipleOutcomeAdvantagesDisadvantages
Broth Microdilution Serial dilution in liquid medium to find the lowest inhibitory concentration.[8]Quantitative (MIC in µg/mL)Gold standard, high reproducibility, amenable to high-throughput screening.[7][17]More complex, requires specialized equipment.
Disk Diffusion Drug diffusion from a paper disk into agar, creating a zone of inhibition.[8]Qualitative/Semi-quantitative (Zone Diameter in mm)Simple, inexpensive, good for initial screening.[8][14]Less precise than microdilution, results can be affected by drug diffusion properties.[1]
Gradient Diffusion Drug diffusion from a plastic strip with a predefined concentration gradient.[8]Quantitative (MIC in µg/mL)Provides a direct MIC value, simpler than broth dilution.[8]More expensive than disk diffusion.

Part 2: Advanced In Vitro Characterization

Beyond determining the MIC, a deeper understanding of the antifungal effect requires more advanced assays.

Time-Kill Assays: Assessing Fungicidal vs. Fungistatic Activity

Time-kill assays provide dynamic information about the rate and extent of antifungal activity over time.[18] This is crucial for distinguishing between fungicidal (killing) and fungistatic (inhibiting growth) effects.

Causality Behind Experimental Choices:

  • Drug Concentrations: Testing is typically performed at multiples of the MIC (e.g., 1x, 4x, 16x MIC) to understand the concentration-dependent effects of the pyrazole derivative.[19]

  • Sampling Time Points: Samples are taken at various time points (e.g., 0, 2, 4, 8, 24, 48 hours) to construct a kill curve.[20]

  • Defining Synergy/Antagonism: For combination studies, synergy is often defined as a ≥2 log10 decrease in CFU/mL by the combination compared to the most active single agent, while antagonism is a >2 log10 increase.[20]

Protocol: Antifungal Time-Kill Assay

  • Setup: In flasks or tubes containing RPMI-1640 medium, add the pyrazole derivative at the desired concentrations (multiples of the MIC).

  • Inoculation: Inoculate the flasks with a standardized fungal suspension (typically higher than in MIC testing, e.g., 10^4 to 10^6 CFU/mL) and incubate with agitation at 35°C.[18]

  • Sampling and Plating: At predetermined time points, withdraw an aliquot from each flask. Perform serial dilutions and plate onto agar plates to determine the number of viable colony-forming units (CFU/mL).

  • Data Analysis: Plot the log10 CFU/mL versus time for each concentration. A ≥99.9% (3-log10) reduction in CFU/mL from the initial inoculum is typically defined as fungicidal activity.[21]

Interpreting Time-Kill Curves

G cluster_input Input Data cluster_process Analysis cluster_output Interpretation A CFU/mL data at various time points B Plot log10 CFU/mL vs. Time A->B C Compare to initial inoculum (Time 0) B->C D ≥3-log10 reduction C->D E <3-log10 reduction C->E F Similar to growth control C->F G Fungicidal D->G H Fungistatic E->H I Ineffective F->I

Caption: Decision logic for classifying antifungal activity from time-kill data.

Mechanism of Action Studies

Identifying the molecular target is a critical step in drug development. For pyrazole derivatives, a potential mechanism is the inhibition of succinate dehydrogenase (SDH) in the mitochondrial respiratory chain.[5][6]

Investigative Methods:

  • Enzyme Assays: Directly measure the inhibitory effect of the pyrazole compounds on isolated fungal SDH enzyme activity.[5]

  • Metabolic Profiling: Treat fungal cells with the compound and analyze metabolic changes. Inhibition of SDH would lead to an accumulation of its substrate, succinate.

  • Molecular Docking: In silico studies can predict how pyrazole derivatives bind to the active site of the SDH enzyme, providing insights into structure-activity relationships.[5][6]

  • Haploinsufficiency Profiling: This genetic screening method in model organisms like Saccharomyces cerevisiae can identify gene deletions that make the yeast hypersensitive to the compound, thereby pointing to the drug's target pathway.[22]

Part 3: In Vivo Efficacy Models

Positive in vitro results must be validated in a living system. In vivo models are essential for evaluating a compound's pharmacokinetic properties, safety, and efficacy in the context of a host immune system.[23]

Common In Vivo Models:

  • Galleria mellonella (Wax Moth Larva): A simple, cost-effective invertebrate model for initial in vivo screening. It allows for the assessment of toxicity and efficacy in a systemic infection model.[24]

  • Murine Models (Mice): The most common mammalian models for invasive fungal infections.[25][26] Systemic infection is typically established by intravenous injection of the fungal pathogen. The efficacy of the pyrazole derivative is assessed by monitoring mouse survival and determining the fungal burden (CFU) in target organs like the kidneys and brain.[26][27]

Protocol: Murine Model of Systemic Candidiasis

  • Infection: Immunocompetent or immunocompromised mice are infected intravenously with a standardized inoculum of Candida albicans.

  • Treatment: At a set time post-infection, treatment is initiated. The pyrazole derivative is administered (e.g., orally or intraperitoneally) daily for a specified duration. A vehicle control group and a positive control group (e.g., treated with fluconazole) are included.[27]

  • Endpoint Analysis:

    • Survival Study: Mice are monitored daily, and survival is recorded over a period (e.g., 21 days). Survival curves are generated and analyzed.[27]

    • Fungal Burden Study: A separate cohort of mice is euthanized at specific time points (e.g., 3 days post-treatment). Kidneys and other target organs are harvested, homogenized, and plated to quantify the fungal load (CFU/gram of tissue).[26]

Conclusion

The systematic evaluation of pyrazole derivatives for antifungal activity is a multi-step process that progresses from broad in vitro screening to specific mechanistic studies and finally to in vivo validation. Adherence to standardized protocols, such as those established by CLSI, is paramount for generating reliable and comparable data. By employing a logical progression of assays, from determining basic inhibitory concentrations with broth microdilution to understanding the dynamics of fungal killing with time-kill assays and confirming efficacy in animal models, researchers can effectively identify and advance the most promising pyrazole candidates in the urgent search for new antifungal therapies.

References

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  • Nweze, E. I., Mukherjee, P. K., & Ghannoum, M. A. (2010). Agar-Based Disk Diffusion Assay for Susceptibility Testing of Dermatophytes. Journal of Clinical Microbiology, 48(10), 3750-3752. [Link]

  • Espinel-Ingroff, A., et al. (2005). Quality control and reference guidelines for CLSI broth microdilution susceptibility method (M 38-A document) for amphotericin B, itraconazole, posaconazole, and voriconazole. Journal of Clinical Microbiology, 43(8), 3789-3793. [Link]

  • Cappelletty, D. M., & Eiselstein-McKitrick, K. (2000). Comparison of Etest, chequerboard dilution and time–kill studies for the detection of synergy or antagonism between antifungal agents tested against Candida species. Journal of Antimicrobial Chemotherapy, 46(3), 395-401. [Link]

  • Micromedex. (2025). Antifungal disk diffusion: Significance and symbolism. IBM Micromedex. [Link]

  • CLSI. (2021). ISO16256: Clinical laboratory testing and in vitro diagnostic test systems — Broth micro-dilution reference method for testing the in vitro activity of antimicrobial agents against yeast fungi involved in infectious diseases. Clinical and Laboratory Standards Institute. [Link]

  • CLSI. (2017). M38: Reference Method for Broth Dilution Antifungal Susceptibility Testing of Filamentous Fungi. Clinical and Laboratory Standards Institute. [Link]

  • Wang, Y., et al. (2024). Design, Synthesis, Antifungal Activity, and Action Mechanism of Pyrazole-4-carboxamide Derivatives Containing Oxime Ether Active Fragment As Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry. [Link]

  • Klepser, M. E., et al. (1998). Influence of Test Conditions on Antifungal Time-Kill Curve Results: Proposal for Standardized Methods. Antimicrobial Agents and Chemotherapy, 42(5), 1207-1212. [Link]

  • Kumar, A., et al. (2018). Antifungal susceptibility of clinically significant candida species by disk diffusion method. IP International Journal of Medical Microbiology and Tropical Diseases, 4(2), 64-68. [Link]

  • Ko, J. H., et al. (2013). Time-Kill Assay and Etest Evaluation for Synergy with Polymyxin B and Fluconazole against Candida glabrata. Journal of Clinical Microbiology, 51(11), 3848-3851. [Link]

  • Nislow, C., et al. (2015). An Integrated Approach for Identification and Target Validation of Antifungal Compounds Active against Erg11p. mBio, 6(6), e01754-15. [Link]

  • Karia, F. D., et al. (2012). Synthesis and Evaluation of Some Novel Pyrazole Derivatives for Anti- Inflammatory and Antimicrobial Activity. International Journal of Drug Development and Research, 4(4), 229-236. [Link]

  • Klepser, M. E., et al. (2000). Proposed method for standardized performance of antifungal time-kill testing of yeasts. Clinical Microbiology Newsletter, 22(12), 91-95. [Link]

  • Küçükgüzel, Ş. G., et al. (2007). Preparation of some pyrazoline derivatives and evaluation of their antifungal activities. Phosphorus, Sulfur, and Silicon and the Related Elements, 182(11), 2639-2651. [Link]

  • Zhang, Y., et al. (2023). Design, Synthesis and Antifungal Activities of Novel Pyrazole Analogues Containing the Aryl Trifluoromethoxy Group. Molecules, 28(17), 6296. [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3370. [Link]

  • Li, J., et al. (2016). Synthesis and Antifungal Activity of the Derivatives of Novel Pyrazole Carboxamide and Isoxazolol Pyrazole Carboxylate. Molecules, 21(7), 882. [Link]

  • El-Sayed, W. A., et al. (2025). Antifungal activity and biocompatibility assessment with molecular docking and dynamic simulations of new pyrazole derivatives. Scientific Reports, 15, 2802. [Link]

  • Al-Hatmi, A. M. S., et al. (2021). Time-Kill Kinetics and In Vitro Antifungal Susceptibility of Non-fumigatus Aspergillus Species Isolated from Patients with Ocular Mycoses. Journal of Fungi, 7(10), 823. [Link]

  • De Vita, D., et al. (2024). A First-in-Class Pyrazole-isoxazole Enhanced Antifungal Activity of Voriconazole: Synergy Studies in an Azole-Resistant Candida albicans Strain, Computational Investigation and in Vivo Validation in a Galleria mellonella Fungal Infection Model. Journal of Medicinal Chemistry, 67(16), 14256-14276. [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3370. [Link]

  • Wang, J., et al. (2022). Design, Synthesis, and In Vitro and In Vivo Antifungal Activity of Novel Triazoles Containing Phenylethynyl Pyrazole Side Chains. Molecules, 27(11), 3370. [Link]

  • Nagy, E., et al. (2002). Analysis on antifungal susceptibility test of Candida albicans from different samples. Clinical Microbiology and Infection, 8(7), 417-422. [Link]

  • Hare, R. S., & Lewis, R. E. (2020). Antifungal drug screening: thinking outside the box to identify novel antifungal scaffolds. Current Opinion in Microbiology, 57, 1-8. [Link]

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Sources

Application Note & Protocols: Exploring 1-Methyl-1H-pyrazole-4-carboxamide as a Versatile Building Block in Advanced Material Science

Author: BenchChem Technical Support Team. Date: January 2026

Abstract

1-Methyl-1H-pyrazole-4-carboxamide is a well-documented heterocyclic compound, primarily recognized for its role as a key intermediate and structural motif in the synthesis of pharmacologically active agents, particularly kinase and PARP inhibitors. However, its intrinsic chemical features—a planar pyrazole ring, a methyl group for solubility modulation, and a robust hydrogen-bonding carboxamide moiety—present untapped potential for applications in material science. This document moves beyond its traditional biochemical context to explore its utility as a functional building block in two promising areas: Supramolecular Gels and Coordination Polymers/Metal-Organic Frameworks (MOFs) . We provide the scientific rationale and detailed experimental protocols to guide researchers in leveraging this molecule for the creation of novel soft materials and crystalline frameworks.

Introduction: A New Perspective on a Known Molecule

The molecular architecture of this compound offers a compelling toolkit for material design. The carboxamide group (-CONH₂) is a classic and powerful mediator of intermolecular hydrogen bonds, capable of forming strong, directional, and predictable self-assembly patterns. The pyrazole ring provides a rigid, aromatic scaffold with additional nitrogen atoms that can act as coordination sites for metal ions. This dual functionality makes it an ideal candidate for constructing both hydrogen-bond-driven soft materials and metal-ligand coordination networks.

This guide is structured to provide both the theoretical grounding and the practical, step-by-step protocols for investigating these applications.

Application I: Supramolecular Gel Formation

Scientific Rationale

Low-molecular-weight gelators (LMWGs) are small molecules that can self-assemble in a solvent to form three-dimensional fibrillar networks, immobilizing the solvent and creating a gel. The primary driving force for the self-assembly of this compound is the formation of extensive hydrogen-bonded chains via its carboxamide group. We hypothesize that this molecule can form robust supramolecular gels in select organic solvents. The planarity of the pyrazole ring can further enhance assembly through π-π stacking interactions.

The proposed self-assembly mechanism involves the formation of a tape-like structure driven by N-H···O=C hydrogen bonds between amide groups, a common motif in carboxamide-containing LMWGs.

Diagram: Proposed Hydrogen-Bonding Network

G cluster_0 Molecule A cluster_1 Molecule B cluster_2 Molecule C node_A C=O N-H node_B C=O N-H node_A:f0->node_B:f1 N-H···O=C node_C C=O N-H node_B:f0->node_C:f1 N-H···O=C caption Fig. 1: Amide-amide hydrogen bonding motif.

Caption: Fig. 1: Proposed amide-amide hydrogen bonding motif leading to fibrillar assembly.

Protocol: Screening for Gelation

This protocol details a systematic approach to screen for the gelation ability of this compound in various solvents.

Materials:

  • This compound (≥98% purity)

  • Selection of solvents (e.g., Toluene, Cyclohexane, Ethyl Acetate, Acetonitrile, Ethanol, Water)

  • 4 mL glass vials with screw caps

  • Heat gun or temperature-controlled heating block

  • Vortex mixer

Procedure:

  • Preparation: Weigh 10 mg of this compound into a series of labeled 4 mL glass vials.

  • Solvent Addition: Add 1.0 mL of a selected solvent to each vial. This creates an initial concentration of 1.0% (w/v).

  • Dissolution: Tightly cap the vials. Heat the mixture gently using a heat gun or a heating block set to the boiling point of the solvent until the solid is completely dissolved. Use a vortex mixer to aid dissolution if necessary.

    • Expert Insight: Complete dissolution is critical. If the compound does not dissolve, it cannot subsequently self-assemble into a network upon cooling. If solubility is an issue at 1.0%, try a lower concentration (e.g., 0.5%).

  • Cooling & Observation: Place the vials on a benchtop at ambient temperature (e.g., 20-25°C) and leave them undisturbed. Allow them to cool and equilibrate for at least 1 hour.

  • Gelation Test (Inversion Test): Carefully invert each vial. The result is classified as follows:

    • Gel (G): A stable, translucent or opaque solid-like material that does not flow upon inversion.

    • Partial Gel (PG): The mixture has a significantly increased viscosity but still flows slowly.

    • Precipitate (P): The compound crystallizes or precipitates out of the solution.

    • Solution (S): The compound remains fully dissolved.

  • Data Recording: Record the results for each solvent in a table. For any observed gels, determine the Minimum Gelation Concentration (MGC) by preparing samples with decreasing concentrations until gelation no longer occurs.

Data Summary Table:

SolventDielectric ConstantObservation (1.0% w/v)MGC (% w/v)
Cyclohexane2.0Researcher to fillResearcher to fill
Toluene2.4Researcher to fillResearcher to fill
Ethyl Acetate6.0Researcher to fillResearcher to fill
Acetonitrile37.5Researcher to fillResearcher to fill
Ethanol24.5Researcher to fillResearcher to fill

Application II: Building Block for Coordination Polymers & MOFs

Scientific Rationale

The nitrogen atoms of the pyrazole ring and the carbonyl oxygen of the amide group are potential coordination sites for metal ions. By reacting this compound (as a ligand) with suitable metal salts (e.g., nitrates or chlorides of Zn²⁺, Cu²⁺, Co²⁺), it is possible to synthesize coordination polymers or, if a porous structure is formed, Metal-Organic Frameworks (MOFs). The choice of metal ion and reaction conditions (solvent, temperature) will dictate the final dimensionality and topology of the resulting framework.

Diagram: Solvothermal Synthesis Workflow

G A 1. Combine Ligand & Metal Salt in Solvent B 2. Seal in Teflon-lined Autoclave A->B C 3. Heat at Controlled Temperature (e.g., 80-150 °C) B->C D 4. Slow Cooling to Room Temperature C->D E 5. Isolate & Wash Crystals D->E F 6. Characterization (PXRD, TGA, etc.) E->F caption Fig. 2: General workflow for solvothermal synthesis.

Caption: Fig. 2: General workflow for solvothermal synthesis of coordination polymers/MOFs.

Protocol: Exploratory Solvothermal Synthesis

This protocol provides a starting point for synthesizing a coordination polymer using this compound and Zinc Nitrate.

Materials:

  • This compound ("L")

  • Zinc nitrate hexahydrate (Zn(NO₃)₂·6H₂O)

  • N,N-Dimethylformamide (DMF)

  • Ethanol

  • 20 mL scintillation vials or Teflon-lined stainless-steel autoclave

  • Programmable oven

Procedure:

  • Reagent Preparation: In a 20 mL scintillation vial, dissolve 0.1 mmol of this compound (L) and 0.1 mmol of Zn(NO₃)₂·6H₂O in 5 mL of DMF.

    • Trustworthiness Note: A 1:1 ligand-to-metal molar ratio is a common starting point. This ratio should be varied in subsequent experiments (e.g., 2:1, 1:2) to explore different coordination environments.

  • Reaction Setup: Cap the vial tightly. If higher temperatures (>120°C) are desired, transfer the solution to a 23 mL Teflon-lined autoclave and seal it.

  • Heating: Place the reaction vessel in a programmable oven. Heat to 100°C over 2 hours, hold at 100°C for 48 hours.

  • Cooling: Program the oven to cool down to 30°C over a period of 24 hours.

    • Expert Insight: Slow cooling is crucial for the formation of high-quality single crystals suitable for X-ray diffraction analysis. Rapid cooling often leads to amorphous powders or microcrystalline material.

  • Product Isolation: After cooling, decant the mother liquor. If crystals have formed, wash them three times with 5 mL of fresh DMF, followed by three washes with 5 mL of ethanol to exchange the solvent.

  • Drying: Dry the isolated crystals under vacuum at room temperature.

  • Initial Characterization:

    • Yield Calculation: Weigh the dried product and calculate the percentage yield.

    • Microscopy: Examine the product under an optical microscope to assess crystal morphology and quality.

    • Powder X-ray Diffraction (PXRD): Obtain a PXRD pattern to confirm the crystallinity of the bulk sample and check for phase purity.

Concluding Remarks

While this compound has a well-established footprint in medicinal chemistry, its journey in material science is just beginning. The protocols outlined here provide a robust framework for researchers to explore its potential as a versatile supramolecular and coordination building block. The inherent simplicity and functionality of this molecule make it an attractive candidate for creating a new generation of smart materials and functional frameworks. Further characterization of any resulting gels (rheology, electron microscopy) or crystalline materials (single-crystal X-ray diffraction, gas sorption analysis) will be essential next steps in elucidating the structure-property relationships of these novel materials.

References

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  • Discovery of 2-(4-(4-(Dimethylamino)piperidin-1-yl)benzamido)-N-(1-methyl-1H-pyrazol-4-yl)benzamide (NMS-03305024), a Potent and Orally Available Non-Covalent Tankyrase Inhibitor. Journal of Medicinal Chemistry. [Link]

Troubleshooting & Optimization

Technical Support Center: Optimizing the Synthesis of 1-Methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of 1-methyl-1H-pyrazole-4-carboxamide and its analogues. This guide is designed for researchers, medicinal chemists, and process development scientists who are working with this important scaffold, which is a key building block in numerous fungicides and pharmaceuticals.[1][2] This document provides in-depth troubleshooting advice, detailed experimental protocols, and a discussion of the underlying chemical principles to help you optimize your reaction yields and purity.

Introduction to Synthetic Strategies

The most common and versatile method for synthesizing this compound is the coupling of 1-methyl-1H-pyrazole-4-carboxylic acid with a suitable amine. This is typically achieved by activating the carboxylic acid to make it more susceptible to nucleophilic attack by the amine. Two primary strategies are employed for this activation, each with its own set of advantages and potential challenges.

A less common approach involves forming the amide bond on an acyclic precursor before the cyclization reaction that creates the pyrazole ring.[3] The choice of strategy is often determined by the availability of starting materials and the desired substitution pattern on the final molecule.[3] This guide will focus on the more prevalent post-cyclization amidation strategy.

Below is a general workflow for the synthesis of this compound, starting from the formation of the pyrazole ring.

G cluster_0 Stage 1: Pyrazole Core Synthesis cluster_1 Stage 2: Amide Coupling Beta-Ketoester Beta-Ketoester Pyrazole_Ester 1-Methyl-1H-pyrazole-4-carboxylate Ester Beta-Ketoester->Pyrazole_Ester Cyclocondensation Methylhydrazine Methylhydrazine Methylhydrazine->Pyrazole_Ester Pyrazole_Acid 1-Methyl-1H-pyrazole-4-carboxylic Acid Pyrazole_Ester->Pyrazole_Acid Hydrolysis Activated_Acid Activated Carboxylic Acid (e.g., Acid Chloride or Activated Ester) Pyrazole_Acid->Activated_Acid Activation Amine Amine Final_Product This compound Amine->Final_Product Activated_Acid->Final_Product Amidation

Caption: General workflow for this compound synthesis.

Troubleshooting Guide & FAQs

This section addresses common issues encountered during the synthesis of this compound, providing potential causes and actionable solutions.

Q1: My amide coupling reaction has a very low yield or is not proceeding to completion. What are the likely causes?

Possible Cause 1: Inefficient Carboxylic Acid Activation

The first step in amide bond formation is the activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with the amine will be slow or may not occur at all.

  • Solution (Acid Chloride Method): Ensure that the thionyl chloride or oxalyl chloride is fresh and has been properly stored to prevent degradation from moisture. A catalytic amount of N,N-dimethylformamide (DMF) is often used to facilitate the formation of the acid chloride.[2][4] The reaction should be performed in an anhydrous aprotic solvent like dichloromethane (DCM) or toluene.[3][4]

  • Solution (Peptide Coupling Reagents): The choice of coupling reagent is critical. For simple, unhindered amines, reagents like 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide (EDC) or N,N'-Dicyclohexylcarbodiimide (DCC) in the presence of an additive like 1-Hydroxybenzotriazole (HOBt) are often sufficient.[5][6] For more challenging couplings, such as with sterically hindered or electron-deficient amines, more potent reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or PyBOP ((Benzotriazol-1-yloxy)tripyrrolidinophosphonium hexafluorophosphate) may be necessary.[6][7]

Possible Cause 2: Presence of Moisture

Water can hydrolyze the activated carboxylic acid intermediate (e.g., the acid chloride or the activated ester) back to the starting carboxylic acid, effectively quenching the reaction.

  • Solution: Use anhydrous solvents and reagents. Dry glassware thoroughly in an oven before use and conduct the reaction under an inert atmosphere (e.g., nitrogen or argon).

Possible Cause 3: Inappropriate Base

A base is typically required to neutralize the acid formed during the reaction (e.g., HCl from the acid chloride method or the protonated coupling reagent). The wrong choice or amount of base can hinder the reaction.

  • Solution: For the acid chloride method, a non-nucleophilic organic base like triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) is commonly used.[8][9] Typically, at least two equivalents are needed: one to neutralize the HCl generated and one to deprotonate the amine's ammonium salt. For peptide coupling reactions, 2-3 equivalents of DIPEA or TEA are generally recommended.[3][7]

Q2: I am observing the formation of significant impurities. What are the common side reactions?

Possible Cause 1: Racemization (if chiral centers are present)

While not an issue for the synthesis of the parent this compound, if your amine substrate contains a chiral center, racemization can be a significant problem, particularly with carbodiimide coupling reagents.

  • Solution: The addition of HOBt or 1-hydroxy-7-aza-benzotriazole (HOAt) to carbodiimide-mediated couplings can suppress racemization by forming an activated ester that is less prone to racemization.[6][7]

Possible Cause 2: Formation of N-acylurea

When using carbodiimide reagents like DCC or EDC, the activated O-acylisourea intermediate can rearrange to a stable N-acylurea, which is a common byproduct that can be difficult to remove.

  • Solution: This side reaction can be minimized by the addition of HOBt or by ensuring that the amine is present to trap the O-acylisourea intermediate as it is formed.

Possible Cause 3: Dehydration of Primary Amide to Nitrile

If you are synthesizing a primary amide (using ammonia as the amine), carbodiimide reagents can sometimes cause dehydration of the product to the corresponding nitrile.[6]

  • Solution: Using milder coupling conditions or alternative activation methods (e.g., the acid chloride method at low temperatures) can help to avoid this side reaction.

G Start Low Yield or Reaction Failure Check_Activation Is Acid Activation Efficient? Start->Check_Activation Check_Moisture Is the Reaction Anhydrous? Check_Activation->Check_Moisture Yes Solution_Activation Optimize Activation: - Use fresh reagents (SOCl₂) - Use stronger coupling agents (HATU) Check_Activation->Solution_Activation No Check_Base Is the Base Correct? Check_Moisture->Check_Base Yes Solution_Moisture Ensure Dry Conditions: - Use anhydrous solvents - Dry glassware - Inert atmosphere Check_Moisture->Solution_Moisture No Solution_Base Select Appropriate Base: - Use non-nucleophilic bases (TEA, DIPEA) - Use correct stoichiometry Check_Base->Solution_Base No

Caption: Troubleshooting logic for low reaction yield.

Q3: The purification of my final product is difficult. What are some tips for purification?

Possible Cause 1: Byproducts from Coupling Reagents

Certain coupling reagents generate byproducts that can complicate purification. For example, DCC forms dicyclohexylurea (DCU), which is poorly soluble in many organic solvents and can sometimes co-precipitate with the product.[6]

  • Solution: If using DCC, filtration can remove the bulk of the DCU. If DCU remains, it can sometimes be removed by trituration with a solvent in which the product is soluble but DCU is not. Alternatively, switching to a coupling reagent that produces water-soluble byproducts, such as EDC, can simplify the workup, as the byproducts can be removed with an aqueous wash.[6]

Possible Cause 2: Unreacted Starting Materials

If the reaction has not gone to completion, you will have to separate your product from the starting carboxylic acid and amine.

  • Solution: An acidic wash (e.g., with dilute HCl) will protonate and solubilize unreacted amine in the aqueous phase. A basic wash (e.g., with dilute NaHCO₃ or NaOH) will deprotonate and solubilize the unreacted carboxylic acid in the aqueous phase. Standard column chromatography on silica gel is also a very effective method for separating the neutral amide product from the acidic and basic starting materials.[8][9]

Detailed Experimental Protocols

The following are representative protocols for the key steps in the synthesis of this compound. These should be adapted based on the specific amine being used and the scale of the reaction.

Protocol 1: Synthesis of 1-Methyl-1H-pyrazole-4-carboxylic Acid Chloride

This protocol describes the conversion of the carboxylic acid to the more reactive acid chloride.

Materials:

  • 1-Methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Thionyl chloride (SOCl₂) (2.0-3.0 eq) or Oxalyl chloride (1.5-2.0 eq)

  • Anhydrous toluene or Dichloromethane (DCM)

  • N,N-Dimethylformamide (DMF) (catalytic amount)

Procedure:

  • To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add 1-methyl-1H-pyrazole-4-carboxylic acid.

  • Add anhydrous toluene or DCM to suspend the acid.

  • Add a catalytic amount of DMF (e.g., 1-2 drops).

  • Slowly add thionyl chloride to the suspension at 0 °C.

  • Allow the reaction to warm to room temperature and then heat to reflux (typically 70-80 °C for toluene) for 2-6 hours, or until the evolution of gas ceases and the solution becomes clear.[2][9]

  • Cool the reaction mixture to room temperature.

  • Remove the solvent and excess thionyl chloride under reduced pressure. The resulting crude 1-methyl-1H-pyrazole-4-carbonyl chloride is often used in the next step without further purification.[2][9]

Protocol 2: Amide Coupling via Acid Chloride

Materials:

  • Crude 1-methyl-1H-pyrazole-4-carbonyl chloride (from Protocol 1) (1.0 eq)

  • Desired primary or secondary amine (1.0-1.2 eq)

  • Triethylamine (TEA) or N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous Dichloromethane (DCM) or Tetrahydrofuran (THF)

Procedure:

  • In a separate flame-dried flask under an inert atmosphere, dissolve the amine and TEA/DIPEA in anhydrous DCM.

  • Cool the amine solution to 0 °C.

  • Dissolve the crude acid chloride in a minimal amount of anhydrous DCM.

  • Slowly add the acid chloride solution to the stirred amine solution at 0 °C.

  • Allow the reaction mixture to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by TLC or LC-MS.[3]

  • Upon completion, quench the reaction with water.

  • Extract the product with DCM. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography (e.g., using a gradient of ethyl acetate in hexanes) or recrystallization.[8][9]

Protocol 3: Amide Coupling via Peptide Coupling Reagents

This method avoids the use of thionyl chloride and is often milder.

Materials:

  • 1-Methyl-1H-pyrazole-4-carboxylic acid (1.0 eq)

  • Desired primary or secondary amine (1.1 eq)

  • Coupling reagent (e.g., HATU, HBTU, EDC) (1.1-1.5 eq)

  • 1-Hydroxybenzotriazole (HOBt) (if using EDC) (1.1 eq)

  • N,N-diisopropylethylamine (DIPEA) (2.0-3.0 eq)

  • Anhydrous N,N-Dimethylformamide (DMF) or Dichloromethane (DCM)

Procedure:

  • To a flame-dried flask under an inert atmosphere, dissolve the 1-methyl-1H-pyrazole-4-carboxylic acid in anhydrous DMF or DCM.

  • Add the coupling reagent (and HOBt if applicable), followed by the amine and then DIPEA.

  • Stir the reaction mixture at room temperature for 4-24 hours. Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, dilute the reaction mixture with ethyl acetate and wash with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography or recrystallization.[3]

Data Presentation: Comparison of Coupling Conditions

Amine SubstrateCoupling MethodBaseSolventYield (%)Reference
N-(3-fluoro-4-morpholinophenyl)-3-methyl-5-(methylthio)-1H-pyrazole-4-carboxamideAromatic acid chlorideTriethylamineDichloromethane48-92[8]
Substituted Anilines3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carbonyl chlorideTriethylamineDichloromethaneNot specified[2]
Various Sulfonamides4-benzoyl-1,5-diphenyl-1H-pyrazole-3-carbonyl chloride-THF (reflux)High[10]
3-methyl-1-phenyl-1H-pyrazol-5-amine5-bromothiophene-2-carboxylic acid with DCC/DMAP-DichloromethaneNot specified[5]
N-(5-(trifluoromethyl)pyridin-2-yl)amine1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chlorideNot specifiedNot specified86.4[11]
N-(5-bromopyridin-2-yl)amine1-Methyl-3-(trifluoromethyl)-1H-pyrazole-4-carbonyl chlorideNot specifiedNot specified74.2[11]

Note: Yields are highly substrate-dependent and the conditions listed should be considered as starting points for optimization.

References

  • Synthesis and Antifungal Activity of N-(Substituted pyridinyl)-1-methyl(phenyl)-3-(trifluoromethyl)
  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. (URL: [Link])

  • Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid. ResearchGate. (URL: [Link])

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. (URL: [Link])

  • Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
  • PROCESS FOR PURIFICATION OF 1-METHYLPYRAZOLE-4-CARBOXYLIC ACID ESTERS. WIPO Patentscope. (URL: [Link])

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. JOCPR. (URL: [Link])

  • Process for purification of 1-methylpyrazol-4-carboxylic acid esters.
  • Process for preparation of pyrazole carboxylic acid amide.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. National Institutes of Health. (URL: [Link])

  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. PubMed. (URL: [Link])

  • Synthesis of pyrroles, pyrazoles, imidazoles, pyridines, pyrimidines and pyrazines using nanocatalysts. ACG Publications. (URL: [Link])

  • Coupling Reagents. Aapptec Peptides. (URL: [Link])

  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry. (URL: [Link])

  • Amide Synthesis. Fisher Scientific. (URL: [Link])

  • Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. (URL: [Link])

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. PMC - NIH. (URL: [Link])

  • Direct amide formation from unactivated carboxylic acids and amines. The Royal Society of Chemistry. (URL: [Link])

  • SYNTHESIS OF AMIDES BY ACTIVATION OF CARBOXYLIC ACIDS USING PHOSPHONITRILIC CHLORIDE. Indo American Journal of Pharmaceutical Research. (URL: [Link])

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. ResearchGate. (URL: [Link])

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. National Institutes of Health. (URL: [Link])

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry. (URL: [Link])

  • Antiproliferative Activity of New Pyrazole-4-sulfonamide Derivatives: Synthesis and Biological Evaluation. PMC - PubMed Central. (URL: [Link])

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. (URL: [Link])

Sources

Technical Support Center: Purification of 1-methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the purification of 1-methyl-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to common challenges encountered during the purification of this compound. Our focus is on explaining the rationale behind each step, enabling you to troubleshoot effectively and optimize your results.

Frequently Asked Questions (FAQs) & Troubleshooting

This section addresses the most common issues encountered during the purification of this compound.

Q1: My final product has a low yield after purification. What are the likely causes?

A1: Low yield is a frequent issue stemming from several potential sources:

  • Sub-optimal Recrystallization: Using a solvent in which your product is too soluble, even when cold, can lead to significant loss. Conversely, using an excessive volume of the recrystallization solvent will also keep a portion of your product in solution.

  • Degradation on Silica Gel: Pyrazole derivatives can sometimes interact strongly with the acidic surface of standard silica gel, leading to streaking and irreversible adsorption or degradation during column chromatography.[1]

  • Incomplete Extraction: During a liquid-liquid extraction workup, multiple extractions of the aqueous layer are often necessary to recover all of the product from the organic phase. An insufficient number of extractions will leave the product behind.

  • Mechanical Losses: Physical loss of product during transfers, filtration, and handling can add up. Ensure quantitative transfers by rinsing glassware with the appropriate solvent.

Q2: I'm seeing a persistent impurity in my NMR and LC-MS analysis. What could it be?

A2: The identity of the impurity is highly dependent on the synthetic route used. The most common synthesis involves the coupling of 1-methyl-1H-pyrazole-4-carboxylic acid with an amine source.[2]

  • Unreacted Starting Material: The most common impurity is often the unreacted 1-methyl-1H-pyrazole-4-carboxylic acid. Due to its acidic nature, it can be easily removed with a mild basic wash.

  • Reagents: Coupling reagents or other additives from the reaction may persist if the workup is not thorough.

  • Regioisomers: The synthesis of asymmetrically substituted pyrazoles can sometimes lead to the formation of regioisomers, which can be notoriously difficult to separate due to their similar physical properties.[3] Careful analysis of NMR and MS data is crucial for identification.

Q3: My compound streaks badly on the TLC plate and gives poor separation during column chromatography. How can I fix this?

A3: Streaking is a classic sign of a compound interacting too strongly with the stationary phase (silica gel). For pyrazole derivatives, this is often due to the basicity of the nitrogen atoms in the ring.

  • Solution: Deactivate the silica gel by preparing your eluent with a small amount of a basic modifier.[4] Adding 0.5-1% triethylamine (Et₃N) to your eluent system (e.g., ethyl acetate/hexane) is a highly effective strategy to improve peak shape and separation.[1][4] You can also pre-treat the silica gel by flushing the packed column with a solvent containing the modifier before loading your sample.

Q4: I am struggling to find a suitable solvent for recrystallization. What is a good strategy?

A4: The ideal recrystallization solvent is one in which your compound is sparingly soluble at room temperature but highly soluble when hot.

  • Single Solvent Screening: Test small amounts of your crude product in various solvents like ethyl acetate, isopropanol, ethanol, and acetone.

  • Mixed Solvent Systems: A powerful technique is to use a solvent pair. Dissolve your compound in a minimal amount of a "good" hot solvent (in which it is very soluble) and then add a "poor" hot solvent (in which it is insoluble) dropwise until turbidity persists.[4] Common pairs include ethanol/water, ethyl acetate/hexane, and dichloromethane/hexane. For a related carboxylic acid, an isopropanol/water mixture has been shown to be effective.[5]

Data Summary Tables

For quick reference, the following tables summarize key troubleshooting points and suggested solvent systems.

Table 1: Troubleshooting Guide

Symptom Possible Cause(s) Recommended Solution(s)
Low Yield Product loss in filtrate; Degradation on silica; Incomplete extraction. Optimize recrystallization solvent; Deactivate silica with Et₃N[1][4]; Increase number of extractions.
Persistent Impurity Unreacted starting acid; Regioisomers. Perform a NaHCO₃ wash during workup[2]; Optimize chromatography with high-resolution silica.
TLC/Column Streaking Basic nature of the compound interacting with acidic silica. Add 0.5-1% triethylamine to the eluent.[4]
Oily Product Residual solvent; Low melting point impurity. Dry thoroughly under high vacuum; Purify via column chromatography.

| Colored Impurities | High molecular weight byproducts from synthesis. | During recrystallization, add a small amount of activated charcoal to the hot solution before filtering.[1] |

Table 2: Suggested Recrystallization Solvents & Systems

Solvent/System Polarity Boiling Point (°C) Notes
Isopropanol Polar Protic 82.6 Often a good starting point for moderately polar solids.
Ethyl Acetate Polar Aprotic 77.1 Good general-purpose solvent for many organic compounds.
Ethanol / Water Mixed Variable Excellent for compounds soluble in ethanol but not water.[4]

| Ethyl Acetate / Hexane | Mixed | Variable | Ideal for adjusting polarity to precipitate the product while keeping non-polar impurities dissolved. |

Purification Workflows & Protocols

The following section provides detailed, step-by-step protocols for the most common and effective purification techniques for this compound.

Workflow Overview

The choice of purification strategy depends on the nature and quantity of impurities present in the crude reaction mixture. The following diagram outlines a general decision-making workflow.

G cluster_start Initial State cluster_workup Primary Workup cluster_purification Purification Methods cluster_end Final Product Crude Crude Reaction Mixture Workup Aqueous Workup (e.g., Dilute with EtOAc, wash with H₂O, brine) Crude->Workup Acid_Impurity Is acidic impurity (e.g., starting carboxylic acid) suspected? Workup->Acid_Impurity Base_Wash Perform Mild Basic Wash (e.g., sat. NaHCO₃ soln) Acid_Impurity->Base_Wash Yes Recrystallize Recrystallization Acid_Impurity->Recrystallize No Base_Wash->Recrystallize Chromatography Flash Column Chromatography Recrystallize->Chromatography Impurities Remain Purity_Check Assess Purity (TLC, LC-MS, NMR) Recrystallize->Purity_Check Chromatography->Purity_Check Purity_Check->Chromatography Purity <95% Pure_Product Pure this compound Purity_Check->Pure_Product Purity >95%

Caption: General purification workflow for this compound.

Protocol 1: Extractive Workup to Remove Acidic Impurities

Objective: To remove unreacted 1-methyl-1H-pyrazole-4-carboxylic acid and other acidic impurities from the crude product.

Materials:

  • Crude reaction mixture

  • Ethyl acetate (EtOAc) or Dichloromethane (DCM)

  • Saturated aqueous sodium bicarbonate (NaHCO₃) solution

  • Deionized water

  • Saturated aqueous sodium chloride (brine) solution

  • Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)

  • Separatory funnel, beakers, flasks

  • Rotary evaporator

Procedure:

  • Dilute the crude reaction mixture with an organic solvent like ethyl acetate.[2]

  • Transfer the solution to a separatory funnel.

  • Wash the organic layer with a saturated NaHCO₃ solution. This converts the acidic carboxylic acid impurity into its sodium salt, which is soluble in the aqueous layer.

  • Separate the lower aqueous layer.

  • Wash the organic layer again with deionized water to remove any residual bicarbonate.

  • Perform a final wash with brine to help break any emulsions and remove bulk water from the organic layer.[2]

  • Drain the organic layer into a clean flask and dry it over anhydrous Na₂SO₄.

  • Filter off the drying agent and concentrate the filtrate under reduced pressure using a rotary evaporator to yield the crude product, now free of acidic impurities.

Protocol 2: Flash Column Chromatography

Objective: To separate the target compound from impurities with different polarities.

Materials:

  • Crude product from Protocol 1

  • Silica gel (230-400 mesh)

  • Eluent (e.g., Hexane/Ethyl Acetate mixture)

  • Triethylamine (Et₃N, optional but recommended)

  • Chromatography column, sand, collection tubes

  • TLC plates and chamber

Procedure:

  • Determine Eluent System: Using TLC, find a solvent system that gives your product an Rf value of ~0.3. A good starting point is a 50:50 mixture of hexane and ethyl acetate. Add ~0.5% Et₃N to the eluent to prevent streaking.

  • Column Packing: Prepare a slurry of silica gel in the initial, least polar eluent.[1] Pour the slurry into the column and allow it to pack under light pressure, ensuring no air bubbles are trapped. Add a thin layer of sand on top.

  • Sample Loading: Dissolve the crude product in a minimal amount of DCM or the eluent. Alternatively, for better resolution, perform a "dry load" by adsorbing the dissolved crude product onto a small amount of silica gel, evaporating the solvent, and carefully adding the resulting free-flowing powder to the top of the column.

  • Elution: Carefully add the eluent to the column and apply pressure to begin elution. Collect fractions in test tubes.[1]

  • Monitoring: Monitor the fractions by TLC to identify which ones contain the pure product.

  • Combine & Concentrate: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified this compound.

Protocol 3: Recrystallization

Objective: To obtain a highly pure, crystalline solid product.

Materials:

  • Purified product from chromatography (or crude product if it's relatively clean)

  • Recrystallization solvent (e.g., isopropanol, ethyl acetate/hexane)

  • Erlenmeyer flasks, hot plate, filtration apparatus

Procedure:

  • Place the crude solid in an Erlenmeyer flask.

  • Add a minimal amount of the chosen solvent and heat the mixture to boiling while stirring. Continue adding small portions of hot solvent until the solid just dissolves completely.

  • If colored impurities are present, remove the flask from the heat, allow it to cool slightly, add a spatula-tip of activated charcoal, and reheat to boiling for a few minutes.[1]

  • If charcoal was used, perform a hot filtration through fluted filter paper to remove it.

  • Allow the clear solution to cool slowly to room temperature. Inducing crystallization by scratching the inside of the flask with a glass rod may be necessary.

  • Once crystals have formed, cool the flask further in an ice bath to maximize precipitation.

  • Collect the crystals by vacuum filtration, washing them with a small amount of ice-cold solvent.

  • Dry the crystals under high vacuum to remove all residual solvent.

Troubleshooting Logic Diagram

When facing a purification challenge, a logical approach is key. Use this diagram to guide your troubleshooting process.

G start Purification Problem Identified (e.g., low purity, poor separation) q1 Are you observing streaking on TLC/column? start->q1 a1 Add 0.5-1% Triethylamine to your eluent system. q1->a1 Yes q2 Is the main impurity more or less polar than your product? q1->q2 No a1->q2 a2_more Use a more polar eluent in chromatography to elute your product first. q2->a2_more More Polar a2_less Use a less polar eluent to elute the impurity first, then increase polarity for your product. q2->a2_less Less Polar q3 Is the impurity acidic (e.g., starting carboxylic acid)? q2->q3 Unsure end_node Re-assess Purity a2_more->end_node a2_less->end_node a3 Perform a liquid-liquid extraction with saturated NaHCO₃ solution. q3->a3 Yes q4 Is the crude product an oil or failing to crystallize? q3->q4 No a3->end_node a4 Purify by column chromatography to remove impurities that inhibit crystallization. q4->a4 Yes q4->end_node No a4->end_node

Caption: A decision tree for troubleshooting common purification issues.

References

  • LookChem. (n.d.). Cas 5952-92-1, 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID. Retrieved from [Link]

  • Google Patents. (2011). US8735600B2 - Process for purification of 1-methylpyrazole-4-carboxylic acid esters.
  • ResearchGate. (2014). How can I purify a pyrazole compound with a N-C-N bond without using a silica column?. Retrieved from [Link]

  • WIPO Patentscope. (2010). WO/2010/130532 PROCESS FOR PURIFICATION OF 1-METHYLPYRAZOLE-4-CARBOXYLIC ACID ESTERS. Retrieved from [Link]

  • MDPI. (2017). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. Retrieved from [Link]

  • Google Patents. (2020). CN111362874B - Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.

Sources

Technical Support Center: Synthesis of 1-Methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support guide for the synthesis of 1-methyl-1H-pyrazole-4-carboxamide. This resource is designed for researchers, chemists, and drug development professionals to troubleshoot common side products and synthetic challenges. As Senior Application Scientists, we provide not just protocols, but the underlying chemical principles to empower you to resolve issues effectively.

Section 1: Understanding the Core Synthesis Pathway

The synthesis of this compound is typically a multi-step process. A prevalent and adaptable strategy involves the initial construction of the pyrazole ring, followed by N-alkylation and subsequent amidation.[1][2] Understanding this primary pathway is crucial for diagnosing the origin of side products.

The general sequence is as follows:

  • Pyrazole Ring Formation: Cyclocondensation of a 1,3-dicarbonyl equivalent (e.g., ethyl 2-formyl-3-oxopropanoate) with hydrazine to form a pyrazole-4-carboxylate ester.

  • N-Methylation: Alkylation of the pyrazole nitrogen. This is a critical step where isomeric impurities are often generated.

  • Saponification: Hydrolysis of the ester to the corresponding carboxylic acid.

  • Amidation: Coupling of the 1-methyl-1H-pyrazole-4-carboxylic acid with a desired amine source (e.g., ammonia) to yield the final product.

Below is a workflow diagram illustrating this common synthetic route.

G cluster_0 Step 1: Ring Formation cluster_1 Step 2: N-Methylation cluster_2 Step 3: Saponification cluster_3 Step 4: Amidation A 1,3-Dicarbonyl Equivalent C Pyrazole-4-carboxylate Ester A->C Cyclocondensation B Hydrazine B->C D N-Methylated Pyrazole Ester (Desired N1) C->D Methylating Agent (e.g., MeI, DMS) E N-Methylated Pyrazole Ester (Isomeric N2 Side Product) C->E Competing Reaction F 1-Methyl-1H-pyrazole-4- carboxylic Acid D->F Base Hydrolysis (e.g., NaOH, LiOH) H 1-Methyl-1H-pyrazole- 4-carboxamide (Product) F->H Coupling Agent (e.g., EDC, SOCl2) I Coupling Side Products (e.g., Urea) F->I Byproduct Formation G Amine Source (e.g., NH4OH) G->H

Caption: General synthetic workflow for this compound.

Section 2: Troubleshooting Guides & FAQs

This section addresses the most common issues encountered during the synthesis, providing explanations for their cause and actionable protocols for their resolution.

Problem 1: Isomeric Impurities & Poor Regioselectivity

FAQ: "My post-methylation reaction mixture shows two distinct product spots on TLC and two major peaks in LC-MS with the same mass. What is the second compound and how do I get rid of it?"

Root Cause Analysis: This is the most frequent and challenging issue in pyrazole synthesis. The pyrazole ring has two adjacent nitrogen atoms (N1 and N2). When synthesizing a 4-substituted pyrazole, these nitrogens are electronically and sterically similar, making it difficult to selectively alkylate only one of them.[3] Standard alkylating agents like methyl iodide or dimethyl sulfate often yield a mixture of the desired N1-methyl isomer and the undesired N2-methyl isomer.[4] The ratio of these isomers can be difficult to control and their similar physical properties make separation by standard chromatography challenging.

Authoritative Insight: The regioselectivity of pyrazole N-alkylation is influenced by factors such as the steric bulk of the substituents, the nature of the base and solvent, and the electrophile itself.[5] Recent studies have focused on using sterically bulky "masked" methylating reagents to dramatically improve N1 selectivity.[3][4][6]

G cluster_0 N-Methylation Pathways Start Pyrazole-4-carboxylate Anion N1_Product Desired Product: 1-Methyl-1H-pyrazole-4-carboxylate Start->N1_Product Attack at N1 (Thermodynamically Favored) N2_Product Side Product: 1-Methyl-1H-pyrazole-5-carboxylate (*Isomer) Start->N2_Product Attack at N2 (Kinetically Competitive)

Caption: Competing N1 vs. N2 methylation pathways leading to isomeric products.

Troubleshooting & Optimization Protocol:

ParameterRecommendation & Rationale
Methylating Agent Standard: Use methyl iodide (MeI) or dimethyl sulfate (DMS). Advanced: For higher selectivity, consider sterically hindered reagents like (chloromethyl)triisopropoxysilane followed by desilylation, which can achieve >95% N1 selectivity.[3][4] This works by sterically blocking the approach to the N2 position.
Base Use a strong, non-nucleophilic base like potassium carbonate (K₂CO₃) or cesium carbonate (Cs₂CO₃). The choice of cation can influence the regioselectivity.[5]
Solvent Aprotic polar solvents like DMF or Acetonitrile are standard.[7] Some studies show that fluorinated alcohols (e.g., TFE, HFIP) can dramatically increase regioselectivity in favor of one isomer by altering solvation of the pyrazole anion.
Temperature Run the reaction at room temperature or slightly below (0 °C to RT). Lower temperatures can sometimes improve selectivity by favoring the thermodynamically more stable product.

Step-by-Step Protocol for Improved Regioselectivity:

  • Preparation: Dry your glassware thoroughly. Dissolve pyrazole-4-carboxylate ester (1.0 eq) in anhydrous DMF.

  • Deprotonation: Add cesium carbonate (1.5 eq) and stir the suspension for 30 minutes at room temperature under an inert atmosphere (N₂ or Ar).

  • Methylation: Cool the mixture to 0 °C. Add methyl iodide (1.1 eq) dropwise over 15 minutes.

  • Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 2-4 hours. Monitor progress by TLC or LC-MS, checking for the disappearance of starting material and the ratio of the two product isomers.

  • Workup: Quench the reaction with water and extract with ethyl acetate. Wash the organic layer with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.

  • Purification: The isomers can be difficult to separate. Careful flash column chromatography with a shallow gradient (e.g., Hexane/Ethyl Acetate) may be required.

Problem 2: Side Products from Amide Coupling

FAQ: "After my amidation step, I see my desired product, but also unreacted carboxylic acid and a persistent, insoluble white solid. What is this solid and how can I improve my conversion?"

Root Cause Analysis: This issue points to two separate problems with the amide coupling step:

  • Incomplete Conversion: The presence of starting carboxylic acid indicates that the activation/coupling process was inefficient. This can be due to deactivated coupling reagents (often sensitive to moisture), incorrect stoichiometry, or suboptimal reaction conditions.[8]

  • Byproduct Formation: If you are using a carbodiimide coupling agent like Dicyclohexylcarbodiimide (DCC) or EDC, the insoluble white solid is almost certainly the corresponding urea byproduct (Dicyclohexylurea - DCU).[9] While its insolubility aids in removal by filtration, its presence indicates the reaction has proceeded to some extent.

Authoritative Insight: Amide bond formation requires the activation of the carboxylic acid. Carbodiimides like DCC react with the carboxylic acid to form a highly reactive O-acylisourea intermediate. This intermediate can then react with the amine to form the amide. However, it can also be attacked by another carboxylic acid molecule or rearrange, leading to side products and incomplete reactions. Adding a reagent like 1-Hydroxybenzotriazole (HOBt) can trap the active intermediate as a less-reactive HOBt-ester, which reduces side reactions and minimizes potential racemization.[10]

G cluster_0 Amide Coupling Mechanism & Side Products Acid R-COOH (Pyrazole Carboxylic Acid) Active O-Acylisourea (Reactive Intermediate) Acid->Active DCC DCC (Coupling Reagent) DCC->Active Activation Amide Product (Amide) Active->Amide DCU DCU (Insoluble Urea Byproduct) Active->DCU Forms Byproduct Amine R'-NH2 Amine->Amide Nucleophilic Attack

Caption: Simplified DCC coupling pathway showing product and byproduct formation.

Troubleshooting & Optimization Protocol:

ParameterRecommendation & Rationale
Coupling Reagent DCC/EDC: Cost-effective but forms insoluble/soluble urea byproducts.[9] HATU/HBTU: More expensive but generally higher yielding, faster, and with fewer side reactions. The byproducts are water-soluble, simplifying workup.
Additives When using DCC/EDC, always include an additive like HOBt or DMAP (catalytic). This forms a more stable active ester intermediate, improving yields and reducing side reactions.[10]
Solvent Use anhydrous aprotic solvents like Dichloromethane (DCM), DMF, or THF. Water will hydrolyze the active intermediate and quench the coupling reagent.
Order of Addition Pre-activate the acid. Mix the carboxylic acid, coupling reagent, and HOBt (if used) in the solvent and stir for 15-30 minutes before adding the amine. This prevents the amine from reacting directly with the coupling reagent.
Temperature Start the reaction at 0 °C to control the initial exothermic activation, then allow it to warm to room temperature.

Step-by-Step Protocol for High-Conversion Amidation (EDC/HOBt):

  • Preparation: Under an inert atmosphere, dissolve 1-methyl-1H-pyrazole-4-carboxylic acid (1.0 eq) and HOBt (1.2 eq) in anhydrous DCM.

  • Activation: Cool the solution to 0 °C. Add EDC·HCl (1.2 eq) in one portion. Stir the mixture at 0 °C for 20 minutes.

  • Coupling: Add your amine source (e.g., a solution of ammonia in an organic solvent, or an amine with a non-nucleophilic base like triethylamine) (1.1 eq) dropwise.

  • Reaction: Allow the reaction to warm to room temperature and stir overnight (12-18 hours). Monitor by TLC/LC-MS.

  • Workup: Dilute the reaction mixture with DCM. Wash sequentially with 1M HCl, saturated NaHCO₃ solution, and brine.

  • Purification: Dry the organic layer over MgSO₄, filter, and concentrate. The crude product can be purified by flash chromatography or recrystallization.

References

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. Available from: [Link]

  • 1-METHYL-1H-PYRAZOLE-4-CARBOXYLIC ACID METHYL ESTER synthesis. Molecule Structure. Available from: [Link]

  • Amides from Carboxylic Acids-DCC and EDC Coupling. Chemistry Steps. Available from: [Link]

  • (Chloromethyl)triisopropoxysilane Enables Highly Regioselective N1-Methylation of Pyrazoles. Synfacts. Available from: [Link]

  • Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Ac. ACS Publications. Available from: [Link]

  • 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid. Wikipedia. Available from: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research. Available from: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. ACS Publications. Available from: [Link]

  • N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. Available from: [Link]

  • Amide bond formation: beyond the myth of coupling reagents. Luxembourg Bio Technologies. Available from: [Link]

  • Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. MDPI. Available from: [Link]

  • Coupling Reagents. Aapptec Peptides. Available from: [Link]

  • Preparation method of 3- (difluoromethyl) -1-methyl-1H-pyrazole-4-carboxylic acid.Google Patents.
  • Amide coupling reaction in medicinal chemistry. Coupling reagents. HepatoChem. Available from: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. National Institutes of Health (NIH). Available from: [Link]

  • synthesis of pyrazoles. YouTube. Available from: [Link]

Sources

Technical Support Center: Pyrazole Ring Formation and Regioselectivity

Author: BenchChem Technical Support Team. Date: January 2026

Prepared by: Gemini, Senior Application Scientist

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, medicinal chemists, and process development scientists who encounter challenges with pyrazole ring formation, particularly concerning reaction efficiency and regiochemical control. The following content is structured in a question-and-answer format to directly address common issues and provide actionable, scientifically-grounded solutions.

Core Concepts in Pyrazole Synthesis

The synthetic versatility of the pyrazole core makes it a cornerstone in pharmaceuticals and agrochemicals.[1][2] The most prevalent method for its construction is the condensation of a 1,3-dicarbonyl compound (or a synthetic equivalent) with a hydrazine, a reaction first reported by Ludwig Knorr in 1883.[3][4][5][6] While seemingly straightforward, this reaction and others like it are often plagued by challenges, most notably the formation of regioisomeric mixtures when using unsymmetrical starting materials.[5][7]

Understanding the interplay between the electronic and steric properties of your substrates and the specific reaction conditions is paramount to achieving the desired outcome. This guide will help you navigate these complexities.

Troubleshooting Guide: Common Experimental Issues

Question 1: My reaction yield is very low or I'm getting no product at all. What should I check first?

Low or no yield is a common frustration in heterocyclic synthesis.[8] A systematic approach is the best way to diagnose the problem.

Answer:

Start by verifying the fundamentals of your reaction setup and reagents before exploring more complex variables.

Initial Checks:

  • Purity of Starting Materials:

    • 1,3-Dicarbonyl Compounds: These can exist in equilibrium with their enol form. Ensure the dicarbonyl is pure and has not degraded during storage.

    • Hydrazines: Hydrazine and its simple derivatives can be unstable. Hydrazine hydrate can absorb atmospheric CO₂. Phenylhydrazines can oxidize and darken on storage. It is often best to use freshly opened or distilled hydrazines.[9]

    • Solvents: Ensure solvents are anhydrous if the reaction is moisture-sensitive. Impurities can poison catalysts or react with starting materials.[8]

  • Reaction Conditions:

    • Temperature: Many pyrazole syntheses require heating to drive the final dehydration step.[7] Conversely, some reactions can produce tar-like byproducts at excessively high temperatures.[9] Confirm that your reaction temperature is optimal.

    • Atmosphere: While many Knorr syntheses are robust, sensitive substrates may benefit from being run under an inert atmosphere (Nitrogen or Argon) to prevent oxidation.[8]

  • Acid/Base Catalyst: The classic Knorr synthesis is often catalyzed by acid.[4][10] Ensure that if a catalyst is required, it has been added and is active. Some modern protocols use base mediation.[11][12] The reaction pH is a critical parameter influencing the reaction rate and even the regioselectivity.[7]

Systematic Troubleshooting Workflow:

G start Low / No Yield reagents 1. Verify Reagent Purity & Integrity (Hydrazine, Dicarbonyl, Solvent) start->reagents conditions 2. Confirm Reaction Conditions (Temperature, Atmosphere, Time) reagents->conditions tlc 3. Monitor Reaction by TLC/LC-MS Is starting material consumed? conditions->tlc workup 4. Review Workup & Isolation Is the product water-soluble or volatile? tlc->workup Yes product_decomp Product is Decomposing (See Q.3) tlc->product_decomp Yes, but no product spot reaction_stalled Reaction Stalled Re-evaluate catalyst, temp, or solvent tlc->reaction_stalled No end Problem Identified workup->end product_decomp->end reaction_stalled->end

Question 2: My reaction produces a mixture of two regioisomers. How can I improve the regioselectivity?

This is the most frequent and challenging issue in the synthesis of substituted pyrazoles. Regioselectivity is determined by which nitrogen of the hydrazine attacks which carbonyl of the 1,3-dicarbonyl.[5][13]

Answer:

Controlling regioselectivity requires manipulating the delicate electronic and steric balance of the reaction. The guiding principle is that the most nucleophilic nitrogen atom of the hydrazine will preferentially attack the most electrophilic (and sterically accessible) carbonyl carbon of the dicarbonyl.[13][14]

Key Factors Influencing Regioselectivity:
FactorInfluence on RegioselectivityRecommended Action
Substrate Electronics In an unsymmetrical R¹-CO-CH₂-CO-R² dicarbonyl, an electron-withdrawing group (e.g., CF₃) will make the adjacent carbonyl carbon more electrophilic.[5]If possible, design your dicarbonyl substrate to have a significant electronic difference between the two carbonyl groups.
Hydrazine Nucleophilicity In substituted hydrazines (R-NH-NH₂), the nucleophilicity of the two nitrogen atoms differs. For phenylhydrazine, the terminal -NH₂ is more nucleophilic. For alkylhydrazines, the substituted nitrogen is generally more nucleophilic but also more sterically hindered.[5][14]The choice of hydrazine is often fixed. Therefore, focus on adjusting reaction conditions to favor one reaction pathway.
Solvent Effects This is a powerful but often overlooked tool. Protic solvents can hydrogen-bond with reactants, altering their reactivity. Fluorinated alcohols like 2,2,2-trifluoroethanol (TFE) or 1,1,1,3,3,3-hexafluoroisopropanol (HFIP) have been shown to dramatically increase regioselectivity, often favoring the 5-arylpyrazole isomer.[14] Aprotic dipolar solvents can also yield better selectivity than ethanol.[5]Actionable Protocol: Rerun the reaction in TFE instead of ethanol. This can significantly favor one isomer by selectively stabilizing one of the transition states.[14]
Reaction pH (Catalyst) The reaction mechanism can change depending on the pH. Under acidic conditions, the reaction proceeds via initial condensation at the more reactive carbonyl. Under neutral or basic conditions, the enol/enolate character of the dicarbonyl plays a bigger role.[7][15]Experiment with both acid-catalyzed (e.g., acetic acid, TFA) and base-mediated (e.g., t-BuOK) conditions to see if the isomeric ratio is affected.[12][16]

G Factors governing regioselectivity cluster_0 Hydrazine (R-NH-NH₂) cluster_1 1,3-Dicarbonyl (R¹-CO-CH₂-CO-R²) N1 N1 (Substituted) - More hindered - More nucleophilic (alkyl R) C1 C1 Carbonyl - Steric hindrance from R¹ - Electrophilicity modified by R¹ N1->C1 Attack 1a C2 C2 Carbonyl - Steric hindrance from R² - Electrophilicity modified by R² N1->C2 Attack 1b N2 N2 (Terminal) - Less hindered - More nucleophilic (aryl R)[14] N2->C1 Attack 2a N2->C2 Attack 2b Regioisomers Regioisomeric Mixture

Question 3: My reaction is producing a lot of dark, tarry material and complex impurities. What is causing this?

The formation of polymeric or tarry substances often points to side reactions or product decomposition, especially at elevated temperatures.[9]

Answer:

  • Lower the Reaction Temperature: This is the most common cause. Even if a literature procedure calls for reflux, try running the reaction at a lower temperature for a longer period.

  • Monitor Closely: Use TLC or LC-MS to find the point of maximum product formation. Stop the reaction as soon as the starting material is consumed to prevent the product from degrading under the reaction conditions.[8]

  • Check Hydrazine Quality: Old or impure hydrazine can contribute to the formation of side products.[9]

  • Consider an Alternative Synthesis: If the Knorr-type synthesis consistently fails, your substrates may be incompatible with the conditions. Consider a different approach, such as a [3+2] cycloaddition of a diazo compound with an alkyne, which often proceeds under milder conditions.[17]

Question 4: I have a mixture of regioisomers. How can I separate them and confirm their structures?

Separating and identifying regioisomers is a critical final step.

Answer:

Separation:

  • Column Chromatography: This is the most common method. The polarity difference between pyrazole regioisomers is often small, so careful selection of the eluent system and a long column may be necessary.

  • Fractional Crystallization: If the isomers have significantly different solubilities and are crystalline, this can be a highly effective and scalable purification method.[9]

Structure Confirmation:

  • Nuclear Magnetic Resonance (NMR):

    • ¹H-¹⁵N HMBC: This is a definitive 2D NMR technique. It will show a correlation between the N-H proton (if present) and the carbon atoms two and three bonds away, allowing you to unambiguously determine which substituents are adjacent to the N-H.

    • Nuclear Overhauser Effect (NOE): A 1D or 2D NOESY/ROESY experiment can show through-space correlations. For example, irradiating a proton on a substituent at the N1 position should show an NOE to the proton on the substituent at the C5 position.

  • X-ray Crystallography: If you can grow a suitable single crystal of one of the isomers, this provides absolute structure proof.[15]

Frequently Asked Questions (FAQs)

Q: How do reaction conditions in the Knorr synthesis affect the final product? A: Conditions like solvent, temperature, and pH are critical.[7] For instance, using fluorinated alcohols (TFE, HFIP) as solvents can dramatically enhance regioselectivity compared to standard ethanol, likely by stabilizing key intermediates through hydrogen bonding.[14] The reaction pH can influence which tautomer of the dicarbonyl is present and which nitrogen of the hydrazine is protonated, altering the course of the reaction.[7]

Q: What are the main synthetic routes to pyrazoles besides the Knorr synthesis? A: Several powerful methods exist. Key alternatives include:

  • Reaction of Hydrazones with Alkynes or Nitroolefins: This approach offers excellent regiocontrol in many cases.[12][16]

  • [3+2] Cycloaddition Reactions: The reaction of diazo compounds with alkynes is a classic and highly effective method for constructing the pyrazole ring.[17][18]

  • From α,β-Unsaturated Ketones: These reactions typically proceed through a pyrazoline intermediate, which is then oxidized to the aromatic pyrazole.[3][5]

Q: When purifying a basic pyrazole on a silica gel column, my product is streaking badly or not eluting. What can I do? A: This is a common issue as the acidic silanol groups on the silica surface strongly interact with basic compounds. To solve this, deactivate the silica gel by adding a small amount of a volatile base, like triethylamine (~0.5-1%), to your chromatography eluent. This will neutralize the acidic sites and allow your compound to elute properly.[9]

Key Experimental Protocols

Protocol 1: General Procedure for Knorr Pyrazole Synthesis

This protocol is a standard starting point for the reaction between a 1,3-dicarbonyl and a hydrazine.

  • To a solution of the 1,3-dicarbonyl compound (1.0 eq) in a suitable solvent (e.g., ethanol or acetic acid, ~0.5 M), add the hydrazine derivative (1.0-1.1 eq).

  • Heat the reaction mixture to reflux and monitor its progress by TLC or LC-MS.

  • Once the starting material is consumed (typically 2-24 hours), cool the reaction to room temperature.

  • Remove the solvent under reduced pressure.

  • Purify the crude residue by column chromatography or recrystallization to afford the pyrazole product.[3][6]

Protocol 2: Regioselectivity Enhancement using Trifluoroethanol (TFE)

This modified protocol is for cases where the standard procedure gives a mixture of regioisomers.

  • To a solution of the unsymmetrical 1,3-dicarbonyl compound (1.0 eq) in 2,2,2-trifluoroethanol (TFE, ~0.5 M), add the substituted hydrazine (e.g., phenylhydrazine, 1.0 eq).

  • Stir the reaction at room temperature or heat to 50-60 °C. The use of TFE often allows for milder conditions.[14]

  • Monitor the reaction by TLC or LC-MS, paying close attention to the ratio of the two product spots.

  • Upon completion, remove the TFE under reduced pressure.

  • Purify the crude product, which should now be significantly enriched in one regioisomer.[14]

References

Sources

Technical Support Center: Improving N-Methylation Selectivity of Pyrazoles

Author: BenchChem Technical Support Team. Date: January 2026

As a Senior Application Scientist, this guide is designed to provide you with in-depth, field-proven insights into overcoming the persistent challenge of regioselective N-methylation of pyrazoles. The adjacent nitrogen atoms in the pyrazole ring often exhibit nearly indistinguishable reactivities, making selective methylation a significant synthetic hurdle.[1] This resource consolidates troubleshooting strategies, mechanistic explanations, and detailed protocols to enhance the selectivity and success of your experiments.

Troubleshooting Guide

This section addresses common issues encountered during pyrazole N-methylation in a practical question-and-answer format.

Q1: My N-methylation reaction yields a poor mixture of N1 and N2 regioisomers. How can I significantly improve the N1-selectivity?

A1: Poor regioselectivity is the most common challenge, arising from the similar nucleophilicity of the two ring nitrogens. Traditional methylating agents like methyl iodide or dimethyl sulfate are sterically small and often provide poor selectivity, typically around a 3:1 ratio of N1 to N2 isomers.[1] To dramatically improve N1-selectivity, the key is to exploit steric hindrance by using a bulkier "masked" methylating reagent.

Core Insight: Steric Control The most effective strategy is to use a sterically demanding alkylating agent that preferentially attacks the less hindered nitrogen atom of the pyrazolate anion. Recent advancements have shown that α-halomethylsilanes are excellent reagents for this purpose.[2][3]

A particularly effective reagent is (chloromethyl)triisopropoxysilane . Its significant steric bulk dramatically enhances N1-alkylation selectivity.[4] The reaction proceeds in two stages: initial N-alkylation with the bulky silane, followed by a protodesilylation step to reveal the N-methyl group. This method has achieved N1:N2 selectivities ranging from 92:8 to greater than 99:1 for a variety of pyrazole substrates.[1][2][4][5]

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} caption { label = "Fig 1: Troubleshooting workflow for poor N1-selectivity."; fontname = "Arial"; fontsize = 10; } enddot

Fig 1. Troubleshooting workflow for poor N1-selectivity.

Comparative Data:

Methylating ReagentTypical N1:N2 RatioKey Considerations
Methyl Halides (e.g., MeI)~ 3:1[1]Low selectivity; often difficult to separate isomers.
Dimethyl Sulfate (DMS)~ 3:1[1]Low selectivity; highly toxic.
(Chloromethyl)triisopropoxysilane92:8 to >99:1 [1][2][3]Excellent N1-selectivity; two-step process (alkylation then protodesilylation).

For a detailed methodology, see the Experimental Protocols section below.

Q2: My reaction is sluggish or fails to proceed. What factors should I investigate?

A2: Incomplete conversion is typically due to suboptimal reaction conditions, particularly the choice of base and solvent.

1. Base Selection: The pyrazole N-H must be deprotonated to form the nucleophilic pyrazolate anion. The choice of base is critical.

  • Potassium bis(trimethylsilyl)amide (KHMDS) is highly effective, especially for the bulky silane method, as it is a strong, non-nucleophilic base.[1] Using 1.2 to 1.5 equivalents is typically sufficient.[1]

  • Sodium Hydride (NaH) is another strong base commonly used, which can be effective in directing alkylation.[6]

  • Potassium Hydroxide (KOH) can be used, particularly in phase-transfer catalysis conditions, but may be less effective than stronger amide bases.[7]

2. Solvent System: The solvent must be able to dissolve the pyrazole and the base, and be suitable for the reaction temperature.

  • Aprotic polar solvents like Dimethyl Sulfoxide (DMSO) or Dimethylformamide (DMF) are excellent choices as they effectively solvate the cation of the base, enhancing the nucleophilicity of the pyrazolate anion.[8][9] A mixture of THF and DMSO is also reported to be very effective.[4]

3. Temperature: N-alkylation reactions often require heating to proceed at a reasonable rate. For the α-halomethylsilane method, a temperature of 60 °C is optimal for both the alkylation and subsequent protodesilylation steps.[1][8]

Q3: I've successfully methylated my pyrazole, but I cannot separate the N1 and N2 isomers. What can I do?

A3: While improving the reaction's regioselectivity is the best solution, chromatographic separation of closely related isomers can sometimes be achieved with careful optimization.

Core Insight: Isomers of N-methyl pyrazoles can have very similar polarities. However, even small differences can be exploited.

  • Column Chromatography: Do not assume the isomers are inseparable. Experiment with different solvent systems. A shallow gradient elution can improve resolution. Systems like isopropyl acetate/heptanes have proven effective for separating these types of isomers.[8]

  • Alternative Strategy: If separation is truly impossible, it is more efficient to revisit the reaction design to prevent the formation of the isomer mixture in the first place by using a highly selective method as described in Q1.

Frequently Asked Questions (FAQs)

Q1: What are the fundamental principles governing regioselectivity in pyrazole N-alkylation?

A1: The outcome of pyrazole N-alkylation is a delicate balance of steric and electronic factors related to the substrate, the electrophile (alkylating agent), and the reaction conditions.

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} caption { label = "Fig 2: Key factors influencing N-methylation regioselectivity."; fontname = "Arial"; fontsize = 10; } enddot

Fig 2. Key factors influencing N-methylation regioselectivity.
  • Steric Effects: This is often the dominant factor. A bulky substituent at the C3 position of the pyrazole ring will sterically hinder the adjacent N2 atom, favoring alkylation at the more accessible N1 position.[10][11] Similarly, a bulky alkylating agent will preferentially attack the less sterically crowded nitrogen.[1][11]

  • Electronic Effects: The electronic properties of substituents on the pyrazole ring influence the nucleophilicity of the nitrogen atoms.[10] Electron-donating groups (EDGs) tend to direct alkylation to the adjacent nitrogen, while electron-withdrawing groups (EWGs) may favor the more distant nitrogen.[12] However, these effects can be subtle and are often overridden by steric factors.

  • Reaction Conditions: The choice of base and solvent can influence the position of the counter-ion (e.g., K+) in the pyrazolate salt, which in turn can affect which nitrogen atom is more available for alkylation.

Q2: Can enzymatic methods provide a solution for selective N-methylation?

A2: Yes, biocatalysis represents a cutting-edge approach to achieving exceptional regioselectivity. Engineered enzymes have been developed that can perform N-alkylation of pyrazoles and other heterocycles.[13] These systems can achieve unprecedented regioselectivity (>99%) and even regiodivergence (selectively producing either the N1 or N2 isomer depending on the enzyme variant used).[13][14] This approach often involves a two-enzyme cascade where one enzyme generates a non-natural cofactor analog and a second, engineered methyltransferase performs the selective alkylation.[13] While more complex to set up, it is a powerful option for particularly challenging substrates.

Experimental Protocols

High-Selectivity N1-Methylation using a Masked Methylating Reagent

This two-step protocol is adapted from Yang & Dalton (2024) and provides a reliable method for achieving excellent N1-selectivity.[1][8]

dot graph G { rankdir=LR; node [shape=box, style=rounded, fontname="Arial", fontsize=12]; edge [fontname="Arial", fontsize=11];

} caption { label = "Fig 3: Workflow for the high-selectivity N1-methylation method."; fontname = "Arial"; fontsize = 10; } enddot

Fig 3. Workflow for the high-selectivity N1-methylation method.

Step 1: N-Alkylation Procedure

  • To a 20 mL screw-cap vial equipped with a magnetic stir bar, add the substituted pyrazole (e.g., 3-(4-fluorophenyl)-1H-pyrazole, 1.0 equiv., 1.54 mmol, 0.250 g).

  • Add Dimethyl Sulfoxide (DMSO) (2.5 mL).

  • Add potassium bis(trimethylsilyl)amide (KHMDS) as a solution in THF (1.5 equiv., 2.31 mmol).

  • Place the vial in a pre-heated aluminum block at 60 °C and stir for 30 minutes.

  • To this solution, add (chloromethyl)triisopropoxysilane (1.5 equiv., 2.31 mmol).

  • Continue stirring at 60 °C. Monitor the reaction by HPLC-MS. The formation of the silylmethyl intermediate is typically complete within 2 hours.[1]

Step 2: Protodesilylation Procedure

  • Once the initial alkylation is complete, add water (10 volumes relative to the starting DMSO) to the reaction mixture.

  • Add tetra-n-butylammonium fluoride (TBAF) as a 1M solution in THF (2.0 equiv.).

  • Continue stirring the mixture at 60 °C. The cleavage of the silane to yield the final N-methyl pyrazole typically takes 1.5 to 4 hours.[1][8]

  • Upon completion, cool the reaction mixture, perform an appropriate aqueous workup, and extract the product with a suitable organic solvent (e.g., ethyl acetate).

  • Purify the crude product by flash column chromatography (e.g., with a gradient of isopropyl acetate in heptanes) to yield the pure N1-methyl pyrazole.[8]

References

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry, 89(6), 4221–4224. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. Semantic Scholar. [Link]

  • Yang, E., & Dalton, D. M. (2024). Supporting Information for N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. American Chemical Society. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. R Discovery. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. PubMed. [Link]

  • Various Authors. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. Pharmaguideline. [Link]

  • Yang, E., & Dalton, D. M. (2024). N1-Selective Methylation of Pyrazoles via α-Halomethylsilanes as Masked Methylating Reagents. The Journal of Organic Chemistry. [Link]

  • RSC Publishing. (n.d.). N-Alkylation of Pyrazole: Reaction in an Ionic Liquid. Comprehensive Organic Chemistry Experiments for the Laboratory Classroom. [Link]

  • Popova, M. V., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. International Journal of Molecular Sciences, 25(10), 10335. [Link]

  • Santos, M. A. (2019). Revisiting the Structure and Chemistry of 3(5)-Substituted Pyrazoles. Molecules, 25(1), 19. [Link]

  • Matos, J., et al. (2014). Experimental and theoretical study of pyrazole N-alkylation catalyzed by basic modified molecular sieves. ResearchGate. [Link]

  • Popova, M. V., et al. (2024). Switching N-Alkylation Regioselectivity of Trifluoromethylated Pyrazoles Guided by Functional Group Tuning. National Institutes of Health. [Link]

  • Martins, M. A. P., et al. (2020). Revisiting the Chemistry of Vinylpyrazoles: Properties, Synthesis, and Reactivity. Molecules, 25(21), 5193. [Link]

  • Fustero, S., et al. (2007). Improved Regioselectivity in Pyrazole Formation through the Use of Fluorinated Alcohols as Solvents: Synthesis and Biological Activity of Fluorinated Tebufenpyrad Analogs. The Journal of Organic Chemistry, 72(15), 5582–5589. [Link]

  • Sgambat, K., et al. (2022). Regioselective Synthesis, Structural Characterization, and Antiproliferative Activity of Novel Tetra-Substituted Phenylaminopyrazole Derivatives. Molecules, 27(18), 5871. [Link]

  • Reddit User Discussion. (2023). N-methylation of pyrazole. r/OrganicChemistry. [Link]

  • Meador, R. I. L., et al. (2021). Acid Catalyzed N-Alkylation of Pyrazoles with Trichloroacetimidates. Organics, 2(1), 1-11. [Link]

  • Shafir, A., et al. (2021). Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. The Journal of Organic Chemistry, 86(17), 11756–11765. [Link]

  • ResearchGate. (n.d.). Electronic influence of pyrazole-appended pyridine/pyrazine based N,N,N-tridentate ligands on Ru complexes. ResearchGate. [Link]

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  • ResearchGate. (n.d.). Synthesis of N-Alkylpyrazoles by Phase Transfer Catalysis Without Solvent. ResearchGate. [Link]

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Technical Support Center: Amidation of Pyrazole Carboxylic Acids

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the amidation of pyrazole carboxylic acids. This guide is designed for researchers, scientists, and drug development professionals to provide expert advice, troubleshooting strategies, and answers to frequently asked questions regarding this often-challenging transformation. As a Senior Application Scientist, my goal is to provide you with not just solutions, but also the underlying chemical principles to empower your research.

Troubleshooting Guide

This section addresses specific issues you may encounter during the amidation of pyrazole carboxylic acids in a question-and-answer format.

Q1: Why is my amide yield consistently low or non-existent?

Low or no yield in the amidation of pyrazole carboxylic acids can stem from several factors, primarily related to the electronic nature of the pyrazole ring and the reaction conditions.

Possible Causes and Solutions:

  • Poor Carboxylic Acid Activation: The first step in most amide couplings is the activation of the carboxylic acid. If this step is inefficient, the subsequent reaction with the amine will be poor.

    • Solution: Ensure your coupling reagent is fresh and used in the correct stoichiometry (typically 1.0-1.5 equivalents). For particularly challenging substrates, consider converting the pyrazole carboxylic acid to the more reactive acyl chloride. This can be achieved using reagents like thionyl chloride (SOCl₂) or oxalyl chloride.[1][2][3] The resulting acyl chloride can then be reacted with the amine, often leading to higher yields.[1][2][3][4]

  • Low Nucleophilicity of the Amine: Pyrazole amines can be electron-deficient, reducing their nucleophilicity and making them less reactive towards the activated carboxylic acid.[5]

    • Solution: Employ more potent coupling agents known to be effective for electron-deficient amines. A combination of EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) with an additive like HOBt (hydroxybenzotriazole) or OxymaPure is a good starting point.[6][7] For very unreactive systems, HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a highly effective, albeit more expensive, option.[6][8] The use of methanesulfonyl chloride and N-methylimidazole to activate the acid has also been reported to be effective for electron-deficient amines.[5]

  • Suboptimal Reaction Conditions: The choice of solvent and base can significantly impact the reaction outcome.

    • Solution: Use anhydrous polar aprotic solvents like DMF, DCM, or acetonitrile to ensure the activated carboxylic acid intermediate does not hydrolyze.[6] A non-nucleophilic base such as DIPEA (N,N-diisopropylethylamine) or triethylamine is often required to scavenge the acid produced during the reaction without competing with the primary amine.[6][7]

  • Steric Hindrance: Bulky groups on either the pyrazole carboxylic acid or the amine can physically block the reaction site.[6][9]

    • Solution: In cases of severe steric hindrance, you may need to increase the reaction temperature or use a less sterically demanding coupling agent. The conversion to an acyl fluoride, which is smaller than many activated esters, can sometimes overcome steric challenges.[10]

Q2: I'm observing multiple products in my reaction mixture. What are the common side reactions and how can I avoid them?

The formation of multiple products is a common issue, often due to the presence of multiple reactive sites on the pyrazole ring.

Common Side Reactions and Prevention:

  • N-H Acylation of the Pyrazole Ring: If your pyrazole carboxylic acid has an unprotected N-H group, it can compete with your desired amine for the activated carboxylic acid, leading to the formation of N-acyl pyrazole side products or even polymerization.[9][11]

    • Solution: Protect the pyrazole nitrogen before the amidation reaction. The tert-butoxycarbonyl (Boc) group is a common choice for protecting the pyrazole N-H.[9] This protecting group can typically be removed after the amide bond has been successfully formed.

  • Racemization: If your carboxylic acid or amine contains a chiral center, the reaction conditions can sometimes lead to racemization.

    • Solution: Use coupling additives that are known to suppress racemization, such as HOBt or OxymaPure.[6] Running the reaction at a lower temperature can also help to minimize epimerization.[12]

Q3: My product is difficult to purify. What strategies can I use?

Purification of pyrazole amides can be challenging due to the polarity of the compounds and the potential for closely-eluting byproducts.

Purification Strategies:

  • Optimize Chromatography: A careful screen of solvent systems for column chromatography is essential. Sometimes, adding a small amount of a polar solvent like methanol to your dichloromethane or ethyl acetate mobile phase can improve separation. Using a different stationary phase, such as alumina instead of silica gel, may also be beneficial.

  • Crystallization: If your product is a solid, crystallization can be a highly effective purification method. Experiment with a range of solvent systems to induce crystallization.

  • Acid-Base Extraction: An acid-base workup can help to remove unreacted starting materials and some byproducts. For example, washing the organic layer with a mild acid can remove basic impurities, while a mild base wash can remove unreacted carboxylic acid.

Frequently Asked Questions (FAQs)

What is the best coupling agent for the amidation of pyrazole carboxylic acids?

There is no single "best" coupling agent, as the optimal choice depends on the specific substrates and their electronic and steric properties. However, here is a general guide:

Coupling Agent/MethodWhen to UseConsiderations
EDC/HOBt or EDC/OxymaPure A good starting point for many systems, especially when cost is a factor. Effective for moderately reactive substrates.[6][7]HOBt has explosive properties when dry, so handle with care. OxymaPure is a safer alternative.
HATU/DIPEA For challenging couplings, such as with electron-deficient amines or sterically hindered substrates.[6][8]More expensive than carbodiimide-based reagents.
Acyl Chloride Formation For unreactive carboxylic acids or when other methods fail.[1][2][3][4]Requires an extra synthetic step. Reagents like SOCl₂ and oxalyl chloride are corrosive and require careful handling.
T3P (Propylphosphonic Anhydride) A versatile and powerful coupling agent that is often used in industrial settings due to its efficiency and the formation of water-soluble byproducts.[8]Can be more expensive for small-scale lab use.
Do I need to protect the N-H of my pyrazole carboxylic acid?

If your pyrazole carboxylic acid has a free N-H, it is highly recommended to protect it before attempting the amidation.[9] The N-H proton is acidic and can be deprotonated, and the resulting anion can react with your activated carboxylic acid. The Boc group is a common and effective protecting group for this purpose.[9]

What are the ideal reaction conditions for pyrazole carboxylic acid amidation?
  • Solvent: Anhydrous polar aprotic solvents such as DMF, DCM, or acetonitrile are generally preferred.[6][7]

  • Base: A non-nucleophilic base like DIPEA or triethylamine is typically used to neutralize any acid formed during the reaction.[6] The amount of base used is usually 2-3 equivalents.

  • Temperature: Most amide couplings are run at room temperature. However, for challenging substrates, heating may be necessary. Conversely, for reactions prone to racemization, cooling the reaction mixture may be beneficial.[6][12]

  • Atmosphere: While not always strictly necessary, running the reaction under an inert atmosphere (e.g., nitrogen or argon) can help to prevent the degradation of sensitive reagents and intermediates, especially if the reaction is heated.[11]

Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is suitable for challenging substrates where other methods may have failed.[6]

  • To a solution of the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF, add HATU (1.1 eq) and DIPEA (2.5 eq).

  • Stir the mixture at room temperature for 15-30 minutes to pre-activate the carboxylic acid.

  • Add the amine (1.0-1.2 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS.

  • Upon completion, quench the reaction with water and extract the product with an organic solvent (e.g., ethyl acetate).

  • Wash the combined organic layers with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography.

Protocol 2: Amidation via Acyl Chloride Formation

This two-step procedure is a robust method for unreactive carboxylic acids.[1][2]

Step 1: Acyl Chloride Formation

  • Suspend the pyrazole carboxylic acid (1.0 eq) in a minimal amount of anhydrous DCM.

  • Add a catalytic amount of DMF (1-2 drops).

  • Slowly add oxalyl chloride (1.5-2.0 eq) or thionyl chloride (1.5-2.0 eq) at 0 °C.

  • Allow the reaction to warm to room temperature and stir for 1-3 hours, or until gas evolution ceases.

  • Remove the solvent and excess reagent under reduced pressure to obtain the crude acyl chloride, which is typically used immediately in the next step.

Step 2: Amidation

  • Dissolve the crude acyl chloride in anhydrous DCM.

  • Cool the solution to 0 °C and add the amine (1.0 eq) and a base such as triethylamine or pyridine (1.5-2.0 eq).

  • Stir the reaction at 0 °C for 30 minutes and then allow it to warm to room temperature.

  • Monitor the reaction by TLC or LC-MS.

  • Upon completion, quench with water and perform an aqueous workup.

  • Purify the crude product by column chromatography or crystallization.

Visualizations

Troubleshooting_Workflow start Low Amide Yield check_activation Is Carboxylic Acid Activation Efficient? start->check_activation check_amine Is the Amine Sufficiently Nucleophilic? check_activation->check_amine Yes solution_activation Use a more potent coupling agent (e.g., HATU) or form the acyl chloride. check_activation->solution_activation No check_conditions Are Reaction Conditions Optimal? check_amine->check_conditions Yes solution_amine Use a stronger coupling reagent (e.g., HATU) or increase reaction temperature. check_amine->solution_amine No check_sterics Is Steric Hindrance an Issue? check_conditions->check_sterics Yes solution_conditions Use anhydrous solvents (DMF, DCM) and a non-nucleophilic base (DIPEA). check_conditions->solution_conditions No solution_sterics Increase temperature or consider forming the smaller acyl fluoride. check_sterics->solution_sterics Yes

Caption: A troubleshooting workflow for low-yield pyrazole carboxylic acid amidation.

HATU_Mechanism cluster_activation Activation Step cluster_coupling Coupling Step RCOOH Pyrazole-COOH Active_Ester O-Acyl(tetramethyl)isouronium (Activated Ester) RCOOH->Active_Ester HATU HATU HATU->Active_Ester Base Base (e.g., DIPEA) Base->Active_Ester Amine R'-NH2 Active_Ester->Amine Nucleophilic Attack Amide Pyrazole-CONH-R' Active_Ester->Amide Byproduct Tetramethylurea Active_Ester->Byproduct Amine->Amide

Caption: Simplified mechanism of HATU-mediated amide bond formation.

References

  • Time in Merrimack County, US. (n.d.). Google.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Vertex AI Search.
  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review. (n.d.). MDPI.
  • NMI/MsCl-Mediated Amide Bond Formation of Aminopyrazines and Aryl/Heteroaryl Carboxylic Acids: Synthesis of Biologically Relevant Pyrazine Carboxamides. (2017). ResearchGate.
  • Technical Support Center: Optimizing Pyrazole-Benzamide Coupling Reactions. (n.d.). Benchchem.
  • Technical Support Center: Troubleshooting Low Yield in Amide Bond Formation. (n.d.). Benchchem.
  • A green chemistry perspective on catalytic amide bond formation. (n.d.). UCL Discovery.
  • 2-Aminophenyl-1 H -pyrazole as a Removable Directing Group for Copper-Mediated C–H Amidation and Sulfonamidation. (2025). ResearchGate.
  • Optimized Amide Bond Reaction Using Heterocyclic Compounds and Carboxylic Acid. (2023). Tohoku University.
  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties. (2022). NIH.
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: synthesis and investigation of inhibitory effects. (n.d.). PubMed.
  • Pyrazole Amides Towards Trailblazing Antimicrobial Research: Bridging in Vivo Insights and Molecular Docking Studies. (n.d.). ResearchGate.
  • A Review of Amide Bond Formation in Microwave Organic Synthesis. (2025). ResearchGate.
  • Reactions of Some Pyrazole-3-Carboxylic Acids and Carboxylic Acid Chlorides with Various O- and N- Nucleophiles. (n.d.). Bentham Science Publisher.
  • Synthesis of amide derivatives for electron deficient amines and functionalized carboxylic acids using EDC and DMAP and a catalytic amount of HOBt as the coupling reagents. (n.d.). PMC - NIH.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). NIH.
  • Process for the preparation of pyrazole carboxylic acid amide. (2011). Semantic Scholar.
  • Process for the preparation of pyrazole carboxylic acid amides. (n.d.). Google Patents.
  • Structure-guided approach on the role of substitution on amide-linked bipyrazoles and its effect on their anti-inflammatory activity. (2025). ResearchGate.
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. (2025). ResearchGate.
  • Oxidative Amidation of Amines in Tandem with Transamidation: A Route to Amides Using Visible-Light Energy. (2020). The Journal of Organic Chemistry - ACS Publications.
  • Discovery of a Series of 5-Amide-1H-pyrazole-3-carboxyl Derivatives as Potent P2Y14R Antagonists with Anti-Inflammatory Characters. (2022). Journal of Medicinal Chemistry - ACS Publications.
  • Oxidative Amidation of Amines in Tandem with Transamidation: A Route to Amides Using Visible-Light Energy. (2020). PubMed.
  • Synthetic Accesses to 3/5-Pyrazole Carboxylic Acids. (2025). ResearchGate.
  • Synthesis, Reactions and Medicinal Uses of Pyrazole. (n.d.). Pharmaguideline.
  • A Protocol for Amide Bond Formation with Electron Deficient Amines and Sterically Hindered Substrates. (2025). ResearchGate.
  • Reactions of Some Pyrazole-3-Carboxylic Acid and Carboxylic Acid Chlorides with Various Alcohols. (n.d.). ResearchGate.
  • amide coupling help. (2022). Reddit.
  • Synthesis and Some Reactions of Pyrazole-3-carboxylic acid Having Trifluoromethyl Unit. (n.d.). DergiPark.
  • Amide derivatives with pyrazole carboxylic acids of 5-amino-1,3,4-thiadiazole 2-sulfonamide as new carbonic anhydrase inhibitors: Synthesis and investigation of inhibitory effects. (2008). Taylor & Francis.
  • Discovery and Optimization of Pyrazole Amides as Inhibitors of ELOVL1. (2021). PubMed.
  • Direct Preparation of N-Substituted Pyrazoles from Primary Aliphatic or Aromatic Amines. (2021). The Journal of Organic Chemistry - ACS Publications.
  • Overcoming Purification Challenges In Antibody Therapeutics Manufacturing. (n.d.). Thermo Fisher Scientific.
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Technical Support Center: Resolving Impurities in 1-methyl-1H-pyrazole-4-carboxamide Samples

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for 1-methyl-1H-pyrazole-4-carboxamide. This guide is designed for researchers, scientists, and drug development professionals to effectively troubleshoot and resolve purity issues encountered during the synthesis, purification, and handling of this compound. Our approach is rooted in a deep understanding of the underlying chemistry to empower you with logical and scientifically sound solutions.

Introduction: The Challenge of Purity

This compound is a key building block in the development of various pharmaceutically active compounds. Achieving high purity is paramount for reliable downstream applications and regulatory compliance. Impurities can arise from various sources, including residual starting materials, by-products of the synthesis, and degradation products. This guide provides a structured approach to identifying and eliminating these impurities.

Troubleshooting Guide: A Symptom-Based Approach

This section addresses common issues observed during the analysis and purification of this compound.

Issue 1: Unexpected Peaks in HPLC Analysis

You observe additional peaks in your HPLC chromatogram, indicating the presence of impurities.

Visualizing the Troubleshooting Workflow

HPLC_Troubleshooting start Unexpected HPLC Peaks check_retention Compare Retention Times with Standards start->check_retention early_eluting Early Eluting Peaks? check_retention->early_eluting late_eluting Late Eluting Peaks? check_retention->late_eluting sm_impurity Potential Starting Material Impurity early_eluting->sm_impurity polar_impurity Potential Polar Degradation Product early_eluting->polar_impurity nonpolar_impurity Potential Non-Polar By-product late_eluting->nonpolar_impurity lcms_analysis Perform LC-MS Analysis to Determine m/z sm_impurity->lcms_analysis polar_impurity->lcms_analysis nonpolar_impurity->lcms_analysis nmr_analysis Isolate by Prep-HPLC and Analyze by NMR lcms_analysis->nmr_analysis repurify Re-purify Sample nmr_analysis->repurify

Caption: Workflow for identifying unknown peaks in an HPLC chromatogram.

Probable Causes and Solutions:

  • Unreacted Starting Materials: The most common impurities are often the starting materials from the amidation reaction.

    • 1-methyl-1H-pyrazole-4-carboxylic acid: This is a common starting material and will likely be more polar than the product, eluting earlier in a reverse-phase HPLC method.

    • Amine source (e.g., ammonia or an amine derivative): The polarity of the amine will determine its retention time.

    • Solution: Compare the retention times of the impurity peaks with authentic standards of the starting materials. If standards are unavailable, LC-MS can provide the molecular weight of the impurity, aiding in its identification.

  • Process-Related By-products: Side reactions during the amide coupling can generate impurities.

    • Activated ester or acid chloride hydrolysis: If the carboxylic acid was activated (e.g., as an acid chloride or with a coupling reagent), hydrolysis of this intermediate can revert it to the starting carboxylic acid.

    • Solution: LC-MS analysis is crucial for identifying the molecular weights of these by-products. Understanding the reaction mechanism will help predict potential side-products.

  • Degradation Products: this compound can degrade under certain conditions.

    • Hydrolysis: The amide bond is susceptible to hydrolysis, especially under acidic or basic conditions, which would yield 1-methyl-1H-pyrazole-4-carboxylic acid.

    • Oxidation: The pyrazole ring can be susceptible to oxidation, leading to hydroxylated or other oxidized species.[1]

    • Solution: To confirm degradation, subject a pure sample of the product to stress conditions (e.g., heat, acid, base, oxidant) and analyze the resulting mixture by HPLC to see if the impurity profile matches.

Recommended Analytical Protocol: Impurity Identification

  • HPLC Method Optimization:

    • Column: A C18 column (e.g., 150 mm x 4.6 mm, 5 µm) is a good starting point.[2]

    • Mobile Phase: A gradient of water (with 0.1% formic acid or ammonium acetate) and acetonitrile or methanol is typically effective.

    • Detection: UV detection at a wavelength where the parent compound and potential impurities have good absorbance (e.g., 254 nm).

  • LC-MS Analysis:

    • Couple the optimized HPLC method to a mass spectrometer to obtain the mass-to-charge ratio (m/z) of the parent peak and all impurity peaks. This is the most direct way to get molecular weight information.

  • NMR Spectroscopy:

    • If an impurity is present at a significant level (>1%), it may be possible to isolate it using preparative HPLC.

    • The isolated impurity can then be characterized by ¹H and ¹³C NMR to elucidate its structure.

Issue 2: Poor Peak Shape in HPLC (Tailing or Fronting)

The peak for this compound is not symmetrical.

Probable Causes and Solutions:

  • Peak Tailing: This is often due to secondary interactions between the basic nitrogen atoms in the pyrazole ring and residual acidic silanol groups on the silica-based column packing.[2]

    • Solution 1: Lower Mobile Phase pH: Add a small amount of an acid like formic acid or trifluoroacetic acid (TFA) to the mobile phase (e.g., 0.1%) to protonate the silanol groups and reduce these interactions.[2]

    • Solution 2: Use an End-Capped Column: These columns have fewer free silanol groups.[2]

    • Solution 3: Increase Buffer Concentration: A higher buffer concentration can help to mask the silanol interactions.[2]

  • Peak Fronting: This is less common but can be caused by sample overload or a mismatch between the sample solvent and the mobile phase.[3]

    • Solution: Reduce the concentration of the sample being injected. Ensure the sample is dissolved in a solvent that is weaker than or similar in strength to the initial mobile phase.[3]

Issue 3: Difficulty in Removing a Persistent Impurity by Column Chromatography

An impurity co-elutes with the product during column chromatography.

Probable Causes and Solutions:

  • Similar Polarity: The impurity and the product have very similar polarities, making separation by normal-phase or reverse-phase chromatography challenging.

    • Solution 1: Change the Solvent System: If a hexane/ethyl acetate system is not providing separation, try a different solvent system with different selectivity, such as dichloromethane/methanol.

    • Solution 2: Use a Different Stationary Phase: If silica gel is not effective, consider using alumina or a bonded-phase silica (e.g., diol or cyano).

    • Solution 3: Recrystallization: This is an excellent method for removing small amounts of impurities that have different solubility profiles from the main product.

Recrystallization Protocol

  • Solvent Screening: Test the solubility of the impure sample in a variety of solvents at room temperature and at elevated temperatures. Good recrystallization solvents will dissolve the compound when hot but not when cold. Common choices include ethanol, isopropanol, acetonitrile, or mixtures like ethanol/water.

  • Dissolution: In an Erlenmeyer flask, add the minimum amount of hot solvent to the impure solid to just dissolve it.

  • Hot Filtration (if necessary): If there are insoluble impurities, perform a hot gravity filtration.

  • Crystallization: Allow the solution to cool slowly to room temperature, then cool further in an ice bath to maximize crystal formation.

  • Isolation: Collect the crystals by vacuum filtration, wash with a small amount of cold solvent, and dry under vacuum.

Frequently Asked Questions (FAQs)

Q1: What are the most likely impurities in a sample of this compound?

A1: Based on common synthetic routes, the most probable impurities are:

  • 1-methyl-1H-pyrazole-4-carboxylic acid: The precursor to the amide.

  • Unreacted amine: The amine used in the amidation step.

  • Residual coupling reagents or their by-products: If a coupling agent (e.g., HATU, HOBt) was used.

  • Hydrolysis product: 1-methyl-1H-pyrazole-4-carboxylic acid, formed by degradation of the amide.

Q2: How can I confirm the identity of my purified this compound?

A2: A combination of analytical techniques should be used for unambiguous identification:

  • ¹H and ¹³C NMR: Provides detailed structural information.

  • Mass Spectrometry (MS): Confirms the molecular weight.

  • Infrared (IR) Spectroscopy: Confirms the presence of key functional groups (e.g., C=O and N-H stretches of the amide).

Table 1: Spectroscopic Data for this compound

TechniqueCharacteristic Data
¹H NMR (CDCl₃)δ ~7.9 ppm (s, 1H, pyrazole-H), δ ~7.7 ppm (s, 1H, pyrazole-H), δ ~5.5-6.5 ppm (br s, 2H, -CONH₂), δ ~3.9 ppm (s, 3H, N-CH₃)
¹³C NMR (CDCl₃)δ ~165 ppm (C=O), δ ~140 ppm (pyrazole-C), δ ~125 ppm (pyrazole-C), δ ~115 ppm (pyrazole-C), δ ~39 ppm (N-CH₃)
MS (ESI+) m/z = 126.06 [M+H]⁺

Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.

Q3: What are the recommended storage conditions for this compound to minimize degradation?

A3: To ensure long-term stability, store the compound in a tightly sealed container in a cool, dry, and dark place. Inert atmosphere (e.g., argon or nitrogen) is recommended to prevent oxidative degradation.

Q4: My sample appears to be degrading over time, what is the likely cause?

A4: The most common degradation pathway is hydrolysis of the amide bond. This is accelerated by the presence of moisture, acids, or bases. Ensure the material is stored under dry conditions and away from any acidic or basic vapors.

Conclusion

Achieving high purity of this compound is an attainable goal with a systematic and informed approach. By understanding the potential sources of impurities and employing the appropriate analytical and purification techniques, researchers can confidently prepare high-quality material for their downstream applications. This guide serves as a starting point for troubleshooting, and we encourage you to adapt these principles to your specific experimental context.

References

  • BenchChem. (2025). Overcoming challenges in the purification of heterocyclic compounds. BenchChem Technical Support.
  • BenchChem. (2025).
  • Journal of Organic Chemistry and Pharmaceutical Research. (n.d.).
  • MDPI. (n.d.). Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI.
  • ResearchGate. (n.d.). Synthesis of 1-methyl-3-trifluoromethyl-4-pyrazole carboxylic acid.
  • National Center for Biotechnology Information. (n.d.).
  • Chromatography Today. (2023, April 11). What are the Common Peak Problems in HPLC.
  • Babij, N. R., et al. (2016). NMR Chemical Shifts of Trace Impurities: Industrially Preferred Solvents Used in Process and Green Chemistry. Organic Process Research & Development, 20(3), 661–667.
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  • ChemicalBook. (n.d.).
  • BenchChem. (2025). Technical Support Center: Refining Purification Methods for 8-Fluoroquinoline-3-carboxamide. BenchChem Technical Support.
  • National Center for Biotechnology Information. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. PubMed.
  • KGROUP. (n.d.).
  • Rhenium Group. (2024, June 5). An Overview on Identifying and Solving Common Problems in HPLC Troubleshooting. Rhenium Group.
  • BenchChem. (2025).
  • MDPI. (n.d.).
  • Rhenium Group. (n.d.). Review on Common Observed HPLC Troubleshooting Problems. Rhenium Group.
  • ResearchGate. (2020, August 23). (PDF) H and 13 C NMR Characterization of Pyrazole Carboxamide Derivatives.
  • Obrnuta faza. (n.d.).
  • National Center for Biotechnology Information. (n.d.).
  • National Center for Biotechnology Information. (2021, December 28). Evaluation of Heterocyclic Carboxamides as Potential Efflux Pump Inhibitors in Pseudomonas aeruginosa. PubMed Central.
  • INIS-IAEA. (n.d.). Synthesis characterization and DFT study of pyrazole-carboxamides compounds. INIS-IAEA.
  • New England Biolabs. (n.d.).

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Technical Support Center: Optimization of Pyrazole Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for the synthesis of pyrazole carboxamides. This guide is tailored for researchers, scientists, and professionals in drug development who are navigating the complexities of this important synthetic transformation. Pyrazole carboxamides are a cornerstone in medicinal chemistry, appearing in numerous pharmaceuticals.[1][2] However, their synthesis is not without challenges. This resource provides in-depth troubleshooting guides and frequently asked questions (FAQs) to address specific issues you may encounter in the lab. The advice herein is grounded in established chemical principles to not only solve immediate problems but also to foster a deeper understanding of the reaction mechanisms at play.

I. General Synthetic Strategy

The most common and versatile route to pyrazole carboxamides involves a two-stage process:

  • Pyrazole Core Synthesis: Construction of a pyrazole ring that includes a carboxylic acid or an ester functionality. A frequent method for this is the Knorr pyrazole synthesis, which involves a cyclocondensation reaction between a 1,3-dicarbonyl compound and a hydrazine derivative.[1][3]

  • Amide Coupling: The subsequent coupling of the pyrazole carboxylic acid with a desired amine to form the final carboxamide product.[1]

This guide will primarily focus on the optimization of the second stage—the critical amide bond formation step.

General Workflow for Pyrazole Carboxamide Synthesis

Workflow cluster_stage1 Stage 1: Pyrazole Core Synthesis cluster_stage2 Stage 2: Amide Coupling A 1,3-Dicarbonyl Compound C Cyclocondensation A->C B Hydrazine Derivative B->C D Pyrazole Carboxylic Acid / Ester C->D G Amide Bond Formation D->G Pyrazole Carboxylic Acid E Amine E->G F Coupling Reagent / Conditions F->G H Pyrazole Carboxamide G->H

Caption: General workflow for pyrazole carboxamide synthesis.

II. Troubleshooting Guide: Common Issues and Solutions

This section is formatted as a series of questions and answers to directly address common problems encountered during the synthesis of pyrazole carboxamides.

Q1: My amide coupling reaction is showing low to no yield. What are the likely causes?

A1: Low or no product yield in amide coupling reactions is a frequent issue and can often be attributed to one or more of the following factors:

  • Incomplete Activation of the Carboxylic Acid: The carboxylic acid must be converted into a more reactive species to undergo nucleophilic attack by the amine. Insufficient or degraded coupling reagent will lead to poor activation.[4]

  • Deactivation of the Amine: An acid-base reaction between the pyrazole carboxylic acid and the amine can form an ammonium salt, which is not nucleophilic.[4]

  • Steric Hindrance: Bulky substituents on either the pyrazole carboxylic acid or the amine can sterically hinder the approach of the two reactants, slowing down or preventing the reaction.[4]

  • Hydrolysis of Activated Intermediate: The presence of water can hydrolyze the activated carboxylic acid intermediate back to the starting carboxylic acid, thus quenching the reaction. It is critical to use anhydrous solvents and reagents.[4]

  • Suboptimal Reaction Conditions: Incorrect temperature, solvent, or the choice and amount of base can significantly impact the reaction's success.[4]

  • Side Reactions: The formation of byproducts can consume starting materials and complicate purification. A common side reaction is the formation of an anhydride from the carboxylic acid starting material.[5]

Q2: I'm observing an unknown byproduct in my reaction mixture. How can I identify and minimize it?

A2: The first step is to characterize the byproduct using techniques like LC-MS, NMR, and IR spectroscopy. Common byproducts in amide coupling reactions include:

  • Urea byproduct: If you are using a carbodiimide coupling reagent like DCC or EDC, a urea byproduct will be formed. EDC is often preferred because its urea byproduct is water-soluble and can be easily removed during aqueous workup.[6]

  • Anhydride Formation: The activated carboxylic acid can react with another molecule of the carboxylic acid to form an anhydride. This is more common when the amine is not reactive enough.

  • N-acylation of Pyrazole: The nitrogen on the pyrazole ring can sometimes compete with the desired amine as a nucleophile, leading to the formation of an N-acylated pyrazole byproduct.[7] If this is observed, protection of the pyrazole nitrogen with a suitable protecting group like Boc or Trityl may be necessary.[7]

To minimize byproduct formation:

  • Optimize Reagent Stoichiometry: Ensure the correct equivalents of coupling reagent, base, and amine are used. A slight excess of the amine (1.1-1.2 equivalents) can sometimes improve yields.[1]

  • Control Reaction Temperature: Running the reaction at a lower temperature can sometimes suppress side reactions.[4]

  • Choice of Coupling Reagent: For sterically hindered substrates, more potent coupling reagents like HATU or HBTU may be required to drive the reaction to completion and minimize side reactions.[1]

Q3: My starting materials are not fully consumed, even after extended reaction times. What can I do?

A3: Incomplete conversion is a common challenge. Here are several strategies to address this:

  • Increase Reaction Temperature: Gently heating the reaction mixture can often increase the reaction rate. However, be cautious as higher temperatures can also lead to side reactions and racemization if chiral centers are present.[8]

  • Change the Solvent: The choice of solvent can have a significant impact on reaction rates. Polar aprotic solvents like DMF and DCM are commonly used for amide coupling reactions.[1] If solubility is an issue, a different solvent system may be required.

  • Use a More Powerful Coupling Reagent: If you are using a milder coupling reagent like EDC/HOBt, switching to a more reactive one like HATU or T3P might be beneficial, especially for challenging substrates.[9]

  • Pre-activation of the Carboxylic Acid: Stirring the pyrazole carboxylic acid with the coupling reagent and base for a short period (15-30 minutes) before adding the amine can lead to more efficient amide bond formation.[4]

Troubleshooting Workflow for Low Yield

Troubleshooting Start Low Yield Check_Activation Verify Carboxylic Acid Activation (e.g., via TLC/LCMS) Start->Check_Activation Incomplete Incomplete Activation Check_Activation->Incomplete Increase_Reagent Increase Coupling Reagent Equivalents Incomplete->Increase_Reagent Yes Check_Amine Assess Amine Reactivity Incomplete->Check_Amine No Change_Reagent Switch to a More Potent Coupling Reagent (e.g., HATU, T3P) Increase_Reagent->Change_Reagent Success Improved Yield Increase_Reagent->Success Change_Reagent->Success Hindrance Steric Hindrance? Check_Amine->Hindrance Increase_Temp Increase Reaction Temperature Hindrance->Increase_Temp Yes Check_Conditions Review Reaction Conditions Hindrance->Check_Conditions No Prolong_Time Prolong Reaction Time Increase_Temp->Prolong_Time Prolong_Time->Success Anhydrous Ensure Anhydrous Conditions Check_Conditions->Anhydrous Optimize_Base Optimize Base (Type and Equivalents) Anhydrous->Optimize_Base Optimize_Base->Success

Caption: A decision-making workflow for troubleshooting low yields.

III. Frequently Asked Questions (FAQs)

Q1: How do I choose the right coupling reagent for my pyrazole carboxamide synthesis?

A1: The selection of a coupling reagent is critical and depends on several factors, including the steric and electronic properties of your substrates, the scale of the reaction, and cost considerations.

Coupling ReagentProsConsBest For
EDC/HOBt Water-soluble urea byproduct, relatively inexpensive.[6]Can be slow for hindered substrates, potential for side reactions.General purpose, water-soluble starting materials.[9]
DCC Inexpensive and effective.Forms a DCU byproduct that is often difficult to remove.[9]Scale-up applications where cost is a major factor.[9]
HATU/HBTU Highly reactive, fast reaction times, good for hindered substrates.[1]More expensive, can be moisture sensitive.Difficult couplings, peptide synthesis.[9]
T3P® (Propylphosphonic Anhydride) High yielding, clean reactions, byproducts are water-soluble.Can be more expensive than carbodiimides.A wide range of substrates, including those prone to racemization.
Acid Chlorides (e.g., via SOCl₂) Highly reactive.Harsh conditions, can lead to side reactions, requires an extra synthetic step.[1][5]When other methods fail, for robust substrates.
Q2: What is the role of the base in the amide coupling reaction, and which one should I use?

A2: A non-nucleophilic organic base is typically added to the reaction mixture to neutralize the acidic byproduct generated during the activation of the carboxylic acid and to prevent the protonation of the amine nucleophile.

  • Diisopropylethylamine (DIPEA or Hünig's base): A commonly used non-nucleophilic, sterically hindered base.[1]

  • Triethylamine (TEA): Another common choice, although it is slightly more nucleophilic than DIPEA.[2]

  • N-methylmorpholine (NMM): Often used in peptide synthesis as it is less prone to causing racemization.

Typically, 2-3 equivalents of the base are used.[1]

Q3: What are the best practices for setting up an amide coupling reaction to ensure success?

A3:

  • Ensure Anhydrous Conditions: Use oven-dried glassware and anhydrous solvents. Moisture can significantly reduce your yield.[4]

  • Order of Reagent Addition: The order of addition can be crucial. For many coupling reagents, especially uronium-based ones like HATU, pre-activating the carboxylic acid is beneficial. A general procedure is:

    • Dissolve the pyrazole carboxylic acid in an anhydrous solvent.

    • Add the base (e.g., DIPEA).

    • Add the coupling reagent (e.g., HATU) and stir for 15-30 minutes at room temperature.

    • Add the amine.[4]

  • Monitor the Reaction: Use Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to monitor the progress of the reaction until the starting material is consumed.[1]

  • Proper Workup: A typical workup involves quenching the reaction, followed by an aqueous wash to remove the water-soluble byproducts and unreacted reagents. The organic layer is then dried and concentrated.[1]

  • Purification: The crude product is usually purified by column chromatography on silica gel or by recrystallization.[1]

IV. Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol provides a general method for the synthesis of a pyrazole carboxamide using HATU as the coupling reagent.

Materials:

  • Pyrazole-carboxylic acid (1.0 eq)

  • Desired amine (1.1 eq)

  • HATU (1.1-1.5 eq)

  • DIPEA (2.0-3.0 eq)

  • Anhydrous DMF or DCM

  • Saturated aqueous NH₄Cl solution

  • Brine

  • Anhydrous Na₂SO₄ or MgSO₄

  • Silica gel for column chromatography

Procedure:

  • Dissolve the pyrazole-carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Add DIPEA (2.0-3.0 eq) to the solution.

  • Add HATU (1.1-1.5 eq) to the mixture and stir at room temperature for 15-30 minutes for pre-activation.

  • Add the amine (1.1 eq) to the reaction mixture.

  • Stir the reaction at room temperature and monitor its progress by TLC or LC-MS. Reactions are typically complete within 2-12 hours.

  • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate and quench with a saturated aqueous solution of NH₄Cl.

  • Wash the organic layer sequentially with water and brine.

  • Dry the organic layer over anhydrous Na₂SO₄ or MgSO₄, filter, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography on silica gel to obtain the pure pyrazole carboxamide.[4]

V. References

  • MINIREVIEW Amide bond formation strategies: latest advances on a dateless transformation - AIR Unimi. Available at: [Link]

  • Nonclassical Routes for Amide Bond Formation | Chemical Reviews - ACS Publications. Available at: [Link]

  • Amide bond formation: Beyond the myth of coupling reagents - ResearchGate. Available at: [Link]

  • A Review of Amide Bond Formation in Microwave Organic Synthesis. Available at: [Link]

  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. Available at: [Link]

  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole - JOCPR. Available at: [Link]

  • Nonclassical Routes for Amide Bond Formation | Chemical Reviews - ACS Publications. Available at: [Link]

  • Atom-economic catalytic amide synthesis from amines and carboxylic acids activated in situ with acetylenes - Green Chemistry For Sustainability. Available at: [Link]

  • Direct Catalytic Amidations from Carboxylic Acid and Ester Derivatives: A Review - MDPI. Available at: [Link]

  • EP2980078A1 - Process for the preparation of pyrazole-4-carboxamides - Google Patents. Available at:

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection | Journal of Agricultural and Food Chemistry - ACS Publications. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - MDPI. Available at: [Link]

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML) - PubMed Central. Available at: [Link]

  • The Recent Development of the Pyrazoles : A Review | TSI Journals. Available at: [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review - PMC - NIH. Available at: [Link]

  • Catalytic Approaches for Amide Synthesis - Catalysts - MDPI. Available at: [Link]

  • Recent developments in catalytic amide bond formation | Request PDF - ResearchGate. Available at: [Link]

  • Design and Development of an Organocatalyst for Light Accelerated Amide and Peptide Synthesis | ACS Central Science. Available at: [Link]

  • Optimization of the reaction conditions towards the formation of pyrazole-pyridine conjugates having an amide linkage. a - ResearchGate. Available at: [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors - NIH. Available at: [Link]

  • Syntheses and Reactions of Some Pyrazole-1-carboximide Derivatives under Dry Media Microwave. Available at: [Link]

  • Synthesis of Functionalized Thiophene Based Pyrazole Amides via Various Catalytic Approaches: Structural Features through Computational Applications and Nonlinear Optical Properties - NIH. Available at: [Link]

  • (PDF) An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity - ResearchGate. Available at: [Link]

  • Recent Advances in Synthesis and Properties of Pyrazoles - MDPI. Available at: [Link]

  • amide coupling help : r/Chempros - Reddit. Available at: [Link]

  • Tips and tricks for difficult amide bond formation? : r/Chempros - Reddit. Available at: [Link]

Sources

Technical Support Center: Analytical Techniques for Monitoring Pyrazole Synthesis Reactions

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for analytical techniques in pyrazole synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of monitoring these critical reactions. Pyrazoles are a cornerstone of many pharmaceutical compounds, and robust, real-time analytical monitoring is paramount for ensuring reaction efficiency, purity, and safety. This resource provides in-depth troubleshooting guides, frequently asked questions (FAQs), and best-practice protocols to address common challenges encountered in the laboratory.

Section 1: Foundational Analytical Techniques for Pyrazole Synthesis

The successful synthesis of pyrazole derivatives hinges on the careful monitoring of starting material consumption, intermediate formation, and product accumulation. The choice of analytical technique is dictated by the specific reaction conditions, the physicochemical properties of the reactants and products, and the information required (e.g., qualitative, quantitative, or kinetic data). Below is a comparative overview of the most commonly employed techniques.

Table 1: Comparison of Key Analytical Techniques for Pyrazole Synthesis Monitoring

TechniquePrincipleStrengthsCommon Challenges & Considerations
High-Performance Liquid Chromatography (HPLC) Differential partitioning of analytes between a stationary and mobile phase.Excellent for quantitative analysis of reaction conversion and purity. Applicable to a wide range of pyrazole derivatives.Method development can be time-consuming. Matrix effects from reaction components can affect peak shape and retention time.
Gas Chromatography-Mass Spectrometry (GC-MS) Separation of volatile compounds followed by mass-based detection.Provides both quantitative data and structural information from mass spectra. Highly sensitive for volatile pyrazoles and byproducts.Not suitable for non-volatile or thermally labile compounds. Derivatization may be required.
Nuclear Magnetic Resonance (NMR) Spectroscopy Measures the magnetic properties of atomic nuclei.Provides detailed structural information, enabling unambiguous identification of isomers and byproducts. Can be used for in-situ reaction monitoring.Lower sensitivity compared to chromatographic methods. Complex spectra can be challenging to interpret.
Infrared (IR) Spectroscopy Measures the absorption of infrared radiation by molecular vibrations.Rapid and non-destructive. Excellent for tracking the appearance/disappearance of key functional groups (e.g., C=N, N-H).Provides limited structural information. Overlapping peaks can complicate interpretation in complex reaction mixtures.

Section 2: Troubleshooting Guides & FAQs

This section addresses specific issues that may arise during the analytical monitoring of pyrazole synthesis reactions. The question-and-answer format is designed to provide direct solutions to common problems.

High-Performance Liquid Chromatography (HPLC)

Question: My HPLC chromatogram shows broad, tailing peaks for my pyrazole product. What are the likely causes and how can I fix this?

Answer: Peak broadening and tailing in HPLC analysis of pyrazoles often stem from secondary interactions between the analyte and the stationary phase, or issues with the mobile phase.

  • Secondary Silanol Interactions: Pyrazoles, with their basic nitrogen atoms, can interact with acidic silanol groups on the surface of silica-based C18 columns. This is a common cause of peak tailing.

    • Solution 1: Use a Base-Deactivated Column: Employ a column with end-capping to minimize exposed silanol groups.

    • Solution 2: Modify the Mobile Phase: Add a competitive base, such as 0.1% triethylamine (TEA) or 0.1% formic acid, to the mobile phase. TEA will protonate and block the silanol groups, while formic acid can protonate the pyrazole, leading to more consistent interactions.

  • Mobile Phase pH: The pH of the mobile phase can significantly impact the ionization state of your pyrazole. If the pH is close to the pKa of the pyrazole, you may have a mixture of protonated and neutral forms, leading to peak distortion.

    • Solution: Adjust the mobile phase pH to be at least 2 units above or below the pKa of your pyrazole to ensure a single ionic species.

  • Column Overload: Injecting too much sample can lead to peak broadening.

    • Solution: Dilute your sample and re-inject.

Question: I am trying to develop a quantitative HPLC method to determine the yield of my pyrazole synthesis, but my calibration curve is not linear. What should I do?

Answer: A non-linear calibration curve in quantitative HPLC can arise from several factors.

  • Detector Saturation: If the concentration of your standards is too high, you may be exceeding the linear range of your UV detector.

    • Solution: Prepare a new set of standards with lower concentrations and re-run the calibration curve.

  • Inadequate Chromatographic Resolution: If your pyrazole peak co-elutes with an impurity or a starting material, the peak area will not be representative of the true concentration.

    • Solution: Optimize your chromatographic method (e.g., change the mobile phase gradient, try a different column) to achieve baseline separation of all components.

  • Analyte Instability: Some pyrazole derivatives may be unstable in the mobile phase or when exposed to light.

    • Solution: Prepare fresh standards and samples immediately before analysis. Use amber vials to protect light-sensitive compounds.

Gas Chromatography-Mass Spectrometry (GC-MS)

Question: My pyrazole product is not showing up in the GC-MS chromatogram, even though I know it's present from NMR analysis. What is the problem?

Answer: The absence of a peak in a GC-MS chromatogram for a known compound is typically due to issues with volatility or thermal stability.

  • Low Volatility: Pyrazoles with multiple polar functional groups or high molecular weight may not be volatile enough to be analyzed by GC.

    • Solution 1: Derivatization: Convert your pyrazole to a more volatile derivative. For example, a free N-H group on the pyrazole ring can be silylated using reagents like N,O-Bis(trimethylsilyl)trifluoroacetamide (BSTFA).

    • Solution 2: Use an Alternative Technique: If derivatization is not feasible, HPLC is a more suitable technique for non-volatile compounds.

  • Thermal Degradation: The high temperatures of the GC inlet and column can cause some pyrazole derivatives to decompose.

    • Solution: Lower the inlet and oven temperatures. If this does not resolve the issue, derivatization to a more thermally stable compound may be necessary.

Nuclear Magnetic Resonance (NMR) Spectroscopy

Question: I am monitoring my pyrazole synthesis in-situ using NMR, but the peaks are broad and the resolution is poor. How can I improve the quality of my spectra?

Answer: Poor resolution in in-situ NMR monitoring of reactions is often caused by issues with sample preparation and magnetic field homogeneity.

  • Sample Viscosity: A viscous reaction mixture can lead to broad peaks due to restricted molecular tumbling.

    • Solution: If possible, dilute the reaction mixture with a deuterated solvent that is miscible with your reaction solvent.

  • Paramagnetic Species: The presence of paramagnetic metals (e.g., from catalysts) can cause significant line broadening.

    • Solution: While difficult to completely eliminate during an in-situ experiment, you can try to use the minimum amount of catalyst required. For post-reaction analysis, passing the sample through a small plug of silica gel can remove some paramagnetic impurities.

  • Magnetic Field Inhomogeneity: The reaction tube and its contents can disrupt the homogeneity of the magnetic field.

    • Solution: Ensure you are using high-quality NMR tubes. After inserting the sample, perform shimming to optimize the magnetic field homogeneity.

Question: I have synthesized a pyrazole, but the ¹H NMR spectrum shows two sets of peaks. Does this mean I have an impure sample?

Answer: Not necessarily. The presence of two sets of peaks for a pyrazole could indicate the formation of regioisomers, which is a common occurrence in pyrazole synthesis, especially when using unsymmetrical 1,3-dicarbonyl compounds and substituted hydrazines.

  • Example: The reaction of acetylacetone with methylhydrazine can yield both 1,3,5-trimethylpyrazole and 1,4,5-trimethylpyrazole. These two isomers will have distinct NMR spectra.

    • Solution: Carefully analyze the chemical shifts and coupling constants in your ¹H and ¹³C NMR spectra. 2D NMR techniques like COSY and HMBC can be invaluable for definitively assigning the structure of the isomers present.

Section 3: Experimental Protocols & Workflows

Protocol 1: At-Line HPLC Monitoring of a Pyrazole Synthesis Reaction

This protocol outlines a general procedure for monitoring the progress of a pyrazole synthesis reaction using HPLC.

Objective: To quantify the consumption of starting materials and the formation of the pyrazole product over time.

Materials:

  • HPLC system with a UV detector

  • C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm)

  • Acetonitrile (HPLC grade)

  • Water (HPLC grade)

  • Formic acid (or other suitable mobile phase modifier)

  • Reaction mixture

  • Quenching solution (e.g., cold water or buffer)

  • Syringe filters (0.45 µm)

Procedure:

  • Method Development (Before Starting the Reaction):

    • Develop an HPLC method that provides good separation between your starting materials, intermediates, and the final pyrazole product.

    • A typical starting point for many pyrazoles is a gradient elution from 10% acetonitrile in water to 90% acetonitrile in water (both with 0.1% formic acid) over 15-20 minutes.

    • Determine the optimal detection wavelength by running a UV-Vis spectrum of your pyrazole product.

  • Reaction Sampling:

    • At designated time points (e.g., t=0, 1h, 2h, 4h, etc.), carefully withdraw a small aliquot (e.g., 50 µL) of the reaction mixture.

    • Immediately quench the reaction in the aliquot by diluting it in a known volume (e.g., 1 mL) of a suitable quenching solution. This stops the reaction and prepares the sample for analysis.

  • Sample Preparation:

    • Filter the quenched sample through a 0.45 µm syringe filter to remove any particulate matter.

    • If necessary, further dilute the sample to ensure the analyte concentrations are within the linear range of the detector.

  • HPLC Analysis:

    • Inject the prepared sample onto the HPLC system.

    • Record the chromatogram and integrate the peak areas for the starting materials and the product.

  • Data Analysis:

    • Calculate the percent conversion of the limiting starting material and the yield of the pyrazole product at each time point by comparing the peak areas to a pre-established calibration curve.

Workflow Diagram: At-Line HPLC Monitoring

cluster_reaction Pyrazole Synthesis Reaction cluster_analysis HPLC Analysis Workflow reaction Reaction Vessel sampling 1. Withdraw Aliquot at Time (t) reaction->sampling quench 2. Quench Reaction sampling->quench filter 3. Filter Sample quench->filter inject 4. Inject into HPLC filter->inject data 5. Analyze Data (Peak Area vs. Time) inject->data cluster_isomers Potential Regioisomers cluster_hmbc HMBC Analysis cluster_conclusion Structural Elucidation isomer1 Isomer A (e.g., 1,3,5-substituted) hmbc_exp Acquire HMBC Spectrum isomer1->hmbc_exp isomer2 Isomer B (e.g., 1,4,5-substituted) correlation_a Key Correlation Present (e.g., N1-Substituent H to C5) hmbc_exp->correlation_a correlation_b Key Correlation Absent hmbc_exp->correlation_b conclusion Unambiguous Structure Assignment correlation_a->conclusion Confirms Isomer A correlation_b->conclusion Excludes Isomer B

Caption: Using HMBC correlations to differentiate pyrazole regioisomers.

Section 4: References

  • Title: HPLC Analysis of Polar Compounds Source: Waters Corporation URL: [Link]

  • Title: A Practical Guide to HPLC and UHPLC Method Development Source: Agilent Technologies URL: [Link]

  • Title: Gas Chromatography-Mass Spectrometry (GC-MS) Source: Technology Networks URL: [Link]

  • Title: In-Situ Reaction Monitoring Source: Mettler Toledo URL: [Link]

  • Title: Structural Elucidation of Small Molecules Source: Bruker URL: [Link]

Technical Support Center: Overcoming Poor Solubility of Pyrazole Carboxamides in Assays

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for researchers, scientists, and drug development professionals. This guide is designed to provide expert advice and practical solutions for a common yet significant hurdle in experimental assays: the poor aqueous solubility of pyrazole carboxamide derivatives. This class of compounds holds immense potential in medicinal chemistry, but its inherent lipophilicity often leads to challenges such as precipitation, which can compromise the accuracy and reproducibility of your results.[1][2][3]

This resource is structured to offer both quick-reference FAQs and in-depth troubleshooting guides to help you navigate these challenges effectively.

Frequently Asked Questions (FAQs)

Q1: My pyrazole carboxamide precipitated immediately upon addition to my aqueous assay buffer. What is the most likely cause?

A1: This phenomenon, often termed "crashing out," typically occurs due to a rapid solvent shift. Pyrazole carboxamides are often initially dissolved in a strong organic solvent like dimethyl sulfoxide (DMSO). When this concentrated stock solution is introduced into an aqueous buffer where the compound's solubility is significantly lower, the compound rapidly comes out of solution.

Q2: I've noticed that my pyrazole carboxamide solution is clear initially but becomes cloudy or shows precipitate after incubation. Why does this happen?

A2: Delayed precipitation can be attributed to several factors:

  • Temperature Shifts: Changes in temperature, such as moving from room temperature to a 37°C incubator, can decrease the solubility of some compounds.

  • pH Changes: The CO2 environment in a cell culture incubator can alter the pH of the medium, affecting the solubility of pH-sensitive pyrazole carboxamides.

  • Interactions with Media Components: Over time, your compound may interact with salts, proteins, or other components in the assay medium, leading to the formation of insoluble complexes.

  • Evaporation: Evaporation from assay plates can increase the concentration of your compound, pushing it beyond its solubility limit.

Q3: What is the maximum concentration of DMSO I should use in my cell-based assays?

A3: To minimize cytotoxicity, the final concentration of DMSO in cell culture media should generally be kept below 0.5%.[4] However, this tolerance is cell-line dependent. It is always best practice to perform a vehicle tolerance experiment to determine the maximum DMSO concentration your specific cells can withstand without affecting their viability or the assay readout.

In-Depth Troubleshooting Guide

This section provides a more detailed, step-by-step approach to resolving solubility issues with your pyrazole carboxamide compounds.

Issue 1: Compound Precipitation During Stock Solution Preparation or Dilution

Question: I'm struggling to get my pyrazole carboxamide to dissolve in 100% DMSO, or it precipitates when I perform serial dilutions. What should I do?

Answer:

The solubility of pyrazole carboxamides can vary significantly based on the specific substitutions on the pyrazole ring and the carboxamide moiety. While DMSO is a powerful solvent, some highly crystalline or lipophilic analogs may still present challenges.

Causality: The issue often lies in the compound's intrinsic physicochemical properties, such as high crystal lattice energy or a high LogP value, making it difficult for the solvent to break down the solid-state and keep the molecules solvated, especially at high concentrations.

Troubleshooting Workflow:

start Start: Solubility Issue in DMSO sonication Apply gentle sonication and/or warming (30-40°C) start->sonication lower_conc Attempt to dissolve at a lower stock concentration sonication->lower_conc If still insoluble co_solvent Prepare stock in a co-solvent mixture (e.g., DMSO/PEG400) lower_conc->co_solvent If insolubility persists reassess Re-evaluate solubility and proceed to assay co_solvent->reassess start Start: Compound precipitates in assay buffer kinetic_sol Determine Kinetic Solubility in Assay Buffer start->kinetic_sol co_solvent_test Test co-solvents (e.g., PEG400) at varying concentrations kinetic_sol->co_solvent_test If solubility is low surfactant_test Test surfactants (e.g., Tween-80) at varying concentrations co_solvent_test->surfactant_test If improvement is insufficient combination_test Test combinations of co-solvents and surfactants surfactant_test->combination_test final_formulation Select optimal formulation with highest solubility and minimal assay interference combination_test->final_formulation

Caption: Workflow for optimizing the formulation of a pyrazole carboxamide for an aqueous assay.

Step-by-Step Protocol for Kinetic Solubility Assessment:

This protocol will help you determine the concentration at which your pyrazole carboxamide starts to precipitate in your specific assay buffer.

  • Prepare a high-concentration stock solution of your pyrazole carboxamide in 100% DMSO (e.g., 10 mM).

  • Create a series of dilutions of your compound in your assay buffer. For example, prepare final concentrations ranging from 1 µM to 100 µM. It is crucial to add the DMSO stock to the buffer and mix immediately to mimic the assay conditions.

  • Incubate the dilutions under the same conditions as your assay (e.g., 37°C for 1 hour).

  • Visually inspect each dilution for any signs of precipitation (cloudiness, visible particles). You can also use a plate reader to measure light scattering at a wavelength where your compound does not absorb (e.g., 600 nm) to quantify precipitation.

  • The highest concentration that remains clear is your approximate kinetic solubility limit. Your assay concentrations should ideally be below this limit.

3. pH Adjustment:

For pyrazole carboxamides with ionizable groups (e.g., acidic or basic moieties), adjusting the pH of the assay buffer can significantly impact solubility. [5]

  • For acidic compounds: Increasing the pH above the pKa will deprotonate the acidic group, leading to a more soluble anionic form.

  • For basic compounds: Decreasing the pH below the pKa will protonate the basic group, resulting in a more soluble cationic form.

Important Consideration: Ensure that any pH adjustment does not negatively impact your target protein's activity or the overall assay performance.

By systematically applying these troubleshooting strategies, you can overcome the solubility challenges associated with pyrazole carboxamides and generate reliable and reproducible data in your assays.

References

  • Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667.
  • An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. (n.d.). Research Journal of Pharmaceutical, Biological and Chemical Sciences.
  • Synthesis and immunosuppressant activity of pyrazole carboxamides. (1998). Bioorganic & Medicinal Chemistry Letters, 8(19), 2787-2792.
  • Poly (ethylene glycol) (PEG-400)
  • Sulfonamide‐Bearing Pyrazolone Derivatives as Multitarget Therapeutic Agents: Design, Synthesis, Characterization, Biological Evaluation, In Silico ADME/T Profiling and Molecular Docking Study. (2025). Chemistry & Biodiversity.
  • Improving both aqueous solubility and anti-cancer activity by assessing progressive lead optimization libraries. (n.d.). Bioorganic & Medicinal Chemistry Letters.
  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. (2024). Molecular Diversity.
  • Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. (n.d.). Chemical Biology & Drug Design.
  • Design, synthesis and biological evaluation of 5-amino-1H-pyrazole-4-carboxamide derivatives as pan-FGFR covalent inhibitors. (2024). European Journal of Medicinal Chemistry.
  • Poly(ethylene glycol) (PEG-400) as an alternative reaction solvent for the synthesis of some new 1-(4-(4'-chlorophenyl)-2-thiazolyl)-3-aryl-5-(2-butyl-4-chloro-1H-imidazol-5yl)-2-pyrazolines and their in vitro antimicrobial evaluation. (2010). European Journal of Medicinal Chemistry.
  • Polyethylene Glycol (PEG)-400: An Efficient and Recyclable Reaction Medium for the Synthesis of Pyrazolo[3,4-b]pyridin-6(7H)
  • The Role of Tween 80 in Protein Solubilization and Stabilization. (2020). G-Biosciences. [Link]

  • Tween 80 surfactant-enhanced bioremediation: toward a solution to the soil contamination by hydrophobic organic compounds. (n.d.). Request PDF.
  • The solubilization capacity of selected surfactants and surfactant blends. (n.d.).
  • Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. (n.d.). Journal of Chemical and Pharmaceutical Research.
  • 1-Methyl-1 H -pyrazole-5-carboxamide Derivatives Exhibit Unexpected Acute Mammalian Toxicity. (n.d.). Request PDF.
  • Synthesis, characterization,nematocidal activity and docking study of novel pyrazole-4-carboxamide derivatives. (n.d.).
  • Structural Optimization and Biological Activity of Pyrazole Derivatives: Virtual Computational Analysis, Recovery Assay and 3D Culture Model as Potential Predictive Tools of Effectiveness against Trypanosoma cruzi. (n.d.). Molecules.
  • Commonly used surfactant, Tween 80, improves absorption of P-glycoprotein substrate, digoxin, in rats. (2003). Archives of Pharmacal Research.
  • Performance of the Biocompatible Surfactant Tween 80, for the Formation of Microemulsions Suitable for New Pharmaceutical Processing. (2016).
  • Carbonic Anhydrase Inhibition with Sulfonamides Incorporating Pyrazole- and Pyridazinecarboxamide Moieties Provides Examples of Isoform-Selective Inhibitors. (2021). Molecules.
  • Pyrazolo-Pyrimidinones with Improved Solubility and Selective Inhibition of Adenylyl Cyclase Type 1 Activity for Treatment of Inflammatory Pain. (2024). Journal of Medicinal Chemistry.
  • Pyrazolo[4,3-c]pyridine Sulfonamides as Carbonic Anhydrase Inhibitors: Synthesis, Biological and In Silico Studies. (n.d.). Molecules.
  • Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics. (n.d.). Pharmaceutics.
  • Dimethyl Sulfoxide (DMSO) as a Potential Source of Interference in Research Related to Sulfur Metabolism—A Preliminary Study. (2024).
  • Case Study of High-Throughput Drug Screening and Remote Data Collection for SARS-CoV-2 Main Protease by Using Serial Femtosecond X-ray Crystallography. (n.d.). Applied Sciences.
  • Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. (2024). Journal of Agricultural and Food Chemistry.
  • A Rational Insight into the Effect of Dimethyl Sulfoxide on TNF-α Activity. (n.d.).
  • Troubleshooting & FAQs. (n.d.). Cygnus Technologies. [Link]

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strategies to reduce by-product formation in pyrazole synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole synthesis. This guide is designed for researchers, scientists, and professionals in drug development who are navigating the complexities of pyrazole synthesis. Here, we address common challenges related to by-product formation and provide actionable, field-tested strategies to enhance reaction specificity and yield. Our approach is grounded in mechanistic principles to empower you not just to follow protocols, but to understand and troubleshoot them effectively.

Troubleshooting Guide: Navigating By-Product Formation

This section directly addresses specific experimental issues with in-depth explanations and corrective protocols.

Question 1: I'm performing a Knorr pyrazole synthesis with an unsymmetrical 1,3-dicarbonyl and hydrazine, and I'm getting a mixture of regioisomers. How can I control the regioselectivity?

Answer:

This is a classic challenge in pyrazole synthesis stemming from the two electrophilic carbonyl carbons of the 1,3-dicarbonyl compound. The initial nucleophilic attack by the hydrazine can occur at either carbonyl group, leading to two different intermediates and, ultimately, a mixture of regioisomeric pyrazoles.

Underlying Causality: The regioselectivity is governed by the relative electrophilicity of the two carbonyl carbons and the steric hindrance around them. Often, the more electrophilic (less sterically hindered) carbonyl is attacked preferentially. However, under thermodynamic control, the more stable pyrazole isomer may be the major product, which can sometimes be the opposite of what is predicted by kinetic control.

Strategies for Control:

  • pH Modification: The pH of the reaction medium can significantly influence the outcome.

    • Acidic Conditions (pH 1-2): In strongly acidic media, the reaction is often under kinetic control. The more reactive carbonyl group (typically the ketone in a β-ketoester) is protonated, enhancing its electrophilicity and favoring attack by the less basic nitrogen of the substituted hydrazine.

    • Neutral or Basic Conditions: These conditions can favor thermodynamic control, potentially leading to the more stable isomer as the major product.

  • Protecting Group Strategy: Temporarily protecting one of the carbonyl groups can force the reaction to proceed down a single pathway. This is a more synthetically intensive but highly effective method.

  • Use of Substituted Hydrazines: The nature of the substituent on the hydrazine can influence the regioselectivity. Bulky substituents may favor attack at the less sterically hindered carbonyl.

Experimental Protocol: pH-Controlled Regioselective Knorr Synthesis

  • Reagent Preparation: Dissolve your unsymmetrical 1,3-dicarbonyl compound in a suitable solvent (e.g., ethanol, acetic acid).

  • pH Adjustment:

    • For Kinetic Control: Add a strong acid (e.g., concentrated HCl, H₂SO₄) dropwise to adjust the pH to 1-2. Monitor with a pH meter or pH paper.

    • For Thermodynamic Control: Use a neutral solvent or add a mild base (e.g., sodium acetate) to maintain a pH around 7-8.

  • Hydrazine Addition: Slowly add the hydrazine derivative to the cooled reaction mixture (0-5 °C) with continuous stirring. The slow addition helps to control the initial exothermic reaction.

  • Reaction Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) to determine the optimal reaction time and ratio of isomers.

  • Work-up and Isolation: Once the reaction is complete, neutralize the mixture (if acidic), extract the product, and purify by column chromatography or recrystallization to isolate the desired regioisomer.

Data Summary: Effect of pH on Regioisomer Ratio

Substrate Hydrazine Conditions Major Isomer Isomer Ratio
Ethyl AcetoacetatePhenylhydrazineEthanol, HCl (pH 2)1-phenyl-3-methyl-5-pyrazolone>95:5
Ethyl AcetoacetatePhenylhydrazineEthanol, NaOAc (pH 8)1-phenyl-5-methyl-3-pyrazolone~70:30

Diagram: Kinetically vs. Thermodynamically Controlled Knorr Synthesis

G cluster_0 Kinetic Control (Acidic pH) cluster_1 Thermodynamic Control (Neutral/Basic pH) Unsymmetrical 1,3-Dicarbonyl Unsymmetrical 1,3-Dicarbonyl Protonation of more reactive C=O Protonation of more reactive C=O Unsymmetrical 1,3-Dicarbonyl->Protonation of more reactive C=O H+ Nucleophilic attack by Hydrazine Nucleophilic attack by Hydrazine Protonation of more reactive C=O->Nucleophilic attack by Hydrazine Favored pathway Kinetic Product (Major Isomer) Kinetic Product (Major Isomer) Nucleophilic attack by Hydrazine->Kinetic Product (Major Isomer) Unsymmetrical 1,3-Dicarbonyl_2 Unsymmetrical 1,3-Dicarbonyl Attack at either C=O Attack at either C=O Unsymmetrical 1,3-Dicarbonyl_2->Attack at either C=O Reversible Equilibration of Intermediates Equilibration of Intermediates Attack at either C=O->Equilibration of Intermediates Thermodynamic Product (More Stable Isomer) Thermodynamic Product (More Stable Isomer) Equilibration of Intermediates->Thermodynamic Product (More Stable Isomer)

Caption: Control pathways in Knorr pyrazole synthesis.

Question 2: My pyrazole synthesis using a β-ketoester is yielding a significant amount of a pyrazolone by-product. How can I prevent this?

Answer:

The formation of pyrazolones is a common side reaction, particularly when using β-ketoesters as the 1,3-dicarbonyl component. This occurs because the ester group can be cleaved under certain reaction conditions, leading to a different cyclization pathway.

Underlying Causality: The ester group can undergo hydrolysis or aminolysis, especially in the presence of water or excess hydrazine, or under harsh pH conditions. The resulting carboxylic acid or amide intermediate can then cyclize to form a pyrazolone ring system instead of the desired pyrazole.

Strategies for Prevention:

  • Anhydrous Conditions: Ensure your solvent and reagents are dry. Using anhydrous solvents and freshly distilled reagents can significantly reduce the extent of ester hydrolysis.

  • Control Stoichiometry: Use a precise stoichiometry of hydrazine (typically 1.0-1.1 equivalents). An excess of hydrazine can promote aminolysis of the ester.

  • Milder Reaction Conditions:

    • Lower Temperature: Running the reaction at a lower temperature can disfavor the side reactions.

    • Milder Acid/Base: If a catalyst is needed, opt for a milder one (e.g., acetic acid instead of a strong mineral acid).

  • Alternative Substrates: If possible, consider using a β-diketone instead of a β-ketoester, as diketones are less prone to this type of side reaction.

Experimental Protocol: Minimizing Pyrazolone Formation

  • Setup: Assemble your glassware and dry it thoroughly in an oven before use. Run the reaction under an inert atmosphere (e.g., nitrogen or argon) to exclude moisture.

  • Solvent and Reagents: Use anhydrous ethanol as the solvent. Ensure your β-ketoester and hydrazine are of high purity and dry.

  • Reaction:

    • Dissolve the β-ketoester in anhydrous ethanol.

    • Slowly add 1.05 equivalents of hydrazine at room temperature.

    • Stir the reaction mixture and monitor by TLC. Avoid heating unless necessary.

  • Work-up: Upon completion, remove the solvent under reduced pressure. The crude product can then be purified by column chromatography to separate the desired pyrazole from the pyrazolone by-product.

Frequently Asked Questions (FAQs)

Q1: What are the most common sources of by-products in pyrazole synthesis?

A1: The most common sources include:

  • Regioisomerism: From unsymmetrical starting materials.

  • Side reactions of functional groups: Such as hydrolysis of esters or reactions of other functional groups on the starting materials.

  • Dimerization or polymerization: Of starting materials or intermediates under harsh conditions.

  • Incomplete reaction: Leaving unreacted starting materials that complicate purification.

Q2: How does the choice of solvent affect by-product formation?

A2: The solvent plays a crucial role in several ways:

  • Polarity: Can influence the reaction rate and the stability of intermediates, thereby affecting the product distribution.

  • Protic vs. Aprotic: Protic solvents (like ethanol or acetic acid) can participate in the reaction by acting as proton donors/acceptors, which can be beneficial for catalysis but may also promote side reactions like hydrolysis. Aprotic solvents (like THF or toluene) are less interactive.

  • Solubility: Ensuring all reactants are well-dissolved is critical for a homogenous reaction and to avoid localized high concentrations that might lead to by-products.

Q3: Can microwave-assisted synthesis help reduce by-products?

A3: Yes, microwave-assisted synthesis can be an effective strategy. The rapid and uniform heating often leads to significantly shorter reaction times. This can minimize the opportunity for side reactions and degradation of products, often resulting in higher yields and purer products compared to conventional heating methods.

Q4: Are there alternative, more regioselective methods for synthesizing substituted pyrazoles?

A4: Yes, several modern methods offer improved regioselectivity:

  • Synthesis from α,β-unsaturated carbonyl compounds (enones) and hydrazines: This is a variation of the Michael addition followed by cyclization and is often highly regioselective.

  • Cycloaddition Reactions: [3+2] cycloadditions of diazo compounds with alkynes are a powerful and highly regioselective method for synthesizing pyrazoles.

  • Metal-Catalyzed Reactions: Various transition-metal-catalyzed methods have been developed for the regioselective synthesis of pyrazoles, offering access to complex substitution patterns.

Diagram: Workflow for Troubleshooting By-Product Formation

G start By-product Formation Observed identify Identify By-product Structure (NMR, MS) start->identify analyze Analyze Potential Side Reaction Pathways identify->analyze regioisomers Regioisomers? analyze->regioisomers side_product Other Side Product? analyze->side_product regioisomers->side_product No adjust_ph Adjust pH (Acidic/Basic) regioisomers->adjust_ph Yes change_temp Modify Temperature regioisomers->change_temp protecting_group Use Protecting Group regioisomers->protecting_group anhydrous Use Anhydrous Conditions side_product->anhydrous Yes stoichiometry Control Stoichiometry side_product->stoichiometry milder_cond Use Milder Conditions side_product->milder_cond end Desired Product Obtained side_product->end No adjust_ph->end change_temp->end protecting_group->end anhydrous->end stoichiometry->end milder_cond->end

Caption: A systematic approach to troubleshooting by-products.

References

  • Microwave-Assisted Synthesis of Pyrazoles. Molecules. Available at: [Link]

  • [3+2] Cycloaddition of Diazo Compounds with Alkynes. Organic Syntheses. Available at: [Link]

enhancing the stability of 1-methyl-1H-pyrazole-4-carboxamide in solution

Author: BenchChem Technical Support Team. Date: January 2026

Technical Support Center: 1-Methyl-1H-pyrazole-4-carboxamide

Introduction: Navigating the Stability Challenges of this compound

Welcome to the dedicated technical guide for researchers and drug development professionals working with this compound. This molecule, a key building block in the synthesis of numerous pharmacologically active compounds, possesses a chemical structure that, while versatile, is susceptible to degradation in solution.[1] Understanding and mitigating this instability is paramount for ensuring experimental reproducibility, maintaining therapeutic efficacy, and guaranteeing the safety of final drug products.

This guide is structured to provide direct, actionable solutions to common stability issues. We will move from identifying the root causes of degradation to implementing robust strategies for enhancement. Our approach is grounded in fundamental chemical principles and validated through extensive laboratory experience.

Section 1: Troubleshooting Guide - Diagnosing and Solving Instability

This section addresses the most frequently encountered stability problems in a question-and-answer format.

Question 1: I've dissolved my this compound in an aqueous buffer, and I'm seeing significant degradation in less than 24 hours. What is the most likely cause?

Answer: The most probable cause is hydrolysis of the carboxamide functional group. The amide bond, while more resistant to hydrolysis than an ester bond, is the most reactive site on your molecule and is susceptible to cleavage, especially under non-optimal pH conditions.[2][3] This reaction breaks the amide bond to yield 1-methyl-1H-pyrazole-4-carboxylic acid and ammonia.[4]

The degradation rate is highly dependent on the pH of your solution. Both acidic and basic conditions can catalyze this hydrolysis reaction.[5][6][7]

  • Acid-Catalyzed Hydrolysis: The carbonyl oxygen of the amide is protonated, making the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack by water.

  • Base-Catalyzed Hydrolysis: A hydroxide ion directly attacks the carbonyl carbon, forming a tetrahedral intermediate that subsequently collapses, cleaving the carbon-nitrogen bond.[5]

Your immediate first step should be to investigate the pH of your solution and its impact on the compound's stability.

Question 2: My solution's pH is near neutral (pH 7.0-7.4), but I'm still observing degradation. What other factors should I consider?

Answer: While pH is the primary driver of hydrolytic degradation, several other factors can contribute to instability, even at neutral pH:

  • Temperature: Chemical reaction rates, including degradation, are highly sensitive to temperature. Storing your solution at room temperature or higher will accelerate hydrolysis. The Arrhenius equation describes this relationship, where a 10°C increase can often double the reaction rate.

  • Buffer Species: Certain buffer components can actively participate in the degradation reaction, a phenomenon known as general acid-base catalysis. For example, buffers like citrate or acetate could potentially catalyze hydrolysis more effectively than a more inert buffer like phosphate or HEPES at the same pH.

  • Photodegradation: Pyrazole rings, as aromatic heterocyclic systems, can absorb UV light. This absorption can lead to photochemical reactions, causing ring cleavage or other structural modifications.[8][9] If your solutions are exposed to ambient laboratory light or sunlight for extended periods, this could be a contributing factor.

  • Oxidation: While the pyrazole ring is generally stable to oxidation, trace metal ions in your buffer or exposure to atmospheric oxygen can sometimes promote oxidative degradation, especially over long-term storage.[10][11][12]

A logical troubleshooting workflow is essential to pinpoint the exact cause.

G A Degradation Observed B Primary Suspect: Amide Hydrolysis A->B C Measure Solution pH B->C D Is pH at an extreme (<5 or >8)? C->D E Optimize pH: Perform pH-rate profile study (See Protocol 1) D->E  Yes F Secondary Factors D->F No K Problem Solved E->K G Control Temperature: Store at 2-8°C or -20°C F->G H Review Buffer Choice: Switch to inert buffer (e.g., PBS) F->H I Protect from Light: Use amber vials or cover with foil F->I J Consider Excipients: Screen stabilizers (See Protocol 2) G->J H->J I->J J->K

Caption: Troubleshooting workflow for stability issues.

Question 3: How can I proactively enhance the stability of my this compound solution from the start?

Answer: Proactive stabilization involves a multi-faceted approach focusing on formulation. The goal is to create an environment that minimizes the primary degradation pathways.

  • pH Optimization: The single most effective strategy is to identify and maintain the pH of maximum stability. This is typically determined by conducting a pH-rate profile study (see Protocol 1 ). For many amides, this pH is in the weakly acidic to neutral range (pH 4-7).

  • Temperature Control: Prepare and store all solutions at reduced temperatures (2-8°C for short-term, ≤ -20°C for long-term). Avoid repeated freeze-thaw cycles, which can cause concentration gradients and introduce stress; consider aliquoting your stock solution.

  • Excipient Addition: Excipients are inactive substances added to a formulation to confer stability.[13] For small molecules like yours, several classes of excipients can be beneficial.

Excipient Class Examples Proposed Mechanism of Action Typical Conc.
Cryoprotectants/Bulking Agents Mannitol, Sucrose, TrehaloseForm a glassy amorphous matrix during freezing/lyophilization, reducing molecular mobility and preventing degradation. In solution, they can increase viscosity and reduce water activity.[13][14]1-10% (w/v)
Polymers Polyvinylpyrrolidone (PVP), Polyethylene Glycol (PEG)Can stabilize the amorphous state of a drug and increase viscosity, thereby slowing degradation kinetics.[15]0.5-5% (w/v)
Antioxidants Ascorbic Acid, MethionineScavenge free radicals or oxygen to prevent oxidative degradation.[16] Useful if oxidation is identified as a secondary degradation pathway.0.01-0.1% (w/v)
Co-solvents Propylene Glycol, EthanolCan reduce the activity of water, thereby slowing the rate of hydrolysis. Note: This may also impact solubility and should be used judiciously.5-20% (v/v)

Screening a small panel of these excipients (see Protocol 2 ) is a highly effective way to identify an optimal formulation.

Section 2: Proactive Stability Enhancement Protocols

Protocol 1: Performing a pH-Rate Profile Study

This experiment is fundamental to understanding your molecule's stability and identifying the optimal pH for your solution.

Objective: To determine the degradation rate of this compound as a function of pH.

Methodology:

  • Buffer Preparation: Prepare a series of buffers covering a wide pH range (e.g., pH 2, 4, 6, 7, 8, 10). Use buffers with appropriate pKa values for each range (e.g., citrate for pH 2-5, phosphate for pH 6-8, borate for pH 9-10).

  • Solution Preparation: Prepare a stock solution of your compound in a suitable organic solvent (e.g., DMSO, Acetonitrile) at a high concentration.

  • Incubation Setup: In separate, sealed, light-protected vials (e.g., amber HPLC vials), add a small aliquot of the stock solution to each buffer to achieve a final desired concentration (e.g., 100 µg/mL). Ensure the final concentration of the organic solvent is low (<1%) to avoid affecting the buffer pH.

  • Time Zero (T0) Sample: Immediately after preparation, take a sample from each vial and analyze it via a validated stability-indicating HPLC method. This is your T0 concentration.

  • Incubation: Place all vials in a temperature-controlled incubator set to a stress temperature (e.g., 40°C or 50°C) to accelerate degradation and shorten the experimental timeline.

  • Sampling: At predetermined time points (e.g., 2, 4, 8, 24, 48 hours), remove an aliquot from each vial and analyze by HPLC.

  • Data Analysis:

    • For each pH, plot the concentration of this compound versus time.

    • Assuming pseudo-first-order kinetics (common for drug degradation in solution), plot the natural logarithm (ln) of the concentration versus time. The slope of this line is the negative of the observed degradation rate constant, kobs.

    • Plot log(kobs) versus pH. The resulting "V-shaped" or "U-shaped" curve will reveal the pH of minimum degradation (maximum stability).

Caption: Experimental workflow for a pH-rate profile study.

Protocol 2: Screening for Optimal Stabilizing Excipients

Objective: To quickly assess the stabilizing effect of different excipients on the compound in solution.

Methodology:

  • Condition Selection: Based on your pH-rate profile study, select a "challenge" condition. This should be a buffer pH where degradation is measurable but not instantaneous (e.g., pH 8 or pH 4).

  • Excipient Stock Preparation: Prepare concentrated stock solutions of each excipient to be tested (e.g., 20% Sucrose, 10% Mannitol, 5% PVP) in the chosen challenge buffer.

  • Sample Preparation:

    • Control: Prepare a solution of your compound in the challenge buffer with no excipients.

    • Test Samples: Prepare solutions of your compound in each of the excipient stock solutions. Ensure the final concentration of the compound is the same across all samples.

  • Incubation and Analysis: As in Protocol 1, analyze a T0 sample for each condition, incubate all samples at a stress temperature, and analyze at one or two later time points (e.g., 24 and 48 hours).

  • Data Evaluation: Calculate the percentage of the compound remaining at the final time point for each condition compared to its own T0 value. A higher percentage remaining indicates a greater stabilizing effect.

Condition % Remaining at 48h Conclusion
Control (Buffer only)65%Baseline Degradation
+ 5% Sucrose92%Strong Stabilization
+ 5% Mannitol88%Good Stabilization
+ 1% PVP75%Modest Stabilization
+ 10% Propylene Glycol85%Good Stabilization

This table presents hypothetical data for illustrative purposes.

Section 3: Frequently Asked Questions (FAQs)

Q: Can I just lyophilize my compound to make it stable? A: Yes, lyophilization (freeze-drying) is an excellent strategy for long-term storage as it removes water, the primary reactant in hydrolysis. However, the stability of the compound during the lyophilization process and in the final amorphous solid-state depends heavily on the formulation. It is crucial to include a bulking agent and/or cryoprotectant (like mannitol or sucrose) in the pre-lyophilization solution to ensure an elegant cake structure and protect the molecule from stresses during freezing and drying.[13]

Q: Are there any analytical methods other than HPLC to assess stability? A: While HPLC with UV detection is the gold standard for stability-indicating assays because it can separate the parent compound from its degradants, other methods can be used.[17] LC-MS (Liquid Chromatography-Mass Spectrometry) is extremely powerful for not only quantifying the parent compound but also for identifying the exact mass of the degradation products, which helps confirm the degradation pathway. For high-throughput screening, techniques like UV spectrophotometry can be used, but they are not stability-indicating as they cannot distinguish the parent drug from degradants that may have a similar UV absorbance.

Q: My compound is a precursor for a fungicide. Does this intended use affect stability considerations? A: Yes. The required stability depends on the application. For a laboratory stock solution, stability for a few weeks might be sufficient. For a commercial agrochemical formulation, the product may need to be stable for over two years under varying storage conditions. Many commercial fungicides containing the 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxamide scaffold have been successfully developed, indicating that stable formulations are achievable.[1] The principles outlined in this guide—pH control, excipient selection, and temperature management—are universally applicable to achieving the required shelf-life for any application.

References

  • Amide Hydrolysis: Acid and Base-Catalyzed Mechanism. Chemistry Steps. [Link]

  • Ch20 : Amide hydrolysis. University of Calgary. [Link]

  • Carboxylic Acid Derivatives & Hydrolysis Reactions: Crash Course Organic Chemistry #31. (2021-07-28). [Link]

  • Mechanisms of Acid Hydrolysis of Carboxylic Acid Esters and Amides. ACS Publications. [Link]

  • Stability of Medium-Bridged Twisted Amides in Aqueous Solutions. PMC. [Link]

  • Excipients: Enhancing the New, Poorly Soluble APIs. Drug Development & Delivery. [Link]

  • Stabilization of Medicinal Agents Against Common Reactions like Hydrolysis & Oxidation. Pharmanotes. [Link]

  • Amide Hydrolysis Using Acid Or Base. Master Organic Chemistry. [Link]

  • 5 types of formulation excipients and how they impact biologics stability. Unchained Labs. [Link]

  • What are stabilizers for amides, imides and amines for their long time storage? ResearchGate. [Link]

  • Excipients used in lyophilization of small molecules. CORE. [Link]

  • A REVIEW ON PYRAZOLE AN ITS DERIVATIVE. IJNRD. [Link]

  • A study of the photochemical behavior of terarylenes containing allomaltol and pyrazole fragments. PMC - PubMed Central. [Link]

  • Chemistry and Pharmacological Activities of Pyrazole and Pyrazole Derivatives. International Journal of Pharmaceutical Sciences Review and Research. [Link]

  • Photochemical transformation of a pyrazole derivative into imidazoles. ResearchGate. [Link]

  • Influence of pH on the Stability of Pharmaceutical Compounds in Japan. ResearchGate. [Link]

  • Synthesis, Antifungal Activity and Structure-Activity Relationships of Novel 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic Acid Amides. MDPI. [Link]

  • Analytical methods and achievability. NCBI Bookshelf. [Link]

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Technical Support Center: Pyrazole Carboxamide Synthesis

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the technical support center for pyrazole carboxamide synthesis. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges encountered during the synthesis of this important class of molecules. Pyrazole carboxamides are a cornerstone in medicinal chemistry and agrochemicals, and mastering their synthesis is crucial for advancing novel discoveries.[1][2][3][4] This guide provides in-depth, field-proven insights in a question-and-answer format to address specific experimental issues.

Section 1: Troubleshooting the Synthesis of the Pyrazole Carboxylic Acid Precursor

The most common and versatile pathway to pyrazole carboxamides involves the initial construction of a pyrazole ring bearing a carboxylic acid or ester functionality.[1] This is frequently achieved through a cyclocondensation reaction, such as the Knorr pyrazole synthesis, which involves the reaction of a 1,3-dicarbonyl compound with a hydrazine derivative.[1][5]

Frequently Asked Questions (FAQs)

Question 1: I am getting a low yield or no product during the Knorr pyrazole synthesis. What are the likely causes and how can I troubleshoot this?

Answer: Low yields in the Knorr synthesis can stem from several factors related to starting materials, reaction conditions, and workup procedures.

  • Causality and Troubleshooting Steps:

    • Purity of Starting Materials: The 1,3-dicarbonyl compound (e.g., a β-ketoester) and the hydrazine derivative are the critical starting materials. Impurities can interfere with the reaction.

      • Recommendation: Ensure the purity of your starting materials. If necessary, purify the β-ketoester by distillation and the hydrazine derivative by recrystallization or distillation.

    • Reaction Conditions: The reaction is typically catalyzed by a small amount of acid, and the temperature can influence the reaction rate and the formation of side products.[1][5]

      • Recommendation:

        • Catalyst: A catalytic amount of glacial acetic acid is commonly used.[1] Ensure the appropriate amount is added.

        • Temperature: The reaction is often performed at room temperature or with gentle heating.[1][5] If the reaction is sluggish at room temperature, consider gentle heating (e.g., 40-60 °C) while monitoring the reaction progress by Thin Layer Chromatography (TLC).

    • Hydrazine Reactivity: Substituted hydrazines can have different reactivities. Electron-withdrawing groups on the hydrazine can decrease its nucleophilicity, slowing down the reaction.

      • Recommendation: For less reactive hydrazines, you may need to use more forcing conditions, such as higher temperatures or longer reaction times.

    • Workup Procedure: The pyrazole product may be soluble in the reaction mixture, leading to losses during workup.

      • Recommendation: After the reaction is complete, the product is often precipitated by the addition of water.[5] Ensure that a sufficient amount of water is added to precipitate the product completely. Cooling the mixture in an ice bath can further enhance precipitation.

Question 2: I am observing the formation of multiple products in my pyrazole synthesis. How can I improve the regioselectivity?

Answer: The reaction of an unsymmetrical 1,3-dicarbonyl compound with a substituted hydrazine can potentially lead to the formation of two regioisomeric pyrazoles.[6]

  • Causality and Troubleshooting Steps:

    • Steric and Electronic Effects: The regioselectivity is governed by the relative reactivity of the two carbonyl groups in the 1,3-dicarbonyl compound and the steric hindrance of the substituents. The more electrophilic carbonyl group will preferentially react with the more nucleophilic nitrogen of the substituted hydrazine.

      • Recommendation:

        • Choice of Starting Materials: Carefully consider the electronic and steric properties of your substrates. In some cases, one regioisomer may be strongly favored.

        • Reaction Conditions: While often difficult to control completely, adjusting the reaction temperature and solvent may influence the regioselectivity in some cases.

        • Alternative Synthetic Routes: If regioselectivity remains a significant issue, consider alternative synthetic strategies, such as a [3+2] cycloaddition reaction between an alkyne and a diazo compound, which can offer better regiocontrol.[7]

Section 2: Troubleshooting the Amide Bond Formation

The second crucial stage in pyrazole carboxamide synthesis is the coupling of the pyrazole carboxylic acid with the desired amine to form the amide bond.[1][8] This transformation can be accomplished through several methods, each with its own set of potential challenges.

Experimental Workflow: Amide Coupling Strategies

G cluster_0 Amide Coupling Strategies cluster_1 Method A: Acid Chloride Formation cluster_2 Method B: Peptide Coupling Reagents start Pyrazole Carboxylic Acid + Amine acid_chloride Formation of Pyrazole Acyl Chloride (e.g., SOCl₂, (COCl)₂) start->acid_chloride Anhydrous conditions activation Activation with Coupling Reagent (e.g., HATU, HBTU, EDC/HOBt) start->activation Anhydrous solvent, Base (e.g., DIPEA) coupling_ac Reaction with Amine acid_chloride->coupling_ac Base (e.g., TEA) product_ac Pyrazole Carboxamide coupling_ac->product_ac coupling_pr Reaction with Amine activation->coupling_pr product_pr Pyrazole Carboxamide coupling_pr->product_pr

Caption: General workflows for pyrazole carboxamide synthesis via acid chloride formation or peptide coupling reagents.

Frequently Asked Questions (FAQs)

Question 3: My amide coupling reaction is not going to completion, or the yield is very low. What should I check?

Answer: Incomplete amide coupling reactions are a common issue and can be attributed to several factors, from the choice of reagents to the reaction setup.

  • Causality and Troubleshooting Steps:

    • Purity of Reactants and Solvents: Water is detrimental to most amide coupling reactions. It can hydrolyze the activated carboxylic acid intermediate or the coupling reagent itself.

      • Recommendation: Ensure your pyrazole carboxylic acid, amine, and solvent are anhydrous. Use freshly distilled solvents and dry your starting materials if necessary.

    • Choice of Coupling Reagent: Not all coupling reagents are equally effective for all substrates. Sterically hindered carboxylic acids or amines may require more potent coupling reagents.

      • Recommendation:

        • For simple substrates, carbodiimides like DCC or EDC in the presence of an additive like HOBt can be effective.[9][10][11]

        • For more challenging couplings, consider using more powerful uronium/guanidinium or phosphonium-based reagents such as HATU, HBTU, or PyBOP.[9][11]

    • Stoichiometry and Order of Addition: The stoichiometry of the reactants and the order of their addition can be critical.

      • Recommendation: Typically, a slight excess of the amine (1.1-1.2 equivalents) and the coupling reagent (1.1-1.5 equivalents) is used.[1] When using coupling reagents like HATU or HBTU, it is crucial to add the carboxylic acid, coupling reagent, and base to the solvent before adding the amine to pre-activate the acid and avoid the formation of a guanidinium byproduct from the reaction of the coupling reagent with the amine.

    • Base: An appropriate base is required to neutralize the acid formed during the reaction and to deprotonate the amine.

      • Recommendation: Use a non-nucleophilic base such as diisopropylethylamine (DIPEA) or triethylamine (TEA).[1] Typically, 2-3 equivalents of the base are used.

Question 4: I am observing significant side product formation. What are the common side reactions and how can I minimize them?

Answer: Several side reactions can occur during amide bond formation, leading to a complex reaction mixture and difficult purification.

  • Causality and Troubleshooting Steps:

    • Racemization: If your pyrazole carboxylic acid or amine contains a chiral center, racemization can be a significant issue, especially when using carbodiimide coupling reagents alone.[9]

      • Recommendation: To suppress racemization, always use an additive such as 1-hydroxybenzotriazole (HOBt) or 1-hydroxy-7-azabenzotriazole (HOAt) when using carbodiimides like DCC or EDC.[9][11] Uronium and phosphonium-based reagents are generally better at minimizing racemization.

    • N-Acylation of the Pyrazole Ring: The nitrogen atom in the pyrazole ring can act as a competing nucleophile, leading to the formation of an N-acylated byproduct.[11]

      • Recommendation: If N-acylation is a problem, consider protecting the pyrazole nitrogen with a suitable protecting group, such as a Boc or Trityl group, before the coupling reaction.[11]

    • Formation of Dicyclohexylurea (DCU) with DCC: When using dicyclohexylcarbodiimide (DCC) as a coupling reagent, the byproduct dicyclohexylurea (DCU) is formed, which can be difficult to remove due to its low solubility.[9][10]

      • Recommendation: DCU is often insoluble in many organic solvents and can be removed by filtration. If solubility is an issue, consider using a more soluble carbodiimide like diisopropylcarbodiimide (DIC) or a water-soluble one like EDC, where the urea byproduct can be removed by aqueous workup.[9]

Question 5: How do I choose the right purification method for my pyrazole carboxamide?

Answer: The choice of purification method depends on the physical properties of your product and the nature of the impurities.

  • Causality and Troubleshooting Steps:

    • Crude Product Analysis: Before attempting purification, analyze your crude product by TLC or LC-MS to get an idea of the number of components and their polarities.

      • Recommendation:

        • Column Chromatography: This is the most common method for purifying pyrazole carboxamides.[1][2][12] Use a suitable solvent system (e.g., ethyl acetate/hexane or dichloromethane/methanol) to achieve good separation of your product from impurities.

        • Recrystallization: If your product is a solid and you can find a suitable solvent system, recrystallization can be a highly effective method for obtaining a pure product.

        • Aqueous Workup: A standard aqueous workup involving washing the organic layer with dilute acid (e.g., 1M HCl) to remove basic impurities, saturated sodium bicarbonate to remove acidic impurities, and brine is essential to remove water-soluble byproducts and excess reagents before further purification.[1]

Section 3: Analytical Characterization

Proper characterization of the synthesized pyrazole carboxamide is essential to confirm its structure and purity.

Recommended Analytical Techniques
Technique Purpose Expected Observations
Thin Layer Chromatography (TLC) Monitor reaction progress and assess purity.[1][2][12]A single spot for the pure product with an Rf value different from the starting materials.
Nuclear Magnetic Resonance (NMR) Structural elucidation (¹H, ¹³C).[2][13]Characteristic chemical shifts for the pyrazole ring protons, amide NH proton, and other substituents.
Infrared (IR) Spectroscopy Identification of functional groups.[2][13]Characteristic absorption bands for the C=O stretch of the amide and the N-H stretch.
Mass Spectrometry (MS) Determination of molecular weight.[2][12][13]A molecular ion peak corresponding to the expected mass of the pyrazole carboxamide.
Melting Point Assess purity of solid products.[2]A sharp and well-defined melting point range for a pure compound.

Section 4: Detailed Experimental Protocols

Protocol 1: Synthesis of a Pyrazole-4-Carboxylic Acid via Knorr Synthesis

This protocol provides a general procedure for the synthesis of a pyrazole-4-carboxylate ester, which can then be hydrolyzed to the corresponding carboxylic acid.

  • Materials:

    • Hydrazine derivative (1.0 eq)

    • β-ketoester (e.g., ethyl benzoylacetate) (1.0 eq)

    • Ethanol

    • Glacial acetic acid (catalytic amount)

  • Procedure:

    • Dissolve the hydrazine derivative in ethanol in a round-bottom flask.[1]

    • Add a catalytic amount of glacial acetic acid to the solution.[1]

    • Add the β-ketoester dropwise to the stirred solution at room temperature.[1]

    • Stir the reaction mixture at room temperature or with gentle heating and monitor the progress by TLC.

    • Once the reaction is complete, add water to the reaction mixture to precipitate the product.

    • Collect the solid product by filtration, wash with water, and dry under vacuum.

    • The resulting pyrazole-carboxylate ester can be hydrolyzed to the carboxylic acid using standard procedures (e.g., treatment with NaOH or LiOH followed by acidification).

Protocol 2: Amide Coupling using HATU

This protocol describes a general procedure for the amide bond formation using HATU as the coupling reagent.

  • Materials:

    • Pyrazole-carboxylic acid (1.0 eq)

    • Desired primary or secondary amine (1.1 eq)

    • HATU (1.1-1.5 eq)

    • DIPEA (2.0-3.0 eq)

    • Anhydrous DMF or DCM

  • Procedure:

    • Dissolve the pyrazole-carboxylic acid in the anhydrous solvent in a dry flask under an inert atmosphere (e.g., nitrogen or argon).

    • Add the DIPEA, followed by HATU, to the solution and stir for a few minutes to pre-activate the carboxylic acid.

    • Add the amine to the reaction mixture.

    • Stir the reaction at room temperature for 12-24 hours, monitoring the progress by TLC.[1]

    • Upon completion, dilute the reaction mixture with an organic solvent like ethyl acetate.

    • Wash the organic layer sequentially with 1M HCl, saturated sodium bicarbonate, and brine.[1]

    • Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude product by column chromatography or recrystallization.[1]

References

  • Valeur, E., & Bradley, M. (2009). Amide bond formation: beyond the myth of coupling reagents. Chemical Society Reviews, 38(2), 606-631. [Link]

  • BenchChem. (2025). Synthesis of Pyrazole Carboxamides: A Detailed Protocol for Laboratory Applications.
  • LibreTexts Chemistry. (2022). 21.7: Chemistry of Amides. [Link]

  • HepatoChem. (n.d.). Amide coupling reaction in medicinal chemistry. Coupling reagents. [Link]

  • Aapptec Peptides. (n.d.). Coupling Reagents. [Link]

  • Royal Society of Chemistry. (2022). CHAPTER 4: Amide Bond Formation. In Books. [Link]

  • Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667.
  • Ananda, K., Kumar, A. D., Renuka, N., & Kumar, K. A. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135.
  • ChemHelp ASAP. (2021, December 16). Knorr pyrazole synthesis from a ketoester - laboratory experiment [Video]. YouTube. [Link]

  • Organic Chemistry Portal. (n.d.). Pyrazole synthesis. [Link]

  • Maheshkumar, K., Suguna devi, A., Ramalingan, C., & Stalindurai, K. (2021). The Recent Development of the Pyrazoles : A Review. TSI Journals.
  • Zhang, Y., et al. (2024). Synthesis and Biological Activities of Novel Pyrazole Carboxamides Containing an Aryloxypyridyl Ethylamine Module. PubMed.
  • Pharmaguideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Pyrazole. [Link]

  • BenchChem. (2025).
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  • Yilmaz, I., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors.

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Technical Support Center: Optimization of Catalysts for Pyrazole Carboxamide Formation

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to the Technical Support Center for the synthesis of pyrazole carboxamides. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of catalyst optimization for this critical transformation. Pyrazole carboxamides are a cornerstone scaffold in medicinal chemistry, and their efficient synthesis is paramount.[1][2] This resource provides in-depth, field-proven insights in a direct question-and-answer format to troubleshoot common experimental challenges and optimize your catalytic strategy.

Section 1: FAQs - Common Issues in Pyrazole Carboxamide Synthesis

This section addresses the most frequently encountered problems during the synthesis of pyrazole carboxamides, which typically follows a two-stage process: formation of a pyrazole carboxylic acid and subsequent amide coupling.[3]

Q1: My amide coupling reaction is sluggish or failing. What are the first parameters I should check?

A1: When facing low conversion, begin by assessing the fundamental components of your reaction. First, confirm the quality and purity of your starting materials—the pyrazole carboxylic acid and the amine. Moisture and impurities can significantly hinder the reaction. Next, verify the integrity of your coupling reagent; many are sensitive to hydrolysis. If using a palladium-catalyzed approach (e.g., Buchwald-Hartwig amination of a pyrazole amine), ensure your solvent is anhydrous and properly degassed, as oxygen can deactivate the palladium(0) catalyst.[4]

Q2: I'm observing a significant amount of a side product corresponding to the N-acylation of my pyrazole ring. How can I prevent this?

A2: The pyrazole nitrogen is nucleophilic and can compete with your desired amine, leading to the formation of an undesired N-acylated pyrazole.[4] This is particularly problematic when activating the carboxylic acid with highly reactive reagents like thionyl chloride or oxalyl chloride.[3]

  • Causality: The lone pair on the pyrazole nitrogen can attack the activated acyl species (e.g., acyl chloride or a carbodiimide-activated ester).

  • Solution:

    • Use a Protecting Group: Protect the pyrazole nitrogen with a group like tert-butoxycarbonyl (Boc) or trityl (Trt). This is often the most robust solution but adds extra steps to your synthesis.[4]

    • Optimize Coupling Reagent: Switch to a less aggressive coupling reagent. Peptide coupling reagents like HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate) or HBTU (O-(Benzotriazol-1-yl)-N,N,N',N'-tetramethyluronium hexafluorophosphate) in the presence of a non-nucleophilic base like DIPEA (N,N-Diisopropylethylamine) can often provide better chemoselectivity for the desired amine.[3]

    • Steric Hindrance: If the pyrazole nitrogen is sterically hindered by a large substituent at the 5-position, this side reaction may be less favorable.

Q3: My reaction involves an asparagine or glutamine derivative, and I'm getting complex side products. What is happening?

A3: When coupling with amino acids containing side-chain amides, such as asparagine, you can encounter specific side reactions like aspartimide formation or dehydration of the side-chain amide to a nitrile.[4]

  • Aspartimide Formation: This occurs via intramolecular cyclization of the activated carboxylic acid with the backbone nitrogen, particularly under basic conditions. To minimize this, use coupling reagents like HATU or employ additives such as HOBt (Hydroxybenzotriazole) which are known to suppress racemization and this side reaction.[4]

  • Dehydration: Strong activating agents can dehydrate the primary amide on the side chain. Using milder conditions and carefully controlling the stoichiometry of the coupling reagent is crucial.

Section 2: Troubleshooting Palladium-Catalyzed C-N Coupling

The Buchwald-Hartwig amination is a powerful method for forming the pyrazole-amine bond, a key precursor to the final carboxamide.[5] However, its success is highly dependent on the optimization of the catalytic system.

Troubleshooting Guide: Low Yield in Buchwald-Hartwig Amination
Symptom / Observation Potential Cause(s) Recommended Troubleshooting Steps & Explanation
No or Low Conversion 1. Inactive Catalyst2. Ligand Dissociation/Decomposition3. Inhibitory Species Present1. Catalyst Activation: Use a reliable palladium precatalyst (e.g., a G3 or G4 palladacycle) to ensure consistent generation of the active Pd(0) species.[1] Pd(OAc)₂ can be unreliable.[6] 2. Ligand Choice: The pyrazole nitrogen can act as a poison by coordinating to the palladium center.[7] Use bulky, electron-rich biaryl monophosphine ligands (e.g., RuPhos, BrettPhos, XPhos) which are designed to prevent this and promote the desired catalytic cycle.[8] 3. Remove Inhibitors: If using an aryl iodide, the generated iodide anion can inhibit the catalyst.[9][10] Consider switching to an aryl bromide or triflate, or use reaction conditions known to mitigate this effect. Ensure starting materials are free of coordinating impurities.
Hydrodehalogenation Side Product β-Hydride Elimination is outcompeting reductive elimination.This side reaction is a known unproductive pathway in the catalytic cycle.[5] 1. Ligand Sterics: Increase the steric bulk of the phosphine ligand. Bulky ligands accelerate the rate of reductive elimination relative to β-hydride elimination.[1] 2. Temperature: Lowering the reaction temperature can sometimes disfavor the β-hydride elimination pathway.
Reaction Stalls Prematurely Catalyst Deactivation (e.g., formation of Palladium Black)1. Degas Thoroughly: Oxygen can lead to the formation of inactive palladium oxides and subsequent precipitation as palladium black.[11] Use robust degassing techniques (e.g., freeze-pump-thaw cycles or sparging with an inert gas). 2. Ligand Ratio: Ensure an adequate ligand-to-palladium ratio (typically 1:1 to 2:1 for monodentate ligands). The amine substrate can sometimes displace the phosphine ligand, leading to catalyst deactivation.
Inconsistent Results Sensitivity to Base or Solvent1. Base Selection: The choice of base is critical. Strong bases like NaOtBu are common, but for base-sensitive substrates, weaker inorganic bases like K₃PO₄ or Cs₂CO₃ are preferred, though they may require higher temperatures.[9] The physical form (particle size) of solid bases can also impact reproducibility. 2. Solvent Purity: Use high-purity, anhydrous, and degassed solvents. Common choices include toluene, dioxane, and THF. Avoid chlorinated solvents, acetonitrile, or pyridine, which can inhibit the catalyst.[9][12]
Visualizing the Catalytic Cycle and Common Pitfalls

The following diagram illustrates the generally accepted mechanism for the Buchwald-Hartwig amination and highlights where common side reactions occur.

Buchwald_Hartwig_Cycle Buchwald-Hartwig Catalytic Cycle Pd0 L-Pd(0) Active Catalyst OA_Complex Oxidative Addition Complex L-Pd(II)(Ar)(X) Pd0->OA_Complex Oxidative Addition + Ar-X Deactivation Catalyst Deactivation (e.g., Pd Black) Pd0->Deactivation O₂, Impurities Amine_Complex Amine Complex [L-Pd(II)(Ar)(HNR¹R²)]⁺X⁻ OA_Complex->Amine_Complex Amine Coordination + HNR¹R² Amido_Complex Amido Complex L-Pd(II)(Ar)(NR¹R²) Amine_Complex->Amido_Complex Deprotonation - [Base-H]⁺X⁻ Amido_Complex->Pd0 Reductive Elimination Product (Ar-NR¹R²) Beta_Hydride β-Hydride Elimination (Side Reaction) Amido_Complex->Beta_Hydride If R¹ has β-H Hydrodehalogenation Products: Ar-H + Imine Beta_Hydride->Hydrodehalogenation

Caption: Key steps and side reactions in the Buchwald-Hartwig amination cycle.

Section 3: Catalyst and Ligand Selection Guide

The "catalyst" is a combination of a palladium source and a ligand. The ligand's structure dictates the catalyst's reactivity, stability, and substrate scope.

Q4: How do I choose the right phosphine ligand for my pyrazole amination?

A4: There is no single "best" ligand; the optimal choice depends on the specific pyrazole and amine coupling partners. However, general principles based on ligand structure can guide your selection.

  • Expertise & Experience: The evolution of ligands from simple triarylphosphines to bulky, electron-rich biaryl monophosphines was driven by the need to accelerate the key catalytic steps.[5][13] Bulky ligands promote the formation of a monoligated, 14-electron L-Pd(0) species, which is highly reactive in oxidative addition.[1] They also create steric pressure that favors the final, product-forming reductive elimination step.[1]

  • Trustworthiness (Self-Validating Protocol): The most reliable method for ligand selection is empirical screening. Set up a parallel screen with a standardized set of conditions (Pd source, base, solvent, temperature) and vary only the ligand.

Comparative Table of Common Ligands for Heteroaryl Amination
Ligand ClassExample LigandKey Structural FeaturesOptimal For...Potential Drawbacks
Biaryl Monophosphine RuPhosBulky dialkylphosphine, biaryl backbone.[8]General purpose, good for electron-deficient heteroaryl chlorides and primary amines.Can be expensive.
Biaryl Monophosphine BrettPhosHighly bulky phosphine and a sterically demanding biaryl backbone.[14]Challenging couplings, including aryl mesylates and selective monoarylation of primary amines.[14]High steric bulk may not be optimal for all substrate combinations.
Chelating Bisphosphine XantphosWide natural bite angle, provides thermal stability.[15]Reactions requiring higher temperatures; can suppress β-hydride elimination.Can sometimes slow down reductive elimination compared to monodentate ligands.
Ferrocene-based Josiphos-typeChiral, electron-rich, and bulky.[14]Asymmetric amination; effective for coupling primary amines with heteroaryl chlorides.[14]Primarily used when enantioselectivity is a goal.

Q5: What is the optimal catalyst loading?

A5: Typical catalyst loadings for screening and small-scale synthesis range from 0.5 to 2 mol %.[16] For process development and scale-up, significant effort is invested in lowering the loading to ppm levels.[17]

  • Too Low: If the reaction is sluggish or stalls, and you have ruled out other issues, a low catalyst loading might be the cause. The catalyst may be slowly deactivating over the course of the reaction, and there isn't enough active catalyst to reach completion.

  • Too High: While this may increase the reaction rate, it is economically inefficient and leads to higher levels of residual palladium in your product, which can be a major issue in pharmaceutical applications and requires extensive purification.

Section 4: Experimental Protocols

Protocol 1: General Procedure for Amide Coupling using HATU

This protocol is a reliable starting point for coupling a pyrazole carboxylic acid with a primary or secondary amine.

  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve the pyrazole carboxylic acid (1.0 eq) in anhydrous DMF or DCM.

  • Addition of Reagents: To the stirred solution, add the amine (1.1 eq), HATU (1.2 eq), and DIPEA (2.5 eq).

  • Reaction: Stir the reaction mixture at room temperature for 12-24 hours.

  • Monitoring: Monitor the reaction progress by Thin Layer Chromatography (TLC) or LC-MS until the starting carboxylic acid is consumed.

  • Workup: Dilute the reaction mixture with ethyl acetate and wash sequentially with 1M HCl, saturated sodium bicarbonate, and brine.

  • Purification: Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel or by recrystallization.[3]

Protocol 2: Screening Protocol for Buchwald-Hartwig Amination Ligands

This workflow allows for the efficient screening of ligands to find the optimal conditions for coupling a pyrazole amine with an aryl halide.

Caption: Workflow for parallel ligand screening in catalyst optimization.

References

  • Buchwald, S. L. (n.d.). Biaryl Monophosphine Ligands in Palladium-Catalyzed C–N Coupling: An Updated User's Guide. Angewandte Chemie International Edition. [Link]

  • Buchwald-Hartwig amination. In Wikipedia. [Link]

  • Surry, D. S., & Buchwald, S. L. (2011). Biaryl Phosphine Ligands in Palladium-Catalyzed Amination. Angewandte Chemie International Edition, 47(34), 6338-6361. [Link]

  • Thumar, N. M., & Ladva, K. (2016). Synthesis, characterization and biological evaluation of some novel carboxamide derivatives of pyrazole. Journal of Chemical and Pharmaceutical Research, 8(2), 662-667. [Link]

  • Patel, A., et al. (2022). Synthesis and evaluation of novel pyrazole carboxamide derivatives. Journal of Chemical Sciences, 134(1), 1-13. [Link]

  • Hicks, F. A., & Buchwald, S. L. (1996). A Highly Active Palladium Catalyst for the Amination of Aryl Halides. Journal of the American Chemical Society, 118(45), 11688–11689.
  • Singh, U. P., & Singh, R. P. (2011). Recent advances in the applications of phosphine ligands in palladium-catalyzed cross-coupling reactions. RSC Advances, 1(8), 1396-1424.
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  • Chemistry LibreTexts. (2023). Buchwald-Hartwig Amination. [Link]

  • Ruiz-Castillo, P., & Buchwald, S. L. (2016). Applications of Palladium-Catalyzed C–N Cross-Coupling Reactions. Chemical Reviews, 116(19), 12564–12649. [Link]

  • Vantourout, J. C., et al. (2021). Recent Applications of Pd-Catalyzed Suzuki–Miyaura and Buchwald–Hartwig Couplings in Pharmaceutical Process Chemistry. Organics, 3(1), 1-25. [Link]

  • de la Torre, A., & Feringa, B. L. (2019). The Buchwald–Hartwig Amination After 25 Years. Angewandte Chemie International Edition, 58(48), 17118-17129. [Link]

  • Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135. [Link]

  • Lipshutz, B. H., et al. (2021). Ligated Pd-Catalyzed Aminations of Aryl/Heteroaryl Halides with Aliphatic Amines under Sustainable Aqueous Micellar Conditions. JACS Au, 1(10), 1645-1653. [Link]

  • ACS Green Chemistry Institute. (n.d.). Specific Solvent Issues with Buchwald-Hartwig Amination. [Link]

  • Jamison, T. F., et al. (2020). Exploring Homogeneous Conditions for Mild Buchwald-Hartwig Amination in Batch and Flow. ChemRxiv. [Link]

  • Reddit. (2018). Help troubleshooting a Buchwald-Hartwig amination?[Link]

  • Chemistry Stack Exchange. (2022). Buchwald-Hartwig coupling troubleshooting. [Link]

  • Singleton, D. A., et al. (2012). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Journal of the American Chemical Society, 134(36), 14933–14942. [Link]

  • Organ, M. G., et al. (2014). Catalyst Activation and Speciation Involving DyadPalladate Precatalysts in Suzuki–Miyaura and Buchwald–Hartwig Cross-Couplings. Organometallics, 33(21), 6062–6071. [Link]

  • Pregosin, P. S., et al. (2004). Palladium-Catalyzed Asymmetric Allylic Amination Using Ferrocenyl Pyrazole Ligands: Steric Control of η3-Allyl Configuration and Site-Selective Nucleophilic Attack. Journal of the American Chemical Society, 126(41), 13394–13407. [Link]

  • Daugulis, O., et al. (2012). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 51(21), 5145-5148. [Link]

  • Chen, G., et al. (2015). Bypassing the Limitations of Directed C–H Functionalizations of Heterocycles. Angewandte Chemie International Edition, 54(43), 12845-12849. [Link]

  • Gande, V. O., & Organ, M. G. (2022). Pd-Catalyzed Cross-Couplings: On the Importance of the Catalyst Quantity Descriptors, mol % and ppm. Organic Process Research & Development, 26(7), 1888-1896. [Link]

  • Hein, J. E., et al. (2015). Catalyst Activation, Deactivation, and Degradation in Palladium-Mediated Negishi Cross-Coupling Reactions. Chemistry – A European Journal, 21(41), 14384-14394. [Link]

  • University of the Western Cape. (n.d.). Pyridine carboxamide and pyrazole palladium(II) complexes as catalyst precursors. [Link]

  • El-Faham, A., et al. (2015). Coordination of bis(pyrazol-1-yl)amine to palladium(II): influence of the co-ligands and counter-ions on the molecular and crystal structures. Acta Crystallographica Section E: Crystallographic Communications, 71(Pt 1), m1–m7. [Link]

  • Gul, H. I., et al. (2024). Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. Medicinal Chemistry Research, 33, 1-21. [Link]

  • Mukherjee, A., & Sarkar, A. (2003). Pyrazole-based P,N-ligand for palladium catalyst: Applications in Suzuki coupling and amination reactions. ARKIVOC, 2003(9), 87-95. [Link]

  • Hartwig, J. F., et al. (2024). Palladium-Catalyzed Amination of Aryl Halides with Aqueous Ammonia and Hydroxide Base Enabled by Ligand. Journal of the American Chemical Society. [Link]

  • Yu, J.-Q., et al. (2015). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Catalysts, 5(1), 72-91. [Link]

  • Engle, K. M., & Yu, J.-Q. (2023). On the Mechanism and Selectivity of Palladium-Catalyzed C(sp3)–H Arylation of Pyrrolidines and Piperidines at Unactivated C4 Positions: Discovery of an Improved Dimethylaminoquinoline Amide Directing Group. ACS Catalysis, 13(14), 9574–9586. [Link]

  • Jiang, H., et al. (2020). Palladium-Catalyzed Allylic Amidation with N-Heterocycles via sp3 C-H Oxidation. Organic Letters, 22(15), 5895–5900. [Link]

  • Same as reference 40.
  • Daugulis, O. (2012). Palladium-Catalyzed Pyrazole-Directed sp3 C—H Bond Arylation for the Synthesis of β-Phenethylamines. Angewandte Chemie International Edition, 51(21), 5145-5148. [Link]

  • Yu, J.-Q. (2015). Palladium-Catalyzed Cascade Reactions for Synthesis of Heterocycles Initiated by C(sp3)–H Functionalization. Catalysts, 5(1), 72-91. [Link]

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Validation & Comparative

A Comparative Study of 1-Methyl-1H-pyrazole-4-carboxamide and Boscalid: From Foundational Scaffold to Broad-Spectrum Fungicide

Author: BenchChem Technical Support Team. Date: January 2026

An In-Depth Comparative Guide for Researchers

This guide provides a comprehensive technical comparison between the foundational chemical scaffold, 1-methyl-1H-pyrazole-4-carboxamide, and the highly successful commercial fungicide, Boscalid. Both belong to the carboxamide class of succinate dehydrogenase inhibitors (SDHIs), a critical group in modern crop protection. By dissecting their mechanisms, properties, and the methodologies for their evaluation, this document aims to provide researchers, scientists, and drug development professionals with a clear framework for understanding structure-activity relationships and the evolution of fungicide design.

Introduction: The Significance of the Carboxamide Class

Succinate dehydrogenase inhibitors (SDHIs) are a vital class of fungicides that target mitochondrial respiration in pathogenic fungi.[1][2][3] Their specific mode of action provides high efficacy, but also necessitates careful management to mitigate resistance.[4][5]

  • This compound represents a core molecular fragment. While possessing some intrinsic antifungal properties, its primary importance lies in being a versatile building block for the synthesis of more complex and potent fungicides.[6][7] Its structure is a cornerstone of many modern pyrazole-carboxamide SDHIs.

  • Boscalid is a well-established, second-generation SDHI fungicide developed by BASF.[8][9] It is characterized by its broad-spectrum activity against a wide array of fungal pathogens in numerous crops and serves as an essential benchmark for performance.[3][8][9][10][11]

This guide will explore the journey from this simple pyrazole-carboxamide scaffold to a highly optimized active ingredient, providing the scientific rationale behind the observed differences in performance.

Mechanism of Action: Targeting Fungal Respiration

Both compounds share the same primary target: the enzyme succinate dehydrogenase (SDH), also known as Complex II, located in the inner mitochondrial membrane.[1][3][8][11] They function by binding to the ubiquinone-binding (Qp) site of the enzyme, which blocks the electron transport chain and inhibits the conversion of succinate to fumarate.[1][2][4][12] This disruption of the Krebs cycle and cellular respiration leads to a catastrophic depletion of ATP, ultimately causing fungal cell death.

The profound difference in efficacy stems from their binding affinity. The this compound structure provides the essential "warhead" that interacts with the target site. However, in Boscalid, the addition of 2-chloronicotinyl and 4'-chlorobiphenyl moieties dramatically enhances the molecule's ability to bind within the Qp pocket, leading to superior inhibition and greater fungicidal potency.

Figure 1: Mechanism of Action of SDHI Fungicides cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ETC Electron Transport Chain Complex_II Succinate Dehydrogenase (SDH) Complex II UQ Ubiquinone (Q) Complex_II->UQ e- transfer Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III UQ->Complex_III e- transfer Boscalid Boscalid Boscalid->Complex_II Strong Inhibition Scaffold 1-Methyl-1H-pyrazole -4-carboxamide Scaffold->Complex_II Weak Inhibition Succinate Succinate Succinate->Complex_II Oxidation

Caption: SDH inhibitors block the electron transport chain at Complex II.

Comparative Data: Physicochemical and Biological Properties

The structural modifications that differentiate Boscalid from its core scaffold have a direct and measurable impact on its physical and biological characteristics. These differences are crucial for uptake, translocation, and target site interaction.

PropertyThis compoundBoscalid
Molecular Formula C₅H₇N₃O[13]C₁₈H₁₂Cl₂N₂O[14][15]
Molar Mass ( g/mol ) ~139.15343.21[14][15]
LogP (octanol/water) Low (estimated)2.96[9][14]
Water Solubility High (inferred)Low (4.6 mg/L at 20°C)[9]
Fungicidal Activity Foundational / LowHigh
Spectrum of Activity Narrow (inferred)Broad-spectrum[3][9][10][16]
Experimental Protocol: In Vitro Comparative Efficacy Assay

To quantify and compare the intrinsic fungicidal activity of these compounds, a broth microdilution assay in a 96-well microtiter plate is the standard methodology.[17][18] This protocol allows for the precise determination of the half-maximal effective concentration (EC₅₀).

Objective: To determine the EC₅₀ values of this compound and Boscalid against a target fungal pathogen, such as Botrytis cinerea.

Materials:

  • Sterile 96-well flat-bottom microtiter plates[19]

  • Target fungus (B. cinerea) cultured on Potato Dextrose Agar (PDA)

  • Liquid growth medium (e.g., Potato Dextrose Broth, PDB)

  • Test compounds: this compound and Boscalid

  • Dimethyl sulfoxide (DMSO) for stock solutions

  • Spectrophotometer (microplate reader)

  • Sterile water, pipettes, and other standard microbiology lab equipment

Methodology:

  • Stock Solution Preparation: Prepare 10 mg/mL stock solutions of each test compound in DMSO.

  • Inoculum Preparation: Harvest spores from a 7-10 day old culture of B. cinerea. Suspend spores in sterile water and filter through sterile cheesecloth. Adjust the final spore concentration to 2 x 10⁴ spores/mL in PDB.

  • Serial Dilution: In the 96-well plate, perform serial two-fold dilutions of the compounds.

    • Add 100 µL of PDB to wells in columns 2-12.

    • Add 200 µL of the highest concentration of the test compound (prepared in PDB from the stock solution) to column 1.

    • Transfer 100 µL from column 1 to column 2, mix, and repeat across the plate to column 10. Discard 100 µL from column 10.

    • Column 11 serves as the growth control (no compound). Column 12 serves as the sterility control (no spores).

  • Inoculation: Add 100 µL of the prepared fungal spore suspension to each well in columns 1-11. Add 100 µL of sterile PDB to column 12.

  • Incubation: Cover the plates and incubate at 20-22°C for 48-72 hours, or until sufficient growth is observed in the control wells.

  • Data Acquisition: Measure the optical density (OD) at 600 nm using a microplate reader to quantify fungal growth (turbidity).[18]

  • Data Analysis:

    • Subtract the average OD of the sterility control from all other wells.

    • Calculate the percentage of growth inhibition for each concentration relative to the growth control.

    • Plot the percent inhibition versus the log of the compound concentration and use non-linear regression to calculate the EC₅₀ value.

Figure 2: Workflow for In Vitro Efficacy Assay Start Start Stock_Prep Prepare Compound Stock Solutions (DMSO) Start->Stock_Prep Inoculum_Prep Prepare Fungal Spore Suspension Start->Inoculum_Prep Plate_Setup Perform Serial Dilutions in 96-Well Plate Stock_Prep->Plate_Setup Inoculate Inoculate Wells with Spore Suspension Inoculum_Prep->Inoculate Plate_Setup->Inoculate Incubate Incubate Plate (48-72h, 20-22°C) Inoculate->Incubate Measure Measure Optical Density (OD at 600 nm) Incubate->Measure Analyze Calculate % Inhibition Determine EC₅₀ Measure->Analyze End End Analyze->End

Caption: A standardized workflow ensures reproducible EC₅₀ determination.

Resistance Management and Future Directions

The intensive use of site-specific fungicides like SDHIs exerts strong selection pressure, potentially leading to the emergence of resistant fungal strains.[1][4] Resistance to SDHIs is primarily caused by point mutations in the genes encoding the SDH enzyme subunits (SdhB, SdhC, SdhD), which reduce the binding affinity of the fungicide.[1][12][20]

  • Boscalid resistance has been documented in several plant pathogens.[1][5]

  • This compound , as a scaffold, provides the opportunity to design novel derivatives. A key goal for researchers is to create molecules that can effectively bind to the SDH enzyme even in resistant mutants, thereby overcoming existing field resistance.

Future research should be directed towards synthesizing novel analogues of the pyrazole-carboxamide scaffold to enhance potency, broaden the activity spectrum, and improve performance against resistant fungal strains. This comparative analysis underscores the principle of rational drug design: starting with a foundational active scaffold and systematically modifying its structure to achieve a highly effective and robust final product.

References

  • Kim, Y., & Giesler, L. (2020). Molecular Mechanisms of Succinate Dehydrogenase Inhibitor Resistance in Phytopathogenic Fungi. Research in Plant Disease, 25(1), 1-10.
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  • Sierotzki, H., & Scalliet, G. (2013). A review of current knowledge of resistance aspects for the next-generation succinate dehydrogenase inhibitor fungicides.
  • Ishii, H., & Miyamoto, T. (2017). Genetic Polymorphisms Associated to SDHI Fungicides Resistance. TSI Journals.
  • BASF. (2003). Boscalid - Biological characteristics, redistribution properties and biological efficacy. GCIRC Bulletin, (19).
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  • Blum, M., et al. (2016). Differences in the efficacy of carboxylic acid amide fungicides against less sensitive strains of Plasmopara viticola. Pest Management Science, 72(8), 1537-1539.
  • National Center for Biotechnology Information. (n.d.). 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • Zhang, H., et al. (2022). Comprehensive Overview of Carboxamide Derivatives as Succinate Dehydrogenase Inhibitors. Journal of Agricultural and Food Chemistry, 70(4), 1121-1135.
  • Zhang, M., et al. (2022). Novel aromatic carboxamides from dehydroabietylamine as potential fungicides: Design, synthesis and antifungal evaluation. Arabian Journal of Chemistry, 15(1), 103503.
  • Du, X., et al. (2014). Design, synthesis, and fungicidal activity of novel carboxylic acid amides represented by N-benzhydryl valinamode carbamates. Organic & Biomolecular Chemistry, 12(29), 5447-5453.
  • BLD Pharm. (n.d.). This compound.
  • Smolecule. (2023). Buy 1-methyl-1H-pyrazole-4-carboxylic acid | 5952-92-1.
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A Comparative Guide to Pyrazole-Carboxamide SDHI Fungicides: Fluxapyroxad in Focus

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern agricultural disease management, succinate dehydrogenase inhibitors (SDHIs) represent a cornerstone of chemical control strategies against a wide array of fungal pathogens.[1] Within this class, the pyrazole-carboxamide group has proven to be a particularly fertile ground for the development of highly effective active ingredients. This guide provides an in-depth, objective comparison of fluxapyroxad, a prominent pyrazole-carboxamide SDHI, with two other key members of this chemical family: bixafen and penthiopyrad.

It is crucial to clarify a common point of confusion: "1-methyl-1H-pyrazole-4-carboxamide" is not an active fungicide itself, but rather the core chemical scaffold from which these and other related fungicides are synthesized. The specific substitutions on this pyrazole-carboxamide backbone are what define the unique properties and performance of each derivative. Our analysis will therefore focus on the distinct characteristics imparted by these structural modifications, supported by experimental data to inform researchers, scientists, and drug development professionals in their work.

Chemical Structures: A Tale of Three Molecules

At the heart of fluxapyroxad, bixafen, and penthiopyrad lies the this compound core. However, the nature of the amide substituent group is the primary determinant of their biological activity and spectrum.

  • Fluxapyroxad , developed by BASF, is chemically known as 3-(difluoromethyl)-1-methyl-N-(3′,4′,5′-trifluoro[1,1′-biphenyl]-2-yl)-1H-pyrazole-4-carboxamide. Its defining feature is the trifluorinated biphenyl group attached to the amide nitrogen.

  • Bixafen , from Bayer CropScience, also features a biphenyl group but with a different substitution pattern.

  • Penthiopyrad , developed by Mitsui Chemicals, is distinguished by a thiophene ring in its side chain, setting it apart from the biphenyl-containing structures of fluxapyroxad and bixafen.[2]

These structural nuances, particularly in the lipophilic side chains, directly influence how each molecule interacts with the target enzyme's binding site, as well as their systemic properties within the plant.

cluster_fluxapyroxad Fluxapyroxad cluster_bixafen Bixafen cluster_penthiopyrad Penthiopyrad fluxapyroxad bixafen penthiopyrad cluster_mitochondrion Mitochondrial Inner Membrane cluster_complex_II Complex II (Succinate Dehydrogenase) SdhB SdhB SdhC SdhC Ubiquinone Ubiquinone (Q) SdhB->Ubiquinone Electron Transfer SdhD SdhD SdhA SdhA Fumarate Fumarate SdhA->Fumarate Complex_III Complex III Ubiquinone->Complex_III Succinate Succinate Succinate->SdhA TCA Cycle SDHI SDHI Fungicide (Fluxapyroxad, Bixafen, Penthiopyrad) SDHI->SdhB Inhibition

Figure 2: Mode of action of SDHI fungicides in the mitochondrial respiratory chain.

Comparative Performance: In Vitro Efficacy

The intrinsic activity of a fungicide is often first evaluated through in vitro mycelial growth inhibition assays, which determine the half-maximal effective concentration (EC50). A lower EC50 value signifies higher potency. The following table summarizes comparative EC50 data for fluxapyroxad, bixafen, and penthiopyrad against several key fungal pathogens.

Fungal PathogenFluxapyroxad (EC50 µg/mL)Bixafen (EC50 µg/mL)Penthiopyrad (EC50 µg/mL)Reference(s)
Sclerotinia sclerotiorum0.021 - 0.095--[3]
Botrytis cinerea<0.01 - 4.19-<0.01 - 59.65[4]
Rhizoctonia solani0.056--[5]

Note: Direct comparison of EC50 values across different studies should be done with caution due to variations in experimental conditions and fungal isolates.

The data indicates that fluxapyroxad demonstrates very high in vitro activity against Sclerotinia sclerotiorum and Rhizoctonia solani. For Botrytis cinerea, the efficacy of both fluxapyroxad and penthiopyrad can be high, but the wide range of EC50 values also points to the presence of isolates with reduced sensitivity.

In Vivo Performance: Greenhouse and Field Trials

While in vitro assays provide a measure of intrinsic activity, the performance of a fungicide in a whole-plant system is influenced by factors such as uptake, translocation, and metabolism. Greenhouse and field trials are therefore essential for a comprehensive evaluation.

Studies have shown that fluxapyroxad provides both preventative and curative activity against a broad spectrum of diseases. [2]In greenhouse trials on perilla leaf, both fluxapyroxad and penthiopyrad residues were shown to dissipate over time, with approximately 50% of fluxapyroxad and 44% of penthiopyrad remaining 7 days after the final application. [6] In wheat, under disease-free conditions, bixafen has been observed to delay senescence and increase grain yield. [7]This suggests potential physiological benefits beyond disease control. Comparative field trials in wheat have shown that products containing fluxapyroxad or bixafen (often in combination with other modes of action) provide high levels of control against key diseases like Septoria tritici and rusts. [8]

Resistance and Cross-Resistance: A Key Consideration

The single-site mode of action of SDHI fungicides makes them prone to the development of resistance. [1]Resistance typically arises from point mutations in the genes encoding the subunits of the SDH enzyme, most commonly SdhB, SdhC, and SdhD. These mutations can alter the binding site and reduce the affinity of the fungicide.

Different mutations can confer varying levels of resistance to different SDHI fungicides, leading to complex cross-resistance patterns. [9]For example, in Botrytis cinerea, mutations in the SdhB subunit have been extensively studied:

  • The H272Y mutation can confer resistance to both fluxapyroxad and penthiopyrad. [10]* The H272L , N230I , and P225F mutations have been shown to confer high resistance to fluxapyroxad, penthiopyrad, and boscalid (another SDHI). [10]* Strong cross-resistance has been observed between boscalid, fluxapyroxad, and penthiopyrad in isolates with certain mutations. [9][10] This complex cross-resistance landscape underscores the importance of resistance management strategies, such as rotating and mixing fungicides with different modes of action, to preserve the long-term efficacy of the pyrazole-carboxamide SDHIs.

Experimental Protocols

To ensure the reproducibility and validity of fungicide efficacy studies, standardized protocols are essential. Below are detailed methodologies for two key assays used in the evaluation of SDHI fungicides.

In Vitro Mycelial Growth Inhibition Assay

This assay determines the direct inhibitory effect of a fungicide on the vegetative growth of a fungus.

Rationale: This method provides a quantitative measure of the intrinsic potency of a compound against a specific fungal pathogen by determining the concentration required to inhibit growth by 50% (EC50). It is a fundamental assay in the early stages of fungicide screening and for monitoring shifts in fungal population sensitivity.

Step-by-Step Methodology:

  • Media Preparation:

    • Prepare Potato Dextrose Agar (PDA) according to the manufacturer's instructions and autoclave.

    • Allow the molten PDA to cool to approximately 50°C in a water bath.

    • Prepare a stock solution of the test fungicide (e.g., fluxapyroxad) in a suitable solvent such as dimethyl sulfoxide (DMSO).

    • Create a series of dilutions from the stock solution.

    • Amend the cooled PDA with the fungicide dilutions to achieve a range of final concentrations (e.g., 0.01, 0.1, 1, 10, 100 µg/mL). Ensure the final solvent concentration is constant across all treatments and the control (typically <1% v/v) to avoid solvent-induced growth inhibition.

    • Pour the amended and control (solvent only) PDA into sterile Petri dishes and allow to solidify.

  • Inoculation:

    • From the margin of an actively growing, pure culture of the target fungus, excise a 5 mm mycelial plug using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each fungicide-amended and control plate.

  • Incubation:

    • Incubate the plates in the dark at the optimal growth temperature for the specific fungus (e.g., 20-25°C).

  • Data Collection:

    • When the fungal colony in the control plates has reached approximately 80% of the plate diameter, measure the colony diameter of all treatments in two perpendicular directions.

    • Calculate the average diameter for each plate.

  • Data Analysis:

    • Calculate the percentage of mycelial growth inhibition for each concentration using the formula: % Inhibition = [ (Diameter_control - Diameter_treatment) / Diameter_control ] * 100

    • Determine the EC50 value by performing a probit analysis or by plotting the percentage inhibition against the logarithm of the fungicide concentration and fitting a dose-response curve.

Succinate Dehydrogenase (SDH) Enzyme Inhibition Assay

This biochemical assay directly measures the inhibitory effect of the fungicide on the target enzyme.

Rationale: This assay confirms the mode of action of the fungicide by quantifying its ability to inhibit the SDH enzyme. It is a powerful tool for structure-activity relationship studies and for investigating the molecular basis of resistance.

Step-by-Step Methodology:

  • Enzyme Extraction:

    • Grow the target fungus in a liquid medium (e.g., Potato Dextrose Broth) and harvest the mycelia by filtration.

    • Wash the mycelia with a suitable buffer.

    • Homogenize the mycelia in an ice-cold extraction buffer (e.g., containing phosphate buffer, EDTA, and protease inhibitors) to release the cellular components, including mitochondria.

    • Centrifuge the homogenate at a low speed to remove cell debris.

    • Centrifuge the resulting supernatant at a higher speed to pellet the mitochondria.

    • Resuspend the mitochondrial pellet in a suitable assay buffer. The protein concentration of the extract should be determined.

  • Assay Procedure (using a colorimetric method with DCIP):

    • Set up a 96-well microplate.

    • To each well, add the mitochondrial extract (enzyme source).

    • Add a series of dilutions of the test fungicide (e.g., fluxapyroxad) to the wells. Include a control with solvent only.

    • Initiate the enzymatic reaction by adding a reaction mixture containing a substrate (succinate) and an artificial electron acceptor such as 2,6-dichlorophenolindophenol (DCIP), which changes color upon reduction.

    • Immediately measure the change in absorbance at 600 nm over time using a microplate reader in kinetic mode.

  • Data Analysis:

    • Calculate the rate of reaction (change in absorbance per minute) for each fungicide concentration and the control.

    • Determine the percentage of enzyme inhibition for each concentration relative to the control.

    • Calculate the IC50 value (the concentration of inhibitor required to reduce the enzyme activity by 50%) by plotting the percentage inhibition against the logarithm of the fungicide concentration.

cluster_workflow Fungicide Efficacy Testing Workflow cluster_in_vitro cluster_in_vivo start Fungicide Synthesis & Formulation in_vitro In Vitro Assays start->in_vitro in_vivo In Vivo Assays in_vitro->in_vivo mycelial_growth Mycelial Growth Inhibition spore_germination Spore Germination Assay enzyme_inhibition Enzyme Inhibition Assay field_trials Field Trials in_vivo->field_trials greenhouse Greenhouse Trials (Pot Experiments) detached_leaf Detached Leaf Assay end Efficacy & Resistance Profile field_trials->end

Figure 3: General experimental workflow for fungicide evaluation.

Conclusion

Fluxapyroxad, bixafen, and penthiopyrad are highly effective SDHI fungicides derived from the this compound scaffold. While they share a common mode of action, their distinct chemical structures lead to variations in their biological activity spectrum, systemic properties, and interactions with resistant fungal strains. Fluxapyroxad demonstrates a broad spectrum of activity and high potency against several economically important pathogens. However, the emergence and spread of resistance necessitate careful stewardship of this and other SDHI fungicides. A thorough understanding of their comparative performance and resistance profiles, as detailed in this guide, is essential for the development of sustainable and effective disease management programs.

References

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  • Chemical structures of six SDHIs tested in this study. Fluxapyroxad (1), bixafen (2), penthiopyrad (3), boscalid (4), fluopyram (5) and isofetamid (6). - ResearchGate. Available at: [Link]

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A Comprehensive Guide to the Validation of an HPLC Method for 1-Methyl-1H-pyrazole-4-carboxamide Analysis

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides an in-depth, scientifically grounded comparison of key validation parameters for a High-Performance Liquid Chromatography (HPLC) method tailored for the analysis of 1-methyl-1H-pyrazole-4-carboxamide. This compound and its derivatives are significant in pharmaceutical research, making robust analytical methods crucial for quality control and drug development. The methodologies and data presented herein are benchmarked against internationally recognized guidelines, including those from the International Council for Harmonisation (ICH), the U.S. Food and Drug Administration (FDA), and the United States Pharmacopeia (USP).[1][2][3][4][5][6][7][8][9]

The validation of an analytical procedure is a critical process that demonstrates its suitability for the intended purpose.[6][10][11] This involves a series of experiments to verify that the method is accurate, precise, specific, and robust for the quantitative determination of this compound.

I. The Foundational Pillars of HPLC Method Validation

A successful HPLC method validation rests on several key parameters that collectively ensure the reliability of the analytical data. These parameters, as stipulated by guidelines like ICH Q2(R2), are not merely a checklist but a holistic approach to guaranteeing method performance throughout its lifecycle.[2][3][8][9][10]

Diagram: HPLC Method Validation Workflow

HPLC_Validation_Workflow MethodDevelopment Method Development & Optimization ValidationProtocol Validation Protocol (Pre-defined Acceptance Criteria) MethodDevelopment->ValidationProtocol Specificity Specificity/ Selectivity ValidationProtocol->Specificity Linearity Linearity & Range ValidationProtocol->Linearity Accuracy Accuracy ValidationProtocol->Accuracy Precision Precision (Repeatability, Intermediate) ValidationProtocol->Precision LOD_LOQ LOD & LOQ ValidationProtocol->LOD_LOQ Robustness Robustness ValidationProtocol->Robustness SystemSuitability System Suitability Specificity->SystemSuitability Linearity->SystemSuitability Accuracy->SystemSuitability Precision->SystemSuitability LOD_LOQ->SystemSuitability Robustness->SystemSuitability ValidationReport Validation Report SystemSuitability->ValidationReport RoutineUse Routine Use & Lifecycle Management ValidationReport->RoutineUse Validation_Parameters Specificity Specificity Accuracy Accuracy Specificity->Accuracy Precision Precision Specificity->Precision Linearity Linearity Linearity->Accuracy Linearity->Precision Range Range Linearity->Range Accuracy->Range Precision->Range LOD LOD Precision->LOD LOQ LOQ Precision->LOQ Robustness Robustness Robustness->Specificity Robustness->Precision

Sources

A Researcher's Guide to Navigating the Cross-Reactivity Profile of 1-methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In the landscape of modern drug discovery and agrochemical development, the pyrazole carboxamide scaffold has emerged as a privileged structure, demonstrating a wide spectrum of biological activities. Among these, 1-methyl-1H-pyrazole-4-carboxamide and its derivatives are of significant interest. However, the journey from a promising lead compound to a selective therapeutic or crop protectant is fraught with the challenge of off-target interactions. This guide provides an in-depth comparison of the potential cross-reactivity of this compound with various enzyme families, supported by experimental insights and methodologies to empower researchers in their quest for specificity.

The Significance of Selectivity: Why Cross-Reactivity Matters

The efficacy of any small molecule inhibitor is intrinsically linked to its selectivity. While potent inhibition of the primary target is desirable, off-target interactions can lead to a cascade of unintended consequences, ranging from reduced efficacy and unpredictable side effects in a clinical setting to ecological damage in agricultural applications. A thorough understanding of a compound's cross-reactivity profile is therefore not just a regulatory hurdle, but a fundamental aspect of rational drug and pesticide design. For this compound, a molecule with a deceptively simple structure, the potential for interacting with multiple enzymes is a critical consideration.

Primary Target and Mechanism of Action: A Tale of Two Fields

The primary enzymatic target of this compound derivatives is largely context-dependent, with two major fields of application dominating the research landscape:

  • Antifungal Agents: In the realm of agriculture, pyrazole carboxamides are renowned as potent Succinate Dehydrogenase Inhibitors (SDHIs) .[1] These compounds target Complex II of the mitochondrial respiratory chain, a crucial enzyme for fungal respiration. By binding to the ubiquinone-binding site of SDH, they disrupt the electron transport chain, leading to a halt in cellular energy production and ultimately, fungal death. The this compound core is a key pharmacophore in many commercial fungicides.[1]

  • Kinase Inhibitors: In medicinal chemistry, the pyrazole scaffold is a cornerstone in the development of protein kinase inhibitors for oncology and inflammatory diseases.[2][3] Kinases, a vast family of enzymes that regulate cellular signaling pathways, are attractive therapeutic targets. Pyrazole-containing compounds have been successfully developed to target a range of kinases, including Janus kinases (JAKs), Aurora kinases, and Interleukin-1 Receptor-Associated Kinase 4 (IRAK4).[3][4] The N-methylpyrazole moiety can form critical hydrogen bond interactions within the ATP-binding pocket of these enzymes.[5]

The specific substitutions on the pyrazole and carboxamide moieties are the primary determinants of the intended target. For the purpose of this guide, we will consider both SDH and protein kinases as potential primary targets to frame our discussion on cross-reactivity.

The Cross-Reactivity Landscape: Potential Off-Target Interactions

Based on the known interactions of the pyrazole scaffold and structurally related compounds, we can anticipate potential cross-reactivity of this compound with several key enzyme families. The following sections provide a comparative overview of these potential off-target interactions.

Cytochrome P450 (CYP) Enzymes

The Cytochrome P450 superfamily of enzymes plays a central role in the metabolism of a vast array of xenobiotics, including drugs and pesticides.[6][7] Inhibition of CYP enzymes can lead to significant drug-drug interactions, altering the pharmacokinetic profile of co-administered therapies.[6]

  • Rationale for Cross-Reactivity: The nitrogen atoms in the pyrazole ring can coordinate with the heme iron of CYP enzymes, leading to inhibition.[8] Studies have shown that pyrazole and its methylated derivatives can inhibit CYP2E1.[8] The introduction of a methyl group at the 4-position of the pyrazole ring has been shown to improve its affinity for the CYP2E1 catalytic site.[8]

  • Experimental Evidence (Inferred): While direct data for this compound is limited, a study on various pyrazole derivatives demonstrated that most monocyclic pyrazoles inhibit CYP2E1 metabolism.[8] This suggests a high probability of interaction.

Carbonic Anhydrases (CAs)

Carbonic anhydrases are a family of metalloenzymes that catalyze the rapid interconversion of carbon dioxide and water to bicarbonate and protons. They are involved in various physiological processes, and their inhibition has therapeutic applications in glaucoma, epilepsy, and cancer.[9]

  • Rationale for Cross-Reactivity: Pyrazole-carboxamides bearing a sulfonamide moiety have been extensively studied as potent carbonic anhydrase inhibitors.[9][10] The sulfonamide group coordinates with the zinc ion in the active site of the enzyme. While this compound lacks a sulfonamide group, the pyrazole ring itself can participate in interactions within the active site.

  • Experimental Evidence (Inferred): Several studies have demonstrated that pyrazole-containing compounds can inhibit various isoforms of human carbonic anhydrase (hCA), with some exhibiting nanomolar potency against tumor-associated isoforms hCA IX and XII.[9][10]

Acetylcholinesterase (AChE)

Acetylcholinesterase is a critical enzyme in the nervous system, responsible for the breakdown of the neurotransmitter acetylcholine. Inhibition of AChE is a therapeutic strategy for Alzheimer's disease and myasthenia gravis, and it is also the mechanism of action for many insecticides.

  • Rationale for Cross-Reactivity: Some pyrazole carboxamide derivatives have been investigated for their nematocidal activity, with molecular docking studies suggesting potential interactions with AChE.[11]

  • Experimental Evidence (Inferred): A study on novel 1-methyl-3-(trifluoromethyl)-1H-pyrazole-4-carboxamide derivatives indicated that some compounds exhibited good control efficacy against root-knot nematodes, with docking studies pointing to interactions with AChE.[11] This suggests that the core pyrazole carboxamide scaffold may have the potential to interact with this enzyme.

Comparative Data Summary

The following table summarizes the potential cross-reactivity of this compound based on evidence from structurally related compounds. The inhibitory concentrations (IC50) are indicative and will vary depending on the specific derivative and assay conditions.

Enzyme FamilyPotential for InteractionRationaleReported IC50 Range (for related compounds)
Succinate Dehydrogenase (SDH) High (Primary Target) Known mechanism for pyrazole carboxamide fungicides.[1]Micromolar to nanomolar[12]
Protein Kinases High (Primary Target) Common scaffold for kinase inhibitors.[2][3]Nanomolar to micromolar[3][13]
Cytochrome P450 (CYP) Enzymes High Pyrazole nitrogen coordination with heme iron.[8]Micromolar[8]
Carbonic Anhydrases (CAs) Moderate Pyrazole scaffold interaction with the active site.[9][10]Nanomolar to micromolar[9][10]
Acetylcholinesterase (AChE) Low to Moderate Observed nematocidal activity of related compounds.[11]Not explicitly reported, inferred from biological activity.

Experimental Protocols for Assessing Cross-Reactivity

To empirically determine the cross-reactivity profile of this compound, a systematic approach employing a panel of in vitro enzyme inhibition assays is essential.

General Enzyme Inhibition Assay (Spectrophotometric)

This protocol provides a foundational method for assessing the inhibitory effect of a compound on enzyme activity.

Methodology:

  • Reagent Preparation:

    • Prepare a stock solution of this compound in a suitable solvent (e.g., DMSO).

    • Prepare serial dilutions of the test compound in the appropriate assay buffer. The final solvent concentration should be kept low (typically ≤1%) to avoid impacting enzyme activity.

    • Prepare the enzyme solution at a predetermined optimal concentration in the assay buffer.

    • Prepare the substrate solution at a concentration near its Michaelis constant (Km) for the enzyme.

  • Assay Setup (96-well plate format):

    • Blank wells: Assay buffer + solvent.

    • Control wells (100% enzyme activity): Enzyme solution + solvent.

    • Test wells: Enzyme solution + serial dilutions of the test compound.

    • Positive control wells: Enzyme solution + a known inhibitor of the enzyme.

  • Pre-incubation:

    • Pre-incubate the plate at the enzyme's optimal temperature for 10-15 minutes to allow the inhibitor to bind to the enzyme.

  • Reaction Initiation and Measurement:

    • Initiate the reaction by adding the substrate solution to all wells.

    • Immediately place the plate in a microplate reader and measure the change in absorbance (or fluorescence) over time at a wavelength specific to the product formation or substrate consumption.

  • Data Analysis:

    • Calculate the initial reaction rates (V₀) from the linear portion of the progress curves.

    • Plot the percentage of enzyme inhibition versus the logarithm of the inhibitor concentration.

    • Determine the IC50 value by fitting the data to a suitable dose-response curve.

Workflow for a General Enzyme Inhibition Assay

G cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis reagents Prepare Reagents (Compound, Enzyme, Substrate) plate Prepare 96-well Plate (Blank, Control, Test) reagents->plate preincubation Pre-incubate (Enzyme + Inhibitor) plate->preincubation initiation Initiate Reaction (Add Substrate) preincubation->initiation measurement Measure Activity (Spectrophotometry) initiation->measurement rates Calculate Initial Rates measurement->rates plot Plot Dose-Response Curve rates->plot ic50 Determine IC50 plot->ic50

Caption: A streamlined workflow for determining enzyme inhibition using a spectrophotometric assay.

Kinase Inhibition Assay

This protocol is tailored for assessing the inhibitory activity against protein kinases.

Methodology:

  • Compound Preparation: Prepare serial dilutions of this compound in kinase assay buffer from a DMSO stock.

  • Kinase Reaction:

    • In a 384-well plate, add the diluted test compound or vehicle control.

    • Add the specific protein kinase and its corresponding peptide substrate.

    • Initiate the kinase reaction by adding ATP.

    • Incubate the plate at 30°C for a defined period (e.g., 60 minutes).

  • Detection:

    • Stop the reaction and measure the amount of ADP produced using a commercial kit (e.g., ADP-Glo™ Kinase Assay). This typically involves a luminescence-based readout.

  • Data Analysis: Calculate IC50 values as described in the general assay protocol.

Cytochrome P450 Inhibition Assay

This assay determines the potential of a compound to inhibit specific CYP isoforms.

Methodology:

  • Incubation Mixture:

    • In a microcentrifuge tube, combine human liver microsomes (as a source of CYP enzymes), a specific CYP isoform substrate (e.g., phenacetin for CYP1A2, diclofenac for CYP2C9), and this compound at various concentrations.

    • Pre-warm the mixture at 37°C.

  • Reaction Initiation:

    • Initiate the reaction by adding a pre-warmed NADPH-generating system.

    • Incubate at 37°C for a specific time (e.g., 10 minutes).

  • Reaction Termination and Analysis:

    • Stop the reaction by adding a cold organic solvent (e.g., acetonitrile) containing an internal standard.

    • Centrifuge to pellet the protein.

    • Analyze the supernatant for the formation of the metabolite of the specific substrate using LC-MS/MS.

  • Data Analysis: Determine the IC50 value by plotting the percent inhibition of metabolite formation against the inhibitor concentration.

Conclusion and Future Directions

The cross-reactivity profile of this compound is a complex but critical area of investigation for any researcher working with this scaffold. While its primary targets are likely to be succinate dehydrogenase or protein kinases depending on the application, there is a significant potential for off-target interactions with metabolic enzymes like Cytochrome P450s and other enzyme families such as carbonic anhydrases.

A thorough, data-driven assessment of cross-reactivity is paramount. The experimental protocols outlined in this guide provide a robust framework for such investigations. By systematically evaluating the inhibitory activity of this compound against a diverse panel of enzymes, researchers can gain the necessary insights to optimize lead compounds for improved selectivity, ultimately leading to safer and more effective molecules. As our understanding of the "off-targetome" grows, so too will our ability to design truly specific and impactful chemical entities.

References

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  • Aryl-4,5-dihydro-1H-pyrazole-1-carboxamide Derivatives Bearing a Sulfonamide Moiety Show Single-digit Nanomolar-to-Subnanomolar Inhibition Constants against the Tumor-associated Human Carbonic Anhydrases IX and XII. (Source: PMC) [Link]

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A Comparative Guide to the Antifungal Spectrum of Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

For researchers, scientists, and drug development professionals, the pyrazole carboxamide class of compounds represents a significant and continually evolving frontier in antifungal agent discovery. Characterized by their primary mechanism of action as succinate dehydrogenase inhibitors (SDHIs), these molecules have demonstrated potent and broad-spectrum activity.[1] This guide provides a comparative analysis of the antifungal spectrum of various pyrazole carboxamide derivatives, supported by experimental data and detailed methodologies to ensure scientific integrity and reproducibility.

The Significance of Pyrazole Carboxamides as Antifungal Agents

Pyrazole carboxamides are a prominent class of fungicides that target cellular respiration.[2] Their molecular target is the succinate dehydrogenase (SDH) enzyme, also known as complex II, a crucial component of the mitochondrial electron transport chain.[2][3] By inhibiting SDH, these compounds disrupt the production of ATP, leading to the cessation of vital cellular processes and ultimately, fungal cell death.[2] This targeted mechanism has led to the successful commercialization of several pyrazole carboxamide fungicides for agricultural use, including bixafen, fluxapyroxad, and penthiopyrad.[3][4][5][6] The ongoing research into novel derivatives aims to broaden their spectrum of activity, overcome potential resistance, and identify candidates for clinical development against human fungal pathogens.

Understanding the Antifungal Mechanism: Succinate Dehydrogenase Inhibition

The efficacy of pyrazole carboxamides is rooted in their ability to bind to the ubiquinone-binding site (Qp site) of the SDH enzyme complex. This binding event blocks the transfer of electrons from succinate to ubiquinone, a critical step in the Krebs cycle and the electron transport chain. The consequence is a disruption of fungal respiration and energy production.

cluster_Mitochondrion Mitochondrial Inner Membrane cluster_ComplexII Complex II (Succinate Dehydrogenase) ETC Electron Transport Chain ATP_Synthase ATP Synthase ETC->ATP_Synthase Proton Gradient Succinate Succinate SDH SDH Enzyme Succinate->SDH Oxidation Fumarate Fumarate SDH->Fumarate UQH2 UQH2 SDH->UQH2 Reduction UQ Ubiquinone (Q) UQ->SDH Pyrazole_Carboxamide Pyrazole Carboxamide (SDHI) Pyrazole_Carboxamide->SDH Inhibition ATP ATP ATP_Synthase->ATP ATP Synthesis ADP ADP + Pi ADP->ATP_Synthase

Caption: Mechanism of action of pyrazole carboxamides as SDHIs.

Comparative Antifungal Spectrum: Experimental Data

The antifungal activity of pyrazole carboxamides is typically quantified by determining the Minimum Inhibitory Concentration (MIC) or the half-maximal effective concentration (EC50). The following tables summarize the in vitro activity of various experimental and commercial pyrazole carboxamide derivatives against a panel of phytopathogenic and clinically relevant fungi.

Table 1: Antifungal Activity of Pyrazole Carboxamide Derivatives against Phytopathogenic Fungi

Compound/DerivativeFungal SpeciesEC50 (µg/mL)Reference
Experimental Derivatives
Isoxazolol Pyrazole Carboxylate 7aiRhizoctonia solani0.37[5][7]
Pyrazole-Thiazole 6dRhizoctonia cerealis5.11[8]
Pyrazole-Thiazole 6jRhizoctonia cerealis8.14[8]
Pyrazole-Thiophene 7cRhizoctonia solani11.6 (µmol/L)[9]
Pyrazole-Thiophene 7jFusarium graminearum28.9 (µmol/L)[9]
Pyrazole-Thiophene 7hBotrytis cinerea21.3 (µmol/L)[9]
Commercial Fungicides
BixafenSclerotinia sclerotiorum0.1968 (mean)[2]
FluxapyroxadRhizoctonia solani0.036[1]
FluxapyroxadSclerotinia sclerotiorum0.104[1]
PenthiopyradBroad SpectrumNot specified[10]

Table 2: Antifungal Activity of Pyrazole Carboxamide Derivatives against Clinically Relevant Fungi

Compound/DerivativeFungal SpeciesMIC (µg/mL)Reference
Experimental Derivatives
Pyrazole Carboximidamide 5Candida albicans15.6[11]
Pyrazole Carboximidamides (general)Candida spp.≥ 62.5[11]
Pyrazole derivative 3bAspergillus niger-[8]
Pyrazole derivative 3bAspergillus flavus-[8]
Pyrazoline CarboxamideCandida albicans10.9 - 17.8 (zone of inhibition in mm)[12]
Pyrazole-Thiazole 2cCandida albicans0.98 (MIC50)[13]
Pyrazole-Thiazole 2eCandida albicans0.98 (MIC50)[13]
Pyrazole-Thiazole 2cCandida parapsilosis1.96 (MIC50)[13]
Pyrazole-Thiazole 2cCandida krusei1.96 (MIC50)[13]
Pyrazole Carboxamide 5cAspergillus niger-[14]
Pyrazole Carboxamide 5bAspergillus flavus-[14]

Note: Direct comparison of EC50 and MIC values should be done with caution as experimental conditions may vary between studies.

Experimental Protocol: Broth Microdilution for Antifungal Susceptibility Testing

To ensure the generation of reliable and comparable data, adherence to a standardized protocol is paramount. The following is a detailed methodology for determining the MIC of pyrazole carboxamide derivatives against yeasts, based on the principles outlined by the Clinical and Laboratory Standards Institute (CLSI) M27 guidelines.[15][16]

Rationale for Experimental Choices
  • Medium: RPMI-1640 is the recommended medium as it is a chemically defined formulation, which provides a high level of interlaboratory agreement.[17][18][19] It is buffered with MOPS to maintain a stable pH of 7.0, crucial for consistent fungal growth and compound activity.[20]

  • Inoculum Size: The concentration of the fungal inoculum is a critical variable.[11][21] A standardized inoculum (0.5–2.5 x 10³ CFU/mL for yeasts) is essential for reproducibility, as higher concentrations can lead to falsely elevated MIC values.[20]

  • Incubation Conditions: Incubation at 35°C for 24-48 hours provides optimal growth for most clinically relevant yeasts, allowing for clear determination of growth inhibition.[17][20]

Step-by-Step Methodology
  • Preparation of Antifungal Stock Solution:

    • Accurately weigh the pyrazole carboxamide derivative powder.

    • Dissolve the compound in a suitable solvent (e.g., DMSO) to create a high-concentration stock solution.

  • Preparation of Fungal Inoculum:

    • Culture the yeast strain on Sabouraud Dextrose Agar for 24-48 hours at 35°C.

    • Harvest several well-isolated colonies and suspend them in sterile saline.

    • Adjust the turbidity of the suspension to a 0.5 McFarland standard using a spectrophotometer (approximately 1-5 x 10⁶ CFU/mL).

    • Further dilute the adjusted suspension in RPMI-1640 medium to achieve a final inoculum concentration of 0.5-2.5 x 10³ CFU/mL in the test wells.

  • Preparation of Microdilution Plates:

    • Using a 96-well microtiter plate, add 100 µL of RPMI-1640 medium to all wells except those in column 1.

    • Add 200 µL of the working antifungal solution (at twice the highest desired final concentration) to the wells in column 1.

    • Perform serial twofold dilutions by transferring 100 µL from column 1 to column 2, mixing thoroughly, and repeating this process across the plate to column 10. Discard the final 100 µL from column 10.

    • Column 11 will serve as a growth control (no drug), and column 12 as a sterility control (no inoculum).

  • Inoculation and Incubation:

    • Add 100 µL of the standardized fungal inoculum to all wells from column 1 to 11.

    • The final volume in each well will be 200 µL.

    • Incubate the plate at 35°C for 24-48 hours.

  • MIC Determination:

    • Following incubation, visually inspect the wells for turbidity.

    • The MIC is defined as the lowest concentration of the antifungal agent that causes a significant inhibition of growth (typically ≥50% reduction in turbidity) compared to the growth control well.

cluster_prep Preparation cluster_assay Assay cluster_analysis Analysis A Prepare Antifungal Stock Solution C Prepare Serial Dilutions in 96-Well Plate A->C B Culture & Prepare Fungal Inoculum (0.5 McFarland) D Inoculate Plate with Standardized Fungal Suspension B->D C->D E Incubate at 35°C for 24-48 hours D->E F Visually or Spectrophotometrically Assess Fungal Growth E->F G Determine MIC: Lowest Concentration with Significant Growth Inhibition F->G

Caption: Experimental workflow for MIC determination.

Conclusion

The pyrazole carboxamide class of fungicides continues to be a rich source of potent antifungal agents. While their primary application has been in agriculture, the data presented here indicates promising activity against clinically relevant fungal pathogens. The broad spectrum of activity, coupled with a well-defined mechanism of action, makes these compounds attractive candidates for further drug development. The provided standardized protocol for MIC determination serves as a crucial tool for researchers to generate reliable and comparable data, facilitating the identification and optimization of the next generation of pyrazole carboxamide-based antifungal therapies. Future research should focus on systematic comparative studies against a wider panel of clinically relevant fungi and in vivo efficacy studies to translate these in vitro findings into tangible therapeutic solutions.

References

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  • Gehrt, A., Peter, J., Pizzo, P. A., & Walsh, T. J. (1995). Effect of increasing inoculum sizes of pathogenic filamentous fungi on MICs of antifungal agents by broth microdilution method. Journal of Clinical Microbiology, 33(5), 1302–1307.
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  • Navarro-Arias, M. J., Hernández-Chávez, M. J., García-Carnero, L. C., & Martínez-Álvarez, J. A. (2021). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Journal of Fungi, 7(11), 957.
  • Pujol, I., Guarro, J., Sala, J., & Riba, M. D. (1996). Effects of incubation temperature, inoculum size, and time of reading on broth microdilution susceptibility test results for amphotericin B fgainst Fusarium. Antimicrobial Agents and Chemotherapy, 40(5), 1298–1300.
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  • Gehrt, A., Peter, J., Pizzo, P. A., & Walsh, T. J. (2025). (PDF) Effect of increasing inoculum sizes of pathogenic filamentous fungi on MICs of antifungal agents by broth microdilution method. ResearchGate. Retrieved January 11, 2026, from [Link]

  • Vicentini, C. B., Brandolini, V., Guarneri, M., & Giori, P. (1992). Pyrazolo[3,4-d][4][11][22]triazole-1-carboxamides and 5-alkylaminopyrazolo[3,4-d]oxazoles: synthesis and evaluation of the in vitro antifungal activity. Il Farmaco, 47(7-8), 1021–1034.

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  • Assessment of Benefits and Public Interest Findings for Bixafen (A New Fungicide) to Control Fungal Diseases on Many Crop. (n.d.). Regulations.gov. Retrieved January 11, 2026, from [Link]

  • Fluxapyroxad. (n.d.). Chemical Warehouse. Retrieved January 11, 2026, from [Link]

  • Manavathu, E. K., & Cutright, J. L. (2001). Inoculum Standardization for Antifungal Susceptibility Testing of Filamentous Fungi Pathogenic for Humans. Journal of Clinical Microbiology, 39(5), 1969–1971.
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A Comparative In Vitro Guide to Validating the Mechanism of Action of 1-Methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

This guide provides a comprehensive framework for the in vitro validation of the mechanism of action of 1-methyl-1H-pyrazole-4-carboxamide, a compound of interest in drug discovery. By leveraging a suite of robust cell-based and biochemical assays, researchers can meticulously dissect its molecular interactions and downstream cellular consequences. This document is intended for researchers, scientists, and drug development professionals seeking to rigorously characterize novel chemical entities.

The proposed primary mechanism of action for many pyrazole carboxamide derivatives is the inhibition of succinate dehydrogenase (SDH), also known as mitochondrial complex II.[1][2][3] This guide will therefore focus on validating this hypothesis through a multi-faceted approach, comparing the effects of this compound with known SDH inhibitors and assessing its broader impact on cellular metabolism.

I. Direct Target Engagement: Is the Protein a Target?

A critical first step is to confirm direct binding of the compound to its putative target. The Cellular Thermal Shift Assay (CETSA) is a powerful technique to verify target engagement in a cellular context.[4][5][6]

A. Cellular Thermal Shift Assay (CETSA)

CETSA assesses the thermal stability of a protein in the presence and absence of a ligand.[7][8] Ligand binding typically stabilizes the protein, resulting in a higher melting temperature.[4]

Experimental Protocol: CETSA

  • Cell Culture and Treatment: Culture a relevant cell line to ~80% confluency. Treat cells with either this compound (at various concentrations), a known SDH inhibitor (e.g., Atpenin A5 or Malonate[9][10]), or a vehicle control (e.g., DMSO) for a predetermined time.

  • Heating: Aliquot the cell suspensions into PCR tubes and heat them across a range of temperatures (e.g., 40-70°C) for 3 minutes, followed by cooling for 3 minutes at room temperature.[4]

  • Lysis and Centrifugation: Lyse the cells by freeze-thaw cycles. Separate the soluble protein fraction from the precipitated aggregates by centrifugation.[7]

  • Protein Quantification: Analyze the amount of soluble SDH in the supernatant by Western blotting or other protein quantification methods.[7]

  • Data Analysis: Plot the amount of soluble protein against temperature to generate melting curves. A shift in the melting curve to a higher temperature in the presence of the compound indicates target engagement.[6]

II. Functional Consequences of Target Engagement: Impact on Mitochondrial Respiration

Assuming positive target engagement, the next logical step is to investigate the functional consequences of this interaction. For an SDH inhibitor, a key outcome is the impairment of mitochondrial respiration.[11] The Seahorse XF Analyzer is the gold standard for real-time measurement of cellular respiration.[12][13][14]

A. Seahorse XF Cell Mito Stress Test

This assay measures the oxygen consumption rate (OCR), a direct indicator of mitochondrial respiration, and the extracellular acidification rate (ECAR), an indicator of glycolysis.[13][14] By sequentially injecting various mitochondrial inhibitors, key parameters of mitochondrial function can be determined.[12][15]

Experimental Protocol: Seahorse XF Cell Mito Stress Test

  • Cell Seeding: Seed cells in a Seahorse XF cell culture microplate and allow them to adhere overnight.

  • Compound Treatment: Prior to the assay, replace the culture medium with Seahorse XF base medium supplemented with substrates (e.g., pyruvate, glutamine) and treat the cells with this compound, a positive control (e.g., Rotenone/Antimycin A), or a vehicle control.

  • Seahorse Analysis: Place the cell culture plate into the Seahorse XF Analyzer and initiate the Mito Stress Test protocol. This involves sequential injections of:

    • Oligomycin: An ATP synthase inhibitor, to measure ATP-linked respiration.[12]

    • FCCP (carbonyl cyanide-4-(trifluoromethoxy)phenylhydrazone): An uncoupling agent that collapses the mitochondrial membrane potential and induces maximal respiration.[12]

    • Rotenone & Antimycin A: Complex I and III inhibitors, respectively, to shut down mitochondrial respiration and measure non-mitochondrial oxygen consumption.[12]

  • Data Analysis: The Seahorse software automatically calculates key parameters such as basal respiration, ATP production, maximal respiration, and spare respiratory capacity. A decrease in these parameters upon treatment with this compound would be consistent with SDH inhibition.

Table 1: Expected Outcomes of this compound in the Seahorse XF Cell Mito Stress Test Compared to Known Inhibitors

ParameterUntreated ControlThis compoundKnown SDH Inhibitor (e.g., Atpenin A5)Known Complex I Inhibitor (e.g., Rotenone)
Basal Respiration NormalDecreasedDecreasedDecreased
ATP Production NormalDecreasedDecreasedDecreased
Maximal Respiration NormalDecreasedDecreasedDecreased
Spare Respiratory Capacity NormalDecreasedDecreasedDecreased
ECAR NormalIncreasedIncreasedIncreased
III. Downstream Cellular Effects: Probing the Metabolic Aftermath

Inhibition of the electron transport chain is expected to have profound effects on cellular metabolism, including a shift towards glycolysis, altered ATP production, and increased reactive oxygen species (ROS) generation.[16][17]

A. Glycolytic Activity Assessment

A compensatory upregulation of glycolysis is a common cellular response to mitochondrial dysfunction.[18] This can be assessed by measuring lactate production, a key byproduct of glycolysis.[19][20][21]

Experimental Protocol: Lactate Production Assay

  • Cell Culture and Treatment: Treat cells with this compound, a positive control for glycolysis induction (e.g., Oligomycin), or a vehicle control.

  • Sample Collection: Collect the cell culture medium at various time points.

  • Lactate Measurement: Use a commercially available lactate assay kit (e.g., Lactate-Glo™ Assay[19]) to quantify the amount of lactate in the medium. The assay is typically based on an enzymatic reaction that produces a colorimetric or fluorescent signal proportional to the lactate concentration.[21]

  • Data Analysis: An increase in lactate production in treated cells compared to controls would indicate a shift towards glycolysis.

B. ATP Production Assay

Directly measuring cellular ATP levels provides a clear indication of the impact on cellular energy production.[22][23][24]

Experimental Protocol: ATP Production Assay

  • Cell Culture and Treatment: Treat cells as described above.

  • Cell Lysis: Lyse the cells to release intracellular ATP.

  • ATP Quantification: Use a luciferase-based ATP assay kit. In this assay, luciferase catalyzes the oxidation of luciferin in an ATP-dependent manner, producing light that is proportional to the ATP concentration.[23]

  • Data Analysis: A decrease in ATP levels in treated cells would confirm that the compound impairs cellular energy production.

C. Reactive Oxygen Species (ROS) Detection

Mitochondrial dysfunction is often associated with increased production of ROS.[16][25][26]

Experimental Protocol: ROS Detection Assay

  • Cell Culture and Treatment: Treat cells with this compound, a positive control for ROS induction (e.g., Antimycin A), or a vehicle control.

  • Staining: Incubate the cells with a fluorescent ROS indicator dye, such as MitoSOX™ Red, which specifically detects mitochondrial superoxide.[25][26]

  • Imaging/Flow Cytometry: Visualize and quantify the fluorescence using a fluorescence microscope or flow cytometer.

  • Data Analysis: An increase in fluorescence intensity in treated cells indicates an elevation in mitochondrial ROS levels.

IV. Comparative Analysis with Known SDH Inhibitors

A. Succinate Dehydrogenase (SDH) Activity Assay

A direct biochemical assay can measure the enzymatic activity of SDH in isolated mitochondria or cell lysates.[27][28][29]

Experimental Protocol: SDH Activity Assay

  • Mitochondria Isolation/Cell Lysis: Isolate mitochondria from treated and untreated cells or prepare cell lysates.

  • Enzymatic Reaction: The assay typically involves providing succinate as a substrate and measuring the reduction of an artificial electron acceptor, such as 2,6-dichlorophenolindophenol (DCPIP) or 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide (MTT).[27][28] The rate of color change is proportional to SDH activity.

  • Data Analysis: Compare the SDH activity in samples treated with this compound to that of untreated controls and samples treated with a known SDH inhibitor. A dose-dependent decrease in activity would provide strong evidence for direct inhibition.

Table 2: Comparative Performance of this compound and a Known SDH Inhibitor

AssayThis compoundKnown SDH Inhibitor (e.g., Atpenin A5)
CETSA (ΔTm) Positive ShiftPositive Shift
Seahorse OCR (Basal) DecreasedDecreased
Lactate Production IncreasedIncreased
ATP Levels DecreasedDecreased
Mitochondrial ROS IncreasedIncreased
SDH Activity (in vitro) InhibitedInhibited
V. Visualizing the Mechanism of Action

Diagrams can effectively illustrate the proposed mechanism and the experimental approach.

Mechanism_of_Action cluster_Mitochondrion Mitochondrial Inner Membrane cluster_Cytosol Cytosol ComplexI Complex I ComplexIII Complex III ComplexI->ComplexIII e- ComplexII Complex II (SDH) ComplexII->ComplexIII e- ComplexIV Complex IV ComplexIII->ComplexIV e- ATPSynthase ATP Synthase ComplexIV->ATPSynthase H+ Gradient ATP_cyto ATP ATPSynthase->ATP_cyto ATP Production Glucose Glucose Pyruvate Pyruvate Glucose->Pyruvate Glycolysis Lactate Lactate Pyruvate->Lactate Fermentation Compound This compound Compound->ComplexII Inhibits

Caption: Proposed mechanism of this compound as an SDH inhibitor.

Experimental_Workflow cluster_Validation In Vitro Validation Workflow A Target Engagement (CETSA) B Mitochondrial Respiration (Seahorse XF) A->B F Direct Enzyme Inhibition (SDH Activity Assay) A->F C Glycolysis Assessment (Lactate Assay) B->C D Energy Production (ATP Assay) B->D E Oxidative Stress (ROS Assay) B->E

Caption: A logical workflow for the in vitro validation of the mechanism of action.

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A Head-to-Head Comparison of Novel Pyrazole Carboxamide Inhibitors: A Guide for Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The pyrazole carboxamide scaffold is a cornerstone in modern medicinal chemistry, celebrated for its versatility and presence in numerous clinically significant drugs.[1][2] This five-membered heterocyclic ring system serves as a "privileged scaffold," meaning it can bind to a wide variety of biological targets with high affinity, making it a fertile ground for drug discovery.[1][2] Its derivatives have demonstrated a vast spectrum of pharmacological activities, including anti-inflammatory, anticancer, antifungal, and antimicrobial effects.[3][4]

This guide provides a head-to-head comparison of several novel pyrazole carboxamide inhibitors, moving beyond a simple recitation of data. We will delve into the causality behind their design, the experimental validation of their performance, and their potential as next-generation therapeutics. We will examine inhibitors targeting distinct protein classes—kinases crucial in oncology, enzymes central to fungal respiration, and mediators of inflammation—to highlight the scaffold's remarkable adaptability.

Part 1: Multi-Kinase Inhibition in Acute Myeloid Leukemia (AML)

Fms-like tyrosine kinase 3 (FLT3) is a critical target in AML, where activating mutations drive cancer cell proliferation.[5] A key strategy in modern oncology is the development of multi-kinase inhibitors that can simultaneously block several pathways fueling the cancer. Here, we compare a novel pyrazole carboxamide, Compound 8t , against its parent compound, FN-1501 .

Comparative Performance Data
CompoundTargetIC50 (nM)Cell Line (AML)GI50 (nM)Reference
Compound 8t FLT3 0.089 MV4-111.22 [5]
CDK20.719[5]
CDK40.770[5]
FN-1501 FLT32.33MV4-11N/A[5]
CDK21.02[5]
CDK40.39[5]

Analysis of Expertise & Experience:

The design of Compound 8t from FN-1501 showcases a classic structure-activity relationship (SAR) optimization.[5] Researchers confirmed that a hydrophilic group was essential for binding to CDK4, while also discovering that combining a piperazine ring with a bulkier fused ring in a deep hydrophobic pocket dramatically increased inhibitory activity against both FLT3 and CDKs.[5] The result is a compound with over 26-fold greater potency against the primary FLT3 target (IC50 of 0.089 nM vs. 2.33 nM).[5] This dual inhibition of FLT3 and cell cycle-regulating CDKs represents a powerful strategy to overcome resistance and induce apoptosis in AML cells.[5]

Signaling Pathway: FLT3 Inhibition

The following diagram illustrates the simplified FLT3 signaling pathway and the mechanism of inhibition by pyrazole carboxamides like Compound 8t.

FLT3_Pathway cluster_membrane Cell Membrane FLT3_Receptor FLT3 Receptor Tyrosine Kinase Downstream_Signaling STAT5, PI3K/AKT, MAPK Pathways FLT3_Receptor->Downstream_Signaling Autophosphorylation (ATP-dependent) FLT3_Ligand FLT3 Ligand FLT3_Ligand->FLT3_Receptor Binds & Dimerizes ATP ATP ATP->FLT3_Receptor Binds to Kinase Domain Compound_8t Compound 8t (Pyrazole Carboxamide) Compound_8t->FLT3_Receptor Competitively Inhibits ATP Binding Proliferation Cell Proliferation & Survival Downstream_Signaling->Proliferation

Caption: FLT3 signaling pathway and competitive inhibition by Compound 8t.

Part 2: Dual Aurora Kinase Inhibition in Solid Tumors

Aurora kinases A and B are essential for regulating mitosis, and their abnormal expression is a hallmark of many cancers, leading to chromosomal instability.[6] Developing dual inhibitors is a promising therapeutic strategy. We compare the novel pyrazole-4-carboxamide 6k against established cell lines.

Comparative Performance Data
CompoundTargetIC50 (nM)Cell LineCytotoxicity IC50 (µM)Reference
Compound 6k Aurora Kinase A 16.3 HeLa0.43 [6]
Aurora Kinase B 20.2 HepG20.67 [6]

Analysis of Expertise & Experience:

Compound 6k demonstrates potent and selective inhibition of both key Aurora kinases.[6] Mechanistic studies confirmed its action by showing it inhibited the phosphorylation of downstream targets specific to each kinase (Thr288 for Aurora A and Histone H3 for Aurora B).[6] This dual inhibition leads to profound cellular effects, arresting the cell cycle in the G2/M phase, inducing abnormal mitosis (polyploidization), and ultimately triggering apoptosis through the intrinsic pathway.[6] The ability of a single molecule to disrupt mitosis so effectively makes it a strong candidate for further in vivo investigation.[6]

Part 3: Succinate Dehydrogenase (SDH) Inhibition for Crop Protection

The pyrazole carboxamide scaffold is not limited to human medicine. It forms the basis of highly effective fungicides used in agriculture. Succinate dehydrogenase (SDH) is a vital enzyme in the mitochondrial respiratory chain of fungi. Inhibiting it starves the fungus of energy. Here we compare the novel compound 8e with two widely used commercial fungicides, Boscalid and Fluxapyroxad .

Comparative Performance Data
CompoundTarget FungusAntifungal EC50 (µg/mL)SDH Enzyme IC50 (µM)Reference
Compound 8e Rhizoctonia solani 0.012 1.30 [7]
Sclerotinia sclerotiorum0.123[7]
Boscalid Rhizoctonia solani0.4641.53[7]
Sclerotinia sclerotiorum0.159[7]
Fluxapyroxad Rhizoctonia solani0.0360.35[7]
Sclerotinia sclerotiorum0.104[7]

Analysis of Expertise & Experience:

Compound 8e emerged from a rational design strategy using bioisosteric replacement and scaffold-hopping.[7] The data clearly shows its superior performance against the major plant pathogen Rhizoctonia solani, where it is 3-fold more potent than the commercial fungicide Fluxapyroxad and nearly 40-fold more potent than Boscalid.[7] Its efficacy is directly tied to potent inhibition of the target SDH enzyme.[7] Furthermore, scanning electron microscopy revealed that 8e causes significant structural damage to fungal hyphae, providing visual confirmation of its antifungal power.[7] This demonstrates a successful translation of medicinal chemistry principles to the development of superior crop protection agents.

Part 4: Selective COX-2 Inhibition for Inflammation

Cyclooxygenase (COX) enzymes are key targets for anti-inflammatory drugs.[8] The isoform COX-2 is inducible during inflammation, while COX-1 is constitutively expressed and involved in physiological functions like protecting the stomach lining.[8] Selective COX-2 inhibitors are sought after to reduce the gastrointestinal side effects of traditional NSAIDs. We compare a series of trifluoromethyl-pyrazole-carboxamides for their activity and selectivity.

Comparative Performance Data
CompoundCOX-1 IC50 (µM)COX-2 IC50 (µM)Selectivity Ratio (COX-1/COX-2)Reference
3b 0.463.820.12[9]
3d 5.614.921.14[9]
3g 4.452.651.68[9]
Ketoprofen 0.770.1644.70[9]

Analysis of Expertise & Experience:

This series highlights the subtle structural modifications that can tune selectivity. While compound 3b is a potent inhibitor of COX-1, compound 3g shows the highest selectivity for COX-2 within this novel series.[9] A higher selectivity ratio is desirable for minimizing side effects. The data illustrates the critical process of optimizing a lead compound to not only be potent but also selective for its intended target over closely related off-targets. All synthesized compounds in this particular study also demonstrated the advantage of negligible cytotoxic effects against human cell lines.[9]

Part 5: Experimental Methodologies & Protocols

The trustworthiness of comparative data rests on robust and reproducible experimental design. The following section details standardized protocols for evaluating pyrazole carboxamide inhibitors.

Protocol 1: In Vitro Kinase Inhibition Assay (General)

This protocol is a self-validating system for determining the concentration at which an inhibitor blocks 50% of a kinase's activity (IC50).

Workflow Diagram:

Kinase_Assay_Workflow cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Reagents Prepare Assay Buffer, Kinase, Substrate, ATP, and Inhibitor Stocks Plate Add Kinase, Buffer, and Inhibitor dilutions to 384-well plate Reagents->Plate Incubate1 Pre-incubate to allow inhibitor binding Plate->Incubate1 Initiate Initiate reaction by adding ATP/Substrate mix Incubate1->Initiate Incubate2 Incubate at RT to allow phosphorylation Initiate->Incubate2 Stop Stop reaction and add detection reagent Incubate2->Stop Read Read plate (e.g., Luminescence) Stop->Read Calculate Calculate % Inhibition vs. Controls Read->Calculate Plot Plot Dose-Response Curve (% Inhibition vs. [Inhibitor]) Calculate->Plot IC50 Determine IC50 value Plot->IC50

Caption: Experimental workflow for a typical in vitro kinase inhibition assay.

Step-by-Step Protocol:

  • Reagent Preparation:

    • Prepare a suitable assay buffer (e.g., 0.1 M Tris-HCl, pH 7.5).[8]

    • Prepare stock solutions of the test compounds (e.g., Compound 8t, 6k) and a known reference inhibitor (positive control) in 100% DMSO.

    • Create a serial dilution plate of the test compounds in assay buffer.

  • Reaction Setup:

    • In a microplate (e.g., 384-well), add the recombinant kinase enzyme and the specific peptide substrate.

    • Add the serially diluted test compounds or reference inhibitor to the respective wells. For controls, add DMSO vehicle (0% inhibition control) and a potent known inhibitor (100% inhibition control).

    • Pre-incubate the plate to allow the inhibitors to bind to the kinase.

  • Initiation and Detection:

    • Initiate the kinase reaction by adding a solution of ATP.

    • Incubate for a set period (e.g., 60 minutes) at room temperature to allow for substrate phosphorylation.

    • Stop the reaction and add the detection reagent (e.g., a luminescence-based reagent that measures remaining ATP).

  • Data Analysis:

    • Measure the signal (e.g., luminescence) using a microplate reader.

    • Calculate the percentage of inhibition for each compound concentration relative to the high and low controls.[10]

    • Plot the percentage of inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.[10]

Protocol 2: Cell Viability (Antiproliferative) Assay

This assay measures the effect of a compound on the metabolic activity of living cells, serving as an indicator of cell viability or proliferation.

  • Cell Plating: Seed cancer cells (e.g., MV4-11, HeLa) in a 96-well plate at a predetermined density and allow them to adhere overnight.

  • Compound Treatment: Add serial dilutions of the pyrazole carboxamide compounds to the wells. Include a vehicle-only control (e.g., DMSO).

  • Incubation: Incubate the plates for a specified period (e.g., 72 hours) under standard cell culture conditions.

  • Reagent Addition: Add a viability reagent (e.g., MTS or MTT) to each well and incubate for 1-4 hours. Live, metabolically active cells will convert the reagent into a colored formazan product.

  • Data Acquisition: Measure the absorbance of the formazan product at the appropriate wavelength using a microplate reader.

  • Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against compound concentration to calculate the GI50/IC50 value.[5]

Protocol 3: Apoptosis Assay by Flow Cytometry

This protocol distinguishes between live, apoptotic, and necrotic cells.

  • Cell Treatment: Treat cells (e.g., MV4-11) with the test compound at various concentrations for a set time (e.g., 24-48 hours).[5]

  • Cell Harvesting: Harvest the cells by centrifugation.

  • Staining: Resuspend the cells in a binding buffer containing Annexin V-FITC and Propidium Iodide (PI).[5]

    • Causality: Annexin V binds to phosphatidylserine, which is exposed on the outer membrane of cells in the early stages of apoptosis. PI is a DNA stain that can only enter cells with compromised membranes, indicating late apoptosis or necrosis.[5]

  • Incubation: Incubate the cells in the dark.

  • Analysis: Analyze the stained cells using a flow cytometer. The different fluorescent signals from Annexin V and PI allow for the quantification of live, early apoptotic, late apoptotic, and necrotic cell populations.

Conclusion

The pyrazole carboxamide scaffold continues to be a remarkably fruitful starting point for the development of novel inhibitors against a diverse array of biological targets. The examples presented here—from the potent, dual-acting kinase inhibitors 8t and 6k for oncology, to the highly effective antifungal agent 8e , to the selective anti-inflammatory 3g —underscore the power of rational, structure-based drug design.[5][6][7][9] By employing robust and validated experimental protocols, researchers can effectively compare these novel agents, identify candidates with superior performance, and continue to build upon this privileged chemical framework to address unmet needs in medicine and agriculture.

References

  • Design and Synthesis of 4-(Heterocyclic Substituted Amino)-1H-Pyrazole-3-Carboxamide Derivatives and Their Potent Activity against Acute Myeloid Leukemia (AML). MDPI. [Link]

  • Novel 1H-pyrazole-3-carboxamide Derivatives: Synthesis, Anticancer Evaluation and Identification of Their DNA-binding Interaction. PubMed. [Link]

  • Discovery of Novel Pyrazole-4-carboxamide Derivatives with Thioether Moiety as Potential SDHI Agents for Crop Protection. Journal of Agricultural and Food Chemistry - ACS Publications. [Link]

  • Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. PubMed. [Link]

  • Discovery of new pyrazole-4-carboxamide analogues as potential anticancer agents targeting dual aurora kinase A and B. PubMed. [Link]

  • Structure-based drug discovery of novel fused-pyrazolone carboxamide derivatives as potent and selective AXL inhibitors. NIH. [Link]

  • Novel pyrazole compounds for pharmacological discrimination between receptor-operated and store-operated Ca2+ entry pathways. PMC - NIH. [Link]

  • Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF-7 Cancer Cells. ResearchGate. [Link]

  • A Review of the Recent Development in the Synthesis and Biological Evaluations of Pyrazole Derivatives. PMC - NIH. [Link]

  • REVIEW ON DRUG DISCOVERY AND QSAR STUDY OF PYRAZOLE DERIVATIVES. ijrpr. [Link]

  • ChemInform Abstract: Pyrazole Carboxamides and Carboxylic Acids as Protein Kinase Inhibitors in Aberrant Eukaryotic Signal Transduction: Induction of Growth Arrest in MCF7 Cancer Cells. ResearchGate. [Link]

  • Synthesis, molecular docking and molecular dynamics simulations, drug-likeness studies, ADMET prediction and biological evaluation of novel pyrazole-carboxamides bearing sulfonamide moiety as potent carbonic anhydrase inhibitors. NIH. [Link]

  • Synthesis and evaluation of novel pyrazole carboxamide derivatives. ijfans.org. [Link]

  • Recent Advancement in Drug Design and Discovery of Pyrazole Biomolecules as Cancer and Inflammation Therapeutics. PubMed Central. [Link]

  • Synthesis and Pharmacological Activities of Pyrazole Derivatives: A Review. MDPI. [Link]

  • Trifluoromethyl–pyrazole–carboxamides as COX inhibitors: synthesis, microed structural analysis, computational profiling, and biological evaluation. peerj.com. [Link]

Sources

A Senior Application Scientist's Guide to the Validation of Molecular Docking Predictions for Pyrazole Carboxamides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Crucial Role of Validation in Pyrazole Carboxamide Drug Discovery

Molecular docking has become an indispensable tool in modern drug discovery, offering a rapid and cost-effective method for predicting the binding orientation of small molecules within a protein's active site. Pyrazole carboxamides, a versatile class of compounds known for their wide range of biological activities, are frequently the subject of such in silico studies. However, the predictive power of docking simulations is not absolute. The scoring functions used to rank potential binders are approximations of complex biological systems and can sometimes lead to inaccurate predictions. Therefore, rigorous experimental validation is not merely a suggestion but a critical step to confirm the computationally generated hypotheses, ensuring that drug design efforts are directed toward genuinely promising candidates.

This guide provides a comprehensive overview of the essential techniques for validating the molecular docking predictions of pyrazole carboxamides, grounded in the principles of scientific integrity and field-proven insights. We will explore various experimental methodologies, their underlying principles, and how to logically integrate them to build a robust validation workflow.

The Validation Workflow: From In Silico Hypothesis to Experimental Confirmation

A well-structured validation workflow is a multi-faceted approach that systematically tests the predictions of a molecular docking study. It begins with the computational prediction and moves through a series of experimental assays that provide increasingly detailed information about the ligand-protein interaction.

G cluster_0 Computational Phase cluster_1 Experimental Validation Phase A Target Selection & Protein Preparation B Ligand Library Preparation (Pyrazole Carboxamides) C Molecular Docking Simulation A->C B->C D Pose Clustering & Scoring Function Analysis C->D E Biochemical/Biophysical Assays (e.g., Kinase Assay, SPR) D->E Top-ranked compounds F Structure-Activity Relationship (SAR) Studies E->F G Structural Biology (X-ray Crystallography, NMR) F->G G->C Feedback loop for model refinement

Figure 1: A generalized workflow for the validation of molecular docking predictions.

Comparative Analysis of Key Validation Techniques

The choice of validation method depends on the specific research question, available resources, and the nature of the target protein. Below is a comparison of common techniques used to validate the docking predictions of pyrazole carboxamides.

Validation Method Information Provided Throughput Resource Intensity Key Considerations for Pyrazole Carboxamides
Biochemical Assays (e.g., Kinase Assays) Binding affinity (IC50/Ki), mechanism of inhibition.HighLow to MediumMany pyrazole carboxamides target kinases; this is often the first and most direct test of functional activity.
Surface Plasmon Resonance (SPR) Binding affinity (KD), kinetics (kon/koff).MediumMediumProvides real-time binding data and can differentiate between fast and slow binders, which is valuable for lead optimization.
Isothermal Titration Calorimetry (ITC) Binding affinity (KD), thermodynamics (ΔH, ΔS).LowHighConsidered the "gold standard" for measuring binding affinity and provides a complete thermodynamic profile of the interaction.
Nuclear Magnetic Resonance (NMR) Spectroscopy Ligand binding, identification of binding site residues.LowHighCan confirm the binding site predicted by docking and provide insights into the dynamics of the interaction.
X-ray Crystallography High-resolution 3D structure of the protein-ligand complex.LowVery HighProvides unequivocal evidence of the binding mode and is the ultimate validation of a docking prediction.

Deep Dive: Experimental Protocols

Protocol 1: In Vitro Kinase Assay for a Pyrazole Carboxamide Inhibitor

This protocol outlines a typical procedure to determine the half-maximal inhibitory concentration (IC50) of a pyrazole carboxamide against a specific kinase, a common target for this class of compounds.

Principle: This assay measures the ability of the test compound to inhibit the enzymatic activity of a kinase. The amount of phosphorylated substrate is quantified, typically using a luminescence-based method where the light output is proportional to the amount of ATP remaining in the solution.

Materials:

  • Kinase of interest (e.g., c-Met)

  • Kinase substrate (e.g., poly(Glu, Tyr) 4:1)

  • ATP (Adenosine triphosphate)

  • Test pyrazole carboxamide compound, dissolved in DMSO

  • Kinase buffer (e.g., Tris-HCl, MgCl2, DTT)

  • ADP-Glo™ Kinase Assay kit (Promega) or similar

  • White, opaque 96-well plates

  • Multichannel pipettes

  • Plate reader with luminescence detection capabilities

Procedure:

  • Compound Preparation: Prepare a serial dilution of the pyrazole carboxamide compound in DMSO. A typical starting concentration is 10 mM, with 1:3 serial dilutions.

  • Reaction Setup: a. In a 96-well plate, add 2.5 µL of the compound dilutions. For control wells, add 2.5 µL of DMSO (for 0% inhibition) and 2.5 µL of a known inhibitor (for 100% inhibition). b. Add 5 µL of the kinase/substrate mixture in kinase buffer to each well. c. Pre-incubate the plate at room temperature for 15 minutes.

  • Initiate Kinase Reaction: a. Add 2.5 µL of ATP solution to each well to start the reaction. The final ATP concentration should be at or near the Km for the specific kinase. b. Incubate the plate at room temperature for 1 hour.

  • Detect Kinase Activity: a. Add 5 µL of ADP-Glo™ Reagent to each well to stop the kinase reaction and deplete the remaining ATP. b. Incubate for 40 minutes at room temperature. c. Add 10 µL of Kinase Detection Reagent to each well. This reagent contains luciferase and luciferin, which will generate a luminescent signal from the newly synthesized ADP. d. Incubate for 30 minutes at room temperature.

  • Data Acquisition and Analysis: a. Measure the luminescence of each well using a plate reader. b. Plot the luminescence signal against the logarithm of the compound concentration. c. Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Integrating Multiple Lines of Evidence: A Logic-Driven Approach

A single experiment is rarely sufficient to fully validate a docking prediction. A robust validation strategy relies on the logical integration of data from multiple sources. For instance, a potent IC50 value from a biochemical assay is compelling, but it does not confirm the binding mode. Combining this with structural data from X-ray crystallography or NMR provides a much stronger validation case.

G A Initial Docking Prediction: Pyrazole Carboxamide in Active Site B Biochemical Assay: IC50 < 1 µM? A->B C High Potency: Proceed with Validation B->C Yes D Low Potency: Re-dock or Re-design B->D No E SAR Studies: Do analogs show expected trends based on docking poses? C->E F SAR Consistent: Increased Confidence E->F Yes G SAR Inconsistent: Re-evaluate Docking Pose E->G No H Structural Biology: Obtain Co-crystal Structure F->H I Docking Pose Confirmed H->I Yes J Docking Pose Incorrect: Refine Docking Protocol H->J No

Figure 2: A decision-making flowchart for the multi-step validation of a docking prediction.

Conclusion: Building Confidence in Your In Silico Models

The validation of molecular docking predictions for pyrazole carboxamides is a critical process that transforms a computational hypothesis into a scientifically rigorous and actionable result. By employing a multi-faceted approach that combines biochemical, biophysical, and structural biology techniques, researchers can build a strong case for their proposed binding modes. This not only increases the likelihood of success in drug discovery projects but also provides valuable feedback for refining and improving future in silico models. Remember that experimental data is the ultimate arbiter, and a well-designed validation strategy is the key to unlocking the full potential of computational drug design.

References

  • Title: Molecular Docking: A Powerful Approach for Structure-Based Drug Discovery Source: Current Medicinal Chemistry URL: [Link]

  • Title: Discovery of a Potent and Selective Pyrazole Carboxamide c-Met Inhibitor through Structure-Based Drug Design Source: Journal of Medicinal Chemistry URL: [Link]

  • Title: A guide to best practice in virtual screening Source: Drug Discovery Today URL: [Link]

  • Title: Surface Plasmon Resonance (SPR) for the Characterization of Protein−Ligand Interactions: A Tutorial Source: Journal of Chemical Education URL: [Link]

  • Title: Isothermal Titration Calorimetry in Drug Discovery Source: Methods in Molecular Biology URL: [Link]

A Comparative Guide to the Bioactivity of 1-Methyl-1H-pyrazole-4-carboxamide Analogs for Researchers and Drug Development Professionals

Author: BenchChem Technical Support Team. Date: January 2026

The 1-methyl-1H-pyrazole-4-carboxamide scaffold is a privileged structure in medicinal chemistry, forming the core of numerous biologically active compounds. Its synthetic tractability and the diverse biological activities exhibited by its analogs have made it a focal point for drug discovery efforts. This guide provides a comparative analysis of the bioactivity of various this compound analogs, with a focus on their antifungal and anticancer properties. We will delve into structure-activity relationships (SAR), present comparative experimental data, and provide detailed methodologies for key biological assays to empower researchers in this field.

Introduction to the this compound Scaffold

The pyrazole ring system is a five-membered heterocycle with two adjacent nitrogen atoms, and it is a cornerstone in the development of a wide range of pharmaceuticals and agrochemicals.[1] The this compound core, in particular, has been extensively explored, leading to the discovery of potent antifungal and anticancer agents. The versatility of this scaffold allows for substitutions at various positions, enabling the fine-tuning of physicochemical properties and biological activity.

Antifungal Activity of this compound Analogs

A significant area of application for this compound analogs is in the development of fungicides, particularly those targeting succinate dehydrogenase (SDH), a key enzyme in the mitochondrial respiratory chain.[2]

Mechanism of Action: Succinate Dehydrogenase Inhibition (SDHI)

Many pyrazole carboxamide fungicides exert their effect by inhibiting SDH, also known as complex II, in the mitochondrial electron transport chain. This inhibition disrupts cellular respiration, leading to a depletion of ATP and ultimately fungal cell death.

Signaling Pathway: Mitochondrial Electron Transport Chain and SDH Inhibition

cluster_0 Mitochondrial Inner Membrane cluster_1 Inputs cluster_2 Outputs cluster_3 Inhibitor Complex_I Complex I CoQ Coenzyme Q Complex_I->CoQ e⁻ ATP_Synthase ATP Synthase NAD NAD⁺ Complex_I->NAD Complex_II Complex II (SDH) Complex_II->CoQ e⁻ Fumarate Fumarate Complex_II->Fumarate Complex_III Complex III CytC Cytochrome c Complex_III->CytC Complex_IV Complex IV H2O H₂O Complex_IV->H2O CoQ->Complex_III CytC->Complex_IV ATP ATP ATP_Synthase->ATP NADH NADH NADH->Complex_I e⁻ Succinate Succinate Succinate->Complex_II e⁻ O2 O₂ O2->Complex_IV ADP ADP + Pi ADP->ATP_Synthase Pyrazole_Carboxamide Pyrazole Carboxamide Analog Pyrazole_Carboxamide->Complex_II Inhibition

Caption: Inhibition of Succinate Dehydrogenase (SDH) by pyrazole carboxamide analogs disrupts the electron transport chain.

Comparative Bioactivity of Antifungal Analogs

The antifungal efficacy of these compounds is highly dependent on the substituents on both the pyrazole ring and the carboxamide nitrogen. A series of novel 3-(difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid amides have been synthesized and tested against various phytopathogenic fungi.[2]

Compound IDR Group (on Carboxamide N)Target FungiEC50 (µg/mL)Reference
6a N-(5-chloropyridin-2-yl)Gibberella zeae>100[3]
6b N-(5-bromopyridin-2-yl)Gibberella zeae81.3[3]
6c N-(5-iodopyridin-2-yl)Gibberella zeae>100[3]
9m N-(2-(5-bromo-1H-indazol-1-yl)phenyl)Multiple fungiHigher than boscalid[2]
Y13 ortho-substituted phenylG. zeae, B. dothidea, F. prolifeatum, F. oxysporum13.1, 14.4, 13.3, 21.4[4]
Boscalid (commercial fungicide)Multiple fungi-[2][3]
Carboxin (commercial fungicide)Gibberella zeae>100[3][5]

Key Structure-Activity Relationship (SAR) Insights:

  • Substitution on the Pyrazole Ring: The presence of a difluoromethyl group at the 3-position of the pyrazole ring is a common feature in many potent SDHI fungicides.[2]

  • Substitution on the Carboxamide Nitrogen: The nature of the substituent on the carboxamide nitrogen plays a crucial role in determining the antifungal spectrum and potency. For instance, in a series of N-(substituted pyridinyl)-1-methyl-3-trifluoromethyl-1H-pyrazole-4-carboxamides, compounds with a bromo- or iodo-substituent on the pyridine ring showed moderate activity against Gibberella zeae, while the chloro-substituted analog was less active.[3][5] Furthermore, replacing the methyl group at the N-1 position of the pyrazole ring with a phenyl group generally leads to a decrease in antifungal activity.[3]

Experimental Protocol: In Vitro Mycelial Growth Inhibition Assay

This protocol outlines a common method for assessing the antifungal activity of pyrazole carboxamide analogs.

Objective: To determine the half-maximal effective concentration (EC50) of test compounds against various phytopathogenic fungi.

Materials:

  • Potato Dextrose Agar (PDA) medium

  • Test compounds dissolved in a suitable solvent (e.g., DMSO)

  • Fungal cultures

  • Sterile petri dishes

  • Incubator

Procedure:

  • Media Preparation: Prepare PDA medium according to the manufacturer's instructions and sterilize by autoclaving.

  • Compound Incorporation: Cool the molten PDA to approximately 50-60°C. Add the test compound solution to the PDA to achieve the desired final concentrations. Ensure thorough mixing.

  • Pouring Plates: Pour the PDA-compound mixture into sterile petri dishes and allow them to solidify.

  • Inoculation: Place a mycelial plug (typically 5 mm in diameter) from the edge of an actively growing fungal culture onto the center of each PDA plate.

  • Incubation: Incubate the plates at the optimal temperature for the specific fungus (e.g., 25°C) in the dark.

  • Data Collection: Measure the diameter of the fungal colony at regular intervals until the colony in the control plate (without the test compound) reaches a certain size.

  • EC50 Calculation: Calculate the percentage of mycelial growth inhibition for each compound concentration compared to the control. The EC50 value is then determined by probit analysis.

Experimental Workflow: Antifungal Bioactivity Screening

A Synthesize Pyrazole Carboxamide Analogs B Prepare Stock Solutions (e.g., in DMSO) A->B C Incorporate into PDA Medium B->C D Inoculate with Fungal Mycelia C->D E Incubate D->E F Measure Mycelial Growth E->F G Calculate EC50 Values F->G H Structure-Activity Relationship Analysis G->H

Sources

A Researcher's Guide to Assessing the Selectivity of 1-Methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

In modern drug discovery and chemical biology, the precise characterization of a compound's interaction with its biological targets is paramount. While potency is a critical attribute, it is the selectivity of a molecule—its ability to interact with the intended target while avoiding others—that often dictates its ultimate success as a therapeutic agent or a research tool. Poor selectivity can lead to off-target effects, toxicity, and misinterpreted experimental results.[1] This guide provides an in-depth, technically-grounded framework for assessing the enzyme selectivity of 1-methyl-1H-pyrazole-4-carboxamide, a scaffold of significant interest in medicinal chemistry.[2][3][4][5]

The pyrazole carboxamide core is found in numerous bioactive molecules, including fungicides that target succinate dehydrogenase (SDH) and kinase inhibitors targeting signaling pathways in inflammatory diseases and cancer.[6][7][8] Given this chemical precedent, a rigorous evaluation of a new pyrazole carboxamide derivative is not merely best practice; it is an essential step to validate its mechanism of action and therapeutic potential.

This guide will move beyond simple protocols, delving into the causality behind experimental choices. We will explore a multi-tiered approach, beginning with broad, high-throughput biochemical screens and progressing to more complex, physiologically relevant cellular assays that confirm target engagement in a native biological context.

Part 1: Foundational Selectivity Assessment - Biochemical Profiling

The initial step in understanding a compound's selectivity is to measure its inhibitory activity against a purified, isolated panel of enzymes in vitro. This approach provides a clean, direct measure of interaction between the compound and potential targets without the complexities of a cellular environment.[9]

The Rationale for Panel Selection

The choice of enzymes for the selectivity panel is the most critical decision in this phase. A well-designed panel should include:

  • The Primary Target(s): The enzyme(s) for which the compound was designed or is hypothesized to inhibit.

  • Closely Related Family Members: If the primary target is a kinase, the panel must include other kinases from the same family and subfamily.[1] Kinases, for instance, share a highly conserved ATP-binding pocket, making cross-reactivity a common challenge.[1][10]

  • Known Promiscuous Off-Targets: A selection of enzymes frequently implicated in off-target effects of drugs (e.g., certain cytochrome P450s, hERG channel, etc.).

  • Targets of Structurally Similar Compounds: Public databases and literature should be mined to identify the targets of other known pyrazole carboxamide-containing molecules.[6][8]

For a compound like this compound, a logical starting point would be a broad kinase panel and a panel of metabolic enzymes like succinate dehydrogenase. Commercial services offer comprehensive profiling across hundreds of kinases, providing a wide view of the compound's "kinome" fingerprint.[11][12][13]

Workflow for Biochemical Kinase Selectivity Profiling

The following diagram outlines a typical workflow for a large-scale biochemical screen.

G cluster_prep Preparation cluster_assay Biochemical Assay cluster_analysis Data Analysis Compound Compound Dilution Series (e.g., 10-point, 3-fold) Reaction Initiate Kinase Reaction (Add ATP & Substrate) Compound->Reaction Dispense KinasePanel Kinase Panel Plates (300+ purified kinases) KinasePanel->Reaction Incubate Incubate at RT Reaction->Incubate Stop Stop Reaction & Detect (e.g., ADP-Glo™) Incubate->Stop RawData Read Luminescence (Plate Reader) Stop->RawData Calc Calculate % Inhibition RawData->Calc IC50 IC50 Curve Fitting Calc->IC50 Selectivity Selectivity Profile Generation (Heatmap, S-Score) IC50->Selectivity

Caption: Workflow for high-throughput biochemical kinase selectivity screening.

Experimental Protocol: ADP-Glo™ Kinase Assay

This luminescence-based assay quantifies kinase activity by measuring the amount of ADP produced, which is then converted into a light signal. It is a robust, high-throughput method suitable for large panels.[13]

Objective: To determine the IC50 value of this compound against a panel of purified kinases.

Materials:

  • Kinase Selectivity Profiling System (e.g., Promega)[13]

  • This compound (test compound)

  • Staurosporine (positive control, broad-spectrum kinase inhibitor)

  • DMSO (vehicle control)

  • ADP-Glo™ Kinase Assay Reagents

  • White, low-volume 384-well assay plates

  • Multichannel pipette or automated liquid handler

  • Plate reader with luminescence detection capabilities

Methodology:

  • Compound Preparation: Prepare a 10-point, 3-fold serial dilution of the test compound in DMSO. A typical starting concentration might be 100 µM. Also prepare controls: Staurosporine (e.g., 10 µM) and DMSO only.

  • Kinase Reaction Setup: In a 384-well plate, add 1 µL of the compound dilutions/controls. Add 2 µL of the kinase/substrate mixture provided in the profiling system to each well.

  • Initiate Reaction: Add 2 µL of ATP solution to initiate the kinase reaction. The final volume is 5 µL.

  • Incubation: Incubate the plate at room temperature for 60 minutes. This allows the enzymatic reaction to proceed.

  • First Detection Step: Add 5 µL of ADP-Glo™ Reagent to all wells. This stops the kinase reaction and depletes the remaining ATP. Incubate for 40 minutes at room temperature.

  • Second Detection Step: Add 10 µL of Kinase Detection Reagent to all wells. This converts the ADP generated into ATP, which is then used by a luciferase to produce a light signal. Incubate for 30 minutes at room temperature.

  • Data Acquisition: Measure luminescence using a plate reader.

Data Interpretation and Visualization

The raw luminescence data is converted to percent inhibition relative to DMSO (0% inhibition) and no-enzyme (100% inhibition) controls. IC50 values are then calculated by fitting the dose-response data to a four-parameter logistic equation.

The results are best visualized in a table and a heatmap for easy comparison.

Table 1: Hypothetical Biochemical Selectivity Data for Compound X (this compound)

Target EnzymeEnzyme FamilyIC50 (nM)
MAPK14 (p38α) CMGC Kinase 15
MAPK1CMGC Kinase1,200
CDK2CMGC Kinase>10,000
ABL1Tyrosine Kinase8,500
SRCTyrosine Kinase>10,000
PIK3CALipid Kinase>10,000
SDHADehydrogenase>10,000

This data is illustrative and does not represent real experimental results.

This initial screen points to MAPK14 as a potent primary target. The >80-fold selectivity over the closely related MAPK1 and poor activity against other kinases suggests a promising selectivity profile. However, in vitro activity does not guarantee cellular activity.[9]

Part 2: Confirming Target Engagement in a Cellular Context

A compound that is potent and selective in a biochemical assay may fail in a cellular environment due to poor membrane permeability, rapid efflux, or metabolic instability.[9] Therefore, the next critical step is to verify that the compound engages its intended target inside intact cells. Several powerful technologies can achieve this.

The Rationale for Cellular Target Engagement Assays

Cellular assays provide a more physiologically relevant assessment of a compound's behavior.[14] They account for the complex interplay of factors that influence a drug's ability to reach and bind to its target in a living system.[15][16] We will focus on two orthogonal, gold-standard methods: the Cellular Thermal Shift Assay (CETSA®) and NanoBRET™ Target Engagement assays.

Method 1: Cellular Thermal Shift Assay (CETSA®)

Principle: CETSA is based on the principle of ligand-induced thermal stabilization.[17] When a compound binds to its target protein, it generally increases the protein's stability, causing it to denature and aggregate at a higher temperature than the unbound protein.[15][16] This change in thermal stability can be quantified to confirm target engagement.[14][18]

Workflow for CETSA® Melt Curve Experiment

G cluster_prep Cell Treatment cluster_heat Thermal Challenge cluster_analysis Analysis Cells Culture Cells Treat Treat cells with Compound or Vehicle (DMSO) Cells->Treat Harvest Harvest & Aliquot Cells Treat->Harvest Heat Heat Aliquots across a Temperature Gradient (e.g., 37°C to 70°C) Harvest->Heat Lyse Cell Lysis (Freeze-Thaw) Heat->Lyse Separate Separate Soluble vs. Aggregated Proteins (Centrifugation) Lyse->Separate Detect Detect Soluble Target (e.g., Western Blot, ELISA) Separate->Detect Plot Plot Melt Curve (% Soluble vs. Temp) Detect->Plot

Caption: Experimental workflow for a CETSA® melt curve experiment.

Experimental Protocol: CETSA® with Western Blot Detection

Objective: To determine if this compound stabilizes its putative target (MAPK14) in intact cells.

Methodology:

  • Cell Culture and Treatment: Culture a suitable cell line (e.g., HEK293) to ~80% confluency. Treat cells with a high concentration of the test compound (e.g., 10 µM) or DMSO vehicle for 1 hour.

  • Heating: Harvest the cells, wash, and resuspend in PBS. Aliquot the cell suspension into PCR tubes. Heat the aliquots for 3 minutes across a range of temperatures (e.g., 40°C to 64°C in 2°C increments) using a thermal cycler, followed by cooling for 3 minutes at 4°C.

  • Lysis and Separation: Lyse the cells by three rapid freeze-thaw cycles (liquid nitrogen and a 25°C water bath). Separate the soluble fraction (containing stabilized protein) from the precipitated fraction by centrifugation at 20,000 x g for 20 minutes at 4°C.

  • Detection: Carefully collect the supernatant (soluble fraction). Quantify the amount of soluble MAPK14 protein in each sample using SDS-PAGE and Western blotting with a specific anti-MAPK14 antibody. An antibody for a non-target protein (e.g., GAPDH) should be used as a loading and negative control.

  • Data Analysis: Quantify the band intensities from the Western blot. For each treatment group, plot the percentage of soluble protein remaining (relative to the 40°C sample) against the temperature to generate a "melt curve." A shift in the curve to higher temperatures for the compound-treated group indicates target stabilization.

Method 2: NanoBRET™ Target Engagement Assay

Principle: The NanoBRET™ assay is a proximity-based method that measures compound binding in live cells using Bioluminescence Resonance Energy Transfer (BRET).[19] The target protein is expressed as a fusion with a bright NanoLuc® luciferase (the energy donor). A cell-permeable fluorescent tracer that reversibly binds the target acts as the energy acceptor.[12][20] When the tracer is bound, BRET occurs. A test compound that competes with the tracer for the binding site will disrupt BRET in a dose-dependent manner, allowing for the calculation of cellular affinity.[21][22]

Experimental Protocol: NanoBRET™ TE Intracellular Kinase Assay

Objective: To quantify the intracellular affinity (IC50) of this compound for MAPK14 and a key off-target (MAPK1) in live cells.

Methodology:

  • Cell Transfection: Transiently transfect HEK293 cells with a vector encoding the NanoLuc®-MAPK14 fusion protein. In a separate experiment, transfect cells with a NanoLuc®-MAPK1 fusion vector.

  • Cell Plating: After 24 hours, harvest the transfected cells and dispense them into a 96-well white assay plate.

  • Compound and Tracer Addition: Prepare serial dilutions of the test compound. Add the compound dilutions to the cells, followed immediately by the addition of the specific NanoBRET™ fluorescent tracer at a pre-determined concentration.

  • Equilibration: Incubate the plate for 2 hours at 37°C in a CO2 incubator to allow the compound/tracer binding to reach equilibrium.

  • Substrate Addition and Reading: Add the Nano-Glo® live-cell substrate to all wells. Immediately measure the donor emission (450 nm) and acceptor emission (610 nm) using a BRET-capable plate reader.

  • Data Analysis: Calculate the BRET ratio (Acceptor Emission / Donor Emission). Plot the BRET ratio against the compound concentration and fit the data to determine the cellular IC50 value.

Comparative Data Summary

A direct comparison of data from biochemical and cellular assays is crucial for a complete understanding of the compound's selectivity profile.

Table 2: Comparison of Biochemical vs. Cellular Potency for Compound X

TargetBiochemical IC50 (nM)Cellular IC50 (nM) (NanoBRET™)Fold Shift (Cellular/Biochem)CETSA® Shift?
MAPK14 15 95 6.3x Yes
MAPK11,200>20,000>16.7xNo

This data is illustrative and does not represent real experimental results.

Interpretation of Results:

  • MAPK14: The compound is potent against MAPK14 in both assay formats. The 6.3-fold rightward shift in potency from the biochemical to the cellular assay is common and reflects the barriers the compound must overcome to reach its target in a cell. The positive CETSA® result confirms direct physical engagement.

  • MAPK1: The compound is significantly less potent against MAPK1 in the cellular context than in the biochemical assay, indicating excellent selectivity at the cellular level. The lack of a CETSA® shift corroborates this finding.

Conclusion: Synthesizing a Self-Validating Selectivity Profile

Assessing the selectivity of a compound like this compound is a multi-step, hypothesis-driven process. By systematically progressing from broad biochemical profiling to targeted, orthogonal cellular target engagement assays, researchers can build a robust and self-validating data package.

References

  • Viola, G., & Ferlin, M. G. (2006). Kinase selectivity profiling by inhibitor affinity chromatography. Journal of Chromatography B, 841(1-2), 136-146. Available from: [Link]

  • EUbOPEN. (n.d.). NanoBRET assays to assess cellular target engagement of compounds. Retrieved from [Link]

  • Zhou, T., Georgeon, S., & Hantschel, O. (2016). Computational analysis of kinase inhibitor selectivity using structural knowledge. Bioinformatics, 32(1), 51-58. Available from: [Link]

  • Enzymlogic. (2017). Profiling the kinetic selectivity of kinase marketed drugs. Retrieved from [Link]

  • Almqvist, H., Axelsson, H., & Jafari, R. (2016). Screening for Target Engagement using the Cellular Thermal Shift Assay - CETSA. In Assay Guidance Manual. Eli Lilly & Company and the National Center for Advancing Translational Sciences. Available from: [Link]

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A Comparative Benchmarking Guide to 1-methyl-1H-pyrazole-4-carboxamide and its Derivatives Against Commercial Succinate Dehydrogenase Inhibitor (SDHI) Fungicides

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Evolving Landscape of Fungal Pathogen Control

The relentless pressure of evolving fungal pathogens on global agriculture necessitates a continuous search for novel, effective fungicides. The pyrazole carboxamide class of compounds has been a cornerstone of modern crop protection, primarily due to their potent and specific mode of action.[1] These molecules function as Succinate Dehydrogenase Inhibitors (SDHIs), targeting a critical enzyme in the fungal respiratory process.[1][2][3] At the heart of many successful commercial fungicides lies the 1-methyl-1H-pyrazole-4-carboxamide scaffold.

This guide provides a technical benchmark of this core chemical structure and its prominent derivatives against established commercial fungicides. We will delve into the nuanced mechanism of action, present a framework for rigorous comparative testing, and analyze efficacy data to provide researchers and drug development professionals with a clear, data-driven perspective on their performance and potential. For this analysis, we will compare the fungicidal properties of this chemical family against three leading commercial SDHI fungicides: Boscalid, Fluxapyroxad, and Penthiopyrad.

Part 1: Mechanism of Action - A Deep Dive into Fungal Respiration

The fungicidal activity of pyrazole carboxamides is rooted in their ability to disrupt cellular energy production in fungi.[1] Their specific target is Complex II, also known as Succinate Dehydrogenase (SDH), a key enzyme in both the tricarboxylic acid (TCA) cycle and the mitochondrial electron transport chain.[1][4]

The Causality of Inhibition:

  • Binding Event: Pyrazole carboxamides bind to the ubiquinone-binding site (Qp site) of the SDH enzyme complex.[1][4] This physically obstructs the natural substrate, succinate, from being oxidized to fumarate.

  • Electron Transport Blockade: By inhibiting SDH, these fungicides halt the transfer of electrons to the electron transport chain, which is essential for generating adenosine triphosphate (ATP), the cell's primary energy currency.[1]

  • Metabolic Collapse: The inhibition of the TCA cycle disrupts critical metabolic pathways required for fungal growth.[1] This energy crisis leads to the cessation of vital life processes, including spore germination, germ tube elongation, and mycelial growth, ultimately resulting in fungal cell death.[5][6][7][8]

SDHI_Mechanism_of_Action cluster_mitochondrion Fungal Mitochondrion cluster_tca TCA Cycle cluster_etc Electron Transport Chain cluster_fungicide Fungicide Action Succinate Succinate ComplexII Complex II (SDH) Succinate->ComplexII Oxidation Fumarate Fumarate ComplexII->Fumarate ETC_downstream Complex III, IV, V ComplexII->ETC_downstream e- transfer ATP ATP (Energy) ETC_downstream->ATP Fungicide Pyrazole Carboxamide (e.g., this compound) Fungicide->ComplexII Inhibition Experimental_Workflow cluster_phase1 Phase 1: In Vitro Assessment cluster_phase2 Phase 2: In Vivo Assessment A1 Fungal Culture Preparation A2 Mycelial Growth Inhibition Assay A1->A2 A3 Data Analysis: EC50 Calculation A2->A3 B2 Fungicide Application (Preventative & Curative) A3->B2 Inform Dosing Final Comparative Efficacy Report A3->Final B1 Host Plant Propagation (e.g., Tomato, Bean) B1->B2 B3 Pathogen Inoculation B2->B3 B4 Incubation & Disease Scoring B3->B4 B5 Data Analysis: % Disease Control B4->B5 B5->Final

Caption: Workflow for fungicide efficacy testing.

Protocol 1: In Vitro Mycelial Growth Inhibition Assay

Rationale: This assay is the gold standard for determining the intrinsic fungitoxicity of a compound. By measuring the direct impact on fungal growth on an artificial medium, we can calculate the EC₅₀ (Effective Concentration for 50% inhibition), a key metric for comparing potency without the complexities of plant metabolism or environmental factors.

Step-by-Step Methodology:

  • Stock Solution Preparation: Prepare 10,000 ppm stock solutions of this compound and the commercial fungicides (Boscalid, Fluxapyroxad, Penthiopyrad) in dimethyl sulfoxide (DMSO).

  • Media Preparation: Autoclave Potato Dextrose Agar (PDA) and cool to 50-55°C in a water bath.

  • Serial Dilution: Add appropriate aliquots of the stock solutions to the molten PDA to achieve a final concentration series (e.g., 0.01, 0.1, 1, 10, 100 ppm). A control plate containing only DMSO should be prepared. Pour the amended media into 90 mm Petri dishes.

  • Inoculation: Using a sterile 5 mm cork borer, take a mycelial plug from the growing edge of a 7-day-old culture of the target fungus (e.g., Sclerotinia sclerotiorum). Place the plug, mycelium-side down, in the center of each PDA plate.

  • Incubation: Seal the plates with paraffin film and incubate at 25°C in the dark.

  • Data Collection: Measure the colony diameter (in two perpendicular directions) daily until the mycelium in the control plate reaches the edge of the dish.

  • Calculation: Calculate the percentage of mycelial growth inhibition for each concentration relative to the control. Use probit analysis to determine the EC₅₀ value for each compound.

Protocol 2: In Vivo Whole Plant Protective Assay

Rationale: This assay evaluates a compound's ability to prevent infection when applied to a plant before pathogen exposure. It is a critical test of a fungicide's practical utility, assessing its stability, absorption, and translocation properties under more realistic conditions. [8] Step-by-Step Methodology:

  • Plant Propagation: Grow host plants (e.g., tomato seedlings at the 3-4 true leaf stage) under controlled greenhouse conditions.

  • Fungicide Application: Prepare aqueous spray solutions of each test compound at relevant concentrations (e.g., 50, 100, 200 ppm) with a non-ionic surfactant. Spray the foliage of the plants to the point of runoff. Allow the foliage to dry completely (approximately 24 hours). A control group is sprayed with water and surfactant only.

  • Pathogen Inoculation: Prepare a spore suspension of the target pathogen (e.g., Alternaria solani at 1 x 10⁵ spores/mL). Spray the suspension evenly onto the foliage of all treated and control plants.

  • Incubation: Place the plants in a high-humidity chamber (>95% RH) at 25-28°C for 48 hours to facilitate infection, then move them back to standard greenhouse conditions.

  • Disease Assessment: After 5-7 days, assess disease severity by counting the number of lesions per leaf or by using a visual rating scale (e.g., 0-5, where 0 = no disease and 5 = >75% leaf area affected).

  • Calculation: Calculate the percent disease control for each treatment relative to the water-sprayed control group.

Part 4: Quantitative Performance Benchmark

The following tables present synthesized data based on published literature for pyrazole carboxamide fungicides, illustrating the expected outcomes from the previously described experimental protocols.

Table 1: In Vitro Efficacy (EC₅₀ in µg/mL) Against Key Fungal Pathogens

CompoundBotrytis cinerea (Gray Mold)Sclerotinia sclerotiorum (White Mold)Rhizoctonia solani (Sheath Blight)
This compound (Derivative)~1.5~0.9~1.1 [9]
Boscalid (Commercial Control)~2.1~1.2~2.2 [9]
Fluxapyroxad (Commercial Control)~0.8~0.5~0.4
Penthiopyrad (Commercial Control)~0.7~0.4 [10]~0.6

Note: Data are representative values synthesized from literature to show relative potency. Actual values may vary based on specific derivatives and fungal isolates.

Table 2: In Vivo Protective Efficacy (% Disease Control) on a Model Pathosystem

Compound (at 100 ppm)Protective Activity (% Control)Curative Activity (% Control)
This compound (Derivative)85%60%
Boscalid88%65%
Fluxapyroxad95%75%
Penthiopyrad92%70%

Part 5: Synthesis and Scientific Interpretation

Analysis of In Vitro Data: The EC₅₀ values indicate that the core pyrazole carboxamide structure possesses significant intrinsic fungicidal activity, in some cases superior to first-generation SDHIs like Boscalid. [11][9][12]Newer-generation commercial products like Fluxapyroxad and Penthiopyrad, which feature complex lipophilic side chains, generally exhibit higher intrinsic potency. This highlights the critical role of these side chains in optimizing the binding affinity of the molecule to the SDH enzyme target site.

Analysis of In Vivo Data: In whole-plant assays, the performance gap often narrows or shifts. While Fluxapyroxad and Penthiopyrad remain highly effective, the efficacy of any compound is heavily influenced by its physicochemical properties governing uptake, translocation, and stability within the plant. [8][13][14]All tested compounds demonstrate strong protective (preventative) activity, which is characteristic of SDHI fungicides that are most effective at inhibiting early fungal development stages like spore germination. [6][15]Their curative activity is typically lower, underscoring the importance of applying these fungicides before significant infection occurs.

Implications for Resistance Management: A critical consideration is the high risk of cross-resistance among all Group 7 fungicides. [16]Since they share the same molecular target, a mutation in the fungal SDH gene can confer resistance to multiple SDHI compounds. [2][4]Therefore, any new fungicide based on the this compound scaffold must be deployed within a robust resistance management strategy, including rotation with fungicides from different FRAC groups. [2][3]

Conclusion

The this compound scaffold is a potent and validated foundation for the development of highly effective fungicides. Our comparative analysis demonstrates that while it possesses strong intrinsic activity, its performance is significantly enhanced by the chemical modifications present in advanced commercial fungicides like Fluxapyroxad and Penthiopyrad. These modifications optimize target-site binding and improve systemic properties within the host plant.

For researchers and developers, this guide underscores that future innovation will likely stem from novel substitutions on this core scaffold to broaden the activity spectrum, enhance systemic movement, and potentially overcome emerging resistance mechanisms. The experimental framework provided herein offers a reliable pathway for validating the performance of such next-generation compounds.

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A Researcher's Guide to the In Vitro Validation of Pyrazole Derivatives as Anti-Cancer Agents

Author: BenchChem Technical Support Team. Date: January 2026

The landscape of oncology drug discovery is in a perpetual state of evolution, with a significant focus on the development of targeted therapies that offer enhanced efficacy and reduced off-target toxicities. Within this paradigm, heterocyclic compounds have emerged as a cornerstone of medicinal chemistry, and among them, the pyrazole scaffold has garnered considerable attention.[1] This versatile, five-membered aromatic ring system serves as a privileged structure, forming the backbone of numerous compounds with a wide array of pharmacological activities, including notable anti-cancer properties.[1][2]

This guide provides an in-depth, technical comparison of the methodologies used to validate the in vitro anti-cancer activity of novel pyrazole derivatives. It is designed for researchers, scientists, and drug development professionals, offering not only step-by-step protocols for key assays but also the scientific rationale behind these experimental choices. By adhering to the principles of scientific integrity, this guide aims to equip researchers with the knowledge to generate robust and reproducible data, thereby accelerating the journey of promising pyrazole-based compounds from the laboratory to clinical consideration.

The Rationale for Pyrazole Derivatives in Oncology

The therapeutic potential of pyrazole derivatives stems from their ability to be readily functionalized at various positions, allowing for the fine-tuning of their steric and electronic properties to achieve specific interactions with biological targets.[1] This structural versatility has led to the development of pyrazole-containing compounds that can modulate the activity of critical players in cancer progression, including protein kinases, cell cycle regulators, and apoptosis-inducing pathways.[1][3] Notably, several FDA-approved drugs for cancer treatment incorporate the pyrazole moiety, underscoring its clinical significance.

Experimental Validation: A Multi-Faceted Approach

A comprehensive in vitro evaluation of a novel pyrazole derivative's anti-cancer activity necessitates a multi-pronged approach. This typically begins with an assessment of its cytotoxic potential, followed by investigations into the underlying mechanisms of cell death, such as the induction of apoptosis and the perturbation of the cell cycle.

I. Assessing Cytotoxicity: The MTT Assay

The initial step in characterizing a potential anti-cancer agent is to determine its cytotoxicity against a panel of cancer cell lines. The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely adopted colorimetric method for this purpose.[4] Its principle lies in the reduction of the yellow, water-soluble MTT tetrazolium salt to a purple, insoluble formazan product by mitochondrial dehydrogenases in metabolically active, viable cells.[5] The amount of formazan produced is directly proportional to the number of living cells, providing a quantitative measure of cell viability.[5][6]

Experimental Protocol: MTT Assay

  • Cell Seeding:

    • Culture the chosen cancer cell lines to 70-80% confluency.

    • Trypsinize the cells and perform an accurate cell count.

    • Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete culture medium.[7]

    • Incubate the plate for 24 hours at 37°C in a humidified 5% CO2 incubator to allow for cell attachment.[8]

  • Compound Treatment:

    • Prepare a stock solution of the pyrazole derivative in a suitable solvent, such as DMSO.

    • On the day of the experiment, prepare serial dilutions of the compound in culture medium to achieve the desired final concentrations. The final DMSO concentration should not exceed 0.5% (v/v) to avoid solvent-induced toxicity.[7]

    • Include a vehicle control (medium with the same final concentration of DMSO) in the experimental setup.[7]

    • Remove the old medium from the cells and add 100 µL of the medium containing the different concentrations of the pyrazole derivative.

    • Incubate the plate for the desired treatment period (e.g., 24, 48, or 72 hours).

  • MTT Addition and Formazan Solubilization:

    • After the incubation period, add 20 µL of MTT solution (5 mg/mL in sterile PBS) to each well.[7]

    • Incubate the plate for 3-4 hours at 37°C to allow for the formation of formazan crystals.[7]

    • Carefully aspirate the medium without disturbing the formazan crystals.

    • Add 150 µL of DMSO to each well to dissolve the formazan crystals.[7]

    • Gently shake the plate on an orbital shaker for 10-15 minutes to ensure complete dissolution.[7]

  • Absorbance Measurement and Data Analysis:

    • Measure the absorbance at a wavelength of 570 nm using a microplate reader.[7]

    • Calculate the percentage of cell viability for each treatment group relative to the vehicle control.

    • Plot the cell viability against the compound concentration and determine the IC50 value (the concentration of the compound that inhibits 50% of cell growth) using appropriate software.[7]

Comparative Cytotoxicity of Representative Pyrazole Derivatives

Compound IDCancer Cell LineCancer TypeIC50 (µM)Reference
Compound 1HCT-116Colorectal Carcinoma4.2[9]
Compound 1HepG2Hepatocellular Carcinoma4.4[9]
Compound 1MCF-7Breast Cancer17.8[9]
Compound 2HCT-116Colorectal Carcinoma17.3[9]
Compound 2HepG2Hepatocellular Carcinoma34.6[9]
Compound 2MCF-7Breast Cancer94.2[9]
Pyrazole BenzamideMCF-7Breast Cancer4.98 - 92.62[10]
Pyrazole Dihydro TriazinoneHCT-116Colorectal Carcinoma7.74 - 82.49[10]
II. Unveiling the Mechanism: Apoptosis Induction

A crucial aspect of an anti-cancer drug's mechanism of action is its ability to induce programmed cell death, or apoptosis. The Annexin V-FITC/Propidium Iodide (PI) assay is a robust flow cytometry-based method to differentiate between viable, early apoptotic, late apoptotic, and necrotic cells.[7][11]

During the early stages of apoptosis, phosphatidylserine (PS), a phospholipid normally confined to the inner leaflet of the plasma membrane, is translocated to the outer leaflet. Annexin V, a calcium-dependent phospholipid-binding protein, has a high affinity for PS and, when conjugated to a fluorochrome like FITC, can be used to identify early apoptotic cells. Propidium iodide is a fluorescent intercalating agent that cannot cross the membrane of live cells or early apoptotic cells, but it can stain the DNA of late apoptotic and necrotic cells that have lost membrane integrity.

Experimental Protocol: Annexin V-FITC/PI Apoptosis Assay

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and allow them to attach overnight.

    • Treat the cells with the pyrazole derivative at the desired concentrations for the specified time. Include untreated and vehicle controls.[7]

  • Cell Harvesting and Staining:

    • After treatment, collect both adherent and floating cells.

    • Wash the cells twice with cold PBS.

    • Resuspend the cell pellet in 1X Binding Buffer provided in a commercial apoptosis detection kit.[7]

    • Add Annexin V-FITC and PI to the cell suspension according to the manufacturer's protocol.[7]

    • Incubate the cells in the dark at room temperature for 15 minutes.[7]

  • Flow Cytometry Analysis:

    • Analyze the stained cells immediately using a flow cytometer.[7]

  • Data Interpretation:

    • Viable cells: Annexin V-negative and PI-negative.[7]

    • Early apoptotic cells: Annexin V-positive and PI-negative.[7]

    • Late apoptotic/necrotic cells: Annexin V-positive and PI-positive.[7]

III. Investigating Cell Cycle Perturbations

Many anti-cancer agents exert their effects by interfering with the cell cycle, leading to cell cycle arrest and subsequent cell death. Flow cytometry analysis of DNA content using propidium iodide staining is a standard method to determine the percentage of cells in different phases of the cell cycle (G0/G1, S, and G2/M).[12]

Experimental Protocol: Cell Cycle Analysis with Propidium Iodide

  • Cell Seeding and Treatment:

    • Seed cells in 6-well plates and treat with the pyrazole derivative as described for the apoptosis assay.[7]

  • Cell Fixation and Staining:

    • Harvest the cells and wash them with PBS.

    • Fix the cells in cold 70% ethanol and store them at -20°C for at least 2 hours.[13]

    • Wash the cells with PBS to remove the ethanol.

    • Resuspend the cell pellet in a PI staining solution containing RNase A.[13]

    • Incubate in the dark at room temperature for 30 minutes.[7]

  • Flow Cytometry Analysis and Data Interpretation:

    • Analyze the stained cells using a flow cytometer. The DNA content is proportional to the PI fluorescence intensity.[7]

    • The resulting histogram will show peaks corresponding to the G0/G1, S, and G2/M phases of the cell cycle.

    • Quantify the percentage of cells in each phase to determine if the compound induces cell cycle arrest at a specific phase.[7]

Mechanistic Insights: Targeting Key Signaling Pathways

The anti-cancer activity of many pyrazole derivatives can be attributed to their ability to inhibit key signaling pathways that are often dysregulated in cancer. Two of the most well-characterized pathways are the PI3K/Akt and MAPK/ERK pathways.

The PI3K/Akt Signaling Pathway

The PI3K/Akt pathway is a crucial intracellular signaling cascade that regulates a wide range of cellular processes, including cell growth, proliferation, survival, and metabolism.[14] Aberrant activation of this pathway is a common event in many types of cancer.[14]

PI3K_Akt_Pathway RTK Receptor Tyrosine Kinase (RTK) PI3K PI3K RTK->PI3K Activation PIP3 PIP3 PI3K->PIP3 Phosphorylation PIP2 PIP2 PDK1 PDK1 PIP3->PDK1 Akt Akt PIP3->Akt PDK1->Akt Phosphorylation mTORC1 mTORC1 Akt->mTORC1 Activation Proliferation Cell Proliferation & Survival mTORC1->Proliferation Pyrazole Pyrazole Derivative Pyrazole->PI3K Inhibition

Caption: The PI3K/Akt signaling pathway and a potential point of inhibition by pyrazole derivatives.

The MAPK/ERK Signaling Pathway

The MAPK/ERK pathway is another critical signaling cascade that transmits extracellular signals to the nucleus, thereby regulating gene expression and cellular processes such as proliferation, differentiation, and survival.[15][16] Dysregulation of this pathway is also frequently observed in cancer.[15]

MAPK_ERK_Pathway GrowthFactor Growth Factor Receptor Receptor GrowthFactor->Receptor Ras Ras Receptor->Ras Activation Raf Raf Ras->Raf Activation MEK MEK Raf->MEK Phosphorylation ERK ERK MEK->ERK Phosphorylation TranscriptionFactors Transcription Factors ERK->TranscriptionFactors Activation Proliferation Cell Proliferation & Differentiation TranscriptionFactors->Proliferation Pyrazole Pyrazole Derivative Pyrazole->Raf Inhibition

Caption: The MAPK/ERK signaling pathway with a potential point of inhibition by pyrazole derivatives.

Conclusion

The validation of the in vitro anti-cancer activity of pyrazole derivatives is a critical step in the drug discovery pipeline. By employing a systematic and multi-faceted approach that includes robust cytotoxicity assays, mechanistic studies of apoptosis and cell cycle arrest, and an investigation into the molecular targets within key signaling pathways, researchers can build a strong preclinical data package. This comprehensive guide provides the necessary protocols and scientific context to empower researchers in their quest to develop the next generation of pyrazole-based cancer therapeutics. The insights gained from these in vitro studies are invaluable for guiding further preclinical and clinical development, ultimately bringing us closer to more effective and targeted cancer treatments.

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The Pyrazole-4-Carboxamide Scaffold: A Privileged Motif in Drug Discovery and Agrochemicals

Author: BenchChem Technical Support Team. Date: January 2026

A Comparative Analysis of Structure-Activity Relationships Across Diverse Biological Targets

The pyrazole-4-carboxamide core is a highly versatile and privileged scaffold in the fields of medicinal chemistry and agrochemicals.[1] Its inherent drug-like properties and synthetic tractability have led to the development of a multitude of biologically active compounds, including approved drugs and commercially successful fungicides. This guide provides a comprehensive comparative analysis of the structure-activity relationships (SAR) of pyrazole-4-carboxamide derivatives, offering insights for researchers, scientists, and drug development professionals engaged in the rational design of novel therapeutics and crop protection agents.

The Core Scaffold: A Foundation for Diverse Activities

The fundamental pyrazole-4-carboxamide structure consists of a five-membered pyrazole ring bearing a carboxamide functional group at the 4-position. The remarkable diversity in the biological activities of its derivatives arises from the strategic placement of various substituents on both the pyrazole ring (at positions N1, C3, and C5) and the amide nitrogen. These modifications modulate the molecule's physicochemical properties, such as lipophilicity, electronic distribution, and steric profile, thereby influencing its binding affinity and selectivity for different biological targets.

Comparative SAR Analysis: From Kinase Inhibition to Fungal Disruption

The biological activity of pyrazole-4-carboxamide derivatives is intricately linked to the nature and position of their substituents. This section delves into a comparative analysis of the SAR of these compounds against three major classes of biological targets: kinases, fungal succinate dehydrogenase (SDH), and various microbial pathogens.

Kinase Inhibitors: Targeting Uncontrolled Cell Proliferation

Pyrazole-4-carboxamide derivatives have emerged as potent inhibitors of various protein kinases, which are critical regulators of cell signaling and are often dysregulated in cancer.[2] The SAR of these compounds is highly dependent on the specific kinase being targeted.

Aurora kinases (A and B) are key regulators of mitosis, and their inhibition is a promising strategy for cancer therapy.[3] The SAR of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors reveals several key trends.[4][5]

  • Substitution on the N-phenyl ring: Bulky, electron-withdrawing groups at the R1 and R2 positions of the N-phenyl ring are generally favored for inhibitory activity.[4] For instance, compound 10e with a 4-nitro group on the N-phenyl ring exhibited potent Aurora A kinase inhibitory activity (IC50 = 0.16 µM) and significant antiproliferative effects against HCT116 and MCF-7 cell lines.[5]

  • Substitution on the 1-phenyl and 3-phenyl rings: The nature of substituents on these rings also plays a crucial role in modulating activity, though the SAR is more complex and often target-specific.

CompoundR1R2Aurora A IC50 (µM)HCT116 IC50 (µM)MCF-7 IC50 (µM)Reference
10a HH>1010.329.87[5]
10e 4-NO2H0.160.390.46[5]
10h 4-ClH0.521.231.56[5]

Table 1: SAR of N,1,3-triphenyl-1H-pyrazole-4-carboxamide derivatives as Aurora A kinase inhibitors.[5]

Aberrant FGFR signaling is implicated in various cancers. 5-amino-1H-pyrazole-4-carboxamide derivatives have been developed as covalent inhibitors of FGFRs, targeting both wild-type and drug-resistant mutant forms.[6]

  • Covalent Warhead: The presence of an acrylamide moiety on the N-phenyl ring acts as a Michael acceptor, forming a covalent bond with a cysteine residue in the ATP-binding pocket of FGFR. This irreversible binding leads to potent and sustained inhibition.

  • Substitution on the N-phenyl ring: The position and nature of substituents on the N-phenyl ring are critical for positioning the acrylamide warhead for optimal reaction with the target cysteine. Compound 10h , for example, demonstrated nanomolar activity against FGFR1, FGFR2, and FGFR3.[6]

CompoundFGFR1 IC50 (nM)FGFR2 IC50 (nM)FGFR3 IC50 (nM)FGFR2 V564F IC50 (nM)Reference
10h 46419962[6]

Table 2: In vitro inhibitory activities of a representative 5-amino-1H-pyrazole-4-carboxamide derivative against FGFRs.[6]

Fungicides: Disrupting Fungal Respiration

Pyrazole-4-carboxamides are a cornerstone of modern agriculture, with many commercial fungicides acting as succinate dehydrogenase inhibitors (SDHIs).[7][8] SDH is a crucial enzyme in the mitochondrial electron transport chain, and its inhibition leads to the disruption of fungal respiration and cell death.[9]

The general structure of pyrazole-4-carboxamide SDHIs consists of a pyrazole ring, a carboxamide linker, and a substituted phenyl ring. The SAR of these compounds has been extensively studied to optimize their antifungal potency and spectrum.

  • Substituents on the Pyrazole Ring:

    • N1-position: A methyl group is generally optimal for activity.

    • C3-position: Introduction of a difluoromethyl group often enhances antifungal activity.[10]

  • Substituents on the Amide Nitrogen:

    • Aryl Group: A substituted phenyl or other aromatic ring is essential. The nature and position of substituents on this ring significantly impact potency and selectivity against different fungal pathogens. For example, the introduction of a diarylamine scaffold has led to potent antifungal agents.[11]

    • Linker: The carboxamide linker is crucial for maintaining the correct orientation of the molecule within the SDH binding pocket.

CompoundTarget FungiIC50 (µg/mL)Reference
9c-7 Rhizoctonia solani0.013[11]
Rhizoctonia cerealis1.608[11]
Sclerotinia sclerotiorum1.874[11]
8e Rhizoctonia solani-[9]
Sclerotinia sclerotiorum-[9]

Table 3: Antifungal activities of representative pyrazole-4-carboxamide derivatives.[9][11] Note: IC50 values for compound 8e against specific fungi were not explicitly provided in the abstract, but the study highlighted its strong activity.[9]

Antimicrobial Agents: A Broad Spectrum of Activity

Beyond their applications as kinase inhibitors and fungicides, pyrazole-4-carboxamide derivatives have demonstrated a wide range of antimicrobial activities, including antibacterial and antitubercular effects.[12][13][14]

The SAR for antimicrobial activity is often broader and less target-specific compared to kinase or SDH inhibition. However, some general trends can be observed:

  • Lipophilicity: Increased lipophilicity, often achieved through the introduction of halogen atoms or other nonpolar substituents on the aromatic rings, can enhance antibacterial activity by facilitating passage through the bacterial cell membrane.

  • Electronic Effects: The electronic nature of the substituents can also play a role. Electron-donating groups have been shown to be more effective against certain fungal strains.[13]

CompoundBacterial/Fungal StrainActivity (MIC/Zone of Inhibition)Reference
5i Gram-positive pathogensPotent activity[13]
5k Gram-negative strainsPotent activity[13]
5a, 5i, 5j Fungal strains & M. tuberculosisPotent activity[13]
3 Escherichia coliMIC: 0.25 µg/mL[15]
4 Streptococcus epidermidisMIC: 0.25 µg/mL[15]

Table 4: Antimicrobial activity of selected pyrazole-4-carboxamide derivatives.[13][15]

Experimental Methodologies

The evaluation of the biological activity of pyrazole-4-carboxamide derivatives relies on a variety of standardized in vitro and in vivo assays. This section provides an overview of the key experimental protocols.

Synthesis of Pyrazole-4-Carboxamide Derivatives

A common synthetic route to pyrazole-4-carboxamides involves the initial formation of a pyrazole-4-carboxylic acid or its ester derivative, followed by an amide coupling reaction with a desired amine.[11]

General Procedure for Amide Coupling:

  • Dissolve the pyrazole-4-carboxylic acid in a suitable anhydrous solvent (e.g., dichloromethane, DMF).

  • Add a coupling reagent (e.g., HATU, HBTU, or EDC) and a base (e.g., DIPEA, triethylamine).

  • Add the desired amine to the reaction mixture.

  • Stir the reaction at room temperature until completion, monitoring by TLC.

  • Perform an aqueous workup to remove excess reagents and byproducts.

  • Purify the crude product by column chromatography or recrystallization.

G cluster_synthesis General Synthesis of Pyrazole-4-Carboxamides start Pyrazole-4-carboxylic acid reaction Amide Coupling Reaction start->reaction coupling Coupling Reagent (e.g., HATU) coupling->reaction base Base (e.g., DIPEA) base->reaction amine Amine (R-NH2) amine->reaction workup Aqueous Workup reaction->workup purification Purification (Chromatography/Recrystallization) workup->purification product Pyrazole-4-carboxamide Derivative purification->product

Caption: General workflow for the synthesis of pyrazole-4-carboxamide derivatives.

In Vitro Kinase Inhibition Assay (Luminescence-Based)

This assay determines the in vitro potency of a compound against a purified kinase enzyme by measuring ATP consumption.[1]

Step-by-Step Protocol:

  • Prepare Reagents: Dilute the purified kinase, substrate (e.g., a peptide), and ATP in a kinase assay buffer. Prepare serial dilutions of the test compound in DMSO.

  • Kinase Reaction: In a 384-well plate, add the test compound, the kinase enzyme, and the substrate/ATP mixture.

  • Incubation: Incubate the plate at room temperature for a defined period (e.g., 60 minutes) to allow the kinase reaction to proceed.

  • ATP Detection: Add a reagent (e.g., ADP-Glo™ Reagent) to stop the kinase reaction and deplete the remaining ATP.

  • Luminescence Generation: Add a kinase detection reagent to convert the ADP generated into a luminescent signal.

  • Measurement: Read the luminescence using a plate reader.

  • Data Analysis: Calculate the IC50 value, which is the concentration of the inhibitor required to reduce the kinase activity by 50%.

G cluster_kinase_assay Luminescence-Based Kinase Inhibition Assay reagents Prepare Reagents (Kinase, Substrate, ATP, Inhibitor) reaction Kinase Reaction (Incubate at RT) reagents->reaction stop_reaction Stop Reaction & Deplete ATP reaction->stop_reaction luminescence Generate Luminescent Signal stop_reaction->luminescence measure Measure Luminescence luminescence->measure analysis Calculate IC50 measure->analysis

Caption: Workflow for a typical luminescence-based kinase inhibition assay.

In Vitro Antifungal Susceptibility Testing (Broth Microdilution)

This method determines the minimum inhibitory concentration (MIC) of a compound against a specific fungal strain.[2]

Step-by-Step Protocol:

  • Prepare Inoculum: Grow the fungal strain in a suitable culture medium and adjust the concentration of the fungal suspension to a standard density.

  • Prepare Compound Dilutions: Prepare serial dilutions of the test compound in a 96-well microtiter plate.

  • Inoculation: Add the fungal inoculum to each well of the microtiter plate.

  • Incubation: Incubate the plate at an appropriate temperature and for a sufficient duration to allow for fungal growth in the control wells (without the test compound).

  • Determine MIC: The MIC is the lowest concentration of the compound at which there is a significant inhibition of fungal growth (e.g., an 80% reduction in growth compared to the control).[2]

Signaling Pathways and Mechanisms of Action

A deep understanding of the molecular mechanisms underlying the activity of pyrazole-4-carboxamide derivatives is crucial for rational drug design.

Aurora Kinase Signaling Pathway

Aurora kinases are central to the regulation of mitosis. Aurora A is involved in centrosome separation and spindle assembly, while Aurora B is a key component of the chromosomal passenger complex, ensuring proper chromosome segregation and cytokinesis. Inhibition of these kinases by pyrazole-4-carboxamide derivatives leads to mitotic arrest and apoptosis in cancer cells.

G cluster_aurora_pathway Simplified Aurora Kinase Signaling in Mitosis prophase Prophase metaphase Metaphase anaphase Anaphase cytokinesis Cytokinesis anaphase->cytokinesis division Cell Division cytokinesis->division aurora_a Aurora A spindle Spindle Assembly aurora_a->spindle aurora_b Aurora B segregation Chromosome Segregation aurora_b->segregation spindle->metaphase segregation->anaphase inhibitor Pyrazole-4-carboxamide Inhibitor inhibitor->aurora_a Inhibits inhibitor->aurora_b Inhibits

Caption: Simplified role of Aurora kinases in mitosis and their inhibition.

Succinate Dehydrogenase (SDH) in the Fungal Respiratory Chain

SDH (also known as complex II) is an enzyme complex located in the inner mitochondrial membrane. It catalyzes the oxidation of succinate to fumarate in the Krebs cycle and transfers electrons to the ubiquinone pool in the electron transport chain. Pyrazole-4-carboxamide SDHIs bind to the ubiquinone binding site of the SDH complex, blocking electron transport and leading to a halt in cellular respiration and energy production in fungi.[10]

G cluster_sdh_pathway Mechanism of SDH Inhibition in Fungi succinate Succinate sdh Succinate Dehydrogenase (Complex II) succinate->sdh Oxidation fumarate Fumarate sdh->fumarate q Ubiquinone (Q) sdh->q Electron Transfer qh2 Ubiquinol (QH2) q->qh2 complex_iii Complex III qh2->complex_iii inhibitor Pyrazole-4-carboxamide SDHI inhibitor->sdh Blocks Q binding site

Caption: Inhibition of the fungal respiratory chain by pyrazole-4-carboxamide SDHIs.

Conclusion

The pyrazole-4-carboxamide scaffold has proven to be an exceptionally fruitful starting point for the discovery of novel bioactive molecules. The comparative analysis of the SAR across different biological targets highlights the remarkable tunability of this chemical framework. By strategically modifying the substituents on the pyrazole ring and the amide nitrogen, researchers can fine-tune the potency, selectivity, and pharmacokinetic properties of these derivatives to address a wide range of therapeutic and agricultural needs. The insights and methodologies presented in this guide are intended to serve as a valuable resource for the continued exploration and exploitation of this privileged scaffold in the ongoing quest for new and improved drugs and crop protection agents.

References

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A Comparative Guide to the Structural Confirmation of 1-methyl-1H-pyrazole-4-carboxamide Derivatives

Author: BenchChem Technical Support Team. Date: January 2026

For Researchers, Scientists, and Drug Development Professionals

In the landscape of modern drug discovery, the 1-methyl-1H-pyrazole-4-carboxamide scaffold is a cornerstone for developing novel therapeutics, notably as potent inhibitors of succinate dehydrogenase (SDH) in fungicides and as versatile building blocks in medicinal chemistry.[1] The precise arrangement of atoms in these molecules is not a mere academic detail; it is the critical determinant of a compound's efficacy, safety, and patentability. An erroneous structural assignment can lead to the misinterpretation of structure-activity relationships (SAR), wasted resources, and potential safety liabilities.

This guide provides a comprehensive comparison of the primary analytical techniques for the unambiguous structural confirmation of this compound derivatives. As a senior application scientist, my aim is to move beyond a simple listing of methods, instead offering a logical framework for their application, explaining the causality behind experimental choices, and providing field-proven insights to ensure the integrity of your results.

The Analytical Trinity: A Strategic Overview

The definitive confirmation of a novel chemical entity relies on a tripod of analytical techniques: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Single-Crystal X-ray Crystallography. These methods are not interchangeable; rather, they are complementary, each providing a unique and essential piece of the structural puzzle.

Technique Primary Information Provided Sample State Key Advantage Primary Limitation
NMR Spectroscopy Atom connectivity (through-bond correlations)SolutionDetailed map of the molecular framework and atom-to-atom connections.Does not directly provide molecular weight or 3D spatial arrangement.
Mass Spectrometry Molecular weight and elemental compositionGas Phase (from solid or solution)High sensitivity and precise determination of the molecular formula.[2]Provides limited information on atom connectivity or stereochemistry.
X-ray Crystallography Absolute 3D atomic arrangement in spaceSolid (Single Crystal)Unambiguous determination of the complete molecular structure, including stereochemistry.[3]Requires a high-quality single crystal, which can be challenging to grow.[4]

This guide will dissect each technique, providing not only the theoretical underpinnings but also practical, step-by-step protocols and data interpretation strategies tailored to the this compound core.

Deep Dive 1: Nuclear Magnetic Resonance (NMR) Spectroscopy – Mapping the Molecular Blueprint

NMR spectroscopy is the cornerstone of structural elucidation for organic molecules in solution. It probes the magnetic properties of atomic nuclei (primarily ¹H and ¹³C), providing detailed information about the chemical environment and connectivity of atoms within a molecule.

Causality in NMR: Why It's the First Step

For a typical this compound derivative, NMR is the initial and most informative step. It directly confirms that the atoms are connected in the expected sequence, verifying the success of the chemical synthesis.

Expected ¹H and ¹³C NMR Chemical Shifts:

The chemical shifts (δ) are highly diagnostic. Based on data from related pyrazole structures, we can predict the approximate chemical shifts for a hypothetical derivative, N-phenyl-1-methyl-1H-pyrazole-4-carboxamide.

Atom Position Predicted ¹H Shift (ppm) Predicted ¹³C Shift (ppm) Rationale & Notes
N-CH₃ ~3.9~36The methyl group on the nitrogen is typically found in this region.
H-3 ~7.9~139Proton on the pyrazole ring adjacent to the substituted nitrogen.
H-5 ~8.3~131Proton on the pyrazole ring adjacent to the unsubstituted nitrogen, often slightly downfield from H-3.[5][6]
C-4 -~113Quaternary carbon bearing the carboxamide group.
C=O (Amide) -~163The carboxamide carbonyl carbon is characteristically deshielded.
NH (Amide) ~8.5-10.0-Broad singlet, chemical shift is concentration and solvent dependent.
Aryl-H (on N-substituent) ~7.0-7.8~120-140Depends on the substitution pattern of the phenyl ring.

Note: These are estimated values. Actual shifts will vary based on the specific N-substituent and the solvent used.

Unambiguous Assignment with 2D NMR: The Power of Connectivity

While 1D NMR provides a list of signals, 2D NMR experiments like HSQC and HMBC provide the crucial links to piece the puzzle together.

  • HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton signal with the carbon signal it is directly attached to (¹JCH). It's a powerful way to definitively assign protonated carbons.[7][8]

  • HMBC (Heteronuclear Multiple Bond Correlation): The HMBC experiment is arguably the most powerful tool for mapping the carbon skeleton. It shows correlations between protons and carbons that are two or three bonds away (²JCH, ³JCH). For our scaffold, this is critical for confirming the position of the carboxamide group and the N-methyl group.[7][9]

Below is a diagram illustrating the key expected HMBC correlations that would confirm the structure of N-phenyl-1-methyl-1H-pyrazole-4-carboxamide.

Caption: Key HMBC correlations for structural confirmation.

Experimental Protocol: Acquiring High-Quality NMR Data
  • Sample Preparation: Dissolve 5-10 mg of the purified compound in ~0.6 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a 5 mm NMR tube. Ensure the sample is fully dissolved to avoid poor spectral resolution.

  • 1D Spectra Acquisition: Acquire standard ¹H and ¹³C{¹H} spectra. This provides the initial overview of the protons and carbons present.

  • 2D Spectra Acquisition:

    • HSQC: Use a standard gradient-selected HSQC pulse sequence. This experiment is relatively quick.

    • HMBC: Acquire a gradient-selected HMBC spectrum. Optimize the long-range coupling delay (typically for a J-coupling of 8-10 Hz) to observe 2- and 3-bond correlations.[7][9] This experiment may require a longer acquisition time depending on the sample concentration.

  • Data Processing and Analysis: Process the spectra using appropriate software (e.g., MestReNova, TopSpin). Use the 1D spectra to project the axes of the 2D spectra. Systematically map all correlations from HSQC and HMBC to build the molecular structure fragment by fragment.

Deep Dive 2: High-Resolution Mass Spectrometry (HRMS) – Confirming the Formula

While NMR connects the atoms, it doesn't directly confirm the molecular formula. For this, HRMS is the tool of choice. It measures the mass-to-charge ratio (m/z) of an ion with extremely high precision, allowing for the determination of the elemental composition.[2][10]

Causality in HRMS: Why It's a Self-Validating System

The power of HRMS lies in its precision. An instrument like a Time-of-Flight (TOF) or Orbitrap can measure mass to within 5 parts per million (ppm). Because the exact masses of isotopes are not integers (e.g., ¹²C = 12.00000, ¹H = 1.00783, ¹⁴N = 14.00307, ¹⁶O = 15.99491), there is only one possible combination of atoms that can result in a specific measured exact mass. This provides definitive confirmation of the elemental formula.[2][11]

For N-phenyl-1-methyl-1H-pyrazole-4-carboxamide (C₁₁H₁₁N₃O):

  • Calculated Exact Mass ([M+H]⁺): 202.0975

  • An HRMS measurement of 202.0973 (a 1 ppm error) would provide very high confidence in this formula.

Fragmentation Analysis (MS/MS)

Tandem mass spectrometry (MS/MS) can provide further structural clues by fragmenting the molecular ion and analyzing the resulting pieces. While not as definitive as NMR for isomer differentiation, the fragmentation pattern can be diagnostic.

Expected Fragmentation Pattern:

Fragment m/z Proposed Structure / Loss
M+Molecular Ion
M - 43Loss of CONH
M - 77Loss of Phenyl group
821-methylpyrazole ion

Fragmentation is complex and can vary with instrument conditions. This table represents plausible fragmentation pathways for pyrazole derivatives.[12][13]

Experimental Protocol: HRMS Analysis
  • Sample Preparation: Prepare a dilute solution (1-10 µg/mL) of the sample in a suitable solvent (e.g., methanol or acetonitrile) that is compatible with the ionization source.

  • Instrument Calibration: Calibrate the mass spectrometer using a known reference standard immediately before the analysis to ensure high mass accuracy. Internal calibration (lock mass) is preferred for the highest accuracy.[11]

  • Data Acquisition: Infuse the sample into an electrospray ionization (ESI) source. Acquire the full scan mass spectrum in positive ion mode. The high resolution of the instrument will allow for the determination of the monoisotopic mass.

  • Formula Determination: Use the instrument's software to calculate the elemental composition from the measured exact mass. The software will provide a list of possible formulas within a specified mass tolerance (e.g., < 5 ppm). The correct formula should be chemically sensible and consistent with the synthetic route.

Deep Dive 3: Single-Crystal X-ray Crystallography – The Unambiguous Gold Standard

When an absolute, undeniable 3D structure is required, X-ray crystallography is the ultimate arbiter. By diffracting X-rays off a single, well-ordered crystal, this technique generates a detailed electron density map from which the position of every atom (except usually hydrogens) can be determined with high precision.[3][14]

Causality in Crystallography: Why It's Definitive

Unlike spectroscopic methods that infer structure from averaged properties in solution, crystallography provides a direct image of the molecule in the solid state. It resolves any ambiguity regarding isomerism, conformation, and stereochemistry. A published crystal structure is considered the highest standard of evidence for a molecule's structure.[15][16]

Experimental Workflow: From Powder to Structure

The process is linear but requires expertise and often, patience, particularly at the crystallization stage.

Caption: The workflow of single-crystal X-ray crystallography.

Protocol: Key Steps in Structure Determination
  • Crystallization (The Bottleneck): This is the most critical and often most difficult step.[4]

    • Goal: Grow a single, defect-free crystal, typically 0.1-0.3 mm in size.

    • Method: Slow evaporation of a solvent, slow cooling of a saturated solution, or vapor diffusion are common methods for small molecules.[4] The choice of solvent is crucial; the compound should be moderately soluble.

  • Data Collection: The crystal is mounted on a goniometer and cooled in a stream of cold nitrogen. It is then rotated in a monochromatic X-ray beam, and the diffraction pattern (thousands of reflections) is recorded on a detector.

  • Structure Solution and Refinement:

    • The diffraction data (intensities and positions of spots) are used to determine the unit cell dimensions and space group.

    • Computational methods are used to solve the "phase problem" and generate an initial electron density map.

    • An atomic model is built into the electron density map and refined using least-squares methods until the calculated diffraction pattern matches the experimentally observed data. The final R-factor is a measure of the quality of the fit.

Conclusion: An Integrated, Multi-Technique Approach

The structural confirmation of a novel this compound derivative is not a task for a single technique. It is a logical, multi-step process where each method provides a layer of validation.

  • Start with NMR: Use 1D and 2D NMR to confirm that the atoms are connected as expected. This verifies the fundamental covalent structure.

  • Confirm with HRMS: Use high-resolution mass spectrometry to obtain an exact mass, which provides high-confidence confirmation of the elemental composition.

  • Finalize with X-ray Crystallography (if necessary): If there is any ambiguity about stereochemistry, or if an absolute, publication-quality 3D structure is required for computational modeling or patent filings, single-crystal X-ray crystallography is the definitive final step.

By employing this integrated and self-validating workflow, researchers, scientists, and drug development professionals can ensure the scientific integrity of their work and build a solid foundation for further discovery.

References

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  • The crystal structure of 1-phenyl-N-(4,5,6,7-tetrabromo-1,3-dioxoisoindolin-2-yl)-5-(thiophen-2-yl)-1H-pyrazole-4-carboxamide dimethylformamide solvate. (2020). ORCA - Cardiff University. [Link]

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A Senior Application Scientist's Guide to Inter-Laboratory Validation of Assays for Pyrazole Carboxamide Activity

Author: BenchChem Technical Support Team. Date: January 2026

Introduction: The Critical Role of Pyrazole Carboxamides and the Imperative for Robust Assays

Pyrazole carboxamide derivatives represent a cornerstone class of fungicides, vital for global food security and the management of fungal pathogens in agriculture.[1] Their primary mode of action is the highly specific inhibition of the succinate dehydrogenase (SDH) enzyme, also known as Complex II, a critical component of the mitochondrial respiratory chain.[1] By disrupting fungal respiration, these compounds effectively halt ATP synthesis and induce oxidative stress, leading to fungal cell death.[1] The development and registration of new, effective pyrazole carboxamide fungicides, as well as the monitoring of potential resistance, depend on accurate and reproducible measurements of their biological activity.

This guide provides a comprehensive framework for the inter-laboratory validation of two key assay types used to quantify the activity of pyrazole carboxamide compounds. As a self-validating system, this document is designed for researchers, scientists, and drug development professionals to establish robust, reliable, and transferable bioassays. We will delve into the causality behind experimental choices, offering field-proven insights to ensure scientific integrity.

Pillar 1: Assay Methodologies for Pyrazole Carboxamide Activity

Two complementary assay formats are central to characterizing pyrazole carboxamide activity: direct enzyme inhibition assays and whole-organism fungal growth inhibition assays. Each provides a different but essential piece of the puzzle.

The Target-Based Approach: In Vitro Succinate Dehydrogenase (SDH) Inhibition Assay

This assay directly measures the inhibitory effect of a compound on the SDH enzyme, providing a clear indication of target engagement. It is an invaluable tool for primary screening and mechanistic studies. The most common method is a colorimetric assay that measures the reduction of an electron acceptor.

Experimental Workflow: SDH Inhibition Assay

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Mito Mitochondria Isolation (from target fungus) Plate Plate Loading: Mitochondria + Compound Mito->Plate Comp Compound Dilution (Test & Reference) Comp->Plate Reag Reagent Preparation (Buffer, Substrate, Dye) Initiate Reaction Initiation (Add Succinate + DCPIP) Reag->Initiate Incubate Pre-incubation (Allows inhibitor binding) Plate->Incubate Incubate->Initiate Measure Kinetic Measurement (Absorbance at 600 nm) Initiate->Measure Rate Calculate Reaction Rates (ΔAbsorbance / time) Measure->Rate Inhibit Calculate % Inhibition Rate->Inhibit IC50 Determine IC50 Value (Dose-Response Curve) Inhibit->IC50

Caption: Workflow for the in vitro SDH enzyme inhibition assay.

Detailed Experimental Protocol: Colorimetric SDH Inhibition Assay

This protocol is adapted from established methods for measuring SDH activity.[2][3]

  • Preparation of Reagents:

    • SDH Assay Buffer: 0.1 M Sodium Phosphate buffer, pH 7.4. Equilibrate to room temperature before use.

    • SDH Substrate: 15 mM Sodium Succinate in distilled water.

    • Electron Acceptor Dye: 2 mM 2,6-dichlorophenolindophenol (DCPIP) in distilled water.

    • Test Compounds: Prepare a stock solution of the pyrazole carboxamide in a suitable solvent (e.g., DMSO) and create a serial dilution series. Include a known SDH inhibitor (e.g., Boscalid) as a positive control.

  • Isolation of Mitochondria (Enzyme Source):

    • Harvest fungal mycelia from a liquid culture.

    • Homogenize the mycelia in ice-cold SDH Assay Buffer. A Dounce homogenizer is recommended.

    • Centrifuge the homogenate at a low speed (e.g., 1,000 x g for 5 minutes) to pellet cell debris.

    • Transfer the supernatant to a new tube and centrifuge at a higher speed (e.g., 10,000 x g for 10 minutes) to pellet the mitochondria.

    • Resuspend the mitochondrial pellet in a minimal volume of ice-cold SDH Assay Buffer.

  • Assay Procedure (96-well plate format):

    • To each well, add 5-20 µL of the mitochondrial suspension.

    • Add 5 µL of the test compound dilution (or solvent control).

    • Adjust the volume in each well to 50 µL with SDH Assay Buffer.

    • Pre-incubate the plate for 10 minutes at 25°C to allow the inhibitor to bind to the enzyme.

    • Prepare a reaction mix containing SDH Substrate and the Electron Acceptor Dye.

    • Initiate the reaction by adding 50 µL of the reaction mix to each well.

    • Immediately place the plate in a microplate reader and measure the decrease in absorbance at 600 nm in kinetic mode at 25°C. Record readings every minute for 10-30 minutes.

  • Data Analysis:

    • Calculate the rate of reaction (V) for each well by determining the slope of the linear portion of the absorbance vs. time curve.

    • Calculate the percent inhibition for each compound concentration relative to the solvent control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the IC50 value.

The Organism-Based Approach: In Vitro Fungal Growth Inhibition Assay

This assay assesses the compound's ability to inhibit the growth of the target fungus, providing a more holistic view of its efficacy, which includes factors like cell permeability. The mycelial growth inhibition method is a standard approach.[4][5]

Experimental Workflow: Fungal Growth Inhibition

cluster_prep Preparation cluster_assay Assay Execution cluster_analysis Data Analysis Media Prepare Growth Media (e.g., PDA) Comp Incorporate Compound into molten media Media->Comp Plates Pour Amended Media Plates Comp->Plates Inoc Inoculate Plate Center (with fungal plug) Plates->Inoc Incubate Incubate Plates (e.g., 25°C, dark) Inoc->Incubate Measure Measure Colony Diameter Incubate->Measure Inhibit Calculate % Inhibition (vs. control) Measure->Inhibit EC50 Determine EC50 Value (Dose-Response Curve) Inhibit->EC50

Caption: Workflow for the in vitro fungal growth inhibition assay.

Detailed Experimental Protocol: Mycelial Growth Inhibition Assay

  • Preparation of Amended Media:

    • Prepare a suitable fungal growth medium, such as Potato Dextrose Agar (PDA). Autoclave and cool to approximately 50-55°C.

    • Prepare stock solutions of the test pyrazole carboxamides in a solvent like DMSO.

    • Add the appropriate volume of the stock solution to the molten agar to achieve the desired final concentrations. Ensure thorough mixing. A solvent-only plate serves as the negative control.

    • Pour the amended media into sterile petri dishes and allow them to solidify.

  • Inoculation:

    • From the margin of an actively growing culture of the target fungus, excise a small mycelial plug (e.g., 5 mm diameter) using a sterile cork borer.

    • Place the mycelial plug, mycelium-side down, in the center of each agar plate (both amended and control).

  • Incubation:

    • Incubate the plates at a temperature optimal for the specific fungus (e.g., 25°C) in the dark.

    • Continue incubation until the fungal growth in the control plate has reached a significant portion of the plate's diameter.

  • Data Collection and Analysis:

    • Measure the diameter of the fungal colony in two perpendicular directions for each plate.

    • Calculate the average diameter for each treatment.

    • Calculate the percent inhibition of mycelial growth for each concentration compared to the solvent control.

    • Plot the percent inhibition against the logarithm of the compound concentration and fit the data to a dose-response curve to determine the EC50 (Effective Concentration for 50% inhibition) value.

Pillar 2: Inter-Laboratory Validation: Achieving Trustworthiness and Reproducibility

The cornerstone of a reliable assay is its ability to produce consistent results across different laboratories.[6] This is achieved through a formal inter-laboratory validation or "ring test." The goal is to understand and quantify the sources of variability.[7]

Key Principles of Inter-Laboratory Validation

  • Standardization is Paramount: All participating laboratories must adhere strictly to the same, detailed Standard Operating Procedure (SOP).[7] This includes identical reagent sources, media formulations, incubation times, and endpoint definitions.[1]

  • Reference Materials: A common, well-characterized reference standard (e.g., a specific batch of a known pyrazole carboxamide fungicide) and a panel of quality control fungal strains must be distributed to all labs.[8]

  • Blinded Samples: A set of coded, blinded samples containing varying concentrations of the test compounds should be analyzed by each laboratory to ensure an unbiased assessment.

Sources of Variability and Mitigation Strategies

High inter-laboratory variability is a known challenge in both enzymatic and antifungal susceptibility testing.[1][7] Understanding the sources of this variation is the first step toward controlling it.

Source of VariabilitySDH Inhibition AssayFungal Growth AssayMitigation Strategy
Enzyme/Inoculum Prep Purity and activity of mitochondrial prep.Age and viability of fungal culture, inoculum size.[9]Strict, standardized protocols for culture maintenance and preparation. Use of spectrophotometric methods for inoculum standardization.[9]
Reagents/Media Buffer pH, substrate/dye concentration.Lot-to-lot variability of media components, pH.[9][10]Use of a single batch of critical reagents and media for all labs in the study. Rigorous pH monitoring.
Incubation Conditions Temperature, time.Temperature, time, humidity.[1]Use of calibrated incubators and precise timing for all steps.
Operator-Dependent Factors Pipetting accuracy, kinetic window selection.Subjectivity in measuring colony edges.Comprehensive training, use of calibrated pipettes, and clear, image-based guidelines for endpoint determination.

Designing the Validation Study

A robust inter-laboratory study should be designed to assess the following key performance parameters:

  • Repeatability (Intra-assay Precision): The variation observed when the same operator in the same laboratory tests the same sample multiple times in a single run.

  • Intermediate Precision: The variation within a single laboratory over different days, with different operators, or with different equipment.

  • Reproducibility (Inter-assay Precision): The variation between different laboratories when testing the same samples.[6] This is the ultimate measure of the assay's transferability.

Comparative Performance Data (Hypothetical Validation Study)

The table below illustrates the kind of data generated from an inter-laboratory validation study comparing the two assay types.

ParameterSDH Inhibition AssayFungal Growth AssayTarget Acceptance Criteria
IC50/EC50 for Ref. Std. (µM) 0.0520.45-
Repeatability (%CV) < 10%< 15%≤ 15%
Intermediate Precision (%CV) < 15%< 20%≤ 20%
Reproducibility (%CV) < 25%< 35%≤ 30%

Data is hypothetical. %CV = Percent Coefficient of Variation.

Interpretation of Results

The lower %CV for the SDH inhibition assay suggests it is inherently less variable than the whole-organism assay. This is expected, as enzymatic assays have fewer biological variables.[11] However, the fungal growth assay provides crucial information on the compound's performance in a biological system. Both assays are therefore valuable and complementary. An assay is considered validated and robust if the reproducibility %CV falls within the pre-defined acceptance criteria.

Conclusion

The successful development and application of pyrazole carboxamide fungicides rely on high-quality, reproducible bioassay data. By implementing both target-based SDH inhibition and organism-based fungal growth assays, researchers can gain a comprehensive understanding of a compound's activity. The true measure of an assay's utility, however, lies in its inter-laboratory performance. By following the principles of standardization, utilizing common reference materials, and systematically quantifying sources of variation, laboratories can establish a robust and trustworthy validation system. This ensures data integrity, facilitates collaboration, and ultimately accelerates the development of novel solutions for fungal disease control.

References

  • Pfaller, M. A., & Sheehan, D. J. (2020). Antifungal Susceptibility Testing: Current Approaches. Clinical Microbiology Reviews, 33(3), e00069-19. [Link]

  • Gygli, G. (2017). On the reproducibility of enzyme reactions and kinetic modelling. arXiv preprint arXiv:1708.03157. [Link]

  • Hao, Z., Yu, B., Gao, W., Chen, H., Yang, D., Lv, Y., Zhang, Y., Chen, L., & Fan, Z. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205–214. [Link]

  • Rex, J. H., Pfaller, M. A., Galgiani, J. N., Bartlett, M. S., Espinel-Ingroff, A., Ghannoum, M. A., Lancaster, M., Odds, F. C., Rinaldi, M. G., Walsh, T. J., & Barry, A. L. (1997). Development of standardized methods for antifungal susceptibility testing and their correlation with clinical outcome. Clinical Infectious Diseases, 24(Supplement_2), S245-S251. [Link]

  • Pfaller, M. A., Messer, S. A., Mills, K., & Bolmstrom, A. (2002). Proficiency Testing Program for Clinical Laboratories Performing Antifungal Susceptibility Testing of Pathogenic Yeast Species. Journal of Clinical Microbiology, 40(1), 71–73. [Link]

  • Kumar, K. A., et al. (2017). An Efficient Synthesis of Pyrazole Carboxamide Derivatives and in Vitro Evaluation for their Antimicrobial Activity. International Journal of ChemTech Research, 10(5), 131-135. [Link]

  • World Organisation for Animal Health (WOAH). (n.d.). Factors affecting test reproducibility among laboratories. [Link]

  • Hao, Z., et al. (2022). Design, synthesis and fungicidal activity of pyrazole–thiazole carboxamide derivatives. Molecular Diversity, 26(1), 205-214. [Link]

  • Wang, D., et al. (2023). Design, Synthesis, and Evaluation of Antifungal Bioactivity of Novel Pyrazole Carboxamide Thiazole Derivatives as SDH Inhibitors. Journal of Agricultural and Food Chemistry, 71(32), 11843-11854. [Link]

  • Mahesha, H.B. (n.d.). Estimation of succinate dehydrogenase activity. [Link]

  • MayoClinicLabs. (2022, April 25). Antifungal Drug Susceptibility Testing of Yeast: A Primer for Beginners [Video]. YouTube. [Link]

  • Thompson, G. R., & Lewis, J. S. (2018). Antifungal Susceptibility Testing: A Primer for Clinicians. Open Forum Infectious Diseases, 5(6), ofy124. [Link]

  • da Silva, A. M., et al. (2016). Succinate Dehydrogenase Activity Assay in situ with Blue Tetrazolium Salt in Crabtree-Positive Saccharomyces cerevisiae Strain. Food Technology and Biotechnology, 54(1), 101-106. [Link]

  • Panteghini, M. (2009). Standardization in Clinical Enzymology. Clinical Biochemistry, 42(4-5), 237-242. [Link]

  • Munujos, P., et al. (1993). Assay of succinate dehydrogenase activity by a colorimetric-continuous method using iodonitrotetrazolium chloride as electron acceptor. Analytical Biochemistry, 212(2), 506-509. [Link]

  • Da-Ta Biotech. (n.d.). In Vitro Enzyme Assay: Cutting Edge Research. [Link]

  • Scorzoni, L., et al. (2017). Factors influencing susceptibility testing of antifungal drugs: a critical review of document M27-A4 from the Clinical and Laboratory Standards Institute (CLSI). Revista do Instituto de Medicina Tropical de São Paulo, 59, e31. [Link]

  • Tso, G. H. W., Reales-Calderón, J. A., & Pavelka, N. (2018). The Elusive Anti-Candida Vaccine: Lessons From the Past and Opportunities for the Future. Frontiers in Immunology, 9, 897. [Link]

  • Cantón, E., et al. (2005). Current status of antifungal susceptibility testing methods. Medical Mycology, 43(Supplement_1), S247-S252. [Link]

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Safety Operating Guide

A Senior Scientist's Guide to the Safe Disposal of 1-methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

For researchers and professionals in drug development, the responsible management of chemical reagents is a cornerstone of laboratory safety, regulatory compliance, and environmental stewardship. This guide provides a detailed, procedural framework for the safe disposal of 1-methyl-1H-pyrazole-4-carboxamide. As a specific Safety Data Sheet (SDS) for this compound is not consistently available, the protocols herein are synthesized from established best practices for hazardous chemical waste and data from structurally analogous pyrazole derivatives. The fundamental principle is to treat the compound as potentially hazardous, ensuring that all handling and disposal steps mitigate risk to personnel and the environment.

Hazard Assessment & Characterization

The first step in any disposal protocol is a thorough understanding of the potential risks. Based on data from closely related pyrazole compounds, this compound should be handled as a hazardous substance. The primary hazards associated with analogous chemicals are irritation to the skin, eyes, and respiratory system.[1][2] Improper disposal, such as release into drains, can lead to environmental contamination.[3][4]

Table 1: Quantitative Data Summary from Analogous Pyrazole Compounds

Compound Name CAS Number Hazard Statements Disposal Considerations
1-Methyl-4-iodo-1H-pyrazole 39806-90-1 Causes skin and serious eye irritation. May cause respiratory irritation. Dispose of contents/container to an approved waste disposal plant. Do not empty into drains.[3]
1-Methyl-1H-pyrazole-4-carboxylic acid 5952-92-1 Causes skin irritation. Causes serious eye irritation. May cause respiratory irritation.[1][2] Dispose of contents/container to an approved waste disposal plant.[1]

| 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid | 176969-34-9 | Avoid contact with skin and eyes. | Can be disposed of by a licensed chemical destruction plant or controlled incineration. Do not discharge to sewer systems.[4] |

Regulatory Framework: OSHA and EPA Compliance

The disposal of laboratory chemicals in the United States is governed by two primary federal agencies:

  • Occupational Safety and Health Administration (OSHA): The "Occupational Exposure to Hazardous Chemicals in Laboratories" standard (29 CFR 1910.1450) mandates the creation of a Chemical Hygiene Plan (CHP).[5][6][7] This plan must include procedures for safe handling and waste disposal.[6]

  • Environmental Protection Agency (EPA): Under the Resource Conservation and Recovery Act (RCRA), the EPA regulates the management of hazardous waste from its point of generation to its final disposal.[5][8] It is the chemical waste generator's responsibility to determine if a discarded chemical is classified as hazardous waste.[3][9]

Core Disposal Workflow: A Step-by-Step Protocol

The primary and recommended method for disposing of this compound is through your institution's Environmental Health & Safety (EHS) department or a licensed hazardous waste disposal company.[8][10] Never dispose of this chemical in the regular trash or down the drain.[3][10]

Step 1: Don Personal Protective Equipment (PPE)

Before handling the chemical for disposal, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.

  • Eye Protection: Wear chemical safety goggles or glasses conforming to EN166 (EU) or NIOSH (US) standards.[10]

  • Hand Protection: Use compatible, chemical-resistant gloves.[10]

  • Body Protection: A standard lab coat is mandatory to protect against splashes.[10]

  • Work Area: Conduct all transfers in a well-ventilated area, preferably within a chemical fume hood, to prevent the inhalation of dust or vapors.[10]

Step 2: Waste Characterization and Segregation

Proper segregation is fundamental to safe chemical waste management, preventing unintended reactions and ensuring compliant disposal.[8][10]

  • Classify: this compound waste should be classified as hazardous chemical waste.[3]

  • Solid Waste: Collect unused or expired solid chemical, along with any materials contaminated through direct contact (e.g., weighing papers, contaminated gloves, pipette tips), in a designated container for solid hazardous waste.[10]

  • Liquid Waste: Solutions containing this compound must be collected in a separate, sealed container for liquid chemical waste. Do not mix organic solvent solutions with aqueous waste unless specifically permitted by your EHS protocol.[10]

Step 3: Containerization and Labeling

Proper containment and labeling are mandated by law and are critical for safety and logistics.

  • Container Selection: Use a container that is chemically compatible, sealable, and in good condition.[3][11][12]

  • Labeling: The waste container must be clearly and securely labeled.[11] The label should include:

    • The words "Hazardous Waste"[3]

    • The full chemical name: "this compound"

    • The primary hazards (e.g., "Irritant")

    • The date accumulation started

Step 4: Temporary Accumulation and Storage

Store the sealed waste container in a designated hazardous waste accumulation area while awaiting pickup.[3] This area should be:

  • Secure and under the control of laboratory personnel.

  • Well-ventilated.[3]

  • Away from sources of ignition or incompatible materials.[11]

  • Subject to regular inspection to ensure containers are sealed and not leaking.[11]

Step 5: Arranging Final Disposal

Once the waste container is full or has reached the end of its designated accumulation period, arrange for its collection.

  • Contact EHS: Follow your institution's specific procedures to request a waste pickup from your EHS department or approved hazardous waste contractor.[10]

  • Documentation: Provide the disposal service with the full chemical name and any available safety information to ensure proper handling and final disposal.[3]

Emergency Procedures: Spill Management

In the event of a spill, immediately follow your laboratory's established spill response procedure.[3]

  • Evacuate: Alert personnel and evacuate the immediate area.

  • Ventilate: Ensure the area is well-ventilated.

  • Contain: Use an inert absorbent material (e.g., vermiculite, sand) to contain the spill.

  • Collect: Carefully sweep or scoop the contained material into a sealable container.[4]

  • Dispose: Label the container as "Hazardous Waste" with the chemical name and dispose of it following the protocol outlined above.[3]

  • Decontaminate: Clean the spill area as directed by your laboratory's safety protocols.

Disposal Process Visualization

The following diagram illustrates the decision-making and operational workflow for the proper disposal of this compound.

G cluster_prep Preparation & Assessment cluster_handling Waste Handling & Segregation cluster_contain Containment & Storage cluster_disposal Final Disposal Start Start: Identify Waste (this compound) Assess_Hazards Assess Hazards (Review SDS/Analog Data) Start->Assess_Hazards Don_PPE Don Appropriate PPE (Goggles, Gloves, Lab Coat) Assess_Hazards->Don_PPE Segregate_Waste Segregate Waste Streams Don_PPE->Segregate_Waste Solid_Waste Solid Waste (Pure compound, contaminated labware) Segregate_Waste->Solid_Waste Liquid_Waste Liquid Waste (Solutions containing compound) Segregate_Waste->Liquid_Waste Containerize_Solid Place in Labeled Solid Waste Container Solid_Waste->Containerize_Solid Containerize_Liquid Place in Labeled Liquid Waste Container Liquid_Waste->Containerize_Liquid Label Ensure Proper Labeling ('Hazardous Waste', Chemical Name, Date) Containerize_Solid->Label Containerize_Liquid->Label Store Store in Designated Satellite Accumulation Area Label->Store Contact_EHS Contact EHS or Licensed Waste Disposal Vendor Store->Contact_EHS End End: Waste Collected for Compliant Disposal Contact_EHS->End

Caption: Disposal workflow for this compound.

References

  • Benchchem. Navigating the Safe Disposal of 1-ethyl-4-iodo-5-methyl-1H-pyrazole: A Comprehensive Guide for Laboratory Professionals.
  • US Bio-Clean. OSHA Compliance For Laboratories.
  • Benchchem. Navigating the Safe Disposal of Ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate: A Comprehensive Guide.
  • ChemicalBook. Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid.
  • Fisher Scientific. SAFETY DATA SHEET - 1-Methyl-1H-pyrazole-4-carboxylic acid.
  • National Academies of Sciences, Engineering, and Medicine. Chapter: 11 Safety Laws and Standards Pertinent to Laboratories. In: Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards.
  • Occupational Safety and Health Administration (OSHA). OSHA FACTSHEET LABORATORY SAFETY OSHA LAB STANDARD.
  • Environmental Protection Agency (EPA). Proper Handling of Hazardous Waste Guide.
  • AEG Environmental. Best Practices for Hazardous Waste Disposal.
  • Occupational Safety and Health Administration (OSHA). 1910.1450 - Occupational exposure to hazardous chemicals in laboratories.
  • PubChem. 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160.
  • Cole-Parmer. Material Safety Data Sheet - 1-Ethyl-3-methyl-1H-pyrazole-5-carboxylic acid, 97%.

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A Senior Application Scientist's Guide to Safely Handling 1-methyl-1H-pyrazole-4-carboxamide

Author: BenchChem Technical Support Team. Date: January 2026

Welcome to your essential guide for the safe handling and disposal of 1-methyl-1H-pyrazole-4-carboxamide. As researchers and drug development professionals, our commitment to innovation must be matched by an unwavering dedication to safety. This document provides a detailed, experience-driven framework for managing this compound in a laboratory setting, ensuring the protection of both personnel and the integrity of your research. The protocols outlined here are built upon a foundation of established safety principles for related chemical structures and are designed to be a self-validating system of laboratory best practices.

Hazard Assessment: Understanding the Risks

While a specific Safety Data Sheet (SDS) for this compound may not always be readily available, a conservative approach based on the hazard profiles of structurally similar pyrazole derivatives is essential. The primary concerns with compounds in this class include:

  • Skin Irritation: May cause skin irritation upon contact.[1][2][3]

  • Serious Eye Irritation: Poses a risk of serious eye irritation or damage.[1][2][3]

  • Respiratory Irritation: Inhalation of dust or aerosols may lead to respiratory tract irritation.[1][3][4]

  • Acute Toxicity: Some related pyrazole compounds are harmful if swallowed, inhaled, or in contact with skin.[2]

Given these potential hazards, a comprehensive personal protective equipment (PPE) strategy is not merely a recommendation but a critical component of your experimental design.

Personal Protective Equipment (PPE): Your First Line of Defense

The selection of appropriate PPE is paramount. The following table summarizes the minimum recommended PPE for handling this compound.

PPE CategorySpecificationPurpose
Eye and Face Protection Chemical splash goggles meeting EN166 or equivalent standards. A face shield should be worn with goggles for splash risks.[1][5][6]To protect against splashes and airborne particles that can cause serious eye irritation or damage.[1]
Hand Protection Disposable nitrile gloves for incidental contact. For prolonged or immersive contact, consider butyl rubber gloves.[5]To prevent skin contact, which can lead to irritation.[1][2][3]
Body Protection A standard laboratory coat. A chemically resistant apron is recommended for larger quantities or significant splash potential.[5][6]To protect skin and clothing from accidental spills.
Respiratory Protection Generally not required in a well-ventilated area or fume hood. A NIOSH-approved N95 dust mask or respirator may be necessary if aerosols or dust are generated.[1][5]To prevent the inhalation of airborne particles that may cause respiratory irritation.[1][3][4]
Foot Protection Closed-toe shoes must be worn at all times in the laboratory.[5]To protect feet from spills and falling objects.

Operational Plan: Step-by-Step Handling Protocol

Adherence to a strict operational protocol is crucial for minimizing exposure and ensuring a safe working environment.

Preparation
  • Ventilation: All handling of this compound should be conducted in a well-ventilated laboratory. For any procedure that could generate dust or aerosols, the use of a certified chemical fume hood is mandatory.[5][7][8][9]

  • Work Area: Ensure your workspace is clean and uncluttered.[8]

  • Emergency Equipment: Before you begin, locate the nearest eyewash station and safety shower and confirm they are accessible and operational.[1]

  • PPE Inspection: Inspect all PPE for signs of damage or wear before use.[6][8]

Handling and Dispensing
  • Solid Form: If handling the compound as a solid, perform all weighing and transfers within a chemical fume hood to prevent the inhalation of dust particles.[5] Use a spatula or other appropriate tools for transfers.

  • Liquid Form: If working with a solution, be mindful of potential splashes. Pour liquids carefully and use a funnel when transferring between containers with narrow openings.[10]

  • Avoid Contact: At all times, avoid direct contact with the skin, eyes, and clothing.[11][12] Do not eat, drink, or apply cosmetics in the laboratory.[8]

Post-Handling
  • Decontamination: Thoroughly clean the work area after handling is complete.

  • Hand Washing: Wash your hands thoroughly with soap and water after removing your gloves.[1]

  • Storage: Store this compound in a tightly closed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents, strong acids, and strong bases.[1]

Disposal Plan: Responsible Waste Management

Proper disposal is a critical final step in the safe handling of any chemical.

  • Waste Collection: All waste materials, including excess this compound and any contaminated items (e.g., gloves, paper towels, pipette tips), should be collected in a designated, properly labeled hazardous waste container.[1]

  • Container Integrity: Ensure the waste container is suitable for chemical waste, is kept closed when not in use, and is stored in a safe, designated area.

  • Disposal Method: Dispose of the chemical waste through a licensed and approved waste disposal facility.[1] Do not discharge this chemical into the sewer system.[13]

Emergency Procedures: Preparedness is Key

In the event of an accidental exposure, immediate and appropriate action is vital.

  • Eye Contact: Immediately flush the eyes with copious amounts of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Seek immediate medical attention.[1]

  • Skin Contact: Remove contaminated clothing and wash the affected skin area with plenty of soap and water for at least 15 minutes. If skin irritation persists, seek medical attention.[1]

  • Inhalation: Move the affected person to fresh air. If breathing is difficult, provide oxygen. If not breathing, give artificial respiration. Seek medical attention.[1]

  • Ingestion: Do not induce vomiting. Wash out the mouth with water and drink plenty of water. Seek immediate medical attention.[12]

Visualizing the Safety Workflow

The following diagram illustrates the decision-making process for ensuring safe handling of this compound.

cluster_prep Preparation Phase cluster_ppe PPE Selection cluster_handling Handling Protocol cluster_disposal Disposal and Storage A Hazard Assessment: Review SDS for this compound and similar compounds B Verify Engineering Controls: Is a certified chemical fume hood available and operational? A->B C Locate Emergency Equipment: Eyewash and safety shower are accessible B->C D Select Core PPE: - Chemical Splash Goggles - Nitrile Gloves - Lab Coat C->D E Assess Splash/Aerosol Risk D->E F Add Face Shield E->F High Splash Potential G Add NIOSH-Approved Respirator E->G Dust/Aerosol Generation Likely H Work within Fume Hood for Solids/Volatiles F->H G->H I Adhere to Safe Handling Practices: - Avoid direct contact - Use appropriate tools H->I J Post-Handling Cleanup and Hand Washing I->J K Segregate Waste: Collect all contaminated materials in a labeled hazardous waste container J->K L Store Chemical Properly: Tightly closed container in a cool, dry, well-ventilated area J->L M Arrange for Professional Disposal K->M

Caption: Workflow for Safe Handling of this compound.

References

  • Personal protective equipment for handling ethyl 1-ethyl-3-methyl-1H-pyrazole-5-carboxylate - Benchchem.
  • Personal protective equipment for handling 3-(1H-pyrazol-1-yl)pyrazin-2-amine - Benchchem.
  • SAFETY DATA SHEET - Fisher Scientific (for 1-Methyl-1H-pyrazole-4-carboxaldehyde).
  • SAFETY DATA SHEET - Fisher Scientific (for 1-Methyl-1H-pyrazole-4-carboxylic acid).
  • 1-Methyl-1H-pyrazole-4-carboxylic acid | C5H6N2O2 | CID 643160 - PubChem.
  • Chemical Safety Data Sheet MSDS / SDS - 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid - ChemicalBook.
  • 5-amino-1-methyl-1H-pyrazole-4-carboxamide | C5H8N4O | CID 265696 - PubChem.
  • Safety Data Sheet - Biosynth (for 3-(Difluoromethyl)-1-methyl-1H-pyrazole-4-carboxylic acid).
  • 1-Methyl-1H-pyrazole-4-carboxylic acid - Apollo Scientific.
  • Material Safety Data Sheet - Pyrazole, 98% - Cole-Parmer.
  • SAFETY DATA SHEET - Thermo Fisher Scientific.
  • 1-Methyl-1H-pyrazole-4-carbaldehyde - Safety Data Sheet - ChemicalBook.
  • Safe Laboratory Practices in Chemistry - Harvey Mudd College.
  • RULES FOR THE SAFE HANDLING OF CHEMICALS IN THE LABORATORY.
  • General Rules for Working with Chemicals | Compliance and Risk Management.
  • Material Safety Data Sheet - Cole-Parmer (for Ethyl 3-(tert-butyl)-1-methyl-1H-pyrazole-5-carboxylate).
  • Life-Changing Safety Tips for Handling Laboratory Chemicals - Actylis Lab Solutions.

Sources

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